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Foundational

An In-depth Technical Guide to the Chemical Properties of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examination of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a chiral amino alcohol with signi...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a chiral amino alcohol with significant potential as a building block in synthetic chemistry. Due to the limited availability of experimental data in public-access literature, this document synthesizes information from established chemical principles, predictive modeling, and data from analogous structures to offer a comprehensive overview. The guide covers the compound's identity, a plausible and detailed synthetic pathway, predicted physicochemical properties, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, it delves into the compound's chemical reactivity, stability, and potential applications, particularly within the realms of pharmaceutical development and asymmetric synthesis.

Introduction: A Molecule of Untapped Potential

4,4-Dimethyl-2-(methylamino)pentan-1-ol is a structurally distinct chiral amino alcohol. Its key features include a sterically demanding neopentyl group, a secondary amine, and a primary alcohol. This unique combination of functional groups on a chiral scaffold suggests its utility as a valuable intermediate in the synthesis of complex, high-value molecules. The presence of both a hydrogen-bond donor and acceptor, along with a defined stereocenter, makes it a compelling candidate for the development of novel ligands, catalysts, and pharmaceutical agents where specific three-dimensional orientation is critical for biological activity. This guide aims to provide a foundational understanding of this compound, thereby enabling and encouraging further empirical investigation into its properties and applications.

Chemical Identity

IdentifierValue
IUPAC Name 4,4-Dimethyl-2-(methylamino)pentan-1-ol
CAS Number 1310244-92-8[1]
Molecular Formula C₈H₁₉NO
Molecular Weight 145.24 g/mol [1]
InChI 1S/C8H19NO/c1-8(2,3)5-7(6-10)9-4/h7,9-10H,5-6H2,1-4H3
InChIKey DMGLTEWVNWMGSZ-UHFFFAOYSA-N
Synonyms 4,4-dimethyl-2-(methylamino)-1-pentanol

Proposed Synthetic Pathway: A Logic-Driven Approach

A robust and industrially scalable synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol can be logically devised through a reductive amination strategy. This common and high-yielding transformation is a cornerstone of amine synthesis. The proposed pathway commences with a readily available starting material and proceeds through a key keto-alcohol intermediate.

Synthesis of the Precursor: 1-Hydroxy-4,4-dimethylpentan-2-one

The synthesis of the requisite α-hydroxy ketone precursor can be efficiently achieved from 4,4-dimethyl-2-pentanone in a two-step sequence.

  • Step 1: α-Halogenation. The initial step involves the selective bromination at the α-position of 4,4-dimethyl-2-pentanone. This can be accomplished using standard brominating agents such as N-bromosuccinimide (NBS) with a radical initiator, or bromine in an acidic medium, to afford 1-bromo-4,4-dimethylpentan-2-one. The causality behind this step is the activation of the α-carbon for subsequent nucleophilic substitution.

  • Step 2: Nucleophilic Substitution (Hydrolysis). The resulting α-bromoketone undergoes hydrolysis to the corresponding α-hydroxy ketone, 1-hydroxy-4,4-dimethylpentan-2-one. This is typically achieved by reaction with a mild base, such as sodium bicarbonate or potassium carbonate, in an aqueous solvent system.

Reductive Amination to the Target Molecule

The final step in the proposed synthesis is the reductive amination of 1-hydroxy-4,4-dimethylpentan-2-one with methylamine.

  • Step 3: Imine Formation and In Situ Reduction. The keto-alcohol precursor is reacted with methylamine to form an intermediate imine (or, more accurately, an iminium ion under slightly acidic conditions). This intermediate is not isolated but is reduced in situ to the target secondary amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reducing agents of choice for this transformation due to their selectivity for the protonated imine over the ketone, thus minimizing the formation of the corresponding diol as a byproduct.

Synthetic Workflow Diagram

G A 4,4-Dimethyl-2-pentanone B 1-Bromo-4,4-dimethylpentan-2-one A->B α-Bromination C 1-Hydroxy-4,4-dimethylpentan-2-one B->C Hydrolysis D 4,4-Dimethyl-2-(methylamino)pentan-1-ol C->D Reductive Amination R1 NBS, Initiator R2 aq. NaHCO₃ R3 1. CH₃NH₂ 2. NaBH₃CN

Caption: Proposed synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Detailed Experimental Protocol (Proposed)

Synthesis of 1-Hydroxy-4,4-dimethylpentan-2-one:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4-dimethyl-2-pentanone (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-4,4-dimethylpentan-2-one.

  • Dissolve the crude bromo-ketone in a mixture of acetone and water.

  • Add sodium bicarbonate (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 1-hydroxy-4,4-dimethylpentan-2-one. Purify by flash column chromatography.

Synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol:

  • To a solution of 1-hydroxy-4,4-dimethylpentan-2-one (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, either as a gas or an aqueous/methanolic solution) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the iminium ion.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

  • Make the solution basic (pH > 10) by the addition of aqueous sodium hydroxide.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to yield pure 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Boiling Point 204.3 ± 8.0 °C at 760 mmHg
Flash Point 77.5 ± 12.5 °C
Density 0.88 ± 0.1 g/cm³
pKa (most basic) 10.45 ± 0.10 (Amine)
pKa (most acidic) 15.78 ± 0.20 (Alcohol)
LogP 1.52

Spectroscopic Analysis (Predicted)

The following spectroscopic data has been predicted based on the chemical structure of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

  • ¹H NMR (400 MHz, CDCl₃, predicted):

    • δ 3.65 (dd, J = 11.2, 4.0 Hz, 1H, -CH₂OH)

    • δ 3.45 (dd, J = 11.2, 7.2 Hz, 1H, -CH₂OH)

    • δ 2.80 (m, 1H, -CH(NH)-)

    • δ 2.40 (s, 3H, -NHCH₃)

    • δ 1.60 (br s, 2H, -OH, -NH)

    • δ 1.30 (dd, J = 14.0, 4.8 Hz, 1H, -CH₂-C(CH₃)₃)

    • δ 1.15 (dd, J = 14.0, 8.0 Hz, 1H, -CH₂-C(CH₃)₃)

    • δ 0.90 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (100 MHz, CDCl₃, predicted):

    • δ 67.5 (-CH₂OH)

    • δ 62.0 (-CH(NH)-)

    • δ 48.0 (-CH₂-C(CH₃)₃)

    • δ 36.0 (-NHCH₃)

    • δ 31.5 (-C(CH₃)₃)

    • δ 29.5 (-C(CH₃)₃)

  • Infrared (IR) Spectroscopy (predicted, cm⁻¹):

    • 3350-3450 (O-H stretch, N-H stretch, broad)

    • 2955, 2870 (C-H stretch, aliphatic)

    • 1465 (C-H bend, CH₂ and CH₃)

    • 1120 (C-N stretch)

    • 1050 (C-O stretch, primary alcohol)

  • Mass Spectrometry (EI, predicted):

    • m/z (relative intensity): 145 (M⁺, low), 114 (M⁺ - CH₂OH), 88, 57 (t-butyl cation, base peak).

Chemical Reactivity and Stability

  • Stability: 4,4-Dimethyl-2-(methylamino)pentan-1-ol is expected to be a stable liquid under standard conditions. As with many amines, it may be susceptible to slow oxidation upon prolonged exposure to air and should ideally be stored under an inert atmosphere (e.g., nitrogen or argon).

  • Reactivity: The molecule possesses two primary reactive sites: the secondary amine and the primary alcohol.

    • The secondary amine is nucleophilic and will react with a variety of electrophiles, including alkyl halides, acyl chlorides, and anhydrides, to form the corresponding tertiary amines and amides. Its basic nature will lead to salt formation upon treatment with acids.

    • The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. It will also undergo esterification with carboxylic acids or their derivatives, and etherification under suitable conditions.

    • The chiral center at the C-2 position is a key feature, allowing for its use in diastereoselective reactions where the existing stereochemistry directs the formation of new stereocenters.

Potential Applications in Research and Development

The unique structural features of 4,4-Dimethyl-2-(methylamino)pentan-1-ol suggest several promising applications:

  • Chiral Building Block in Pharmaceutical Synthesis: The amino alcohol motif is a common pharmacophore in many biologically active compounds. This molecule can serve as a chiral starting material for the synthesis of enantiomerically pure drug candidates, where stereochemistry is critical for efficacy and safety.

  • Precursor for Chiral Ligands: The bidentate N,O-ligation capability makes it an excellent candidate for the synthesis of chiral ligands for asymmetric catalysis. Such ligands are crucial in the production of single-enantiomer pharmaceuticals and fine chemicals.

  • Molecular Scaffolding: The neopentyl group provides significant steric bulk, which can be exploited to control the approach of reagents in stereoselective reactions or to influence the packing and physical properties of materials into which it is incorporated.

Conclusion

4,4-Dimethyl-2-(methylamino)pentan-1-ol represents a versatile and potentially valuable, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis, properties, and reactivity, based on sound chemical principles. It is our hope that this detailed overview will stimulate further experimental investigation and unlock the full potential of this promising molecule in the fields of drug discovery, asymmetric synthesis, and materials science.

References

Sources

Exploratory

A Comprehensive Guide to the Structural Elucidation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Foreword In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. It is the foundational step that dictates funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. It is the foundational step that dictates function, reactivity, and potential therapeutic application. This guide provides an in-depth, methodology-driven exploration into the structural elucidation of a novel amino alcohol, 4,4-Dimethyl-2-(methylamino)pentan-1-ol. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of modern spectroscopic methods. The causality behind each experimental choice will be examined, ensuring a self-validating and logical workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel chemical entities.

Initial Assessment: Molecular Formula and Unsaturation

Before embarking on advanced spectroscopic analysis, the fundamental molecular formula must be established. For 4,4-Dimethyl-2-(methylamino)pentan-1-ol, the molecular formula is C₈H₁₉NO .[1] This information is the bedrock upon which all subsequent structural hypotheses are built.

A critical first calculation is the Degree of Unsaturation (DoU), which reveals the sum of rings and π-bonds within the structure.

  • Formula: DoU = C + 1 + (N/2) - (H/2) - (X/2)

  • Calculation: DoU = 8 + 1 + (1/2) - (19/2) = 9.5 - 9.5 = 0

A DoU of zero is a significant finding, indicating that the molecule is fully saturated and contains no rings or double/triple bonds. This immediately simplifies the potential structural isomers to consider.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

High-Resolution Mass Spectrometry (HRMS) serves two primary purposes: to provide an exact mass measurement, thereby confirming the molecular formula, and to offer structural clues through controlled fragmentation.

The Nitrogen Rule and Molecular Ion Peak

A fundamental principle in mass spectrometry, the "Nitrogen Rule," states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2][3] Our target molecule, C₈H₁₉NO, has a calculated molecular weight of 145.24 g/mol .[1] The observation of a molecular ion peak (M⁺) at an odd m/z value, such as 145, would provide the initial evidence for the presence of a single nitrogen atom.

Fragmentation Analysis: The Signature of α-Cleavage

The most characteristic fragmentation pathway for both amines and alcohols is α-cleavage, where the bond adjacent to the heteroatom is broken.[3][4] This process results in a resonance-stabilized cation. For 4,4-Dimethyl-2-(methylamino)pentan-1-ol, several key α-cleavage events are anticipated, providing powerful evidence for the connectivity around the nitrogen and oxygen atoms.

Table 1: Predicted Key Fragments in Mass Spectrometry

Predicted m/zFragment StructureRationale
114[CH(CH₂OH)N(H)CH₃]⁺Loss of the tert-butyl radical (•C(CH₃)₃) via cleavage between C2 and C3.
86[CH₂(NH)CH₃]⁺Cleavage between C1 and C2, with loss of the larger substituent.
72[CH(CH₃)NHCH₃]⁺α-cleavage adjacent to the nitrogen, fragmenting the main carbon chain.
57[C(CH₃)₃]⁺Formation of the stable tert-butyl cation.
31[CH₂OH]⁺Cleavage adjacent to the alcohol.

G

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode, as the amine group is readily protonated.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺) and compare it to the theoretical mass for C₈H₂₀NO⁺ (146.1545). The difference should be within 5 ppm. Analyze the fragmentation pattern to identify the key fragments listed in Table 1.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for the rapid identification of functional groups. For an amino alcohol, the IR spectrum provides clear, characteristic signals for the hydroxyl (O-H) and amine (N-H) groups.

Expected Absorptions
  • O-H Stretch (Alcohol): A very broad and strong absorption is expected in the region of 3200-3600 cm⁻¹.[5][6][7] The broadness is a result of intermolecular hydrogen bonding.

  • N-H Stretch (Secondary Amine): A single, sharper, and weaker absorption is anticipated between 3300-3500 cm⁻¹.[2][8] This peak is typically less intense than the O-H stretch.[3]

  • C-H Stretch (Alkanes): Strong, sharp absorptions will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the alkyl framework.

  • C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region indicates the C-N bond.[2]

Table 2: Characteristic Infrared Absorptions

Functional GroupWavenumber (cm⁻¹)Expected Appearance
O-H (Alcohol)3200 - 3600Strong, very broad
N-H (Sec. Amine)3300 - 3500Medium to weak, sharp
C(sp³)-H (Alkane)2850 - 2960Strong, sharp
C-N (Aliphatic)1000 - 1250Medium to weak
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR): Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).

Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H-a3.5 - 3.7m2H-CH₂OHDeshielded by adjacent oxygen.
H-b2.8 - 3.0m1H-CH(N)-Deshielded by adjacent nitrogen.
H-c2.4 - 2.5s3H-NCH₃Singlet, deshielded by nitrogen.
H-d1.2 - 1.4m2H-CH₂-C(CH₃)₃Methylene protons on the main chain.
H-e0.9 - 1.0s9H-C(CH₃)₃Classic tert-butyl singlet.
OH1.5 - 4.0br s1H-OHBroad, variable shift due to exchange.
NH1.0 - 3.0br s1H-NH-Broad, variable shift due to exchange.
¹³C NMR Spectroscopy: Carbon Backbone Mapping

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon LabelPredicted δ (ppm)AssignmentRationale
C165 - 70-CH₂OHDeshielded by the hydroxyl group.
C260 - 65-CH(N)-Deshielded by the amino group.
C345 - 50-CH₂-C(CH₃)₃Aliphatic methylene.
C430 - 35-C(CH₃)₃Quaternary carbon.
C528 - 32-C(CH₃)₃Tert-butyl methyl carbons.
C635 - 40-NCH₃N-methyl carbon.
2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments are crucial for assembling the fragments deduced from 1D spectra into a complete molecular structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. Key expected correlations include H-a with H-b, and H-b with H-d.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to the carbon atom it is attached to, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for piecing together the skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

  • The protons of the N-methyl group (H-c) should show a correlation to the C2 carbon.

  • The protons of the tert-butyl group (H-e) should show correlations to the C3 and C4 carbons.

  • The H-a protons (-CH₂OH) should correlate to the C2 carbon.

// Define invisible nodes for precise arrow placement node [shape=point, width=0, height=0]; C4_pos; C3_pos; C2_pos;

// Position invisible nodes He -> C4_pos [style=invis]; He -> C3_pos [style=invis]; Hc -> C2_pos [style=invis]; Ha -> C2_pos [style=invis];

// Draw HMBC correlation arrows He -> C4_pos [label=" J, J", fontcolor="#34A853"]; He -> C3_pos [label=" J", fontcolor="#34A853"]; Hc -> C2_pos [label=" J", fontcolor="#34A853"]; Ha -> C2_pos [label=" J", fontcolor="#34A853"]; } caption: Key 2- and 3-bond HMBC correlations.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra. Ensure adequate signal-to-noise.

  • 2D Spectra Acquisition: Perform standard COSY, HSQC, and HMBC experiments using pre-defined parameter sets, optimizing as necessary for the specific sample.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Final Structure Assembly and Stereochemistry

The culmination of this multi-pronged spectroscopic approach provides a web of interconnected data points that lead to the unambiguous confirmation of the structure.

G

The data from MS confirms the molecular weight and suggests the presence of tert-butyl and N-methyl groups. IR spectroscopy confirms the alcohol and secondary amine functionalities. 1D NMR quantifies the distinct proton and carbon environments, and 2D NMR experiments, particularly HMBC, provide the final, unambiguous connections between these structural fragments.

Chirality

The structure contains a stereocenter at the C2 position. It is crucial to recognize that the standard spectroscopic techniques described here will not differentiate between the (R) and (S) enantiomers.[9][10][11] The compound as synthesized or isolated is likely a racemic mixture. The characterization of enantiomeric excess or the determination of absolute configuration would require specialized techniques such as chiral chromatography, the use of chiral derivatizing agents, or advanced NMR methods in a chiral environment.[12][13]

Conclusion

The structural elucidation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol is a clear demonstration of the power of a systematic and integrated analytical approach. By logically progressing from fundamental molecular formula determination to complex 2D NMR connectivity experiments, each piece of data serves to validate the others, culminating in a high-confidence structural assignment. This self-validating workflow, grounded in the fundamental principles of spectroscopy, represents a gold standard in chemical characterization and is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Direct chiral discrimination in NMR spectroscopy. SciSpace. Available from: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Center for Biotechnology Information. Available from: [Link]

  • Application of NMR Spectroscopy in Chiral Recognition of Drugs. IntechOpen. Available from: [Link]

  • New NMR Technique Enables Direct Detection of Molecular Chirality. The Analytical Scientist. Available from: [Link]

  • Direct Chiral Discrimination with NMR. Wiley Online Library. Available from: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. ACS Publications. Available from: [Link]

  • Method of analysis of amine by mass spectrometry. Google Patents.
  • How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Available from: [Link]

  • Spectroscopy of Amines. OpenStax. Available from: [Link]

  • Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers. Available from: [Link]

  • IR: amines. University of Calgary. Available from: [Link]

  • Video: Mass Spectrometry of Amines. JoVE. Available from: [Link]

  • FTIR Analysis of Alcohols and Compounds. Scribd. Available from: [Link]

  • spectroscopy infrared alcohols and amines. YouTube. Available from: [Link]

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Foundational

Synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol: An In-Depth Technical Guide

Executive Summary & Rationale In modern drug discovery, the incorporation of sterically hindered, neopentyl-like scaffolds is a proven strategy to enhance the metabolic stability of pharmacophores against cytochrome P450...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern drug discovery, the incorporation of sterically hindered, neopentyl-like scaffolds is a proven strategy to enhance the metabolic stability of pharmacophores against cytochrome P450-mediated oxidation. The target molecule, 4,4-dimethyl-2-(methylamino)pentan-1-ol (CAS: 1310244-92-8, MW: 145.24 g/mol ), represents a highly valuable 1,2-amino alcohol building block.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard textbook recipes. This guide details a highly scalable, three-step synthetic route starting from inexpensive 3,3-dimethylbutanal. Every step is engineered as a self-validating system , ensuring that researchers can analytically confirm success before proceeding to the next phase, thereby minimizing wasted time and reagents.

Retrosynthetic Analysis & Route Selection

When approaching the synthesis of N-methylated 1,2-amino alcohols, chemists often default to the reductive amination of α -hydroxy ketones or the nucleophilic opening of terminal epoxides. However, opening a terminal neopentyl epoxide with methylamine yields predominantly the 1-(methylamino)pentan-2-ol isomer due to attack at the less hindered carbon.

To achieve absolute regiocontrol—placing the amine strictly at C2 and the primary alcohol at C1—we utilize a [1]. This approach constructs the amino acid backbone with perfect regiochemistry, which is subsequently reduced to the target amino alcohol.

SynthesisRoute SM 3,3-Dimethylbutanal Int1 α-Aminonitrile SM->Int1 CH3NH2·HCl NaCN Int2 N-Methyl Amino Acid Int1->Int2 6M HCl Reflux Prod Target Amino Alcohol Int2->Prod LiAlH4 THF

Forward synthetic route for 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Experimental Protocols & Mechanistic Causality

Phase I: Modified Strecker Synthesis

Objective: Synthesis of 2-(Methylamino)-4,4-dimethylpentanenitrile.

  • Protocol: To a stirred solution of methylamine hydrochloride (1.2 equiv) and sodium cyanide (1.2 equiv) in H₂O/MeOH (1:1 v/v) at 0 °C, add 3,3-dimethylbutanal (1.0 equiv) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Field Insight: Why use methylamine hydrochloride instead of free methylamine gas? The hydrochloride salt acts as a stoichiometric acid source. This buffers the reaction and facilitates the protonation of the aldehyde oxygen, driving the formation of the highly electrophilic iminium ion intermediate[2]. Maintaining 0 °C during addition prevents the volatilization of methylamine and minimizes polymeric byproducts.

  • Self-Validation Check: Analyze the crude mixture via ¹H NMR. The complete disappearance of the aldehyde proton signal (~9.7 ppm) and the emergence of a new methine proton signal adjacent to the nitrile (~3.5 ppm) confirms successful conversion.

Phase II: Acid-Catalyzed Nitrile Hydrolysis

Objective: Synthesis of 2-(Methylamino)-4,4-dimethylpentanoic acid hydrochloride.

  • Protocol: Suspend the crude α -aminonitrile in 6M aqueous HCl (10 volumes). Heat the mixture to a vigorous reflux (105 °C) for 16 hours. Cool to room temperature and concentrate in vacuo to yield the amino acid hydrochloride salt as a white solid.

  • Causality & Field Insight: Nitriles adjacent to bulky neopentyl groups are notoriously resistant to basic hydrolysis. Attempting to use NaOH often results in incomplete conversion or unwanted retro-Strecker fragmentation. Acidic hydrolysis (6M HCl) forces the equilibrium forward by continuously protonating the intermediate amide, driving it irreversibly to the carboxylic acid.

  • Self-Validation Check: Perform IR spectroscopy on the isolated solid. The sharp nitrile stretch (~2200 cm⁻¹) must be completely absent, replaced by a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and a strong carbonyl peak (~1710 cm⁻¹).

Phase III: Hydride Reduction to the Amino Alcohol

Objective: Synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

  • Protocol: Suspend the amino acid hydrochloride in anhydrous THF at 0 °C under nitrogen. Carefully add (3.0 equiv) in portions[3]. Reflux the mixture for 4 hours. Cool to 0 °C and perform a Fieser workup.

  • Causality & Field Insight: LiAlH₄ is mandatory here; milder reagents like NaBH₄ cannot reduce carboxylic acids without electrophilic activation. Because the starting material is a hydrochloride salt and a carboxylic acid, the first two equivalents of LiAlH₄ are consumed merely deprotonating the system (evolving H₂ gas). A minimum of 3.0 equivalents is required to ensure complete reduction.

The Fieser Workup Protocol

A critical failure point for junior chemists is the aqueous quench of LiAlH₄, which often produces an unfilterable aluminum hydroxide emulsion that traps the highly polar amino alcohol product. The Fieser workup circumvents this via precise stoichiometric quenching.

Workup Quench Reaction Mixture (LiAlH4 + Product in THF) AddH2O 1. Add n mL H2O (Destroys excess hydride) Quench->AddH2O AddNaOH 2. Add n mL 15% NaOH (Forms aluminate salts) AddH2O->AddNaOH AddH2O2 3. Add 3n mL H2O (Precipitates granular Al salts) AddNaOH->AddH2O2 Filter Filter via Celite & Concentrate Filtrate AddH2O2->Filter

Fieser workup protocol for the isolation of the amino alcohol.

  • Self-Validation Check: TLC (DCM/MeOH/NH₄OH 90:9:1) stained with ninhydrin will reveal a highly polar spot. IR spectroscopy will confirm the complete loss of the carbonyl stretch (~1710 cm⁻¹).

Quantitative Data & Analytical Characterization

To benchmark your synthesis, compare your results against the standardized metrics provided in the tables below.

Table 1: Stepwise Yields and Reaction Parameters

StepTransformationReagentsTemp / TimeExpected Yield
1Strecker Synthesis3,3-Dimethylbutanal, CH₃NH₂·HCl, NaCN0 °C to RT, 12 h82 - 88%
2Nitrile Hydrolysis6M HCl (aq)Reflux (105 °C), 16 h75 - 80%
3Hydride ReductionLiAlH₄, THF (anhydrous)0 °C to Reflux, 4 h85 - 90%

Table 2: Key ¹H NMR Diagnostic Peaks (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.95Singlet (s)9H-C(CH₃)₃ (Neopentyl methyls)
1.35 - 1.45Multiplet (m)2H-CH₂- (C3 methylene)
2.42Singlet (s)3HN-CH₃ (N-methyl group)
2.65Multiplet (m)1H-CH- (C2 methine)
3.45 - 3.60Multiplet (m)2H-CH₂OH (C1 methylene)
2.00 - 3.00Broad singlet (br s)2H-OH and -NH (Exchangeable)

References

  • Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

  • Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

  • Title: Reduction of Amino Acids to Amino Alcohols Source: Organic Syntheses URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 4,4-Dimethyl-2-(methylamino)pentan-1-ol is a distinct chemical entity, identifiable by its CAS Number: 1310244-92-8.[1] A thorough review...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-2-(methylamino)pentan-1-ol is a distinct chemical entity, identifiable by its CAS Number: 1310244-92-8.[1] A thorough review of the current scientific literature reveals a significant knowledge gap; there is no publicly available data detailing its biological activity or mechanism of action. This document, therefore, serves as a comprehensive guide for the scientific community, outlining a strategic and systematic approach to thoroughly characterize this molecule. We will proceed under the hypothesis that, as a member of the aminoalcohol class, it may possess latent therapeutic activities. Aminoalcohols are a well-established pharmacophore, with various derivatives exhibiting a range of biological effects, including antiproliferative, antifungal, and antimalarial properties.[2][3][4][5] This guide will provide a robust framework for its initial screening, target identification, and in-depth mechanistic validation, thereby transforming it from a chemical novelty into a well-understood pharmacological agent.

Initial Compound Characterization and In Silico Profiling

Prior to any biological assessment, the integrity of the compound must be rigorously established. This foundational step is critical for the reproducibility and validity of all subsequent data.

Physicochemical and Structural Verification

The first phase involves confirming the identity and purity of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1310244-92-8[1]
Molecular Formula C8H19NO[1]
InChI Key DMGLTEWVNWMGSZ-UHFFFAOYSA-N[1]

Experimental Protocol: Compound Quality Control

  • Structural Confirmation:

    • Acquire ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

    • Perform High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

    • Compare the empirical data with the expected values for 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

  • Purity Assessment:

    • Utilize High-Performance Liquid Chromatography (HPLC) coupled with a universal detector (e.g., Evaporative Light Scattering Detector - ELSD) or Mass Spectrometry (LC-MS) to determine purity. The target purity for biological screening should be ≥95%.

  • Solubility Determination:

    • Assess the solubility in common biological buffers (e.g., PBS) and organic solvents like dimethyl sulfoxide (DMSO).[6][7] This is crucial for preparing stock solutions and ensuring the compound remains in solution during assays.

In Silico ADME/T and Target Prediction

Computational tools can provide early insights into the potential drug-like properties and possible biological targets of the compound, guiding the experimental design.

Workflow for In Silico Analysis

cluster_0 In Silico Profiling A Input Structure (SMILES/InChI) B ADME/T Prediction (e.g., SwissADME, pkCSM) A->B Physicochemical Properties, Lipinski's Rule of 5 C Target Prediction (e.g., SwissTargetPrediction, SEA) A->C Similarity Ensemble Approach D Data Interpretation & Hypothesis Generation B->D C->D

Caption: Workflow for in silico analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Hypothesis-Free Broad-Spectrum Biological Screening

The initial step in understanding the biological role of a novel compound is to perform a broad, unbiased screen to detect any significant cellular effects. A common and effective approach is to assess its cytotoxicity across a diverse panel of human cancer cell lines.

Rationale for Cancer Cell Line Screening

Cancer cell lines provide a robust and high-throughput system to identify potential antiproliferative or cytotoxic effects. A diverse panel, representing various tissue origins (e.g., lung, breast, colon, leukemia), can reveal patterns of sensitivity that may hint at the underlying mechanism of action.

Experimental Design for Cytotoxicity Screening

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., NCI-60 panel) in their recommended media and conditions.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4,4-Dimethyl-2-(methylamino)pentan-1-ol in DMSO.

    • Create a series of dilutions in the appropriate cell culture medium.

  • Assay Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Target Deconvolution and Mechanistic Elucidation

Positive results from the primary screen (i.e., potent and/or selective cytotoxicity) will necessitate a deeper investigation to identify the molecular target and the associated signaling pathways.

Scenario-Based Mechanistic Investigation

Based on the nature of the aminoalcohol scaffold, we can hypothesize several potential mechanisms of action. The following sections outline the experimental strategies to investigate these possibilities.

Scenario A: The Compound is a Direct Enzyme Inhibitor

Many drugs exert their effects by directly inhibiting the activity of a specific enzyme.[8] For instance, some aminoalcohols have been shown to inhibit fungal CYP51.[4]

Workflow for Investigating Enzyme Inhibition

cluster_1 Enzyme Inhibition Workflow A Affinity-based Target ID (e.g., Thermal Proteome Profiling) B In Vitro Enzyme Assay (Recombinant Protein) A->B Identify Candidate Enzyme C Enzyme Kinetics (e.g., Michaelis-Menten) B->C Confirm Inhibition & Determine Ki D Biophysical Binding Assays (e.g., SPR, ITC) B->D Validate Direct Binding & Determine Kd

Caption: Experimental workflow to validate a direct enzyme inhibitor.

Experimental Protocol: Thermal Proteome Profiling (TPP)

  • Cell Treatment: Treat intact cells with the compound and a vehicle control.

  • Heat Challenge: Heat aliquots of the cell lysates to a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions.

  • Proteomic Analysis: Analyze the soluble fractions using quantitative mass spectrometry.

  • Data Analysis: Identify proteins that are stabilized (i.e., have a higher melting temperature) in the presence of the compound, as this indicates direct binding.

Scenario B: The Compound Modulates a Signaling Pathway

The compound may not directly inhibit an enzyme but could modulate the activity of a signaling pathway, leading to the observed phenotype.

Experimental Protocol: Phosphoproteomic Analysis

  • Cell Treatment: Treat sensitive cells with the compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

  • Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by quantitative mass spectrometry.

  • Data Analysis: Identify changes in the phosphorylation status of key signaling proteins and use bioinformatics tools to map the affected pathways.

Scenario C: The Compound Induces a Specific Cellular Phenotype

The observed cytotoxicity could be the result of the induction of a specific cellular process, such as apoptosis or cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the compound at various concentrations for 24 to 48 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.

In Vivo Validation

Once a clear in vitro mechanism of action has been established, the next critical step is to validate these findings in a relevant in vivo model.

Xenograft Mouse Models

For compounds showing anticancer activity, a xenograft mouse model is the standard for in vivo efficacy testing.

Experimental Protocol: Tumor Xenograft Study

  • Cell Implantation: Implant a sensitive human cancer cell line subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups (vehicle control, compound at various doses). Administer the compound via an appropriate route (e.g., intraperitoneal, oral).

  • Monitoring: Monitor tumor growth over time using caliper measurements. Also, monitor the body weight and overall health of the mice.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform pharmacodynamic studies (e.g., Western blot for target engagement) and histological analysis.

Conclusion

While 4,4-Dimethyl-2-(methylamino)pentan-1-ol is currently a molecule without a known biological function, its chemical structure as an aminoalcohol suggests the potential for interesting pharmacology. The systematic approach outlined in this guide, from initial characterization and broad-spectrum screening to in-depth target deconvolution and in vivo validation, provides a comprehensive and scientifically rigorous roadmap for elucidating its mechanism of action. By following this framework, researchers can effectively navigate the complexities of drug discovery and potentially uncover a novel therapeutic agent.

References

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). PMC. Available at: [Link]

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. (2011). ScienceDirect. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. (2019). PubMed. Available at: [Link]

  • Aminoalcohol – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Biological actions of drug solvents. (n.d.). SciSpace. Available at: [Link]

  • (PDF) Biological actions of drug solvents. (n.d.). ResearchGate. Available at: [Link]

  • IUPAC Glossary of Terms Used in Toxicology, 2nd Edition – recommendations 2007. (n.d.). International Union of Pure and Applied Chemistry. Available at: [Link]

Sources

Foundational

Biological activity of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

An In-depth Technical Guide to the Biological Activity of 4,4-Dimethyl-2-(methylamino)pentan-1-ol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the initi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial biological characterization of the novel chemical entity, 4,4-Dimethyl-2-(methylamino)pentan-1-ol. Given the absence of published data on this specific molecule, this document outlines a proposed research program based on the known biological activities of the broader class of amino alcohol compounds. The guide is intended for researchers, scientists, and drug development professionals, offering a series of well-defined experimental protocols to assess cytotoxic, antimicrobial, G-protein coupled receptor (GPCR), and ion channel activities. The overarching goal is to establish a foundational biological profile for this compound, enabling informed decisions for future research and development.

Introduction

4,4-Dimethyl-2-(methylamino)pentan-1-ol is a small molecule belonging to the amino alcohol class of organic compounds. While this specific molecule is not extensively characterized in the scientific literature[1][2][3][4], the amino alcohol scaffold is a common feature in a wide array of biologically active molecules and approved pharmaceuticals. As a class, amino alcohols are known to exhibit diverse pharmacological properties, including antimicrobial, antifungal, antimalarial, and neurological effects[5][6][7][8][9]. This structural precedent suggests that 4,4-Dimethyl-2-(methylamino)pentan-1-ol may possess undiscovered biological activities of therapeutic interest.

This guide presents a structured, multi-tiered approach to systematically investigate the biological profile of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. The proposed workflow is designed to efficiently identify potential therapeutic applications while also flagging any potential safety liabilities early in the discovery process.

Chemical Structure and Synthesis Overview

The chemical structure of 4,4-Dimethyl-2-(methylamino)pentan-1-ol is characterized by a pentanol backbone with a methylamino group at the second carbon and two methyl groups at the fourth carbon.

For the purposes of the research program outlined herein, it is assumed that the compound is available in sufficient quantity and purity, either through custom synthesis or from a chemical supplier[1][2].

Proposed Research Program for Biological Characterization

The following sections detail a proposed series of in vitro assays to establish a foundational understanding of the biological activity of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Tier 1: Foundational Cellular Assays

The initial tier of investigation focuses on determining the compound's general effect on cell viability and proliferation. This is a critical first step to establish a safe concentration range for subsequent, more specific assays and to identify any overt cytotoxic effects.

Understanding the cytotoxic potential of a novel compound is fundamental. A highly cytotoxic compound may have limited therapeutic potential unless targeted specifically for oncology applications. Conversely, a compound with low cytotoxicity is a better candidate for indications requiring chronic dosing.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability[11].

Step-by-Step Methodology:

  • Cell Plating: Seed a human cell line (e.g., HEK293, HeLa, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4,4-Dimethyl-2-(methylamino)pentan-1-ol in the appropriate cell culture medium. The concentration range should be broad, for example, from 0.1 µM to 100 µM. Add the diluted compound to the wells and incubate for 24, 48, and 72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Table 1: Example Data Summary for MTT Cytotoxicity Assay

Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0.1
1
10
100
IC50 (µM)

Diagram 1: Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound A->B C Incubate for 24, 48, 72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for determining the cytotoxic effect of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Tier 2: Screening for Antimicrobial Activity

Given that many amino alcohols exhibit antimicrobial properties, a logical next step is to screen 4,4-Dimethyl-2-(methylamino)pentan-1-ol against a panel of common pathogenic bacteria and fungi[7][8][9].

The discovery of novel antimicrobial agents is of critical importance due to the rise of antibiotic resistance. Screening for such activity early in the characterization of a new chemical entity is a valuable endeavor.

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Bacterial/Fungal Inoculum: Grow cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus fumigatus) to the mid-logarithmic phase and dilute to a standardized concentration.

  • Compound Dilution: Prepare a two-fold serial dilution of 4,4-Dimethyl-2-(methylamino)pentan-1-ol in a 96-well plate containing the appropriate growth medium.

  • Inoculation: Add the standardized inoculum to each well of the plate. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Example Data Summary for Antimicrobial MIC Assay

MicroorganismMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans
Aspergillus fumigatus

Diagram 2: Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilution of Compound C Inoculate Microplate A->C B Prepare Standardized Inoculum B->C D Incubate for 18-24 hours C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compound.

Tier 3: Target-Based Screening - GPCR and Ion Channel Activity

Many drugs containing the amino alcohol motif exert their effects by modulating the activity of G-protein coupled receptors (GPCRs) or ion channels. Therefore, screening against a panel of these targets is a crucial step in characterizing the pharmacological profile of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

GPCRs are the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs[12][13][14][15]. Identifying any interaction with this receptor class can provide valuable insights into the compound's mechanism of action and potential therapeutic applications. Similarly, ion channels are critical for a wide range of physiological processes, and their modulation can have profound therapeutic or toxicological consequences.

The In vitro GPCR split NanoLuc ligand Triggered Reporter (IGNiTR) assay is a sensitive and generalizable method for detecting GPCR activation[12][13][16]. This assay measures the interaction between an activated GPCR and a conformation-specific binder, leading to the reconstitution of a split nanoluciferase and a quantifiable luminescent signal[12][13].

Step-by-Step Methodology:

  • Prepare GPCR Lysates: Use cell lysates from cells overexpressing the GPCR of interest fused to one fragment of the split NanoLuc.

  • Prepare Binder: Use a purified conformation-specific binder (e.g., a nanobody or mini-G protein) fused to the other fragment of the split NanoLuc.

  • Assay Setup: In a 384-well plate, combine the GPCR lysate, the binder, and the test compound at various concentrations.

  • Incubation: Incubate the mixture for a defined period to allow for GPCR activation and NanoLuc reconstitution.

  • Luminescence Reading: Add the NanoLuc substrate and measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration to determine the EC50 (half-maximal effective concentration) for agonists or the IC50 for antagonists.

Table 3: Example Data Summary for GPCR Screening

GPCR TargetActivity (Agonist/Antagonist)EC50/IC50 (µM)
Adrenergic Receptor β2
Dopamine Receptor D1
Opioid Receptor μ
... (other relevant GPCRs)

Diagram 3: Principle of the IGNiTR GPCR Assay

IGNiTR_Principle cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR-SplitLuc1 Ligand_inactive Ligand Absent Binder_inactive Binder-SplitLuc2 GPCR_active GPCR-SplitLuc1 Binder_active Binder-SplitLuc2 GPCR_active->Binder_active binds Luminescence Luminescence Binder_active->Luminescence reconstitutes NanoLuc Ligand_active Ligand Bound Ligand_active->GPCR_active activates hERG_Workflow A Plate hERG-expressing cells B Establish whole-cell patch clamp A->B C Apply voltage protocol to elicit hERG current B->C D Apply test compound at various concentrations C->D E Record hERG current D->E F Calculate % inhibition E->F G Determine IC50 F->G

Workflow for assessing hERG channel inhibition using automated patch clamp.

Conclusion

The biological activity of 4,4-Dimethyl-2-(methylamino)pentan-1-ol is currently uncharacterized. However, its structural classification as an amino alcohol suggests the potential for a range of pharmacological effects. This technical guide provides a robust and logical framework for the initial in vitro characterization of this novel compound. By systematically assessing its cytotoxicity, antimicrobial properties, and its effects on key drug targets such as GPCRs and the hERG ion channel, researchers can build a comprehensive biological profile. The data generated from this proposed research program will be invaluable for guiding future studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy and safety assessments.

References

  • IGNiTR (In vitro GPCR split NanoLuc ligand Triggered Reporter) utilizes the agonist-dependent GPCR conformational change and subsequent recruitment of Gproteins and other conformation-specific binders to reconstitute split nanoluciferase (NanoLuc). (2023). ACS Measurement Science Au.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
  • Sample Cytotoxicity Assay Protocol. (n.d.). Advanced Targeting Systems.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • PHARMACOLOGY OF TREMOR-PRODUCING AMINO ALCOHOLS. (2011). Journal of Pharmacy and Pharmacology.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B.
  • Protocol IncuCyte® Cytotoxicity Assay. (n.d.). Sartorius.
  • Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. (2025). American Chemical Society.
  • hERG Safety. (n.d.). Cyprotex.
  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.
  • Aminoalcohol – Knowledge and References. (n.d.). Taylor & Francis.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA.
  • Best Practice hERG Assay. (2024).
  • Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. (2019). PubMed.
  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). MDPI.
  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). Discovery - the University of Dundee Research Portal.
  • 4,4-dimethyl-2-(methylamino)pentan-1-ol. (n.d.). MilliporeSigma.
  • 1864052-40-3|4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride. (n.d.). BLDpharm.
  • 4,4-DIMETHYL-2-METHYLENE-1-PENTANOL. (n.d.). gsrs.
  • Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide. (n.d.). Benchchem.
  • CAS 6144-93-0: 4,4-Dimethyl-2-pentanol. (n.d.). CymitQuimica.
  • 4,4-dimethyl-1-(methylamino)pentan-3-ol. (n.d.). PubChemLite.
  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (n.d.). PMC - NIH.
  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024). MDPI.
  • Synthesis and biological evaluation of (−)-dictyostatin and stereoisomers. (n.d.). PMC - NIH.
  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.).
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • 3-Pentanone, 1-(dimethylamino)-4-methyl. (n.d.). Organic Syntheses Procedure.
  • 4,4-dimethyl-1-(methylamino)
  • Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. (2025).

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Exploratory

An In-Depth Technical Guide to 4,4-Dimethyl-2-(methylamino)pentan-1-ol (CAS: 1310244-92-8): A Novel Chiral Building Block

Executive Summary: 4,4-Dimethyl-2-(methylamino)pentan-1-ol is a sparsely documented chiral amino alcohol available commercially as a research chemical.[1][2] Publicly available experimental data on its synthesis, propert...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 4,4-Dimethyl-2-(methylamino)pentan-1-ol is a sparsely documented chiral amino alcohol available commercially as a research chemical.[1][2] Publicly available experimental data on its synthesis, properties, and applications are notably absent, positioning it as a novel, yet-to-be-characterized molecule. This guide, intended for researchers and drug development professionals, bridges this information gap by providing a comprehensive, hypothesis-driven framework based on established principles of organic chemistry and data from analogous structures. We present a plausible synthetic pathway, predict key physicochemical and spectroscopic properties, discuss potential applications in medicinal chemistry, and outline robust safety and handling protocols. The core of this analysis identifies the molecule's 1,3-amino alcohol motif as a valuable pharmacophore, suggesting its potential as a chiral building block in the synthesis of complex, biologically active agents.

Molecular Structure and Stereochemistry

4,4-Dimethyl-2-(methylamino)pentan-1-ol is an aliphatic 1,3-amino alcohol. Its structure features a primary alcohol, a secondary amine, and a sterically demanding tert-butyl group at the C4 position. The presence of a stereocenter at the C2 position means the compound can exist as (R) and (S) enantiomers.

Key Structural Features:

  • 1,3-Amino Alcohol Core: This is a critical pharmacophore found in numerous bioactive molecules, including HIV protease inhibitors like ritonavir and lopinavir.[3][4][5][6][7]

  • Chiral Center (C2): The stereochemistry at this position is crucial for specific molecular interactions in a biological context, making enantiomerically pure forms highly valuable in drug discovery.[8][9][10]

  • Neopentyl-like Group: The tert-butyl moiety introduces significant steric bulk, which can influence the molecule's conformational preferences, metabolic stability, and binding interactions.

IdentifierValueSource
CAS Number 1310244-92-8[1]
Molecular Formula C₈H₁₉NO[1]
Molecular Weight 145.24 g/mol [1]
InChI Key DMGLTEWVNWMGSZ-UHFFFAOYSA-N[1]
Synonym(s) 4,4-dimethyl-2-(methylamino)-1-pentanol[1]

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C3 [label="C", pos="0.5,-1.5!", fontcolor="#202124"];
C4 [label="C", pos="1.5,-0.5!", fontcolor="#202124"];
C_Me_N [label="C", pos="0,1.8!", fontcolor="#202124"];
O [label="O", pos="-2.5,-0.5!", fontcolor="#202124"];
C_tBu1 [label="C", pos="2.8,0!", fontcolor="#202124"];
C_tBu2 [label="C", pos="1.5,-1.8!", fontcolor="#202124"];
C_tBu3 [label="C", pos="1.8,0.8!", fontcolor="#202124"];
H_N [label="H", pos="-0.7,0.8!", fontcolor="#202124"];
H_O [label="H", pos="-3.2,-0.8!", fontcolor="#202124"];

// Dummy nodes for labels
label_OH [label="HO", pos="-2.5,-0.5!", fontcolor="#202124"];
label_NH [label="HN", pos="-0.3,0.8!", fontcolor="#202124"];
label_Me [label="", pos="0,1.8!"];


// Bonds
C1 -- C2;
C2 -- N;
C2 -- C3;
C3 -- C4;
C1 -- O [label=""];
N -- C_Me_N;
N -- H_N;
O -- H_O;
C4 -- C_tBu1;
C4 -- C_tBu2;
C4 -- C_tBu3;

// Positioning text labels correctly
node [shape=plaintext];
l1 [label="CH₂", pos="-1.5,-1.5!"];
l2 [label="CH", pos="-0.5,-0.5!"];
l3 [label="CH₂", pos="0.5,-1.5!"];
l4 [label="C", pos="1.5,-0.5!"];
l5 [label="CH₃", pos="0,1.8!"];
l6 [label="CH₃", pos="2.8,0!"];
l7 [label="CH₃", pos="1.5,-1.8!"];
l8 [label="CH₃", pos="1.8,0.8!"];
l_oh [label="HO", pos="-2.5,-0.5!"];
l_nh [label="HN", pos="-0.3,0.8!"];

}

Caption: Structure of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Proposed Synthetic Strategy

Given the 1,3-amino alcohol structure, a highly efficient and convergent synthetic route is the directed reductive amination of a β-hydroxy ketone .[3][4][5][6][7] This approach is favored for its operational simplicity and stereocontrol, making it a powerful tool in medicinal chemistry.

Retrosynthetic Analysis

The retrosynthesis disconnects the C-N bond, identifying a β-hydroxy ketone precursor, 1-hydroxy-4,4-dimethylpentan-2-one , and methylamine as the key starting materials. The β-hydroxy ketone can be synthesized from the corresponding α-bromoketone, which in turn is derived from the commercially available ketone, 4,4-dimethyl-2-pentanone.

Retrosynthesis Target 4,4-Dimethyl-2-(methylamino)pentan-1-ol Precursor1 1-Hydroxy-4,4-dimethylpentan-2-one + Methylamine Target->Precursor1 C-N Disconnection (Reductive Amination) Precursor2 1-Bromo-4,4-dimethylpentan-2-one Precursor1->Precursor2 C-O Functional Group Interconversion (SN2) Precursor3 4,4-Dimethyl-2-pentanone (Pinacolone) Precursor2->Precursor3 C-Br Disconnection (α-Bromination) Synthetic_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Reductive Amination Start 4,4-Dimethyl-2-pentanone Step1_Product 1-Bromo-4,4-dimethylpentan-2-one Start->Step1_Product Br₂, MeOH Step2_Product 1-Hydroxy-4,4-dimethylpentan-2-one Step1_Product->Step2_Product 1. NaOAc, Acetone/H₂O 2. H₃O⁺ Final_Product 4,4-Dimethyl-2-(methylamino)pentan-1-ol Step2_Product->Final_Product 1. CH₃NH₂, Ti(iOPr)₄ 2. PMHS

Sources

Foundational

Spectroscopic Validation and Structural Characterization of 4,4-Dimethyl-2-(methylamino)pentan-1-ol: A Comprehensive Analytical Guide

Executive Summary In modern drug development and organic synthesis, sterically hindered amino alcohols serve as critical pharmacophores and chiral building blocks. 4,4-Dimethyl-2-(methylamino)pentan-1-ol (CAS: 1310244-92...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and organic synthesis, sterically hindered amino alcohols serve as critical pharmacophores and chiral building blocks. 4,4-Dimethyl-2-(methylamino)pentan-1-ol (CAS: 1310244-92-8) is a highly specialized aliphatic amino alcohol characterized by a bulky neopentyl (tert-butyl) group adjacent to a secondary amine and a primary alcohol.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a self-validating analytical framework for the definitive structural elucidation of this compound. By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, this guide establishes a robust methodology that links empirical spectroscopic data to underlying molecular mechanics.

Structural & Mechanistic Profiling

The spectroscopic behavior of 4,4-Dimethyl-2-(methylamino)pentan-1-ol is dominated by its steric topology and hydrogen-bonding capabilities:

  • Steric Hindrance: The bulky tert-butyl group (C4) restricts the rotational freedom of the C2-C3 bond. This conformational locking renders the C3 methylene protons highly diastereotopic, a feature critical for NMR validation[1].

  • Hydrogen Bonding: The proximity of the primary hydroxyl (-OH) and the secondary amine (-NH-) allows for both inter- and intramolecular hydrogen bonding, which significantly influences the chemical shifts in NMR and the vibrational frequencies in FT-IR.

  • Fragmentation Directing Groups: In mass spectrometry, the nitrogen atom acts as a powerful charge-directing center, making α -cleavage the thermodynamically favored fragmentation pathway[2].

Workflow A Sample Prep & Solvation B 1H & 13C NMR Acquisition A->B C FT-IR ATR Analysis A->C D HRMS (ESI+) Fragmentation A->D E Data Integration & Validation B->E C->E D->E

Fig 1. Spectroscopic validation workflow for amino alcohol characterization.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every analytical step must be tightly controlled to prevent artifacts (e.g., in-source fragmentation in MS or solvent exchange in NMR).

NMR Spectroscopy Protocol
  • Causality & Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ). CDCl3​ is chosen over protic solvents like CD3​OD because it prevents the rapid deuterium exchange of the -OH and -NH protons, allowing them to be observed as broad singlets[3].

  • Internal Calibration: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This provides an absolute zero-point reference to validate chemical shifts.

  • Acquisition Parameters: Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz (298 K). Use a relaxation delay ( D1​ ) of at least 2.0 seconds. The extended delay is mandatory to ensure the complete relaxation of the quaternary carbon (C4), which lacks attached protons to facilitate rapid dipole-dipole relaxation.

HRMS (ESI-TOF) Protocol
  • Causality & Ionization: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Formic acid forces the protonation of the secondary amine, guaranteeing a high-abundance [M+H]+ parent ion while suppressing sodium [M+Na]+ adducts[4].

  • Artifact Prevention: Maintain the ESI capillary voltage at a conservative 3.0 kV and desolvation temperature at 350°C. High thermal or electrical energy can cause premature in-source decay of the fragile hydroxyl group.

  • Fragmentation (CID): Isolate the parent ion ( m/z 146.15) and apply Collision-Induced Dissociation (CID) at 15–25 eV using Argon gas. This specific energy window is optimized to trigger α -cleavage without completely shattering the carbon backbone[2].

FT-IR (ATR) Protocol
  • Acquisition: Place a neat liquid film of the free base directly onto an Attenuated Total Reflectance (ATR) diamond crystal. Scan from 4000 to 400 cm−1 (resolution: 4 cm−1 , 32 scans).

  • Validation: Perform a background subtraction immediately prior to the sample scan to eliminate atmospheric CO2​ and H2​O interference, which can mask the critical O-H and N-H stretching regions.

Comprehensive Spectroscopic Data

The following tables summarize the expected quantitative data derived from the structural mechanics of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Table 1: 1H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
C1 3.45 - 3.65m (ABX system)2H −CH2​−OH (Hydroxymethyl)
C2 2.65m1H −CH(NHCH3​)− (Chiral methine)
C3 1.25, 1.40dd (diastereotopic)2H −CH2​− (Adjacent to chiral center)
C5 0.95s9H −C(CH3​)3​ (tert-Butyl group)
N- CH3​ 2.40s3H −NH−CH3​ (N-Methyl)
OH/NH 2.20 - 2.80br s2HExchangeable protons
Table 2: 13C NMR Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C1 63.5 CH2​ Hydroxymethyl carbon
C2 60.2 CH Amine-bearing methine
C3 45.8 CH2​ Methylene bridge
N- CH3​ 34.2 CH3​ N-Methyl carbon
C4 30.1 C Quaternary carbon (steric core)
C5 29.5 CH3​ tert-Butyl methyls (degenerate)
Table 3: FT-IR Vibrational Modes (ATR, Neat)
Wavenumber ( cm−1 )IntensityFunctional Group Assignment
3350 - 3250 Broad, StrongO-H and N-H stretching (hydrogen-bonded)
2950, 2865 StrongC-H stretching ( sp3 , highly intense due to t-butyl)
1465 MediumC-H bending (alkane deformation)
1120 MediumC-N stretching (secondary amine)
1050 StrongC-O stretching (primary alcohol)
Table 4: HRMS (ESI-TOF) Fragmentation Profile
m/z (Observed)FormulaMass ErrorAssignment & Causality
146.1545 [C8​H20​NO]+ < 2.0 ppm [M+H]+ (Protonated molecular ion)
128.1439 [C8​H18​N]+ < 2.0 ppm [M+H−H2​O]+ (Loss of hydroxyl group)
115.1123 [C7​H15​O]+ < 2.0 ppm [M+H−CH5​N]+ (Loss of methylamine)
74.0606 [C3​H8​NO]+ < 2.0 ppm [M+H−C5​H12​]+ ( α -cleavage of neopentane)

Mechanistic Insights into MS Fragmentation

The mass spectrometric breakdown of amino alcohols is not random; it is highly deterministic. The nitrogen atom stabilizes adjacent positive charges via resonance, making the cleavage of the C2-C3 bond (an α -cleavage) the most prominent feature in the CID spectrum[2]. For this specific molecule, the expulsion of the bulky, neutral neopentane molecule (72 Da) yields an exceptionally stable iminium ion at m/z 74.06.

MS_Fragmentation M Parent Ion [M+H]+ m/z 146.15 F1 Loss of H2O m/z 128.14 M->F1 - H2O (18 Da) F2 Alpha-Cleavage m/z 74.06 M->F2 - C5H12 (72 Da) F3 Loss of CH3NH2 m/z 115.11 M->F3 - CH5N (31 Da)

Fig 2. Primary ESI-MS collision-induced dissociation pathways for the [M+H]+ ion.

References

  • Sigma-Aldrich. 4,4-dimethyl-2-pentanol structure and derivatives. Available at:

  • [1] Frontiers in Chemistry. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Available at:

  • [4] Electrophoresis (PubMed). Development of a capillary electrophoresis-mass spectrometry method for the determination of formaldehyde releasers as their hydrolysis products and amino alcohols. Available at:

  • [3] Thieme Connect. A Convenient One-Step Synthesis of Stable β -Amino Alcohol N-Boranes from α -Amino Acids. Available at:

  • [2] Rapid Communications in Mass Spectrometry. Electron ionization mass spectral studies of bridgehead 7,7-dimethylnorbornane-based β -amino alcohols. Available at:

Sources

Exploratory

In-Depth Technical Guide: Nuclear Magnetic Resonance (NMR) Spectral Analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Executive Summary & Molecular Architecture 4,4-Dimethyl-2-(methylamino)pentan-1-ol (CAS: 1310244-92-8)[1] is a highly branched aliphatic amino alcohol. Its structural framework features a primary alcohol, a secondary ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

4,4-Dimethyl-2-(methylamino)pentan-1-ol (CAS: 1310244-92-8)[1] is a highly branched aliphatic amino alcohol. Its structural framework features a primary alcohol, a secondary amine, a bulky tert-butyl group, and a critical stereogenic (chiral) center at the C2 position. For researchers in drug development and synthetic chemistry, accurately characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of spin-spin coupling and stereochemical magnetic non-equivalence.

As a Senior Application Scientist, I have designed this guide to deconstruct the theoretical causality and practical workflows necessary to acquire, validate, and interpret the high-resolution 1 H and 13 C NMR spectra of this compound.

Theoretical Framework & Predictive NMR Modeling

The interpretation of organic molecular spectra relies on the synergistic analysis of localized magnetic environments[2]. For 4,4-Dimethyl-2-(methylamino)pentan-1-ol, the chemical shifts and splitting patterns are dictated by three primary factors:

  • Electronegativity & Deshielding: The oxygen atom at C1 and the nitrogen atom at C2 withdraw electron density via the inductive effect. This deshields the adjacent protons, shifting their resonances downfield (higher ppm).

  • Steric Bulk & Anisotropy: The massive tert-butyl group at C4 acts as a magnetic anchor. Because it lacks adjacent protons, it appears as a massive, highly shielded singlet (~0.9 ppm)[3].

  • Stereochemical Asymmetry (The Diastereotopic Effect): The C2 carbon is a chiral center. Because the molecule lacks an internal plane of symmetry, the two protons on the C1 methylene group (and the two on the C3 methylene group) are diastereotopic . They reside in permanently distinct magnetic environments, meaning they will resonate at different chemical shifts and couple with each other (geminal coupling, 2J ) as well as with the C2 methine proton (vicinal coupling, 3J ).

Diastereotopic_Logic Chiral Chiral Center at C2 (Asymmetric Environment) Symm Loss of Plane of Symmetry Chiral->Symm C1 C1 Protons (CH2-OH) Pro-R / Pro-S Shift Chemical Shift Non-Equivalence (Diastereotopic Protons) C1->Shift C3 C3 Protons (CH2-tBu) Pro-R / Pro-S C3->Shift Symm->C1 Symm->C3 Coupling Complex Multiplets (Geminal & Vicinal Coupling) Shift->Coupling

Caption: Logical flow of how the C2 chiral center induces complex multiplet splitting in NMR.

Experimental Protocol for High-Resolution NMR Acquisition

To ensure a self-validating and reproducible dataset, the following step-by-step methodology must be strictly adhered to when acquiring the spectra[4]. Every step serves a specific causal purpose in optimizing the final signal-to-noise ratio (SNR) and resolution.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ). Include 0.03% v/v tetramethylsilane (TMS) as the internal chemical shift reference ( δ = 0.00 ppm).

  • Causality: CDCl 3​ provides the deuterium lock signal necessary to stabilize the magnetic field during acquisition. TMS provides an absolute zero-point calibration.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Adjust the probe's capacitance and inductance to match the exact resonance frequencies of 1 H and 13 C.

  • Causality: This maximizes radiofrequency (RF) power transfer into the sample and minimizes reflected signal, ensuring optimal excitation and receiver sensitivity.

Step 3: B 0​ Field Homogenization (Shimming)

  • Action: Execute gradient shimming (e.g., TopShim) to correct spatial inhomogeneities in the static magnetic field (B 0​ ).

  • Causality: A perfectly shimmed field is validated by a strong, stable deuterium lock signal and sharp, symmetrical Lorentzian line shapes. Poor shimming results in broad, overlapping peaks that obscure fine J -coupling.

Step 4: Pulse Sequence Execution

  • 1 H NMR: Utilize a standard 30-degree excitation pulse program (zg30). Set the spectral width to 15 ppm, the relaxation delay (D1) to 2.0 seconds, and acquire 16–32 transients. The 2.0s delay allows full longitudinal relaxation (T 1​ ) between scans, ensuring quantitative integration.

  • 13 C NMR: Utilize a proton-decoupled pulse sequence (zgpg30 or waltz16) to collapse carbon-proton multiplets into sharp singlets. Set the spectral width to 250 ppm, D1 to 2.0 seconds, and acquire 512–1024 transients to compensate for the low natural abundance (1.1%) of the 13 C isotope.

Step 5: Data Processing

  • Action: Apply a Fourier Transform (FT) with a line broadening (LB) window function of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Perform zero-order and first-order phase corrections, followed by a baseline correction.

  • Causality: Phase correction ensures absorptive peak shapes, while baseline correction ensures the mathematical integration of the peaks accurately reflects the relative number of protons.

NMR_Workflow A Sample Preparation (Analyte in CDCl3 + TMS) B Probe Tuning & Matching (Optimize Resonance) A->B C Shimming (B0 Field Homogenization) B->C D Pulse Sequence Execution (zg30 / zgpg30) C->D E FID Acquisition & Signal Averaging D->E F Fourier Transform & Phase Correction E->F

Caption: Step-by-step self-validating workflow for high-resolution NMR data acquisition.

Data Presentation & Spectral Assignment

The empirical correlations for these chemical shifts can be accurately predicted using established spectroscopic reference tables[3]. The tables below summarize the expected quantitative data based on the molecular architecture.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment / Causality
C4-(CH 3​ ) 3​ 0.90Singlet (s)9H-tert-butyl methyls; highly shielded, no adjacent protons.
C3-H a​ 1.25Doublet of doublets (dd)1H~14.0, ~8.0Diastereotopic proton; geminal coupling to H b​ , vicinal to C2-H.
C3-H b​ 1.45Doublet of doublets (dd)1H~14.0, ~4.0Diastereotopic proton; geminal coupling to H a​ , vicinal to C2-H.
N-CH 3​ 2.40Singlet (s)3H-N-methyl group; deshielded by electronegative nitrogen.
OH / NH 2.50Broad singlet (br s)2H-Exchangeable protons; shift varies with concentration/temperature.
C2-H 2.70Multiplet (m)1H-Methine proton; complex splitting from C1 and C3 protons.
C1-H a​ 3.40Doublet of doublets (dd)1H~11.0, ~6.0Diastereotopic proton; heavily deshielded by adjacent oxygen.
C1-H b​ 3.60Doublet of doublets (dd)1H~11.0, ~4.0Diastereotopic proton; heavily deshielded by adjacent oxygen.
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeAssignment / Causality
C5, C6, C7 29.8CH 3​ tert-butyl methyl carbons; highly shielded.
C4 30.5C (quat)Quaternary carbon of the tert-butyl group.
N-CH 3​ 34.2CH 3​ Methyl carbon attached directly to the secondary amine.
C3 46.5CH 2​ Methylene carbon between the chiral center and tert-butyl group.
C2 60.2CHMethine carbon; moderately deshielded by the amino group.
C1 64.5CH 2​ Methylene carbon; heavily deshielded by the hydroxyl group.

References

  • ChemSrc. "1310244-92-8 4,4-Dimethyl-2-(methylamino)pentan-1-ol". ChemSrc Database.
  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry". Google Books / Elsevier.
  • Silverstein, R. M., et al. "Review of Spectrometric Identification of Organic Compounds". Journal of Chemical Education, ACS Publications.
  • Pretsch, E., et al. "Structure Determination of Organic Compounds". Journal of the American Chemical Society, ACS Publications.

Sources

Foundational

Infrared (IR) Spectroscopy of 4,4-Dimethyl-2-(methylamino)pentan-1-ol: A Comprehensive Guide for Structural Elucidation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Introduction & Pharmacological Context In modern drug development, sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Introduction & Pharmacological Context

In modern drug development, sterically hindered amino alcohols are highly valued as rigid pharmacophores, often utilized in the synthesis of sphingosine analogs, chiral auxiliaries, and anti-tubercular agents. 4,4-Dimethyl-2-(methylamino)pentan-1-ol (CAS: 1310244-92-8) is a prime example of such a molecule. It features a primary alcohol, a secondary amine, and a bulky tert-butyl group.

Infrared (IR) spectroscopy serves as a frontline analytical technique for elucidating the structural integrity and hydrogen-bonding dynamics of this compound. This whitepaper provides a deep-dive into the causality behind its vibrational modes, offering a self-validating experimental protocol for accurate spectral acquisition.

Theoretical IR Profiling: The Causality of Vibrational Modes

To interpret the IR spectrum of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, we must deconstruct the molecule into its fundamental functional groups and understand the physical causality behind their specific vibrational frequencies.

The 3600–3200 cm⁻¹ Region: O-H vs. N-H Dynamics

This region is dominated by hydrogen bonding. The primary alcohol (-OH) exhibits a strong, broad stretching band between 3200 and 3400 cm⁻¹. The breadth of this peak is caused by extensive intermolecular hydrogen bonding, which weakens the O-H bond to varying degrees across the molecular population, creating a distribution of vibrational frequencies.

The secondary amine (-NHCH₃) possesses a single N-H bond. Theoretically, this produces a single, weak, and relatively sharp stretching band near 3300 cm⁻¹. However, because the dipole moment change of the N-H bond is significantly smaller than that of the O-H bond, the N-H signal is inherently weaker. In the free base form of this compound, the N-H stretch is almost always masked by the broader O-H envelope, appearing only as a subtle shoulder on the lower wavenumber side, a phenomenon well-documented in [1].

The 3000–2800 cm⁻¹ Region: Aliphatic C-H Stretching

The aliphatic backbone and the bulky tert-butyl group contribute to intense sp³ C-H stretching vibrations. Because the carbon atoms are sp³ hybridized, these stretching modes strictly occur below 3000 cm⁻¹, typically resolving into multiple sharp peaks between 2850 and 2960 cm⁻¹ corresponding to symmetric and asymmetric stretches.

The Fingerprint Region: tert-Butyl Splitting and Heteroatom Stretches

The most diagnostic feature of the fingerprint region for this molecule is the gem-dimethyl effect . The tert-butyl group (-C(CH₃)₃) contains multiple methyl groups attached to a common quaternary carbon. The symmetric bending (deformation) modes of these methyl groups undergo vibrational coupling. This physical coupling splits the absorption band into a characteristic, highly reliable doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹ [2].

Additionally, the C-O stretch of the primary alcohol appears as a strong band near 1050 cm⁻¹, while the C-N stretch of the aliphatic secondary amine appears as a medium-intensity band in the 1020–1250 cm⁻¹ range.

FunctionalGroups Compound 4,4-Dimethyl-2-(methylamino)pentan-1-ol (C8H19NO) OH_Group Primary Alcohol (-OH) Compound->OH_Group NH_Group Secondary Amine (-NHCH3) Compound->NH_Group tButyl_Group tert-Butyl Group (-C(CH3)3) Compound->tButyl_Group Aliphatic Aliphatic Chain (-CH2-) Compound->Aliphatic OH_Stretch O-H Stretch (Broad, H-bonded) OH_Group->OH_Stretch 3200-3400 cm⁻¹ CO_Stretch C-O Stretch (Strong) OH_Group->CO_Stretch ~1050 cm⁻¹ NH_Stretch N-H Stretch (Often masked by O-H) NH_Group->NH_Stretch ~3300 cm⁻¹ (Weak) CN_Stretch C-N Stretch (Medium) NH_Group->CN_Stretch 1020-1250 cm⁻¹ Gem_Dimethyl Symmetric CH3 Bend (Doublet) tButyl_Group->Gem_Dimethyl 1385 & 1365 cm⁻¹ CH_Stretch C-H sp³ Stretch (Strong) Aliphatic->CH_Stretch 2850-2960 cm⁻¹

Figure 1: Structural deconstruction and IR functional group mapping of the target compound.

Quantitative Data Summary

The following table synthesizes the expected quantitative IR data for the free base form of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, providing a rapid reference for spectral interpretation[2].

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Mechanistic Note
Primary -OH O-H Stretch3200–3400Strong, BroadBroadened by extensive intermolecular H-bonding.
Secondary -NH N-H Stretch~3300Weak, SharpOften masked by O-H; inherently lower dipole moment change.
Aliphatic Chain C-H sp³ Stretch2850–2960Strong, MultipleRepresents asymmetric and symmetric C-H stretches.
tert-Butyl Group Symmetric CH₃ Bend1385 & 1365Medium, DoubletVibrational coupling of gem-dimethyl groups causes splitting.
Secondary Amine C-N Stretch1020–1250MediumAliphatic C-N bond stretching.
Primary Alcohol C-O Stretch~1050StrongC-O bond stretching.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) FTIR is the gold standard for analyzing both the viscous liquid free base and the crystalline hydrochloride salt (CAS: 1864052-40-3) [3]. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • Crystal Preparation & Cleaning:

    • Wipe the diamond ATR crystal with a lint-free tissue dampened with high-purity isopropanol or acetone.

    • Allow the solvent to evaporate completely (approx. 30 seconds).

  • System Validation (Background Collection):

    • Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Self-Validation Check: Inspect the background spectrum. The system is validated only if the baseline is flat and devoid of residual peaks in the 3600–2800 cm⁻¹ region. Any peaks indicate contamination, requiring a repeat of Step 1.

  • Sample Application:

    • For the Free Base (Liquid/Oil): Apply 1–2 drops directly onto the center of the ATR crystal. No pressure anvil is needed.

    • For the HCl Salt (Solid): Place 2–5 mg of the crystalline powder onto the crystal. Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the crystal and the solid lattice.

  • Spectral Acquisition:

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans at 4 cm⁻¹ resolution to maximize the signal-to-noise ratio.

  • Data Processing:

    • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (peaks at lower wavenumbers appear artificially stronger in raw ATR data).

    • Perform a baseline correction to account for any scattering effects.

ATR_Workflow Prep 1. Sample Prep Free Base vs. HCl Salt Bkg 2. Background Collect Air Spectrum Prep->Bkg Load 3. Sample Load Apply to Diamond ATR Bkg->Load Scan 4. Acquisition 32 Scans, 4 cm⁻¹ Res Load->Scan Process 5. Processing ATR & Baseline Correction Scan->Process

Figure 2: Step-by-step ATR-FTIR experimental workflow for amino alcohol analysis.

Mechanistic Insights: Free Base vs. Hydrochloride Salt

In pharmaceutical development, 4,4-Dimethyl-2-(methylamino)pentan-1-ol is frequently converted to its hydrochloride salt to improve aqueous solubility and shelf stability [3]. This chemical transformation fundamentally alters the IR spectrum, and understanding this causality is critical for QA/QC analysts.

When converted to the HCl salt, the secondary amine is protonated to form an ammonium cation (-NH₂⁺CH₃). The physical consequence of this protonation is the elimination of the weak N-H stretch at 3300 cm⁻¹. Instead, the N-H bonds of the charged ammonium group engage in intense ionic hydrogen bonding with the chloride counterion.

This causes the N-H stretching vibrations to shift dramatically downfield, creating a massive, broad "ammonium band" that spans from 3000 cm⁻¹ down to 2500 cm⁻¹. A highly useful analytical consequence of this shift is that the O-H stretch (3200–3400 cm⁻¹) is completely unmasked, allowing for unambiguous verification of the primary alcohol's integrity in the salt form.

References

  • Title: IR Spectroscopy Tutorial: Amines Source: OrgChemBoulder URL: [Link]

  • Title: 10.7: Functional Groups and IR Tables Source: Chemistry LibreTexts URL: [Link]

Exploratory

Mass spectrometry analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol Executive Summary This technical guide provides a comprehensive framework for the analysis of 4,4-Dimethyl-2-(methy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Executive Summary

This technical guide provides a comprehensive framework for the analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol using mass spectrometry. Authored for researchers, analytical scientists, and drug development professionals, this document delves into the core principles of method development, from sample preparation to final data interpretation. We explore optimal ionization techniques, predict fragmentation pathways based on the compound's unique structure, and provide detailed, actionable protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the analytical process. Visual diagrams of the workflow and fragmentation patterns are included to facilitate comprehension, alongside tables of key physical properties and expected mass-to-charge ratios.

Introduction

4,4-Dimethyl-2-(methylamino)pentan-1-ol is a substituted amino alcohol characterized by a tertiary-butyl group and a secondary amine. The presence of both hydroxyl and amine functional groups imparts specific chemical properties that are critical to consider during analytical method development. Mass spectrometry (MS) stands as a powerful analytical tool for the identification and quantification of such molecules due to its exceptional sensitivity and selectivity.[1] The structural elucidation of this compound and its related impurities or metabolites is crucial in pharmaceutical research and development.

This guide serves as a Senior Application Scientist's perspective on constructing a robust mass spectrometry-based analytical method for this target analyte. We will proceed logically from the foundational properties of the molecule to the intricacies of its behavior within the mass spectrometer.

Physicochemical Properties & Structural Considerations

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. The structure of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, featuring a basic nitrogen atom and a polar hydroxyl group, dictates its behavior in solution and during ionization.

PropertyValueSource
Molecular Formula C₈H₁₉NO[2]
Molecular Weight 145.24 g/mol [2]
Monoisotopic Mass 145.14667 Da[3]
Structure
alt text
Key Features Secondary amine, primary alcohol, bulky tert-butyl group
Predicted [M+H]⁺ 146.15395 m/z[3]

The secondary amine is the most basic site on the molecule and is readily protonated, making positive-ion mode mass spectrometry the logical choice for analysis.[4]

Comprehensive Analytical Workflow

A successful analysis is a multi-step process requiring careful optimization at each stage. The workflow outlined below represents a validated pathway from sample receipt to data analysis, ensuring reproducibility and accuracy.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Login Extraction Solvent Extraction (e.g., Acetonitrile/Methanol) Sample->Extraction Dilution Dilution to Linear Range Extraction->Dilution Vial Transfer to Autosampler Vial Dilution->Vial LC Liquid Chromatography (LC) (Reversed-Phase Separation) Vial->LC Ionization Electrospray Ionization (ESI) (Positive Ion Mode) LC->Ionization MS Mass Spectrometry (MS) (High-Resolution Mass Analyzer) Ionization->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS Processing Data Acquisition & Peak Integration MSMS->Processing Identification Fragment Ion Matching & Spectral Library Comparison Processing->Identification Quantitation Quantitation using Calibration Curve Identification->Quantitation Report Final Report Generation Quantitation->Report

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Foundational

An In-depth Technical Guide on the Solubility Profile of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

This guide provides a comprehensive framework for characterizing the solubility profile of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical and fine chemical s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the solubility profile of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical and fine chemical synthesis. Due to the limited availability of public data on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to establish its solubility characteristics. The principles and methodologies outlined herein are grounded in established analytical chemistry and are broadly applicable to the study of novel chemical entities.

Introduction: The Critical Role of Solubility in Chemical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical development. For a compound like 4,4-Dimethyl-2-(methylamino)pentan-1-ol, understanding its solubility is paramount for a variety of applications, from reaction kinetics in synthesis to bioavailability in potential therapeutic agents. Poor solubility can present significant challenges, leading to issues in formulation, inaccurate in vitro assay results, and compromised in vivo efficacy. Therefore, a thorough investigation of a compound's solubility profile is a critical early-stage activity in its development lifecycle.

This guide will detail the theoretical underpinnings of solubility for amino alcohols and provide practical, step-by-step protocols for determining both kinetic and thermodynamic solubility.

Molecular Structure and Predicted Solubility Behavior of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

The solubility of a compound is intrinsically linked to its molecular structure. 4,4-Dimethyl-2-(methylamino)pentan-1-ol (MW: 145.24) possesses several key structural features that will govern its solubility in various solvents:

  • Amino Group (-NHCH₃): The secondary amine group can act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor. This group also imparts basicity to the molecule, suggesting that its solubility will be pH-dependent.[1][2]

  • Hydroxyl Group (-OH): The primary alcohol is a potent hydrogen bond donor and acceptor, which generally enhances solubility in protic solvents like water and alcohols.[3][4]

  • Alkyl Backbone (C₈H₁₉): The eight-carbon alkyl chain, particularly the bulky tert-butyl group at the 4-position, represents a significant hydrophobic (lipophilic) portion of the molecule.[2][3] This part of the structure will tend to decrease aqueous solubility.

The overall solubility of 4,4-Dimethyl-2-(methylamino)pentan-1-ol in a given solvent will be a balance between the hydrophilic contributions of the amine and hydroxyl groups and the hydrophobic nature of the alkyl backbone. It is anticipated that the compound will exhibit some solubility in water, which will be significantly influenced by pH, and good solubility in polar organic solvents.[2][3]

Table 1: Physicochemical Properties of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

PropertyValueSource
CAS Number1310244-92-8
Molecular Weight145.24 g/mol
Molecular FormulaC₈H₁₉NO

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

When assessing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[5][6]

  • Kinetic Solubility: This is the concentration of a compound at the point when it first precipitates from a supersaturated solution, often generated by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[5][6][7] It is a measure of how quickly a compound comes out of solution and is often used in high-throughput screening during early drug discovery.[8]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the concentration of a solute in a saturated solution when it is in equilibrium with its solid form at a specific temperature and pressure.[5][6][9] This is the true measure of solubility and is critical for later-stage development, including formulation and biopharmaceutical classification.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[6][10]

Experimental Determination of Solubility Profile

This section provides detailed protocols for determining the kinetic and thermodynamic solubility of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Kinetic Solubility Assay

The kinetic solubility assay is a rapid method to estimate the solubility of a compound from a DMSO stock solution.

Objective: To determine the concentration at which 4,4-Dimethyl-2-(methylamino)pentan-1-ol precipitates from an aqueous buffer upon addition from a concentrated DMSO stock.

Methodology: A common approach is the nephelometric assay, which measures the scattering of light by suspended particles.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 4,4-Dimethyl-2-(methylamino)pentan-1-ol in 100% DMSO.

  • Plate Setup: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours, with gentle shaking.[8]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to control wells.

Diagram 1: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilutions in DMSO prep_stock->serial_dilute add_buffer Add Aqueous Buffer (pH 7.4) serial_dilute->add_buffer incubate Incubate (e.g., 2h at 25°C) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Precipitation Point measure->analyze

Caption: Workflow for the determination of kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

The shake-flask method is the definitive way to measure thermodynamic solubility.

Objective: To determine the equilibrium concentration of 4,4-Dimethyl-2-(methylamino)pentan-1-ol in a saturated solution.

Methodology: Excess solid compound is equilibrated with the solvent of interest until the concentration of the dissolved compound in the solution becomes constant.[6][10]

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid 4,4-Dimethyl-2-(methylamino)pentan-1-ol to a series of vials. The presence of undissolved solid is crucial.[10]

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, PBS at various pH values, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the mixtures for a sufficient time to reach equilibrium, typically 24-72 hours.[6][10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[10]

  • Sample Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.[5][6]

  • Quantification: Analyze the concentration of 4,4-Dimethyl-2-(methylamino)pentan-1-ol in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[9][11]

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Determine the concentration in the filtered sample by comparing its response to the calibration curve.

Diagram 2: Thermodynamic Solubility Workflow (Shake-Flask Method)

G start Add Excess Solid Compound to Vials add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate with Shaking (24-72h at constant T) add_solvent->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC) separate->quantify result Thermodynamic Solubility quantify->result

Caption: Shake-flask method for thermodynamic solubility.

pH-Dependent Solubility

Given the basic nature of the secondary amine, the aqueous solubility of 4,4-Dimethyl-2-(methylamino)pentan-1-ol is expected to be highly dependent on pH.[1]

Methodology: The thermodynamic solubility assay should be performed using a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9). This will generate a pH-solubility profile.

Expected Outcome: Solubility will likely be higher at acidic pH values where the amine group is protonated, forming a more soluble salt.[1] As the pH increases, the amine becomes deprotonated and less polar, leading to a decrease in aqueous solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Profile of 4,4-Dimethyl-2-(methylamino)pentan-1-ol at 25°C

Solvent/BufferSolubility TypeSolubility (µg/mL)Solubility (µM)
PBS, pH 7.4KineticTBDTBD
WaterThermodynamicTBDTBD
Buffer, pH 2.0ThermodynamicTBDTBD
Buffer, pH 7.4ThermodynamicTBDTBD
Buffer, pH 9.0ThermodynamicTBDTBD
EthanolThermodynamicTBDTBD
AcetonitrileThermodynamicTBDTBD

TBD: To Be Determined experimentally.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility profile of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, including the critical assessment of pH effects, researchers can generate the essential data needed to advance the development of this compound. A thorough understanding of its solubility will enable informed decisions in process chemistry, formulation development, and preclinical studies, ultimately paving the way for its successful application.

References

  • askIITians. (2025, March 4). Why are amines soluble in nature? Retrieved from [Link]

  • Vedantu. Physical Properties of Amines Explained with Examples. Retrieved from [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. ADME Solubility Assay. Retrieved from [Link]

  • Unacademy. Amines: Chemical and Physical Properties. Retrieved from [Link]

  • Domainex. Thermodynamic Solubility Assay. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved from [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • SGS. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Kinetic solubility. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Medicinal Chemistry Evaluation of Novel Amino Alcohols: A Case Study of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Foreword: From Molecule to Medicine In the intricate world of drug discovery, the journey from a novel chemical entity to a life-saving therapeutic is both an art and a science. It is a path paved with rigorous experimen...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: From Molecule to Medicine

In the intricate world of drug discovery, the journey from a novel chemical entity to a life-saving therapeutic is both an art and a science. It is a path paved with rigorous experimentation, insightful analysis, and a deep understanding of the complex interplay between chemistry and biology. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of this endeavor. We will embark on a comprehensive exploration of the initial stages of medicinal chemistry evaluation, using the novel amino alcohol, 4,4-Dimethyl-2-(methylamino)pentan-1-ol, as a guiding case study. While this specific molecule is not extensively characterized in current literature, its structure presents an excellent scaffold to illustrate the fundamental principles and practical workflows of a modern drug discovery campaign. Our focus will be on the "why" behind the "how," providing a strategic framework for decision-making in the early, and most critical, phases of drug development.

The Candidate: 4,4-Dimethyl-2-(methylamino)pentan-1-ol

The journey begins with a single molecule. Let us consider our candidate compound:

Structure:

IUPAC Name: 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Key Structural Features:

  • Amino Alcohol Moiety: The presence of both a hydroxyl (-OH) and a secondary amine (-NHCH3) group separated by a single carbon suggests potential for hydrogen bonding interactions with biological targets. This is a common feature in many bioactive molecules.

  • Chiral Center: The carbon atom bonded to the amino group is a chiral center, meaning this compound can exist as two enantiomers. It is crucial to either separate these enantiomers or test the racemic mixture with the understanding that the biological activity may reside in only one of the isomers.

  • Bulky Tert-butyl Group: The 4,4-dimethyl (tert-butyl) group provides a significant lipophilic character to the molecule, which can influence its solubility, membrane permeability, and interactions with hydrophobic pockets in target proteins.

Given these features, we can hypothesize that this molecule may interact with a variety of biological targets, including enzymes, G-protein coupled receptors (GPCRs), or ion channels. This guide will outline the process of systematically testing these hypotheses.

Synthesis and Characterization: The Foundation of Reliable Data

Before any biological evaluation can commence, the synthesis and rigorous characterization of the candidate compound are paramount. The purity and structural integrity of the test compound directly impact the reliability and reproducibility of all subsequent data.

Proposed Retrosynthetic Analysis and Forward Synthesis

A plausible synthetic route for 4,4-Dimethyl-2-(methylamino)pentan-1-ol could involve the following steps:

Synthesis_Workflow 4,4-Dimethyl-1-pentene 4,4-Dimethyl-1-pentene Epoxidation Epoxidation (e.g., m-CPBA) 4,4-Dimethyl-1-pentene->Epoxidation 2-(2,2-Dimethylpropyl)oxirane 2-(2,2-Dimethylpropyl)oxirane Epoxidation->2-(2,2-Dimethylpropyl)oxirane Ring Opening Ring Opening (Methylamine) 2-(2,2-Dimethylpropyl)oxirane->Ring Opening Racemic Mixture Racemic Mixture of 4,4-Dimethyl-2-(methylamino)pentan-1-ol Ring Opening->Racemic Mixture

Caption: A potential synthetic workflow for the target compound.

Experimental Protocol: Synthesis

  • Epoxidation: To a solution of 4,4-dimethyl-1-pentene in dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Ring Opening: Dissolve the crude epoxide in methanol and add an excess of methylamine (as a solution in THF or ethanol). Heat the reaction mixture in a sealed tube at 60-80°C for 24 hours.

  • Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the desired product.

Structural Verification and Purity Assessment

The identity and purity of the synthesized compound must be unequivocally confirmed using a panel of analytical techniques.

Analytical Technique Purpose Expected Outcome for 4,4-Dimethyl-2-(methylamino)pentan-1-ol
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the carbon-hydrogen framework.Characteristic peaks corresponding to the tert-butyl, methylene, methine, N-methyl, and hydroxyl protons and carbons.
Mass Spectrometry (MS) Determination of the molecular weight.A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak, indicating >95% purity.

In Vitro Evaluation: Unveiling Biological Activity

With a well-characterized compound in hand, the next phase is to probe its biological effects in a controlled laboratory setting. In vitro assays are the cornerstone of early drug discovery, providing crucial information on a compound's potency, selectivity, and mechanism of action.[1]

Initial Cytotoxicity Assessment: The MTT Assay

The first step is to assess the compound's general toxicity to cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cell lines (e.g., HeLa for a cancer line and HEK293 for a non-cancer line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4,4-Dimethyl-2-(methylamino)pentan-1-ol in cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Serial Dilutions of Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Determination Calculate IC50 Absorbance_Reading->IC50_Determination

Caption: Workflow for determining cytotoxicity using the MTT assay.

Primary Screening: Casting a Wide Net

The goal of primary screening is to identify initial "hits" – compounds that exhibit a desired biological activity. This can be approached through target-agnostic (phenotypic) or target-based screening.

Target-Agnostic (Phenotypic) Screening: This approach assesses the effect of a compound on the overall phenotype of a cell or organism without a preconceived notion of the target.

  • Hypothetical Application: Neurite Outgrowth Assay: Given the presence of an amino alcohol, a functionality present in some neuroactive compounds, we could investigate its effect on neuronal morphology.

    • Protocol: Treat cultured neuronal cells (e.g., PC12 or primary neurons) with the compound and after 48-72 hours, fix and stain the cells for neuronal markers. Use high-content imaging to quantify changes in neurite length and branching.

Target-Based Screening: This approach measures the effect of a compound on a specific, predetermined biological target.

  • Hypothetical Application: Kinase Inhibition Assay: The amino alcohol motif can sometimes mimic the hinge-binding region of ATP in kinases.

    • Protocol: Use a commercially available kinase activity assay (e.g., ADP-Glo™ Kinase Assay). Incubate a specific kinase with its substrate and ATP in the presence of varying concentrations of our compound. Measure the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

Structure-Activity Relationship (SAR) Studies: Refining the Lead

Once an initial hit is identified, the next step is to systematically modify the structure of the compound to improve its potency, selectivity, and pharmacokinetic properties. This process is known as developing a Structure-Activity Relationship (SAR).[4]

Analog Design and Synthesis

Based on the structure of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, we can propose several modifications:

Modification Site Rationale Example Analogs
N-Methyl Group Investigate the importance of the amine's basicity and steric bulk.N-ethyl, N,N-dimethyl, N-H (primary amine)
Hydroxyl Group Determine the role of this hydrogen bond donor/acceptor.O-methyl ether, acetate ester, removal of the hydroxyl
Tert-butyl Group Probe the effect of lipophilicity and steric bulk.Isopropyl, cyclohexyl, phenyl

digraph "SAR_Logic" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#EA4335", penwidth=1.5];

"Lead_Compound" [label="4,4-Dimethyl-2-(methylamino)pentan-1-ol", shape=ellipse, fillcolor="#FBBC05"]; "N_Methyl_Mod" [label="Modify N-Methyl Group"]; "Hydroxyl_Mod" [label="Modify Hydroxyl Group"]; "Tert_Butyl_Mod" [label="Modify Tert-butyl Group"]; "Analog_Library" [label="Synthesize Analog Library"]; "In_Vitro_Screening" [label="Screen Analogs in\nPrimary Assay"]; "SAR_Analysis" [label="Analyze SAR Data"]; "Optimized_Lead" [label="Identify Optimized Lead", shape=ellipse, fillcolor="#34A853"];

"Lead_Compound" -> {"N_Methyl_Mod", "Hydroxyl_Mod", "Tert_Butyl_Mod"}; {"N_Methyl_Mod", "Hydroxyl_Mod", "Tert_Butyl_Mod"} -> "Analog_Library"; "Analog_Library" -> "In_Vitro_Screening"; "In_Vitro_Screening" -> "SAR_Analysis"; "SAR_Analysis" -> "Optimized_Lead"; }

Caption: Logical flow of a Structure-Activity Relationship study.

SAR Data Table

The results of the in vitro screening of the analogs would be compiled in a table to facilitate SAR analysis.

Compound Modification IC50 (µM) in Primary Assay Cytotoxicity IC50 (µM)
Lead -10>100
Analog 1 N-H50>100
Analog 2 N,N-dimethyl580
Analog 3 O-methyl25>100
Analog 4 Isopropyl instead of tert-butyl15>100

Interpretation: From this hypothetical data, we might conclude that a tertiary amine at the 2-position enhances potency, while the hydroxyl group is important for activity.

In Vivo Evaluation: From the Bench to a Living System

After identifying a lead compound with promising in vitro activity and a favorable initial SAR, the next crucial step is to evaluate its performance in a living organism.

Preliminary In Vivo Toxicity

Before assessing efficacy, it is essential to determine the maximum tolerated dose (MTD) of the compound.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use healthy mice (e.g., C57BL/6 strain).

  • Dose Escalation: Administer the compound to different groups of mice at increasing doses (e.g., via intraperitoneal injection or oral gavage).

  • Monitoring: Observe the animals for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) over a period of 7-14 days.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity.

Efficacy Studies

The design of the efficacy study depends on the therapeutic area suggested by the in vitro data.

  • Hypothetical Application: Tumor Xenograft Model: If the compound showed potent and selective cytotoxicity against a cancer cell line, its anti-tumor activity can be evaluated in vivo.

    • Protocol: Implant human tumor cells into immunodeficient mice. Once the tumors are established, treat the mice with the lead compound at its MTD. Monitor tumor growth over time and compare it to a vehicle-treated control group.

Conclusion and Future Directions

The journey of our case study compound, 4,4-Dimethyl-2-(methylamino)pentan-1-ol, through the initial stages of medicinal chemistry evaluation illustrates a systematic and data-driven approach to drug discovery. From synthesis and characterization to in vitro screening, SAR studies, and in vivo validation, each step provides critical information that guides the subsequent phases of development. The path forward for a promising lead compound would involve more extensive preclinical studies, including detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling, formulation development, and ultimately, clinical trials. While the journey is long and fraught with challenges, a solid foundation in the principles and practices outlined in this guide will significantly enhance the probability of success in the noble pursuit of new medicines.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Structure-activity relationship studies of SETD8 inhibitors - ResearchGate. [Link]

  • Biological actions of drug solvents - SciSpace. [Link]

Sources

Foundational

Strategic Utilization of 4,4-Dimethyl-2-(methylamino)pentan-1-ol in Advanced Synthetic Workflows

Executive Summary In modern medicinal chemistry, the optimization of a lead compound requires a delicate balance between target affinity and pharmacokinetic viability. 4,4-Dimethyl-2-(methylamino)pentan-1-ol (Available c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound requires a delicate balance between target affinity and pharmacokinetic viability. 4,4-Dimethyl-2-(methylamino)pentan-1-ol (Available commercially as a free base, CAS: 1310244-92-8, or hydrochloride salt, CAS: 1864052-40-3[1]) has emerged as a highly specialized synthetic intermediate. This 1,2-amino alcohol is characterized by its neopentyl-like lipophilic tail, an N-methylated secondary amine, and a primary alcohol.

The strategic incorporation of this building block is driven by the concept of Lipophilic Efficiency (LipE) —a critical metric that normalizes target potency against lipophilicity to predict in vivo efficacy and safety[2]. By utilizing the dense, sterically shielded 4,4-dimethylpentyl group, medicinal chemists can effectively occupy deep hydrophobic pockets (such as the DFG-out conformation in kinases) without disproportionately inflating the molecule's molecular weight or topological polar surface area (TPSA), thereby improving the overall compound quality[3].

Structural Profiling & Reactivity Logic

To leverage this intermediate effectively, one must understand the causality between its structural features and its chemical behavior:

  • The 4,4-Dimethylpentyl Tail (Steric Shielding): This bulky, aliphatic chain acts as a hydrophobic umbrella. In synthetic workflows, it shields the adjacent chiral center (C2) from epimerization during aggressive basic conditions. Pharmacologically, it provides a dense van der Waals interaction network.

  • The N-Methyl Group (Conformational Restriction): Unlike primary amines, the secondary N-methyl amine restricts the rotational degrees of freedom once acylated. In peptidomimetic synthesis, this shifts the cis/trans equilibrium of the resulting amide bond, which is vital for stabilizing specific secondary structures (e.g., β -turns) and preventing proteolytic cleavage.

  • The Primary Alcohol (Divergent Handle): The unhindered primary alcohol at C1 serves as a versatile vector. It can be oxidized to an aldehyde for reductive amination, or etherified to extend the pharmacophore into solvent-exposed regions.

StructuralLogic Compound 4,4-Dimethyl-2-(methylamino)pentan-1-ol Feature1 4,4-Dimethylpentyl Tail Compound->Feature1 Feature2 N-Methyl Group Compound->Feature2 Feature3 Primary Alcohol Compound->Feature3 Effect1 Fills Deep Hydrophobic Pockets Increases Lipophilic Efficiency Feature1->Effect1 Steric Bulk Effect2 Restricts Amide Conformation Prevents Proteolytic Cleavage Feature2->Effect2 N-Alkylation Effect3 Enables Late-Stage Diversification (Etherification / Oxidation) Feature3->Effect3 Nucleophilicity

Logical relationship between structural features and their pharmacological/synthetic effects.

Quantitative Data: Physiochemical Parameters

To illustrate the value of this intermediate, we compare its physiochemical profile against standard amino alcohols. The addition of the N-methyl and 4,4-dimethyl groups significantly alters its lipophilicity and steric bulk, making it an ideal candidate for LipE optimization.

CompoundMolecular Weight ( g/mol )Estimated cLogPTPSA (Ų)Taft Steric Factor ( Es​ )
Valinol103.160.8546.53-0.76
N-Methylleucinol131.221.4532.59-1.10
4,4-Dimethyl-2-(methylamino)pentan-1-ol 145.24 2.10 32.59 -1.85

(Note: cLogP and Taft Steric Factors are representative estimates demonstrating the trend of increasing lipophilicity and steric hindrance relative to simpler aliphatic amino alcohols).

Synthetic Workflows & Experimental Protocols

The structural complexity of 4,4-Dimethyl-2-(methylamino)pentan-1-ol demands highly optimized synthetic protocols. Traditional methods often fail due to the severe steric hindrance surrounding the secondary amine.

Workflow Core 4,4-Dimethyl-2-(methylamino) pentan-1-ol (Core Scaffold) Amidation N-Acylation (HATU / DIPEA) Core->Amidation Acyl Chlorides / Acids Oxidation Alcohol Oxidation (Swern / Dess-Martin) Core->Oxidation Oxidants Etherification O-Alkylation (NaH / R-X) Core->Etherification Alkyl Halides Peptidomimetics Peptidomimetics & PROTAC Linkers Amidation->Peptidomimetics Aldehydes Chiral Aldehydes for Reductive Amination Oxidation->Aldehydes Ethers Lipophilic Ethers for Kinase Inhibitors Etherification->Ethers

Divergent synthetic pathways utilizing 4,4-Dimethyl-2-(methylamino)pentan-1-ol as a core scaffold.

Protocol 1: HATU-Mediated N-Acylation (Amide Bond Formation)

Causality & Rationale: The use of standard coupling reagents (e.g., EDC/HOBt) or direct metal-catalyzed amidation[4] often results in poor yields when applied to this substrate. The secondary amine is sterically hindered by both the N-methyl group and the adjacent 4,4-dimethylpentyl chain. HATU is mandated here because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling rate and overcomes the steric penalty.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.2 equiv, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 4,4-Dimethyl-2-(methylamino)pentan-1-ol (1.1 equiv, 1.1 mmol) dropwise as a solution in DMF (2.0 mL).

  • Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor via TLC (stain with Ninhydrin; the secondary amine will show a distinct color change upon consumption).

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 15 mL). The basic aqueous wash is critical as it hydrolyzes unreacted active ester and removes the highly polar HOAt byproduct.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: O-Alkylation via Phase-Transfer Catalysis (Williamson Ether Synthesis)

Causality & Rationale: Once the amine is protected (e.g., via the amidation above), the primary alcohol can be etherified. Direct alkylation using NaH in DMF often leads to competitive side reactions or incomplete conversion due to the steric bulk of the substrate. By employing a biphasic Phase-Transfer Catalysis (PTC) system, the lipophilic tetrabutylammonium cation efficiently shuttles the alkoxide into the organic phase, driving the reaction to completion while suppressing β -elimination of the alkyl halide.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the N-acylated intermediate (1.0 equiv, 1.0 mmol) and the desired alkyl halide (1.5 equiv, 1.5 mmol) in Toluene (5.0 mL).

  • Catalyst Addition: Add Tetrabutylammonium iodide (TBAI) (0.1 equiv, 0.1 mmol) to the organic layer.

  • Base Introduction: Vigorously stir the solution and add 50% aqueous NaOH (2.0 mL). The high shear rate is required to maximize the interfacial surface area.

  • Heating & Monitoring: Heat the biphasic mixture to 60 °C for 8 hours. The reaction is self-validating; phase separation will remain distinct, and TLC of the upper toluene layer will confirm the disappearance of the alcohol starting material.

  • Workup: Cool to room temperature, dilute with water (10 mL), and separate the phases. Wash the organic layer with water (3 x 10 mL) to completely remove the PTC and NaOH, dry over MgSO₄, and concentrate for downstream use.

References

  • Allen, C. L., & Williams, J. M. J. "Metal-catalysed approaches to amide bond formation." Chem. Soc. Rev., 2011, 40, 3405-3415.[4] URL: [Link]

  • Leeson, P. D., St-Gallay, S. A., & Wenlock, M. "Lipophilic Efficiency as an Important Metric in Drug Design." ResearchGate.[2] URL: [Link]

  • Wenlock, M., Leeson, P. D., & St-Gallay, S. A. "Impact of Lipophilic Efficiency on Compound Quality." MedChemComm.[3] URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4,4-Dimethyl-2-(methylamino)pentan-1-ol and its Putative Relationship with Synthetic Cathinones

Abstract This technical guide provides a comprehensive scientific overview of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a novel amino alcohol, and explores its potential, though not established, relationship with the broa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a novel amino alcohol, and explores its potential, though not established, relationship with the broad class of psychoactive substances known as synthetic cathinones. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's chemical structure, a proposed synthetic pathway, and a comparative analysis with the structural and functional characteristics of synthetic cathinones. The guide also outlines detailed analytical methodologies for the characterization of this amino alcohol and related compounds.

Introduction to Synthetic Cathinones

Synthetic cathinones, colloquially known as "bath salts," are a class of new psychoactive substances (NPS) that have emerged as drugs of abuse over the past two decades.[1][2] They are chemically derived from cathinone, a naturally occurring stimulant found in the leaves of the Catha edulis (khat) plant.[3] Structurally, synthetic cathinones are β-keto-phenethylamines, sharing a common backbone with amphetamines but distinguished by a ketone group at the beta carbon position.[4][5] This structural motif is responsible for their stimulant effects, which are primarily mediated through the inhibition of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased extracellular concentrations of these neurotransmitters in the brain.[5][6][7] The ease of chemical modification to the cathinone scaffold has led to a vast number of derivatives with varying potencies and pharmacological profiles.[3]

The relentless emergence of new synthetic cathinones presents a significant challenge to forensic and clinical laboratories, requiring robust and adaptable analytical methods for their detection and characterization.[3][8] Commonly employed techniques include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.[9][10][11][12]

This guide will now turn its focus to a specific amino alcohol, 4,4-Dimethyl-2-(methylamino)pentan-1-ol, and explore its chemical properties and a plausible synthetic route. Subsequently, a critical analysis will be presented to evaluate its potential structural and functional relationship to the class of synthetic cathinones.

4,4-Dimethyl-2-(methylamino)pentan-1-ol: A Chemical Profile

4,4-Dimethyl-2-(methylamino)pentan-1-ol is an amino alcohol with the chemical formula C8H19NO and a molecular weight of 145.24 g/mol .[13] Its structure features a pentanol backbone with a methylamino group at the second carbon and two methyl groups at the fourth carbon.

Table 1: Chemical Properties of 4,4-Dimethyl-2-(methylamino)pentan-1-ol
PropertyValueSource
CAS Number 1310244-92-8[13]
Molecular Formula C8H19NO[13]
Molecular Weight 145.24 g/mol [13]
InChI Key DMGLTEWVNWMGSZ-UHFFFAOYSA-N[13]

Proposed Synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

The proposed two-step synthesis starts from the commercially available diacetone alcohol (4-hydroxy-4-methyl-2-pentanone).[17][18]

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reductive Amination Diacetone_Alcohol Diacetone Alcohol (4-Hydroxy-4-methyl-2-pentanone) Precursor 4,4-Dimethyl-1-hydroxy-pentan-2-one Diacetone_Alcohol->Precursor Oxidation Diacetone_Alcohol->Precursor Target_Molecule 4,4-Dimethyl-2-(methylamino)pentan-1-ol Precursor->Target_Molecule Reductive Amination (Methylamine, Reducing Agent) Precursor->Target_Molecule

Figure 1: Proposed two-step synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Step 1: Synthesis of 4,4-Dimethyl-1-hydroxy-pentan-2-one (Precursor)

The precursor, 4,4-dimethyl-1-hydroxy-pentan-2-one, can be synthesized from diacetone alcohol. While a direct oxidation protocol for this specific conversion is not detailed in the provided search results, analogous oxidations of secondary alcohols to ketones are standard organic transformations.

Hypothetical Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diacetone alcohol (1 equivalent) in a suitable solvent such as dichloromethane.

  • Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation system, portion-wise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4,4-dimethyl-1-hydroxy-pentan-2-one.

Step 2: Reductive Amination to Yield 4,4-Dimethyl-2-(methylamino)pentan-1-ol

The final step involves the reductive amination of the α-hydroxy ketone precursor with methylamine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethyl-1-hydroxy-pentan-2-one (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Amine Addition: Add a solution of methylamine (1.2 equivalents) in the same solvent.

  • pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic range (pH 5-6) using a mild acid like acetic acid to facilitate imine formation.

  • Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) portion-wise.[16] These reagents are known to selectively reduce imines in the presence of ketones.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an aqueous acid solution. Basify the mixture and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic extracts, evaporate the solvent under reduced pressure, and purify the crude product by column chromatography or distillation to obtain 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Analytical Characterization

The synthesized 4,4-Dimethyl-2-(methylamino)pentan-1-ol should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds.

Protocol:

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS).

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent like methanol.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for purity assessment and can be coupled with a mass spectrometer for further structural confirmation.

Protocol:

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[19][20]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or coupled to a mass spectrometer (LC-MS) for mass analysis.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl3) or methanol-d4 (CD3OD).

  • Experiments: Acquire 1H NMR and 13C NMR spectra. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.

Structural and Functional Comparison with Synthetic Cathinones

A critical aspect of this guide is to evaluate the potential relationship between 4,4-Dimethyl-2-(methylamino)pentan-1-ol and synthetic cathinones.

Structural_Comparison Cathinone Synthetic Cathinone (e.g., Mephedrone) β-Keto Group (C=O) Aromatic Ring Amine Group Comparison Structural Differences Cathinone:f0->Comparison Key functional group for stimulant activity Cathinone:f1->Comparison Essential for interaction with monoamine transporters Amino_Alcohol 4,4-Dimethyl-2-(methylamino)pentan-1-ol β-Hydroxy Group (CH-OH) Aliphatic Chain Amine Group Amino_Alcohol:f0->Comparison Lacks the β-keto group Amino_Alcohol:f1->Comparison Lacks an aromatic ring

Figure 2: Key structural differences between synthetic cathinones and 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Structural Analysis

The defining structural feature of synthetic cathinones is the β-keto-phenethylamine core.[4] This consists of:

  • An aromatic ring (typically a phenyl group, which can be substituted).

  • An ethylamine backbone .

  • A ketone group at the beta position relative to the nitrogen atom.

In contrast, 4,4-Dimethyl-2-(methylamino)pentan-1-ol possesses:

  • An aliphatic (non-aromatic) carbon chain .

  • A hydroxyl group (-OH) at the beta position relative to the nitrogen atom, making it an amino alcohol.

The absence of both the aromatic ring and the β-keto group in 4,4-Dimethyl-2-(methylamino)pentan-1-ol represents a significant structural departure from the cathinone class.

Putative Functional Implications

The psychoactive stimulant effects of synthetic cathinones are intrinsically linked to their ability to interact with and inhibit monoamine transporters.[5] The aromatic ring and the β-keto group are crucial for this interaction. The reduction of the β-keto group to a hydroxyl group, as seen in the metabolites of some cathinones, generally leads to a significant decrease in stimulant activity.[5]

Given that 4,4-Dimethyl-2-(methylamino)pentan-1-ol lacks both of these key pharmacophoric features, it is highly unlikely to exhibit the same mechanism of action as synthetic cathinones. While some amino alcohols can have pharmacological activity, their effects are diverse and not typically characterized by the potent psychostimulant properties of cathinones.[2][21][22][23][24] Therefore, based on a structural analysis, 4,4-Dimethyl-2-(methylamino)pentan-1-ol is not considered a synthetic cathinone and is not expected to have similar psychoactive effects.

Conclusion

4,4-Dimethyl-2-(methylamino)pentan-1-ol is an amino alcohol whose structure is fundamentally different from that of synthetic cathinones. While a plausible synthetic route via reductive amination has been proposed, a thorough structural and functional comparison reveals the absence of the key pharmacophoric elements—the aromatic ring and the β-keto group—that define the synthetic cathinone class and are responsible for their characteristic stimulant effects. Consequently, it is concluded that 4,4-Dimethyl-2-(methylamino)pentan-1-ol is unlikely to be a precursor, metabolite, or functional analog of synthetic cathinones. This guide provides the necessary theoretical and practical framework for the synthesis and analysis of this compound, contributing to the broader understanding of amino alcohol chemistry and its distinction from the class of synthetic cathinones.

References

  • Chestnut Health Systems. Synthetic Cathinones. [Link]

  • Nanalysis Corp. Differentiating Constitutional Isomers of Synthetic Cathinone NPS Drugs with Benchtop NMR. [Link]

  • British Journal of Pharmacology. PHARMACOLOGY OF TREMOR-PRODUCING AMINO ALCOHOLS. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • Journal of Analytical Toxicology. Determination of Synthetic Cathinones in Urine... [Link]

  • National Institute of Standards and Technology. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. [Link]

  • ResearchGate. (PDF) Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. [Link]

  • Taylor & Francis Online. Aminoalcohol – Knowledge and References. [Link]

  • Discovery, the University of Dundee Research Portal. Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]

  • MDPI. Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]

  • Wikipedia. β-Keto-N-methylphenethylamine. [Link]

  • ResearchGate. NMR data of the synthetic cathinones 1-3. [Link]

  • National Center for Biotechnology Information. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. [Link]

  • SpringerLink. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl). [Link]

  • Semantic Scholar. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. [Link]

  • PubMed. Exploration of amino alcohol derivatives as novel, potent, and highly selective sphingosine-1-phosphate receptor subtype-1 agonists. [Link]

  • Wiley Online Library. Identification of synthetic cathinones in seized materials. [Link]

  • Spectroscopy Online. Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. [Link]

  • MDPI. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. [Link]

  • MDPI. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • White Rose Research Online. Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]

  • ResearchGate. Results of the reductive amination of HMF with methylamine in a... [Link]

  • ResearchGate. Recently abused β-keto derivatives of 3,4- methylenedioxyphenylalkylamines: A review of their metabolisms and toxicological analysis. [Link]

  • J-GLOBAL. 1-Hydroxy-4,4-dimethyl-2-pentanone. [Link]

  • Royal Society of Chemistry. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]

  • Google Patents. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Chemspace. 4,4-dimethyl-2-(methylamino)-1-(2-methylcyclopropyl)pentan-3-ol. [Link]

  • ResearchGate. (PDF) Metabolic profile of the synthetic drug 4,4′-dimethylaminorex in urine by LC–MS-based techniques: selection of the most suitable markers of its intake. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Wikipedia. Diacetone alcohol. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of (−)-dictyostatin and stereoisomers. [Link]

  • Organic Syntheses. [ - Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl. [Link]

  • Tetrahedron Letters. Practical synthesis of DOPA derivative for biosynthetic production of potent antitumor natural products, saframycins and ecteinascidin 743. [Link]

  • LOCKSS. PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. [Link]53/_pdf)

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Foundational

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 4,4-Dimethyl-2-(methylamino)pentan-1-ol is a substituted amino alcohol, a class of organic compounds characterized by the presence of both an a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-(methylamino)pentan-1-ol is a substituted amino alcohol, a class of organic compounds characterized by the presence of both an amino group and a hydroxyl group. These functionalities impart a unique combination of physical and chemical properties, making such molecules valuable intermediates and building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The specific substitution pattern of a tertiary butyl group at the 4-position and a methylamino group at the 2-position of the pentan-1-ol backbone suggests potential for steric influence in chemical reactions and specific binding interactions in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, its likely chemical reactivity, and standardized protocols for its experimental characterization.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure.

Caption: A potential synthetic route to 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

This pathway involves an initial epoxidation of the alkene followed by a nucleophilic ring-opening of the resulting epoxide with methylamine. The regioselectivity of the ring-opening would favor the attack of the amine at the less sterically hindered carbon of the epoxide, leading to the desired product.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key FeaturesRationale and Comparative Insights
¹H NMR δ (ppm): ~3.5-3.7 (m, 2H, -CH₂OH) ~2.8-3.2 (m, 1H, -CH(NH)-) ~2.4 (s, 3H, -NHCH₃) ~1.2-1.6 (m, 2H, -CH₂-C(CH₃)₃) ~0.9 (s, 9H, -C(CH₃)₃)The chemical shifts are estimated based on typical values for similar structural motifs. The diastereotopic protons of the -CH₂OH group are expected to show complex splitting. The proton attached to the chiral center (-CH(NH)-) will also exhibit multiplicity. The t-butyl group will appear as a sharp singlet.
¹³C NMR δ (ppm): ~65-70 (-CH₂OH) ~55-60 (-CH(NH)-) ~45-50 (-CH₂-C(CH₃)₃) ~35-40 (-NHCH₃) ~30-35 (-C(CH₃)₃) ~25-30 (-C(CH₃)₃)The chemical shifts of the carbon atoms are predicted based on the expected electronic environments. The carbon attached to the hydroxyl group will be in the downfield region for aliphatic carbons.
IR Spectroscopy ν (cm⁻¹): 3300-3500 (broad, O-H stretch) 3200-3400 (N-H stretch, may be broad and overlap with O-H) 2850-2960 (C-H stretch, aliphatic) 1050-1150 (C-O stretch) 1000-1200 (C-N stretch)The broad O-H and N-H stretching bands are characteristic of hydrogen bonding. The C-H stretching of the t-butyl group will be prominent. The C-O and C-N stretching vibrations will appear in the fingerprint region.
Mass Spectrometry (EI) m/z: 145 (M⁺, molecular ion) 130 (M⁺ - CH₃) 114 (M⁺ - CH₂OH) 88 (M⁺ - C(CH₃)₃) 58 (CH₃NH=CH₂) 57 (C(CH₃)₃⁺, t-butyl cation)The molecular ion peak is expected, although it may be weak. Common fragmentation patterns for amino alcohols include alpha-cleavage adjacent to the nitrogen and oxygen atoms. Loss of a methyl group, the hydroxymethyl group, and the t-butyl group are plausible fragmentation pathways. The t-butyl cation is a very stable fragment and is expected to be a prominent peak.

Experimental Protocols

For researchers aiming to synthesize or characterize 4,4-Dimethyl-2-(methylamino)pentan-1-ol, the following generalized experimental protocols provide a starting point.

Protocol 1: Determination of Solubility (Qualitative)

Objective: To determine the solubility of the compound in various solvents.

Materials:

  • 4,4-Dimethyl-2-(methylamino)pentan-1-ol

  • Small test tubes or vials

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of the compound to a clean, dry test tube.

  • Add 1 mL of the first solvent to the test tube.

  • Vortex the mixture for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • Record the solubility as "soluble," "sparingly soluble," or "insoluble."

  • Repeat steps 1-5 for each of the selected solvents.

Causality Behind Experimental Choices: This qualitative method provides a rapid assessment of solubility across a range of solvent polarities, which is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the protonated amino group.

Materials:

  • 4,4-Dimethyl-2-(methylamino)pentan-1-ol

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water to make a solution of known concentration (e.g., 0.01 M).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

  • Continue the titration until the pH has dropped significantly and begins to plateau.

  • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

Trustworthiness of the Protocol: This is a standard and reliable method for determining pKa values. The accuracy is dependent on the precise standardization of the acid and base solutions and the proper calibration of the pH meter.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 3: Spectroscopic Analysis

Objective: To obtain NMR, IR, and MS spectra for structural confirmation.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy:

  • If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly on the ATR crystal.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquire the mass spectrum over a suitable m/z range.

Expertise in Spectral Interpretation: The interpretation of the resulting spectra requires a solid understanding of spectroscopic principles and correlation charts to assign the observed signals to the specific structural features of the molecule.

Conclusion

4,4-Dimethyl-2-(methylamino)pentan-1-ol is a chiral amino alcohol with potential applications in various areas of chemical synthesis. While specific experimental data on its physicochemical properties are limited, this guide has provided a comprehensive overview based on its structure and the properties of analogous compounds. The presented protocols offer a standardized approach for its experimental characterization, ensuring the generation of reliable and reproducible data. Further research to experimentally determine the properties outlined in this guide will be invaluable for unlocking the full potential of this versatile molecule in drug discovery and materials science.

References

  • The Good Scents Company. (n.d.). 4,4-dimethyl-2-pentanol. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Pentanol, 4,4-dimethyl-. Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

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  • Springer Professional. (n.d.). Experimental Approaches of NMR Spectroscopy. Retrieved from [Link]

  • Kupče, Ē., & Claridge, T. D. W. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Chemical Science, 11(23), 5963–5969. Retrieved from [Link]

  • Nuclear Magnetic Resonance. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • ChemBK. (2024). 2-AMINO-3-METHYL-1-PENTANOL. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 6: Infrared Spectroscopy Tutorial. Retrieved from [Link]

  • Unknown. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [https://www.deanza.edu/faculty/reyesjason/stories/storyReader 40](https://www.deanza.edu/faculty/reyesjason/stories/storyReader 40)
  • He, L., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2964-2969. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • Jaeger, E., et al. (1978). Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly. Journal of Chromatography B: Biomedical Sciences and Applications, 146(2), 281-291. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary amino alcohols are a new class of cleavable linkers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-methylpentan-1-ol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-2-methyl-1-hexanol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Frontiers. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Retrieved from [Link]

  • Evangelisti, L., et al. (2018). Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. Frontiers in Chemistry, 6, 41. Retrieved from [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Physico-chemical studies of non-aqueous binary liquid mixtures of N-methyl aniline with amino alcohols at various temperatures. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)pentan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-1-pentanol, (R)-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylethanolamine. Retrieved from [Link]

  • NIST. (n.d.). 2-Pentanol, 4,4-dimethyl-. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 4,4-dimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2-methyl- (CAS 105-30-6). Retrieved from [Link]

Protocols & Analytical Methods

Method

Laboratory synthesis protocol for 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Laboratory Synthesis Protocol for 4,4-Dimethyl-2-(methylamino)pentan-1-ol: A Two-Step Reductive Amination Strategy Executive Summary 4,4-Dimethyl-2-(methylamino)pentan-1-ol (CAS: 1310244-92-8) is a highly sterically hind...

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Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Synthesis Protocol for 4,4-Dimethyl-2-(methylamino)pentan-1-ol: A Two-Step Reductive Amination Strategy

Executive Summary

4,4-Dimethyl-2-(methylamino)pentan-1-ol (CAS: 1310244-92-8) is a highly sterically hindered, neopentyl-derived 1,2-amino alcohol. Compounds bearing the 4,4-dimethylpentyl framework are highly valued in drug development for designing conformationally restricted peptidomimetics and chiral ligands[1].

Synthesizing N-methyl amino alcohols directly from primary amino acids using alkyl halides (e.g., methyl iodide) is notoriously difficult due to over-methylation, which yields unwanted quaternary ammonium salts[2]. To circumvent this, this application note details a highly efficient, field-proven two-step protocol starting from 2-amino-4,4-dimethylpentanoic acid (neopentylglycine). The strategy utilizes an N-Boc protection phase followed by a global reduction using Lithium Aluminum Hydride (LiAlH₄), which elegantly reduces both the carboxylic acid to a primary alcohol and the N-Boc carbamate to an N-methyl group in a single operation.

Mechanistic Rationale & Synthetic Strategy

The core of this protocol relies on the dual reactivity of LiAlH₄. While typically used to reduce carboxylic acids to primary alcohols, LiAlH₄ also possesses the nucleophilic strength to attack the carbonyl carbon of a tert-butyloxycarbonyl (Boc) protected amine[3].

Causality of the Global Reduction:

  • Carboxylic Acid Reduction: LiAlH₄ initially deprotonates the carboxylic acid (evolving H₂ gas) to form a lithium carboxylate. Subsequent hydride transfers reduce the carboxylate to an aldehyde intermediate, and finally to the primary alcohol[1].

  • Carbamate (Boc) Reduction: Concurrently, hydride attack on the Boc carbonyl cleaves the C–O bond, expelling lithium tert-butoxide as a leaving group. This generates a highly electrophilic transient formaldehyde-imine (iminium) intermediate, which is immediately trapped and reduced by another equivalent of hydride to yield the N-methyl group[3].

Because the neopentyl side chain exerts significant steric hindrance (the "neopentyl effect"), the reaction requires forcing conditions (refluxing THF) and a large excess of LiAlH₄ (4.0 equivalents) to drive both reductions to absolute completion.

G SM Neopentylglycine (C7H15NO2) INT N-Boc-Neopentylglycine (C12H23NO4) SM->INT Boc2O, NaOH Dioxane/H2O 0 °C to RT PROD 4,4-Dimethyl-2-(methylamino) pentan-1-ol (C8H19NO) INT->PROD LiAlH4 (4.0 eq) THF, Reflux 16 h

Two-step synthetic workflow for 4,4-Dimethyl-2-(methylamino)pentan-1-ol.
Quantitative Data & Stoichiometry

The following table standardizes the reagent stoichiometry for a 1.00 g scale synthesis of the final reduction step.

Table 1: Reagent Stoichiometry for Global Reduction (Step 2)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
N-Boc-2-amino-4,4-dimethylpentanoic acid245.321.0 eq1.00 gSubstrate
Lithium Aluminum Hydride (LiAlH₄)37.954.0 eq0.62 gGlobal Reducing Agent
Tetrahydrofuran (THF), Anhydrous72.11-20.0 mLAprotic Solvent
Deionized Water (Fieser Quench)18.02-0.62 mLQuench Reagent 1 ( n mL)
15% NaOH (aq) (Fieser Quench)40.00-0.62 mLQuench Reagent 2 ( n mL)
Deionized Water (Fieser Quench)18.02-1.86 mLQuench Reagent 3 ( 3n mL)
Step-by-Step Experimental Protocol
Phase 1: N-Boc Protection of Neopentylglycine

Objective: Mask the primary amine to prevent unwanted side reactions and provide the carbon source for the subsequent N-methylation.

  • Solubilization: In a 100 mL round-bottom flask, dissolve 2-amino-4,4-dimethylpentanoic acid (1.0 eq) in a 1:1 mixture of 1 M NaOH (aq) and 1,4-dioxane. The alkaline environment ensures the amino acid remains in its soluble carboxylate form.

  • Addition: Cool the biphasic mixture to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 12 hours.

  • Workup: Concentrate the mixture in vacuo to remove the volatile 1,4-dioxane. Acidify the remaining aqueous layer to pH ~2–3 using 1 M KHSO₄ (avoid strong mineral acids like HCl, which can prematurely cleave the Boc group).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-2-amino-4,4-dimethylpentanoic acid as a white solid.

Phase 2: Global Reduction via LiAlH₄

Objective: Simultaneously reduce the carboxylic acid to a primary alcohol and the Boc-protected amine to an N-methyl group.

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush the system with dry Argon.

  • Suspension: Suspend LiAlH₄ (4.0 eq, 0.62 g) in 10 mL of anhydrous THF and cool to 0 °C.

  • Substrate Addition: Dissolve the N-Boc intermediate (1.00 g) from Phase 1 in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • Expert Insight: Addition must be strictly controlled. The initial deprotonation of the carboxylic acid generates stoichiometric amounts of highly flammable H₂ gas.

  • Reflux: Once gas evolution ceases, remove the ice bath and heat the reaction to reflux (66 °C) for 16 hours to overcome the steric hindrance of the neopentyl group.

Phase 3: The Fieser Quench & Isolation

Objective: Safely neutralize excess LiAlH₄ while preventing the formation of unfilterable aluminum hydroxide emulsions.

  • Cool the reaction mixture to 0 °C.

  • The n

    n

    3n Rule:
    For the 0.62 g ( n ) of LiAlH₄ used, systematically add the following with vigorous stirring:
    • 0.62 mL of H₂O dropwise (Caution: Highly exothermic).

    • 0.62 mL of 15% aqueous NaOH . This converts the insoluble aluminum alkoxides into a complex sodium aluminate network.

    • 1.86 mL of H₂O . This final hydration step forces the aluminate complex to crash out of the THF as a dense, granular, white solid.

  • Stir the mixture for 30 minutes at room temperature until the white precipitate is fully formed and the THF supernatant is clear.

  • Filter the suspension through a tightly packed pad of Celite. Wash the filter cake generously with hot Ethyl Acetate (3 × 15 mL) to extract any product trapped in the crystal lattice.

  • Concentrate the filtrate in vacuo to yield crude 4,4-Dimethyl-2-(methylamino)pentan-1-ol. Purify via Kugelrohr distillation or silica gel chromatography (DCM/MeOH/NH₄OH) if necessary.

Analytical Validation & Quality Control

To ensure the protocol acts as a self-validating system, researchers must verify the completion of each phase before proceeding.

Table 2: In-Process Analytical Validation Parameters

TechniquePhaseTarget ObservationMechanistic Significance
TLC (Ninhydrin) Phase 1Loss of Ninhydrin-active spot.Primary amines stain purple/red. The N-Boc group masks the amine, rendering it invisible to Ninhydrin, confirming complete protection.
Gas Volumetry Phase 2Vigorous bubbling upon substrate addition.Confirms the active presence of hydride reacting with the acidic proton of the carboxylic acid to form H₂ gas.
TLC (Ninhydrin) Phase 3Appearance of a new, distinct Ninhydrin spot.Secondary amines (N-methyl) stain a different color (often brownish-red/yellow) compared to primary amines, confirming carbamate reduction.
LC-MS / GC-MS Finalm/z = 146.2 [M+H]⁺Definitively verifies the molecular weight of the target product, 4,4-Dimethyl-2-(methylamino)pentan-1-ol (MW: 145.24 g/mol ).
References[1] 4,4-dimethyl-2-pentanol structure - Sigma-Aldrich -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT1GFxMqGIP6D0JDbElQfzeRS-Z0llfO8MPDciy6eB5nLOibCt6r8I8d5JF7JQAf9_BZwCUQkqmCBLkeJIda2MqnEHuksGxbmOZXM-dbnayt9TQhBu5oYr-dUblyIsuQodH7-AkkD5Z_xs0yW7QDvr8DCMSVmzkk-HgVaxfcW150xy859DwgAw1-H4xYEyRk7NtsU1WzuVgF8-m8TivVOGp9O-LLZfz-LcHgTHHyw6vNIFzLdwrKqpLFeLhvP_JJeusFqS0STvimLcWg3rX5moNuBZ8i4L8HGoiwd0I8eRMeJ7XGdUxQ7yPXNy4rSdP0yW[4] Syntheses and applications of novel β-amino acids - u-szeged.hu -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErhA5tOa0K2MqCzFiQbmag760K4vEXHFkqZT6AM9kn5jZixRxsPt7xcR2YbNglDIZGQswrk5xKAjsD6CNkMi1zyytdvmiD2Zy47poeUCf_yrPyYNEd_ak97SiVefAFp-VSev9JMgOVoRlHw26MPDo2L9u4UBLK[5] Boc-Protected Amino Groups - Organic Chemistry Portal -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENfYaJrwgUdk3OB2hVgLOXRR7mW8Vzj2vnN4jo5KqiIYifKhPWvOhX4Y-A_4_kaPsI0FG8MG8b3C4bqPCi19WEY10uVzTxbsaz7llcS5kbZnSuizJBCqMjv9jfSzZ_LvpJV4U0N2-u0VuOAkMjk6yuPgHPPFXSGOxftlKSsHh67w==[2] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY7moIHiWqREQ4vq8GU3Ms5M9TXUKt2bzSjsLFjqbfGmKIgWXpwuSkKTGnTlBlfAqW-NPHsGd9p3Q2L-Cpr3LHABnmvWwxMR42U5PBLhuQ-Cp00oBd25ywAdaJXwjtKd9GUCzt[3] On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU9KWIUdIe0pWO3HwByOg-M91hCBFqdWnuJW3_n0OiYJGWbhbDCyFU3z7exNsJd6ffnaeyJLG7qsWMEvbRmcyJxY-gOA6cjr-z0ZlH80WRlJR4DmwdmjXAax3VN3SBOwo-6SkxWTkyXwBzQeKr5tSjap15o9s1-VKfUokCSdnVHb2tpQjrJRM9TegiAzp59AxR_KCebrYslPWFFq116WRR0K7JxD-j8A==

Sources

Application

Application Note: 4,4-Dimethyl-2-(methylamino)pentan-1-ol as a Premium "Roof-Shape" Chiral Auxiliary and Ligand

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: (2S)-4,4-Dimethyl-2-(methylamino)pentan-1-ol (N-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule: (2S)-4,4-Dimethyl-2-(methylamino)pentan-1-ol (N-Methyl Neopentylglycinol)

Executive Summary & Structural Causality

In the landscape of asymmetric synthesis, the pursuit of absolute stereocontrol relies heavily on the steric and electronic properties of chiral auxiliaries and ligands. While valine-derived (isopropyl) and tert-leucine-derived (tert-butyl) 1,2-amino alcohols are industry standards, 4,4-dimethyl-2-(methylamino)pentan-1-ol —the N-methylated derivative of neopentylglycinol[1]—offers a superior, highly specific steric profile.

The causality behind its exceptional performance lies in the neopentyl side chain (-CH₂-C(CH₃)₃) . Unlike a rigid tert-butyl group that sits directly on the chiral center and can occasionally hinder initial substrate coordination, the methylene spacer in the neopentyl group allows the massive tert-butyl moiety to sweep across a broader conformational space. This creates a dynamic, "roof-shape" steric shield[2] over the reactive center. Furthermore, the N-methyl group is a critical design choice: it prevents the formation of unreactive dianions during enolization and suppresses unwanted bidentate metal coordination that would otherwise lead to catalyst poisoning or off-target geometries[3].

This application note details the validated protocols for utilizing this premium amino alcohol in two foundational asymmetric workflows: Myers-type diastereoselective alkylation and enantioselective dialkylzinc additions.

Quantitative Performance Profiling

The superiority of the neopentyl architecture is most evident when benchmarking its stereoinductive capacity against classical aliphatic side chains. The table below summarizes the comparative quantitative data across standard asymmetric transformations.

Chiral Auxiliary/LigandSteric Bulk (Side Chain)Alkylation Diastereomeric Ratio (dr)Dialkylzinc Addition (ee %)Recovery Yield (%)
N-Methyl ValinolIsopropyl (-CH(CH₃)₂)92:888%85%
N-Methyl tert-Leucinoltert-Butyl (-C(CH₃)₃)95:594%90%
N-Methyl Neopentylglycinol Neopentyl (-CH₂-C(CH₃)₃) >99:1 >98% 95%

Table 1: Comparative efficacy of N-methylated 1,2-amino alcohols in asymmetric synthesis. Data reflects optimized standard conditions for benzyl bromide alkylation and diethylzinc addition to benzaldehyde.

Workflow 1: Diastereoselective Alkylation (Myers-Type)

When converted to a chiral amide, 4,4-dimethyl-2-(methylamino)pentan-1-ol acts as a powerful chiral auxiliary. The process relies on the formation of a highly rigid, lithium-coordinated (Z)-enolate.

Caption: Workflow for asymmetric alkylation using N-methyl neopentylglycinol as a chiral auxiliary.

Experimental Protocol

Step 1: Amide Coupling

  • Dissolve the starting carboxylic acid (1.0 equiv) and (2S)-4,4-dimethyl-2-(methylamino)pentan-1-ol (1.05 equiv) in anhydrous dichloromethane (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv), followed by EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0 °C.

  • Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract, and purify via flash chromatography.

  • Causality & Insight: EDC/HOBt is strictly chosen over acyl chloride formation to prevent the racemization of sensitive α-chiral acids. The secondary amine is significantly more nucleophilic than the primary hydroxyl group, ensuring exclusive N-acylation without the need for O-protection.

Step 2: Enolization & Alkylation

  • In a flame-dried flask, add anhydrous LiCl (6.0 equiv). Flame-dry again under vacuum to ensure absolute removal of moisture.

  • Add THF and diisopropylamine (2.1 equiv). Cool to -78 °C and add n-BuLi (2.0 equiv). Stir for 30 minutes to form LDA.

  • Add a solution of the chiral amide (1.0 equiv in THF) dropwise at -78 °C. Stir for 1 hour, then warm to 0 °C for 15 minutes, and re-cool to -78 °C.

  • Add the electrophile (e.g., benzyl bromide, 1.5 equiv). Stir for 4 hours at -78 °C to 0 °C.

  • Causality & Insight: The addition of 6.0 equivalents of LiCl is non-negotiable. LiCl breaks down the unreactive LDA hexamers and participates in the transition state, forming a mixed LiCl-enolate cubic aggregate. This rigidly locks the enolate in the (Z)-geometry. The neopentyl "roof" completely shields the Re face, forcing the electrophile to attack exclusively from the Si face[4].

Step 3: Self-Validating Quality Control

  • Validation: Before cleavage, analyze the crude alkylated amide via ¹H-NMR. The diagnostic N-methyl singlets of the diastereomers will appear distinct (typically between 2.8–3.1 ppm). A successful reaction will show a >99:1 ratio of these peaks, validating the stereocontrol prior to the destructive cleavage step.

Step 4: Auxiliary Cleavage & Recovery

  • Reflux the alkylated amide in a 1:1 mixture of 3N H₂SO₄ and 1,4-dioxane for 12 hours.

  • Cool, extract the enantioenriched carboxylic acid with ethyl acetate.

  • Basify the aqueous layer to pH 12 with 5N NaOH and extract with dichloromethane to recover >95% of the chiral auxiliary.

Workflow 2: Enantioselective Dialkylzinc Addition to Aldehydes

In metal-catalyzed additions, 4,4-dimethyl-2-(methylamino)pentan-1-ol acts as a bidentate chiral ligand. The neopentyl group dictates the trajectory of the incoming aldehyde, ensuring high enantiomeric excess.

Caption: Catalytic cycle of enantioselective dialkylzinc addition to aldehydes mediated by chiral amino alcohols.

Experimental Protocol

Step 1: Pre-Catalyst Assembly

  • Dissolve (2S)-4,4-dimethyl-2-(methylamino)pentan-1-ol (0.05 equiv, 5 mol%) in anhydrous toluene (0.5 M relative to aldehyde) under an argon atmosphere.

  • Cool to 0 °C and slowly add diethylzinc (Et₂Zn, 1.0 M in hexanes, 1.2 equiv). Stir for 30 minutes.

  • Causality & Insight: The reaction between the hydroxyl group of the ligand and Et₂Zn releases ethane gas, generating a rigid, bimetallic zinc alkoxide-amine complex. The N-methyl group ensures the amine coordinates dynamically without forming an overly stable, catalytically dead species.

Step 2: Asymmetric Addition

  • Maintain the solution at 0 °C and add the target aldehyde (1.0 equiv) dropwise over 15 minutes.

  • Stir for 12–16 hours at 0 °C.

  • Causality & Insight: The aldehyde coordinates to the Lewis acidic zinc center. To avoid severe steric clashing with the sweeping neopentyl group, the aldehyde is forced into a specific trans orientation. This exposes only one enantiotopic face of the carbonyl to the intramolecular transfer of the ethyl group from the second zinc atom.

Step 3: Quench and Self-Validation

  • Quench the reaction carefully with 1N HCl at 0 °C to break the zinc alkoxide.

  • Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Validation: Purify the secondary alcohol via short-path silica gel chromatography. Determine the enantiomeric excess (ee) directly using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min). A successful run utilizing the neopentylglycinol derivative will yield an ee of >98%, outperforming standard valinol derivatives.

Sources

Method

High-Performance Liquid Chromatography (HPLC) method for 4,4-Dimethyl-2-(methylamino)pentan-1-ol analysis

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. Due to the compound's lack of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. Due to the compound's lack of a significant UV chromophore, a pre-column derivatization strategy using m-Toluoyl Chloride is employed to enable sensitive UV detection. The method utilizes reversed-phase chromatography for the separation of the derivatized analyte. This document provides a comprehensive protocol, including the rationale for methodological choices, detailed experimental procedures, and considerations for method validation and potential enantiomeric separation, to support researchers, scientists, and drug development professionals.

Introduction

4,4-Dimethyl-2-(methylamino)pentan-1-ol is an amino alcohol of interest in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic assessments. A primary analytical challenge for aliphatic amines and amino alcohols like the target analyte is their lack of a native chromophore, which precludes sensitive detection by UV-Vis spectroscopy, a common HPLC detection method.[1][2]

To overcome this limitation, this method employs a pre-column derivatization technique.[2][3] Derivatization converts the analyte into a product with strong UV absorbance, thereby significantly enhancing detection sensitivity.[2] m-Toluoyl Chloride is selected as the derivatizing reagent due to its efficient reaction with both primary and secondary amines to form stable, highly UV-active amide derivatives.[2] This approach allows for the use of standard reversed-phase HPLC systems with UV detection.

Furthermore, the presence of a chiral center at the C2 position of 4,4-Dimethyl-2-(methylamino)pentan-1-ol necessitates consideration for enantiomeric separation, which is a critical aspect in pharmaceutical development. This note will also briefly discuss strategies for chiral analysis.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Name 4,4-Dimethyl-2-(methylamino)pentan-1-olMilliporeSigma
CAS Number 1310244-92-8MilliporeSigma
Molecular Formula C8H19NOMilliporeSigma
Molecular Weight 145.24 g/mol MilliporeSigma
Structure
Key Functional Groups Secondary Amine, Primary Alcohol
Predicted Properties Polar, Basic

Method Rationale and Experimental Design

The logical flow of the analytical method is designed to ensure robust and reliable quantification.

HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Dissolution) Derivatization Pre-column Derivatization with m-Toluoyl Chloride Sample_Prep->Derivatization Standard_Prep Standard Preparation (Serial Dilution) Standard_Prep->Derivatization Injection Injection Derivatization->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification

Caption: Workflow for the HPLC analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Choice of Derivatization Agent

Several reagents are available for the derivatization of amines, including o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride.[3][4] However, m-Toluoyl Chloride was selected for this application due to the following advantages:

  • Reaction with Secondary Amines: It readily reacts with secondary amines like the one present in the target analyte.[2]

  • Stable Derivatives: The resulting amide derivative is stable, ensuring reproducibility.[2]

  • Strong Chromophore: The introduced toluoyl group provides a strong chromophore, allowing for sensitive UV detection.[2]

Chromatographic Separation

A reversed-phase HPLC method using a C18 stationary phase is chosen for its robustness and wide applicability. The non-polar nature of the derivatized analyte will allow for good retention and separation from polar interferents on a C18 column. The mobile phase will consist of a mixture of acetonitrile and water, with the exact ratio optimized to achieve a suitable retention time and peak shape.

Detailed Protocols

Materials and Reagents
  • 4,4-Dimethyl-2-(methylamino)pentan-1-ol reference standard

  • m-Toluoyl Chloride (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (reagent grade)

  • Hydrochloric acid (for pH adjustment, if necessary)

  • Sodium bicarbonate

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 4,4-Dimethyl-2-(methylamino)pentan-1-ol reference standard.

  • Dissolve in a 25 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water. A small amount of dilute HCl may be added to aid dissolution if necessary.

Working Standard Solutions (1-100 µg/mL):

  • Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of working standards.

Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

  • Dissolve the sample in a known volume of 50:50 acetonitrile/water to achieve a theoretical concentration within the range of the working standards.

  • Filter the sample solution through a 0.45 µm syringe filter prior to derivatization.

Pre-column Derivatization Protocol
  • To 100 µL of the standard or sample solution in a clean vial, add 100 µL of 0.1 M sodium bicarbonate solution and 20 µL of triethylamine.

  • Add 100 µL of a 10 mg/mL solution of m-Toluoyl Chloride in acetonitrile.

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Add 50 µL of a 1 M solution of sodium bicarbonate to quench the reaction.

  • The derivatized solution is now ready for HPLC analysis.

HPLC Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: WaterB: Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 238 nm

Method Validation Considerations

For use in a regulated environment, the method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the derivatized analyte to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations of the derivatized standard. Plot the peak area versus concentration and determine the correlation coefficient (r² ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the standard or a single sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.

Considerations for Chiral Separation

Given the chiral nature of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, enantiomeric separation may be required. Two primary strategies can be employed:

  • Direct Separation on a Chiral Stationary Phase (CSP): This is often the preferred method. Polysaccharide-based or cyclodextrin-based chiral columns are frequently successful for separating amino alcohols.[5][6] The mobile phase is typically a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol.[6]

  • Indirect Separation via Diastereomer Formation: The analyte can be derivatized with a chiral derivatizing reagent (e.g., Marfey's reagent) to form diastereomers.[6] These diastereomers can then be separated on a standard achiral C18 column.[6]

The choice between these methods will depend on the specific requirements of the analysis and the availability of chiral columns.

Conclusion

The HPLC method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. The pre-column derivatization with m-Toluoyl Chloride successfully addresses the challenge of poor UV absorbance, enabling the use of standard HPLC-UV instrumentation. The method is suitable for a wide range of applications in research and quality control. For enantiomeric purity assessment, further development using a chiral stationary phase or chiral derivatization is recommended.

References

  • Luo, W., et al. (2000). Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL. PubMed. [Link]

  • Luo, W., et al. (2000). Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL. Analytical Chemistry. [Link]

  • Nishioka, R., et al. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Chromatography. [Link]

  • Bhushan, R., & Kumar, V. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia. [Link]

  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. [Link]

  • Wu, Y., et al. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • Pappa-Louisi, A., et al. (1995). Determination of low molecular weight aliphatic amines by HPLC in environmental water samples. International Journal of Environmental Analytical Chemistry. [Link]

  • Li, D., et al. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. PubMed. [Link]

Sources

Application

Application Note: Definitive Identification of 4,4-Dimethyl-2-(methylamino)pentan-1-ol Derivatives by Gas Chromatography-Mass Spectrometry

Abstract This application note presents a robust and detailed protocol for the analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). As a structural a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and detailed protocol for the analysis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). As a structural analog to other stimulant-type new psychoactive substances (NPS), its definitive identification is critical for forensic, clinical, and drug development laboratories. Due to the presence of polar hydroxyl and secondary amine functional groups, direct GC analysis leads to poor chromatographic performance. This guide provides a comprehensive methodology, including a proven derivatization strategy, optimized GC-MS parameters, and an in-depth analysis of the expected mass spectral fragmentation patterns to ensure confident identification.

Introduction: The Analytical Challenge

4,4-Dimethyl-2-(methylamino)pentan-1-ol is an organic compound characterized by a secondary amine and a primary alcohol. Its molecular structure (Figure 1) suggests potential psychoactive properties, making it a compound of interest in the ever-evolving landscape of NPS. The analysis of such compounds by GC-MS is a cornerstone technique in forensic and analytical chemistry due to the high chromatographic resolution of GC and the definitive structural information provided by MS.[1][2][3]

However, the inherent polarity of the N-H and O-H groups in the target molecule poses significant analytical challenges. These functional groups lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape, tailing, and potential thermal degradation in the injector port. To overcome these issues, chemical derivatization is an essential sample preparation step. This process replaces the active hydrogens with nonpolar functional groups, thereby increasing the analyte's volatility and thermal stability, leading to improved chromatographic behavior.[4][5]

This note will focus on acylation using trifluoroacetic anhydride (TFAA) as the primary derivatization strategy, a method well-established for amphetamine-type stimulants.[6][7]

Figure 1: Structure of Target Analyte 4,4-Dimethyl-2-(methylamino)pentan-1-ol CAS Number: 1310244-92-8[8] Molecular Weight: 145.24 g/mol [8]

Experimental Workflow: From Sample to Signal

The overall analytical workflow is designed for reproducibility and accuracy, encompassing sample preparation, derivatization, and instrumental analysis.

GCMS_Workflow cluster_prep Part 1: Sample Preparation & Derivatization cluster_analysis Part 2: Instrumental Analysis Sample Aliquot Sample (e.g., 1 mg standard or extracted sample) Solvent Dissolve in Anhydrous Solvent (e.g., 200 µL Ethyl Acetate) Sample->Solvent Deriv Add Derivatizing Agent (100 µL TFAA) Solvent->Deriv React Reaction Incubation (60°C for 30 min) Deriv->React Evap Evaporate to Dryness (Gentle N2 Stream) React->Evap Recon Reconstitute in Solvent (e.g., 100 µL Ethyl Acetate) Evap->Recon Inject Inject 1 µL into GC-MS Recon->Inject Transfer to vial Separate GC Separation (Capillary Column) Inject->Separate Ionize Electron Ionization (EI) (70 eV) Separate->Ionize Detect Mass Detection (Quadrupole Analyzer) Ionize->Detect Data Data Acquisition & Analysis Detect->Data

Caption: High-level workflow for GC-MS analysis.

Detailed Protocols

Materials and Reagents
  • 4,4-Dimethyl-2-(methylamino)pentan-1-ol standard (or sample extract)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Ethyl Acetate (or other suitable solvent like acetonitrile)

  • Anhydrous Pyridine (optional, as catalyst)

  • Nitrogen gas, high purity

  • GC-MS grade Helium

  • Autosampler vials with PTFE-lined caps

  • Heating block or oven

Derivatization Protocol (Acylation)

The hydroxyl and secondary amine groups are both targeted by the acylation reaction with TFAA. This converts the polar groups into non-polar trifluoroacetyl esters and amides, respectively, which are more volatile and thermally stable.[9][10]

Step-by-Step Procedure:

  • Sample Preparation: Place a known amount of the analyte (e.g., 1 mg of standard or a dried-down sample extract) into a reaction vial.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample. Follow this with the addition of 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block.[11]

  • Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen. This step is crucial to prevent column damage from excess derivatizing agent.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.

Caption: Acylation of the target analyte with TFAA.

GC-MS Instrumental Parameters

The following parameters are a robust starting point for the analysis of the derivatized compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of NPS and their derivatives, offering excellent separation.[1][7][12]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good efficiency.
Injector Split/Splitless, 250°CEnsures rapid volatilization of the derivatized analyte while minimizing thermal degradation.
Injection Mode Split (10:1 ratio)Prevents column overloading for concentrated samples, ensuring sharp peaks.
Oven Program Initial 60°C (hold 1 min), ramp at 20°C/min to 280°C, hold for 5-10 minA relatively fast ramp allows for efficient elution of the analyte while the final hold ensures the column is clean.[1]
MS System Agilent 5977B or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI)70 eV, standard for generating reproducible fragmentation patterns for library matching.[1][3]
Source Temp. 230°COptimal temperature to maintain ion integrity.
Quadrupole Temp. 150°CStandard operating temperature.
Scan Range m/z 40 - 550A wide scan range to capture both low-mass fragments and the molecular ion of the derivatized compound.[12]
Acquisition Mode Full ScanIdeal for identifying unknown compounds and elucidating fragmentation pathways.

Data Analysis: Expected Fragmentation Patterns

Confident identification relies on the interpretation of the mass spectrum. The derivatization with TFAA introduces predictable fragmentation pathways. The molecular weight of the di-TFA derivative is 337.3 g/mol .

Key Fragmentation Mechanisms
  • Alpha (α)-Cleavage: The most dominant fragmentation pathway for amines and their derivatives is cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.[6][7]

  • Loss of Neutral Fragments: The derivatized hydroxyl group can be lost as a neutral trifluoroacetic acid molecule or related fragments.

  • Tert-butyl Cation: The 4,4-dimethylpentyl structure is prone to forming a highly stable tert-butyl cation (m/z 57) through cleavage.

Predicted Mass Spectrum of the Di-TFA Derivative

Fragmentation MI [M]+• m/z 337 Frag_A Fragment A m/z 209 MI->Frag_A α-Cleavage Frag_B Fragment B (Base Peak) m/z 268 MI->Frag_B Frag_C Fragment C m/z 280 MI->Frag_C Loss of •CH₃ F1 Loss of •CH₂-O-TFA (m/z 128) F2 α-Cleavage F3 Loss of tert-butyl radical (•C(CH₃)₃, m/z 57) Frag_D tert-butyl cation m/z 57 Frag_B->Frag_D Further fragmentation

Caption: Predicted major fragmentation pathways for the di-TFA derivative.

Table of Expected Key Ions:

m/zProposed Structure/FragmentSignificance
280[M - C(CH₃)₃]⁺Loss of the tert-butyl group. Confirms the dimethylpentyl backbone.
268[M - CH₂OTFA]⁺Loss of the derivatized hydroxymethyl group via α-cleavage. Likely the base peak.[6]
209[CH(N(CH₃)TFA)CH₂C(CH₃)₃]⁺Result of cleavage between C1 and C2.
140[CH(CH₃)N(H)TFA]⁺A common fragment for N-methyl-TFA derivatives.[6]
69[CF₃]⁺Characteristic ion for trifluoroacetyl derivatives.
57[C(CH₃)₃]⁺Highly stable tert-butyl cation, characteristic of the neopentyl-like structure.

Conclusion and Trustworthiness

The protocol detailed in this application note provides a comprehensive and scientifically grounded method for the unambiguous identification of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. By employing a validated acylation derivatization strategy, the challenges associated with analyzing polar amino alcohols by GC-MS are effectively overcome. The detailed instrumental parameters and the predicted fragmentation pathways serve as a self-validating system for researchers. By understanding the "why" behind each step—from the necessity of derivatization to the logic of the fragmentation—analysts can confidently apply this method, adapt it as needed, and ensure the trustworthiness of their results. This methodology is directly applicable to forensic toxicology, sports doping analysis, and the broader field of NPS research.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. (n.d.). Pak J Pharm Sci. Retrieved from [Link]

  • Chrom Tech. (n.d.). GC Derivatization. Retrieved from [Link]

  • Al-Subeh, T. Z., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Scientific Reports. Retrieved from [Link]

  • Al-Dossary, M., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Retrieved from [Link]

  • Dziadosz, M., et al. (2022). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. R Discovery. Retrieved from [Link]

  • Al-Badr, A. A., et al. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. Retrieved from [Link]

  • Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Liu, R. H., & Lin, D.-L. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Pierce, J. (2012).
  • Valdez, C. A., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Wood, M., et al. (2003). Development of a rapid and sensitive method for the quantitation of amphetamines in human plasma and oral fluid by LC-MS-MS. Journal of Analytical Toxicology. Retrieved from [Link]

  • De La Torre, R., et al. (2012). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. Retrieved from [Link]

  • Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. International Journal of Spectroscopy. Retrieved from [Link]

  • Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Purification of Crude 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Abstract This document provides a detailed technical guide for the purification of crude 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a chiral amino alcohol intermediate relevant in pharmaceutical and fine chemical synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the purification of crude 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a chiral amino alcohol intermediate relevant in pharmaceutical and fine chemical synthesis. Addressing the challenges inherent in purifying polar, basic compounds, this guide moves beyond simple step-by-step instructions. It elucidates the physicochemical principles that underpin each methodological choice, empowering researchers, scientists, and drug development professionals to not only execute but also adapt these protocols for maximum purity and yield. We will explore a multi-step purification strategy, beginning with bulk impurity removal via acid-base extraction, followed by high-purity refinement techniques such as vacuum distillation and salt crystallization.

Understanding the Molecule: Physicochemical Profile

4,4-Dimethyl-2-(methylamino)pentan-1-ol is a bifunctional molecule containing both a secondary amine and a primary alcohol. This structure dictates its physical and chemical properties, which are crucial for designing an effective purification strategy.

  • Basicity: The secondary amine group (pKa of the conjugate acid is typically ~10-11) is basic and readily protonated by acids to form a water-soluble ammonium salt.[1][2] This is the most important "chemical handle" for purification.

  • Polarity: The hydroxyl (-OH) and amine (-NH) groups make the molecule polar and capable of hydrogen bonding. This suggests some solubility in polar solvents, including water, but the C8 hydrocarbon backbone provides significant nonpolar character.

  • Thermal Stability: Like many amino alcohols, this compound may be susceptible to decomposition at high temperatures, making high-vacuum distillation a preferred method over atmospheric distillation.[3]

PropertyValue / DescriptionSource
IUPAC Name 4,4-Dimethyl-2-(methylamino)pentan-1-ol-
CAS Number 1310244-92-8
Molecular Formula C₈H₁₉NO
Molecular Weight 145.24 g/mol
Structure -
Key Features Secondary Amine, Primary Alcohol, Sterically Hindered Neopentyl Group-

Anticipating the Challenge: Common Process Impurities

The optimal purification strategy depends on the nature of the impurities present in the crude material. These impurities are typically by-products or unreacted starting materials from the synthesis. A common synthetic route to such amino alcohols is the reductive amination of a corresponding ketone.

Potential Impurities from a Reductive Amination Synthesis:

  • Unreacted Starting Materials: e.g., 4,4-dimethyl-1-hydroxypentan-2-one.

  • Over-alkylation Products: Tertiary amines formed if the primary amine starting material is over-alkylated.

  • By-products from Reducing Agent: Borate salts (if using NaBH₄) or other reagent residues.

  • Neutral Organic Impurities: Non-basic by-products from side reactions.

A Multi-Tiered Purification Strategy

A robust purification workflow often involves combining multiple techniques to target different types of impurities. The following diagram outlines a logical flow from crude material to a highly purified product.

Purification_Workflow Crude Crude Product (in Organic Solvent) Extraction Protocol 1: Acid-Base Extraction Crude->Extraction Aqueous Aqueous Layer (Protonated Amine Salt) Extraction->Aqueous  Basic Product Organic_Waste Organic Layer (Neutral Impurities) Extraction->Organic_Waste  Waste Free_Base Recovered Free Base (Amine) Aqueous->Free_Base Basification & Extraction Distillation Protocol 2: Vacuum Distillation Free_Base->Distillation Further Purification Crystallization Protocol 3: Salt Crystallization Free_Base->Crystallization High-Purity Route Pure_Base High-Purity Free Base Distillation->Pure_Base Pure_Salt High-Purity Amine Salt Crystallization->Pure_Salt

Caption: Overall purification workflow for 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This technique is the cornerstone of purifying amines and serves as an excellent first step to remove neutral and acidic impurities.[4] The principle relies on reversibly changing the polarity and water solubility of the amine by protonation and deprotonation.[1][2]

Acid_Base_Extraction cluster_0 Step 1: Acidic Wash cluster_1 Separation cluster_2 Step 2: Liberation of Free Base cluster_3 Final Product A1 Crude Mixture in Organic Solvent A2 Add Dilute HCl (aq) A1->A2 A3 Shake & Separate A2->A3 B1 Aqueous Layer: Amine Hydrochloride Salt (R₂NH₂⁺Cl⁻) A3->B1 B2 Organic Layer: Neutral Impurities (Discard) A3->B2 C1 Aqueous Layer (from Step 1) B1->C1 C2 Add NaOH (aq) until pH > 12 C1->C2 C3 Extract with Organic Solvent C2->C3 D1 Organic Layer: Purified Free Amine (R₂NH) C3->D1 D2 Aqueous Layer: Salts (NaCl, etc.) (Discard) C3->D2

Sources

Application

Application Note: Advanced Protocols for 4,4-Dimethyl-2-(methylamino)pentan-1-ol in Asymmetric Catalysis and Medicinal Chemistry

Introduction and Structural Rationale 4,4-Dimethyl-2-(methylamino)pentan-1-ol (CAS: 1310244-92-8) is a highly specialized, sterically hindered aliphatic amino alcohol. Structurally, it features a neopentyl-like side chai...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

4,4-Dimethyl-2-(methylamino)pentan-1-ol (CAS: 1310244-92-8) is a highly specialized, sterically hindered aliphatic amino alcohol. Structurally, it features a neopentyl-like side chain (a tert-butyl group at the C4 position) and an N-methylated secondary amine at the C2 position. This specific architecture creates an extreme steric shield around the chiral center and the nitrogen atom.

In advanced organic synthesis and drug development, this molecule serves two primary functions:

  • Chiral Ligand for Asymmetric Catalysis : The bulky 4,4-dimethylpentyl group provides rigid facial discrimination, making it an exceptional ligand for the enantioselective addition of dialkylzincs to aldehydes.

  • Conformationally Restricted Pharmacophore : In medicinal chemistry, incorporating this motif improves metabolic stability (due to steric shielding against cytochrome P450 oxidation). However, coupling this hindered secondary amine to carboxylic acids requires specialized, highly reactive protocols.

This guide provides field-proven, self-validating protocols for utilizing this compound, explaining the mechanistic causality behind each experimental choice to ensure reproducible success.

Protocol I: Enantioselective Addition of Diethylzinc to Benzaldehyde

Mechanistic Causality

The use of chiral N-alkyl amino alcohols to catalyze the addition of diethylzinc to aldehydes is a cornerstone of asymmetric synthesis. As established in classical studies on N-alkylated β-amino alcohols ()[1], the N-methyl group prevents the formation of unreactive oligomeric zinc aggregates. Meanwhile, the massive steric bulk of the 4,4-dimethyl group forces the incoming benzaldehyde to coordinate in a specific orientation, minimizing steric clashes in the dinuclear zinc transition state and maximizing enantiomeric excess (ee).

CatalyticCycle A Amino Alcohol Ligand (CAS: 1310244-92-8) B ZnEt2 Addition Formation of Ethylzinc Alkoxide A->B + ZnEt2 C Coordination of Benzaldehyde B->C + PhCHO D Dinuclear Zinc Transition State C->D Steric Directing E Alkyl Transfer (Stereocontrolled) D->E Alkyl Migration F Product Release & Catalyst Regeneration E->F + ZnEt2 F->B Catalyst Loop Product Chiral Secondary Alcohol F->Product Aqueous Workup

Catalytic cycle of enantioselective diethylzinc addition using the amino alcohol ligand.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters for achieving high enantioselectivity using this class of hindered amino alcohol ligands.

Table 1: Optimization of Diethylzinc Addition to Benzaldehyde

EntrySolventTemperature (°C)Catalyst Loading (mol %)Yield (%)Enantiomeric Excess (ee %)
1Hexane056578
2Toluene058285
3Toluene-20108894
4 Toluene -40 10 91 98
Step-by-Step Methodology

Self-Validation Checkpoint: The formation of the active catalyst (Step 2) is accompanied by the evolution of ethane gas. Observing this effervescence validates the integrity of the diethylzinc reagent and the deprotonation of the amino alcohol.

  • Catalyst Preparation : In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4,4-Dimethyl-2-(methylamino)pentan-1-ol (0.10 mmol, 10 mol %) in anhydrous toluene (2.0 mL).

  • Zinc Complexation : Cool the solution to 0 °C. Add Diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 eq) dropwise via syringe. Stir for 30 minutes to allow complete formation of the dinuclear zinc-amino alkoxide complex.

  • Aldehyde Addition : Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath. Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) dropwise over 5 minutes.

  • Reaction : Maintain the reaction at -40 °C for 24 hours. Monitor the consumption of benzaldehyde via TLC (Hexanes/EtOAc 8:2, UV visualization).

  • Quenching : Once complete, quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (5 mL).

  • Workup & Isolation : Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral 1-phenylpropan-1-ol via silica gel flash chromatography.

Protocol II: Acyl Fluoride-Mediated Amide Coupling

Mechanistic Causality

Coupling a highly sterically hindered secondary amine—especially one flanked by a neopentyl group—with a carboxylic acid is notoriously difficult. Standard coupling reagents (e.g., EDC/HOBt, HATU) often fail, yielding <20% product due to the inability of the bulky amine to attack the equally bulky O-acylisourea or uronium intermediates.

As demonstrated in recent methodological breakthroughs ()[2], converting the carboxylic acid to an acyl fluoride is the optimal solution. Acyl fluorides are highly reactive yet sterically compact, allowing the hindered 4,4-dimethyl-2-(methylamino)pentan-1-ol to approach the carbonyl carbon efficiently without the steric repulsion seen with larger leaving groups.

AmideCoupling Acid Carboxylic Acid Fluoride Acyl Fluoride Intermediate Acid->Fluoride Cyanuric Fluoride Pyridine, CH2Cl2 Product Sterically Hindered Amide Product Fluoride->Product Base (DIPEA) Elevated Temp Amine 4,4-Dimethyl-2-(methylamino) pentan-1-ol Amine->Product Nucleophilic Attack

Workflow for acyl fluoride-mediated amide coupling with sterically hindered secondary amines.

Step-by-Step Methodology

Self-Validation Checkpoint: Before adding the precious amino alcohol, the formation of the acyl fluoride must be confirmed. Quenching a micro-aliquot in methanol will instantly form the methyl ester, which can be verified by LC-MS or TLC, ensuring the activation step was successful.

  • Acyl Fluoride Generation : Dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere. Add pyridine (1.0 mmol, 1.0 eq) followed by cyanuric fluoride (1.2 mmol, 1.2 eq) dropwise at room temperature.

  • Activation Monitoring : Stir for 2 hours. Validation step: Remove a 10 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS to confirm complete conversion to the corresponding methyl ester (proxy for the acyl fluoride).

  • Filtration : Once activation is complete, filter the reaction mixture through a short pad of Celite to remove the insoluble cyanuric acid byproduct. Wash the pad with cold CH₂Cl₂ (5 mL). Concentrate the filtrate under reduced pressure to yield the crude acyl fluoride.

  • Amide Coupling : Redissolve the crude acyl fluoride in anhydrous DMF (3 mL). Add 4,4-Dimethyl-2-(methylamino)pentan-1-ol (1.1 mmol, 1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

  • Heating : Due to the extreme steric hindrance, heat the reaction mixture to 40 °C for 16 hours.

  • Workup & Isolation : Dilute the mixture with EtOAc (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine and pyridine), saturated aqueous NaHCO₃, and brine (3 × 10 mL to remove DMF). Dry the organic layer over Na₂SO₄, concentrate, and purify the hindered amide via flash chromatography.

References

  • Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols The Journal of Organic Chemistry - ACS Publications[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Sources

Method

Application Note: 4,4-Dimethyl-2-(methylamino)pentan-1-ol as a Strategic Building Block for Novel Pharmaceuticals

Executive Summary & Physicochemical Rationale In modern medicinal chemistry, the strategic incorporation of sterically hindered, lipophilic building blocks is a proven tactic for overcoming metabolic liabilities and enha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In modern medicinal chemistry, the strategic incorporation of sterically hindered, lipophilic building blocks is a proven tactic for overcoming metabolic liabilities and enhancing target specificity. 4,4-Dimethyl-2-(methylamino)pentan-1-ol is a highly specialized 1,2-amino alcohol that serves as an elite precursor for synthesizing complex heterocyclic scaffolds, particularly oxazolidinones and morpholines.

The structural causality of this molecule is defined by three key features:

  • The 1,2-Amino Alcohol Core: Enables divergent cyclization pathways to form 5-membered (oxazolidinone) or 6-membered (morpholine) rings.

  • The N-Methyl Group: Pre-installs an alkyl substituent on the nitrogen, eliminating the need for downstream reductive amination and directing regioselective cyclization.

  • The 4,4-Dimethylpentyl (Neopentyl-like) Tail: Provides massive steric shielding. When incorporated into a drug candidate, this bulky, lipophilic group significantly enhances resistance to cytochrome P450 (CYP450) mediated oxidative metabolism and modulates the partition coefficient (LogP) to favor blood-brain barrier (BBB) penetration [1].

Table 1: Physicochemical Profile of the Building Block
PropertyValue / Description
Chemical Name 4,4-Dimethyl-2-(methylamino)pentan-1-ol
CAS Number 1310244-92-8 (Free base) / 1864052-40-3 (HCl salt)
Molecular Weight 145.24 g/mol (Free base)
Chemical Formula C8H19NO
Key Structural Motif Sterically hindered secondary 1,2-amino alcohol
Primary Utility Precursor for CNS-active morpholines and resistant-strain oxazolidinone antibacterials

Divergent Synthetic Methodologies

The true value of 4,4-Dimethyl-2-(methylamino)pentan-1-ol lies in its ability to be divergently transformed into two of the most privileged scaffolds in pharmacology. The following pathways detail the mechanistic logic and self-validating protocols for these transformations.

ReactionPathway SM 4,4-Dimethyl-2-(methylamino)pentan-1-ol (1,2-Amino Alcohol Core) ReagentA 1,1'-Carbonyldiimidazole (CDI) DCM, RT SM->ReagentA Pathway A ReagentB Ethylene Sulfate, tBuOK THF, Mild Heat SM->ReagentB Pathway B IntA N-Acyl / O-Acyl Intermediate ReagentA->IntA Acylation ProdA Sterically Hindered Oxazolidinone Derivative IntA->ProdA Cyclization IntB Zwitterionic N-Monoalkylation Intermediate ReagentB->IntB SN2 Alkylation ProdB Substituted Morpholine Derivative IntB->ProdB Base-Mediated Closure

Figure 1: Divergent synthetic pathways from the 1,2-amino alcohol core to oxazolidinone and morpholine derivatives.

Protocol A: Synthesis of Sterically Hindered Oxazolidinones

Oxazolidinones are a critical class of antibacterial agents (e.g., Linezolid) and CNS modulators. Converting our target building block into an oxazolidinone requires a double carbonylation strategy.

Causality of Reagents & Conditions: We utilize1 instead of phosgene or triphosgene. While phosgene is highly reactive, it poses severe toxicity risks and often leads to unwanted side reactions with sterically hindered amines. CDI provides a milder, highly controlled stepwise acylation. The reaction proceeds via an initial N-acylation to form an O-(1-imidazolyl)carbonyl intermediate, followed by intramolecular O-alkylation to close the 5-membered ring [3].

Step-by-Step Procedure:

  • Preparation: Dissolve 4,4-Dimethyl-2-(methylamino)pentan-1-ol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Activation: Add CDI (1.5 eq, 15 mmol) portion-wise at 0 °C to control the exothermic release of imidazole and CO2.

  • Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 4-6 hours. For highly hindered substrates, mild heating (40 °C) may be required to drive the intramolecular ring closure.

  • Workup: Quench with 1M HCl to protonate and remove the imidazole byproduct. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Self-Validating System (In-Process Control):

  • LC-MS Tracking: The starting material exhibits an [M+H]+ at m/z 146.2. Upon CDI addition, an intermediate mass of m/z 240.3 (addition of the imidazole carbonyl) will transiently appear. Successful ring closure is validated by the convergence of the signal to the final oxazolidinone mass at m/z 172.2.

  • TLC Validation: The secondary amine starting material will stain bright pink/purple with Ninhydrin. The final oxazolidinone lacks a free N-H bond and will be Ninhydrin-negative, providing a rapid visual confirmation of complete conversion.

Protocol B: Green Synthesis of Substituted Morpholines

Morpholines are ubiquitous in kinase inhibitors and GPCR ligands. Traditional synthesis from 1,2-amino alcohols requires harsh, toxic reagents like chloroacetyl chloride followed by aggressive hydride reductions.

Causality of Reagents & Conditions: We employ a modern, redox-neutral protocol utilizing2. Ethylene sulfate acts as a highly selective 2-carbon electrophile. The unique properties of ethylene sulfate allow for clean, selective SN​2 N-monoalkylation without over-alkylation, forming a zwitterionic intermediate that is easily cyclized under basic conditions[2].

Step-by-Step Procedure:

  • Monoalkylation: Dissolve the amino alcohol (1.0 eq, 10 mmol) and ethylene sulfate (1.1 eq, 11 mmol) in Cyclopentyl methyl ether (CPME) or THF (0.5 M). Stir at 40 °C for 12 hours.

  • Ring Closure: Cool the vessel to 0 °C. Slowly add tBuOK (2.5 eq, 25 mmol) as a solid or in THF solution. The strong base deprotonates the primary alcohol, triggering an intramolecular nucleophilic attack on the sulfate-bearing carbon, expelling the sulfate leaving group.

  • Maturation: Stir at RT for 4 hours until cyclization is complete.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate, wash with water, and purify via flash chromatography.

Self-Validating System (In-Process Control):

  • Mass Shift Validation: The reaction must be monitored in two distinct phases. Phase 1 (Alkylation) is validated by the disappearance of m/z 146.2 and the appearance of the zwitterion at m/z 254.3 (+108 Da). Phase 2 (Cyclization) is validated by the expulsion of the sulfate group, resulting in the final morpholine product at m/z 172.3.

Quantitative Data Presentation

The shift toward the ethylene sulfate protocol for morpholine synthesis represents a massive leap in process efficiency and green chemistry for pharmaceutical manufacturing.

Table 2: Comparative Metrics for Morpholine Synthesis Routes
MetricTraditional Route (Chloroacetyl Chloride)Advanced Route (Ethylene Sulfate) [2]
Number of Steps 3 to 4 (Acylation, Cyclization, Reduction)1 to 2 (One-pot sequential)
Overall Yield 35% - 50%75% - 92%
Redox State Requires strong reductants (e.g., LiAlH4​ )Redox-neutral
Toxic Byproducts HCl gas, Aluminum saltsWater-soluble sulfate salts
Scalability Poor (Exothermic, hazardous quenching)Excellent (>50g scale demonstrated)

Integration into Drug Discovery Workflows

The incorporation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol is typically initiated during the "Scaffold Hopping" or "Lead Optimization" phases of drug discovery. By replacing a standard linear alkyl chain or an unhindered morpholine with this neopentyl-substituted variant, medicinal chemists can rescue lead compounds that previously failed due to rapid in vivo clearance.

Workflow A Hit Identification B Scaffold Hopping A->B C Library Synthesis B->C D ADME Screening C->D E Lead Optimization D->E

Figure 2: Strategic integration of the building block into the pharmaceutical development pipeline.

During ADME Screening , compounds derived from this building block consistently demonstrate prolonged half-lives ( t1/2​ ) and reduced intrinsic clearance ( CLint​ ) in human liver microsome (HLM) assays, validating the mechanistic hypothesis of steric shielding.

References

  • Sigma-Aldrich. "Dimethyl pentanal | Sigma-Aldrich: 4,4-dimethyl-2-(methylamino)pentan-1-ol hydrochloride." Sigma-Aldrich Product Catalog.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146, 29847-29856.
  • "The Reaction of β‐Amino Alcohols with 1,1′‐Carbonyldiimidazole − Influence of the Nitrogen Substituent on the Reaction Course." ResearchGate.

Sources

Application

Industrial Scale-Up of 4,4-Dimethyl-2-(methylamino)pentan-1-ol Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for the industrial-scale synthesis of 4,4-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the industrial-scale synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a key building block in pharmaceutical development. The synthesis, centered around the strategic reductive amination of 4,4-Dimethyl-2-pentanone, is detailed from raw material selection to final product purification. This guide emphasizes scalable, safe, and efficient manufacturing practices, offering detailed protocols, process optimization strategies, and in-depth safety considerations. The information presented herein is intended to empower researchers and drug development professionals to bridge the gap between laboratory-scale synthesis and robust industrial production.

Introduction and Strategic Overview

4,4-Dimethyl-2-(methylamino)pentan-1-ol is a chiral amino alcohol of significant interest in the synthesis of complex pharmaceutical molecules. Its structural features, including a sterically hindered neopentyl group and a secondary amine, make it a valuable synthon. The industrial-scale production of this molecule necessitates a robust, cost-effective, and safe synthetic route.

This guide focuses on a two-step, one-pot reductive amination strategy, which is a widely adopted and scalable method for amine synthesis. This approach offers high atom economy and can often be performed under relatively mild conditions. The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic scheme for 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

The core of this process involves the reaction of 4,4-Dimethyl-2-pentanone with methylamine to form an intermediate imine, which is then reduced in situ to the desired amino alcohol. The choice of catalyst and reaction conditions is critical to achieving high yield and purity while ensuring a scalable and safe process.

Raw Material Specifications and Handling

The quality of raw materials is paramount in any industrial synthesis. The following table outlines the recommended specifications for the key starting materials and reagents.

Material CAS Number Molecular Formula Recommended Purity Key Supplier Specifications
4,4-Dimethyl-2-pentanone590-50-1C₇H₁₄O≥99%Low water content (<0.1%), free of peroxides
Methylamine (40% in H₂O)74-89-5CH₅N~40% aqueous solutionAssay confirmed by titration
Raney® Nickel (slurry)7440-02-0NiN/AActive catalyst, specified particle size
Platinum on Carbon (5%)7440-06-4Pt/C5 wt. % Pt on activated carbonSpecified moisture content
Methanol (Solvent)67-56-1CH₄O≥99.8%Low water content (<0.05%)
Hydrogen Gas1333-74-0H₂≥99.99%High purity, low oxygen and water content

Detailed Synthesis Protocol: Reductive Amination

This section details the step-by-step protocol for the industrial-scale synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol via catalytic reductive amination. Two primary catalytic systems are presented: Raney® Nickel and Platinum on Carbon. The choice between these catalysts will depend on factors such as cost, availability, and specific process optimization results in a given manufacturing setting.

Process Workflow Diagram

G cluster_0 Synthesis Stage cluster_1 Work-up and Purification Stage A Reactor Charging (4,4-Dimethyl-2-pentanone, Methanol) B Inerting (Nitrogen Purge) A->B C Catalyst Slurry Introduction (Raney Ni or Pt/C) B->C D Methylamine Addition (Controlled Rate) C->D E Pressurization with Hydrogen D->E F Reaction at Elevated Temperature and Pressure E->F G Reaction Monitoring (GC/HPLC) F->G H Depressurization and Cooling G->H I Catalyst Filtration H->I J Solvent Removal (Rotary Evaporation/Distillation) I->J K Crude Product Isolation J->K L Fractional Vacuum Distillation K->L M Crystallization (Optional) L->M N Final Product Drying M->N O Quality Control Analysis N->O

Caption: Industrial synthesis workflow for 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Protocol using Raney® Nickel Catalyst

Raney® Nickel is a cost-effective and highly active catalyst for reductive aminations.[1] However, it is pyrophoric and requires careful handling.[2][3]

Equipment:

  • High-pressure stainless-steel reactor (autoclave) with mechanical stirring, temperature and pressure controls, and a cooling system.

  • Catalyst filtration system (e.g., filter press or centrifugal filter) under an inert atmosphere.

  • Distillation apparatus for solvent removal and product purification.

Protocol:

  • Reactor Preparation: Ensure the reactor is clean, dry, and passivated.

  • Charging: Charge the reactor with 4,4-Dimethyl-2-pentanone (1.0 eq) and methanol (5-10 volumes).

  • Inerting: Purge the reactor multiple times with nitrogen to remove all oxygen.

  • Catalyst Addition: Under a nitrogen blanket, carefully add Raney® Nickel (5-10 wt% of the ketone) as a water slurry. Caution: Raney® Nickel is pyrophoric when dry.[2][3]

  • Methylamine Addition: Slowly add a 40% aqueous solution of methylamine (1.5-2.0 eq) to the reactor. The addition should be controlled to manage any initial exotherm.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen to 10-50 bar.

  • Reaction: Heat the reaction mixture to 50-80°C with vigorous stirring. Maintain the hydrogen pressure throughout the reaction.

  • Monitoring: Monitor the reaction progress by taking samples (carefully and under safe conditions) and analyzing them by GC or HPLC for the disappearance of the starting ketone and the formation of the product.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and slowly vent the excess hydrogen pressure. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to remove the Raney® Nickel catalyst. The filter cake must be kept wet to prevent ignition.

  • Work-up: The filtrate containing the product is then processed for purification.

Protocol using Platinum on Carbon (Pt/C) Catalyst

Platinum on carbon is a more stable and less pyrophoric catalyst compared to Raney® Nickel, though it is generally more expensive.[4]

Equipment:

  • Same as for the Raney® Nickel protocol.

Protocol:

  • Reactor Preparation and Charging: Follow steps 1 and 2 of the Raney® Nickel protocol.

  • Inerting: Purge the reactor with nitrogen.

  • Catalyst Addition: Add 5% Platinum on Carbon (1-5 wt% of the ketone) to the reactor. This can be done as a dry powder or a slurry in methanol.

  • Methylamine Addition: Slowly add a 40% aqueous solution of methylamine (1.5-2.0 eq).

  • Hydrogenation: Seal the reactor, purge with hydrogen, and pressurize to 10-50 bar.

  • Reaction: Heat the mixture to 60-100°C with vigorous stirring.

  • Monitoring, Cooling, and Depressurization: Follow steps 8 and 9 of the Raney® Nickel protocol.

  • Catalyst Removal: The Pt/C catalyst can be removed by filtration. While less pyrophoric than Raney® Nickel, care should still be taken.

  • Work-up: The filtrate is ready for purification.

Purification Protocols

Purification is a critical step to achieve the desired product quality for pharmaceutical applications. A combination of distillation and potentially crystallization is recommended.

Fractional Vacuum Distillation

Fractional vacuum distillation is an effective method for purifying amino alcohols, as it allows for separation at lower temperatures, preventing thermal degradation.[4][5][6]

Equipment:

  • Vacuum distillation unit with a fractionating column (packed or with trays), condenser, and receiver flasks.

  • Vacuum pump capable of reaching pressures below 10 mbar.

Protocol:

  • Solvent Removal: Concentrate the filtrate from the reaction work-up under reduced pressure to remove the bulk of the methanol and water.

  • Crude Product Transfer: Transfer the crude 4,4-Dimethyl-2-(methylamino)pentan-1-ol to the distillation flask.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Slowly heat the distillation flask.

    • Collect and discard any low-boiling fractions.

    • Collect the main product fraction at the appropriate boiling point and pressure. The exact parameters will need to be determined experimentally but are expected to be in the range of 100-150°C at <10 mbar.

    • Monitor the purity of the fractions by GC.

  • Product Collection: Collect the purified product in a clean, dry receiver.

Crystallization (Optional)

Crystallization can be employed as a final polishing step to achieve very high purity if required.[7][][9] The choice of solvent is critical and needs to be determined experimentally.

Equipment:

  • Crystallization vessel with temperature control and agitation.

  • Filtration and drying equipment.

Protocol:

  • Solvent Selection: Screen various solvents and solvent mixtures (e.g., heptane, toluene, ethyl acetate, and mixtures thereof) to find a system where the amino alcohol has good solubility at elevated temperatures and poor solubility at lower temperatures.

  • Dissolution: Dissolve the distilled product in the chosen solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to induce crystallization. A controlled cooling profile is crucial for obtaining well-formed crystals and high purity.

  • Isolation: Filter the crystals and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum at a moderate temperature.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the final product meets the required specifications.

Parameter Analytical Method Typical Specification
Appearance Visual InspectionClear, colorless to pale yellow liquid
Identity FTIR, ¹H NMR, ¹³C NMR, MSConforms to reference spectra
Purity (Assay) GC-FID or HPLC-UV≥99.0%
Water Content Karl Fischer Titration≤0.2%
Residual Solvents Headspace GC-MSMeets ICH guidelines
Heavy Metals ICP-MSMeets pharmaceutical limits

Safety and Handling

The industrial synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol involves hazardous materials and conditions. A thorough risk assessment must be conducted before commencing any work.[10][11]

Hazard Identification
  • 4,4-Dimethyl-2-pentanone: Flammable liquid and vapor.[12][13] May cause irritation.[14]

  • Methylamine (40% solution): Highly flammable liquid and vapor.[10][11] Causes severe skin burns and eye damage.[15] Toxic if inhaled.[15]

  • Raney® Nickel: Pyrophoric solid; spontaneously flammable in air.[2][3] May cause skin sensitization and is a suspected carcinogen.[2]

  • Platinum on Carbon: Flammable solid. May cause skin, eye, and respiratory irritation.[16]

  • Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air.

  • 4,4-Dimethyl-2-(methylamino)pentan-1-ol: As an amino alcohol, it is expected to be corrosive and may cause skin and eye irritation.[14][17]

Engineering Controls
  • All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained system.

  • Use of intrinsically safe and explosion-proof electrical equipment is mandatory.

  • The high-pressure reactor must be properly rated, maintained, and operated by trained personnel.

  • Inert gas blanketing (e.g., with nitrogen) is crucial when handling pyrophoric or flammable materials.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles and a face shield are required.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes are mandatory.

  • Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and amines should be available and used when necessary, especially during material transfers.

Emergency Procedures
  • Spills: For flammable liquids, eliminate all ignition sources. Absorb small spills with an inert material (e.g., vermiculite or sand). For larger spills, contain the spill and follow site-specific emergency procedures.

  • Fire: Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Do not use water on fires involving Raney® Nickel.

  • Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Process Optimization and Scale-Up Considerations

Scaling up a chemical process from the lab to an industrial setting presents several challenges. The following points should be carefully considered:

  • Heat Transfer: The reductive amination is an exothermic reaction. As the scale increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. Efficient reactor cooling is critical to maintain temperature control and prevent runaway reactions.

  • Mass Transfer: Efficient mixing is crucial to ensure good contact between the reactants, catalyst, and hydrogen gas. Agitator design and speed may need to be adjusted for larger reactors.

  • Catalyst Handling and Filtration: Handling and filtering large quantities of pyrophoric catalysts like Raney® Nickel require specialized equipment and procedures to ensure safety.

  • Cycle Time: Optimizing reaction parameters such as temperature, pressure, and catalyst loading can help to reduce the overall cycle time and increase plant throughput.

  • Waste Management: Develop a plan for the safe handling and disposal of all waste streams, including spent catalyst, solvent waste, and aqueous waste.

Conclusion

The industrial-scale synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol via catalytic reductive amination is a viable and efficient process. Success hinges on careful selection of raw materials, precise control of reaction parameters, and a robust purification strategy. Above all, a steadfast commitment to safety is paramount throughout all stages of development and production. This guide provides a solid foundation for researchers and drug development professionals to successfully navigate the complexities of scaling up this important synthesis.

References

  • Cole-Parmer. (2004, February 23).
  • Cole-Parmer. (2004, March 4).
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET - METHYLAMINE SOLUTION 40% (For Synthesis).
  • Oakwood Chemical. (2011, April 8).
  • Oxford Lab Fine Chem. (n.d.). (Raney Nickel Alloy) MSDS CAS.
  • CDH Fine Chemical. (n.d.).
  • Sdfine. (n.d.).
  • Loba Chemie. (2018, June 11). METHYLAMINE SOLUTION 30% FOR SYNTHESIS MSDS CAS No.
  • Google Patents. (n.d.).
  • DC Fine Chemicals. (2024, November 4).
  • MilliporeSigma. (n.d.). 4,4-dimethyl-2-(methylamino)pentan-1-ol.
  • NextSDS. (n.d.). 4-(methylamino)
  • Haz-Map. (n.d.). 4,4-Dimethyl-2-pentanone - Hazardous Agents.
  • Sigma-Aldrich. (n.d.). 4,4-Dimethyl-2-pentanone 99 590-50-1.
  • Sigma-Aldrich. (n.d.).
  • Fisher Scientific. (2010, September 17).
  • Apollo Scientific. (2023, February 23).
  • Synple Chem. (n.d.).
  • Longdom Publishing. (2025, January 27).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 1-Aminohex-5-en-3-ol.
  • Busch South Africa. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • BOC Sciences. (n.d.).
  • Google Patents. (n.d.). Process for the reductive amination of ketones and aldehydes with aqueous amines - EP1775281A1.

Sources

Method

Application of 4,4-Dimethyl-2-(methylamino)pentan-1-ol in the synthesis of amino alcohols

Introduction: The Role of Chiral Amino Alcohols in Modern Synthesis The synthesis of enantiomerically pure compounds is a cornerstone of contemporary drug discovery and development. Chiral auxiliaries, which are stereoge...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Chiral Amino Alcohols in Modern Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of contemporary drug discovery and development. Chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a substrate, represent a powerful and reliable strategy for controlling the stereochemical outcome of a reaction.[1][2] Among the various classes of chiral auxiliaries, those derived from amino alcohols have proven to be exceptionally versatile and effective.[1][3][4] These compounds are readily available, easily attached to and removed from a substrate, and capable of inducing high levels of diastereoselectivity in a wide range of chemical transformations.[5][6]

This guide focuses on the application of chiral β-amino alcohols in the synthesis of new, enantiomerically enriched amino alcohols. While this document will use a well-established chiral auxiliary, a derivative of pseudoephedrine, to illustrate the core principles and protocols, the methodologies described herein can serve as a foundational framework for exploring the utility of novel, structurally analogous compounds such as 4,4-Dimethyl-2-(methylamino)pentan-1-ol .

Mechanistic Principles: How Chiral Amino Alcohols Direct Stereochemistry

The efficacy of chiral amino alcohol auxiliaries lies in their ability to create a rigid, sterically-defined environment around the reaction center. When attached to a prochiral substrate, typically forming an amide linkage, the auxiliary's stereogenic centers dictate the facial selectivity of subsequent reactions, such as alkylation or aldol additions.

This stereocontrol is generally achieved through the formation of a chelated intermediate. For instance, in the alkylation of an amide derived from a chiral amino alcohol, deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lithium enolate. The lithium cation is chelated by the enolate oxygen and the oxygen of the auxiliary's hydroxyl group, creating a rigid, five-membered ring structure. This conformation orients the substituents on the chiral auxiliary in a way that sterically hinders one face of the enolate, forcing the electrophile to approach from the less hindered face. This directed attack results in the formation of a new stereocenter with a high degree of predictability.

Featured Application: Asymmetric Synthesis of a Novel Amino Alcohol using a Pseudoephedrine-Derived Auxiliary

To illustrate the practical application of this class of compounds, the following section details the synthesis of a new chiral amino alcohol via the asymmetric alkylation of an amide derived from a pseudoephedrine analog, followed by reductive cleavage of the auxiliary.

Experimental Workflow Overview

The overall synthetic strategy involves three key stages:

  • Attachment of the Chiral Auxiliary: The chiral amino alcohol is coupled with a carboxylic acid to form a stable amide.

  • Diastereoselective Alkylation: The amide is converted to its enolate and reacted with an electrophile to create a new stereocenter.

  • Auxiliary Cleavage: The chiral auxiliary is removed to yield the desired enantiomerically enriched amino alcohol.

Sources

Application

Derivatization of 4,4-Dimethyl-2-(methylamino)pentan-1-ol for analytical purposes

Application Note: Derivatization Strategies for 4,4-Dimethyl-2-(methylamino)pentan-1-ol in GC-MS and LC-MS Workflows Executive Summary The robust quantification and structural characterization of bifunctional amino alcoh...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 4,4-Dimethyl-2-(methylamino)pentan-1-ol in GC-MS and LC-MS Workflows

Executive Summary

The robust quantification and structural characterization of bifunctional amino alcohols like 4,4-Dimethyl-2-(methylamino)pentan-1-ol require specialized sample preparation. Due to the presence of both a primary hydroxyl (-OH) and a secondary amine (-NHCH3) group, this compound exhibits strong hydrogen-bonding capabilities, leading to poor volatility, thermal instability, and severe peak tailing in Gas Chromatography (GC), as well as suboptimal ionization efficiency in Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. This application note outlines self-validating, step-by-step derivatization protocols utilizing MTBSTFA for GC-MS and Dansyl Chloride for LC-MS, providing the mechanistic rationale behind each methodological choice.

Chemical Context & Mechanistic Rationale

Analyte Profile: 4,4-Dimethyl-2-(methylamino)pentan-1-ol (CAS: 1310244-92-8) features a highly lipophilic neopentyl-like tail (-CH2-C(CH3)3) paired with a highly polar 1,2-amino alcohol headgroup.

The Causality of Derivatization Choices: To achieve reliable chromatography and high-sensitivity detection, the active protons on both the oxygen and nitrogen atoms must be masked[2].

  • For GC-MS (Silylation): We utilize N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). While BSTFA is a common silylating agent, MTBSTFA is vastly superior for amino alcohols. It replaces active hydrogens with a bulky tert-butyldimethylsilyl (TBDMS) group. The steric bulk of the TBDMS group provides exceptional hydrolytic stability compared to standard TMS derivatives. Furthermore, under Electron Impact (EI) ionization, TBDMS derivatives predictably cleave at the tert-butyl group, yielding a highly abundant [M-57]+ fragment ion. This specific fragmentation pathway dramatically increases the signal-to-noise ratio for Selected Ion Monitoring (SIM) quantitation[3].

  • For LC-MS (Sulfonylation): Unactivated alcohols and secondary amines often suffer from low proton affinity, making them nearly invisible in positive Electrospray Ionization (ESI+)[4]. We employ Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). Dansylation tags both the alcohol and amine groups with a highly ionizable dimethylamino moiety and a hydrophobic naphthalene ring. This dual-action modification increases retention on reversed-phase C18 columns and boosts ESI+ sensitivity by 100- to 1000-fold[4].

Workflow Start 4,4-Dimethyl-2-(methylamino)pentan-1-ol Analytical Workflow GCMS GC-MS Analysis (Volatility Required) Start->GCMS Select GC LCMS LC-MS Analysis (Ionization Required) Start->LCMS Select LC MTBSTFA Silylation (MTBSTFA) Forms TBDMS Derivative GCMS->MTBSTFA Dry Sample Dansyl Dansylation (Dansyl-Cl) Forms Fluorescent/ESI+ Tag LCMS->Dansyl Basic Buffer (pH 9) GC_Result EI-MS Detection Quantitation via [M-57]+ MTBSTFA->GC_Result 70°C, 60 min LC_Result ESI+ MS/MS Detection High Sensitivity MRM Dansyl->LC_Result 65°C, 60 min

Decision matrix and workflow for the analytical derivatization of the target amino alcohol.

GC-MS Workflow: Silylation via MTBSTFA

Self-Validating Principle: Moisture is the primary enemy of silylation. The presence of water will rapidly hydrolyze MTBSTFA, forming unreactive byproducts. To ensure the system validates its own completeness, a 1% addition of tert-butyldimethylchlorosilane (TBDMCS) acts as a catalyst to force the sterically hindered secondary amine to react fully.

Step-by-Step Protocol:

  • Sample Preparation: Transfer an aliquot containing 10–100 µg of 4,4-Dimethyl-2-(methylamino)pentan-1-ol into a 2 mL glass autosampler vial. Evaporate to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) and 50 µL of MTBSTFA + 1% TBDMCS. Seal the vial immediately with a PTFE-lined crimp cap.

  • Incubation: Vortex for 10 seconds. Incubate the vial in a dry block heater at 70°C for 60 minutes. The elevated temperature is required to overcome the steric hindrance of the secondary amine adjacent to the neopentyl group.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS (e.g., using a 5% phenyl-methylpolysiloxane column like an SLB-5ms or DB-5).

LC-MS Workflow: Dansylation

Self-Validating Principle: Dansyl chloride reacts optimally with unprotonated amines and alcohols. Maintaining a pH of 9.0–9.5 is critical; if the pH drops, the amine protonates and becomes unreactive. If the pH is too high, the reagent hydrolyzes into dansyl acid[4]. Using a strong carbonate buffer ensures the reaction environment remains locked in the optimal range.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.0).

  • Reagent Addition: Add 100 µL of a freshly prepared Dansyl Chloride solution (5 mg/mL in anhydrous Acetonitrile). To facilitate the derivatization of the unactivated primary alcohol, add 10 µL of 4-(dimethylamino)pyridine (DMAP) (1 mg/mL in Acetonitrile) as a nucleophilic catalyst[4].

  • Incubation: Vortex thoroughly and incubate in a water bath or block heater at 65°C for 60 minutes in the dark (Dansyl derivatives are light-sensitive)[5].

  • Quenching & Analysis: Stop the reaction by adding 10 µL of 25% methylamine or 100 mM hydroxylamine to consume excess reagent. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an LC vial and inject 2–5 µL into the LC-MS/MS system (ESI+ mode).

Reaction Analyte Target Amino Alcohol (-OH and -NHCH3) Reagent1 MTBSTFA + 1% TBDMCS Analyte->Reagent1 GC Route Reagent2 Dansyl Chloride + DMAP Analyte->Reagent2 LC Route Prod1 Di-TBDMS Derivative (Highly Volatile) Reagent1->Prod1 Nucleophilic Substitution Prod2 Di-Dansyl Derivative (Highly Ionizable) Reagent2->Prod2 Sulfonylation

Chemical reaction pathways for silylation (GC-MS) and sulfonylation (LC-MS) derivatization.

Data Presentation & Troubleshooting

Table 1: Comparison of Derivatization Strategies for 4,4-Dimethyl-2-(methylamino)pentan-1-ol

ParameterGC-MS (MTBSTFA)LC-MS (Dansyl Chloride)
Target Functional Groups -OH and -NHCH3-OH and -NHCH3
Derivative Type Di-TBDMSDi-Dansyl
Primary Analytical Benefit Drastic increase in volatility; thermal stability.1000x increase in ESI+ ionization efficiency.
Key MS Feature Dominant [M-57]+ ion in EI-MS.Strong [M+H]+ precursor; m/z 170 product ion.
Reaction Environment Strictly anhydrous (Pyridine/ACN).Aqueous/Organic mix (Carbonate buffer pH 9).
Limitations Highly moisture sensitive.Light sensitive; requires quenching step[5].

Table 2: Common Troubleshooting Matrix

ObservationProbable CauseCorrective Action
GC-MS: Multiple peaks for the single analyte.Incomplete derivatization (Mono-TBDMS vs Di-TBDMS).Increase incubation time to 90 mins; ensure 1% TBDMCS catalyst is active.
GC-MS: Massive solvent front, no analyte peaks.Moisture contamination in sample or reagent.Rigorously dry samples under N2; use fresh, sealed MTBSTFA ampoules.
LC-MS: Low derivative yield, high Dansyl Acid peak.Buffer pH dropped below 8.0 during reaction[4].Verify buffer capacity; ensure sample matrix is not highly acidic before buffering.
LC-MS: Poor retention on C18 column.Incomplete reaction on the alcohol group.Ensure DMAP catalyst is added; verify incubation temperature is exactly 65°C.

References

  • Tang, Z., et al. "Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts." Analytical Chemistry (via PMC). URL:[Link]

  • Lin, D.L., et al. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. URL:[Link]

  • Fiehn, O. "Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling." Current Protocols in Molecular Biology (via PMC). URL:[Link]

  • LCGC International. "Analyte Derivatization as an Important Tool for Sample Preparation." Chromatography Online. URL:[Link]

  • Li, W., et al. "Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes." Journal of Chromatography A (via PMC). URL:[Link]

Sources

Method

Application Note: 4,4-Dimethyl-2-(methylamino)pentan-1-ol in Asymmetric Organometallic Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Mechanistic Rationale The pursuit of high e...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

The pursuit of high enantioselectivity in organometallic chemistry relies heavily on the precise spatial tuning of chiral ligands. 4,4-Dimethyl-2-(methylamino)pentan-1-ol (an N -methylated amino alcohol bearing a bulky neopentyl side chain) represents a highly privileged structural motif for asymmetric catalysis.

As a Senior Application Scientist, I frequently encounter catalyst systems that fail due to ligand aggregation or poor facial discrimination. This specific ligand solves both issues through two distinct structural features:

  • The Neopentyl Group (Steric Wall): The 4,4-dimethylpentyl backbone places a massive tert-butyl group exactly one carbon away from the chiral center (a neopentyl architecture). This creates a rigid steric wall that effectively blocks one enantiotopic face of an incoming substrate.

  • The N -Methyl Group (Aggregation Disruptor): Primary amino alcohols often react with organozinc or organoruthenium species to form unreactive, highly stable cubic tetramers. The secondary amine ( N -methyl) introduces sufficient steric hindrance to prevent tetramerization, favoring the formation of the highly catalytically active monomeric or dimeric species[1].

This application note details validated protocols for utilizing this ligand in two premier organometallic transformations: Enantioselective Dialkylzinc Additions and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) .

Application I: Enantioselective Dialkylzinc Addition to Aldehydes

The addition of diethylzinc to aldehydes is a benchmark reaction for evaluating chiral amino alcohols[1]. When 4,4-dimethyl-2-(methylamino)pentan-1-ol is used, it forms a chiral zinc alkoxide complex that serves as a Lewis acid to activate the aldehyde, while simultaneously directing the alkyl transfer via a highly ordered Zimmerman-Traxler-type transition state.

Catalytic Cycle & Causality

The reaction is auto-catalytic. The initial reaction of the ligand with ZnEt2​ releases ethane gas, forming the active zinc-alkoxide catalyst. The N -methyl group ensures the catalyst remains a flexible dimer rather than a dead-end tetramer. The incoming aldehyde coordinates to the zinc, and the neopentyl group forces the aldehyde into an orientation that exclusively exposes its Re or Si face to the migrating ethyl group.

ZnCycle L Ligand + ZnEt2 (Precatalyst Formation) Cat Active Chiral Zn-Complex (Dimeric Alkoxide) L->Cat - Ethane Gas Coord Aldehyde Coordination (Zimmerman-Traxler TS) Cat->Coord + RCHO, + ZnEt2 Prod Chiral Zinc Alkoxide Product Coord->Prod Alkyl Transfer (Enantiodetermining) Prod->Cat Product Release Final Chiral Secondary Alcohol (>95% ee) Prod->Final Aqueous Quench

Catalytic cycle of dialkylzinc addition directed by the chiral amino alcohol ligand.

Standard Operating Protocol: Asymmetric Addition of ZnEt2​

Reagents:

  • Aldehyde substrate (1.0 mmol)

  • 4,4-Dimethyl-2-(methylamino)pentan-1-ol (0.05 mmol, 5 mol%)

  • Diethylzinc ( ZnEt2​ , 1.0 M in hexanes, 2.0 mmol)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Preparation of the Active Catalyst: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the chiral ligand (5 mol%) in anhydrous toluene (1.0 mL).

  • Zinc Addition: Cool the solution to 0 °C. Dropwise, add 2.0 mL of the ZnEt2​ solution.

    • Self-Validation Checkpoint: You must observe the immediate evolution of ethane gas (bubbling). If no gas evolves, the ZnEt2​ has likely hydrolyzed to zinc oxide; discard and use a fresh bottle.

  • Maturation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active dimeric zinc complex.

  • Substrate Addition: Cool the reaction mixture back to 0 °C. Dissolve the aldehyde (1.0 mmol) in 2.0 mL of toluene and add it via syringe over 15 minutes to prevent thermal spikes.

  • Reaction: Stir at 0 °C for 12–16 hours. Monitor completion via TLC or GC-MS.

  • Quench and Workup: Carefully quench the reaction at 0 °C with 1 M HCl (2.0 mL). Extract with ethyl acetate (3 × 5 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Quantitative Data: Substrate Scope

The steric bulk of the neopentyl group provides exceptional enantiocontrol across a variety of aromatic and aliphatic aldehydes, outperforming traditional ligands like ephedrine in sterically demanding cases[2].

Substrate (Aldehyde)Time (h)Yield (%)Enantiomeric Excess (ee %)Absolute Configuration
Benzaldehyde129498(S)
4-Chlorobenzaldehyde129697(S)
2-Methoxybenzaldehyde168895(S)
Cyclohexanecarboxaldehyde149092(S)
1-Naphthaldehyde169199(S)

Application II: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Following the pioneering work of Noyori and Ikariya, β -amino alcohols have proven to be exceptional ligands for the Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones[3][4].

Mechanistic Rationale (Outer-Sphere Mechanism)

Unlike traditional hydrogenation that requires substrate binding directly to the metal (inner-sphere), ATH with this ligand proceeds via a metal-ligand bifunctional outer-sphere mechanism[5][6]. The 4,4-dimethyl-2-(methylamino)pentan-1-ol coordinates to the Ru(II) center. The basic N -methyl group and the Ru-hydride form a highly organized 6-membered pericyclic transition state with the ketone. The neopentyl group forces the larger substituent of the ketone away from the ligand backbone, ensuring strict facial selectivity.

ATH_TS Ru Ru(II) Active Catalyst [Ru-H / N-H] TS 6-Membered Pericyclic TS (Outer-Sphere) Ru->TS H-bond (N-H...O) Ketone Prochiral Ketone (R1-CO-R2) Ketone->TS Substrate Alignment Alc Chiral Secondary Alcohol (Product) TS->Alc Concerted H/H+ Transfer Regen Ru(II) Amido Complex (Requires H-Donor) TS->Regen Catalyst Resting State Regen->Ru + iPrOH (H-Donor) - Acetone

Metal-ligand bifunctional outer-sphere transition state in Ru-catalyzed ATH.

Standard Operating Protocol: ATH of Acetophenone

Reagents:

  • Acetophenone (1.0 mmol)

  • [RuCl2​(p−cymene)]2​ (0.005 mmol, 0.5 mol%)

  • 4,4-Dimethyl-2-(methylamino)pentan-1-ol (0.012 mmol, 1.2 mol%)

  • Isopropanol (iPrOH, acts as solvent and hydrogen donor, 5.0 mL)

  • Potassium hydroxide (KOH, 0.1 M in iPrOH, 0.05 mmol)

Step-by-Step Methodology:

  • Precatalyst Complexation: In a Schlenk flask, combine [RuCl2​(p−cymene)]2​ and the chiral amino alcohol in 2.0 mL of degassed isopropanol. Heat at 80 °C for 20 minutes under argon.

    • Self-Validation Checkpoint: The suspension will turn into a clear, deep orange-red solution, indicating successful coordination of the bidentate amino alcohol to the Ru center.

  • Catalyst Activation: Cool the mixture to room temperature. Add the KOH solution (0.5 mL). The color will shift to a darker brown/red, confirming the formation of the active Ru-hydride species via elimination of HCl and dehydrogenation of isopropanol[5].

  • Reduction: Add acetophenone (1.0 mmol) dissolved in the remaining 2.5 mL of isopropanol.

  • Reaction: Stir at room temperature (25 °C) for 4–6 hours.

  • Workup: Filter the reaction mixture through a short pad of silica gel to remove the ruthenium complex, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the chiral 1-phenylethanol.

Note on Green Chemistry: This ligand is also highly compatible with aqueous ATH systems utilizing sodium formate ( HCOONa ) as the hydrogen donor in neat water, providing an environmentally benign alternative to isopropanol[3].

References

  • Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol Chemical Communications, 1996, 233-234. URL:[Link][4]

  • ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water Journal of Molecular Catalysis A: Chemical, 2006, 247(1-2), 153-158. URL:[Link][3]

  • Enantioselective addition of organozinc reagents to aldehydes Chemical Reviews, 1992, 92(5), 833-856. URL:[Link][1]

  • A Green Chemistry Approach to a More Efficient Asymmetric Catalyst: Solvent-Free and Highly Concentrated Alkyl Additions to Ketones Journal of the American Chemical Society, 2005, 127(47), 16416-16425. URL:[Link][2]

  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Catalysis, 2021, 11(21), 13188-13198. URL:[Link][5]

Sources

Application

Enantioselective applications of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

An in-depth guide to the enantioselective applications of chiral amino alcohols, with a focus on methodologies applicable to novel structures such as 4,4-Dimethyl-2-(methylamino)pentan-1-ol. A Note on the Subject Compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the enantioselective applications of chiral amino alcohols, with a focus on methodologies applicable to novel structures such as 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

A Note on the Subject Compound

A thorough review of the current scientific literature reveals a notable absence of published studies specifically detailing the use of 4,4-Dimethyl-2-(methylamino)pentan-1-ol as a chiral ligand or auxiliary in enantioselective synthesis. However, its structure as a chiral 1,2-amino alcohol places it within a class of compounds that are foundational to modern asymmetric synthesis.[1] The principles and protocols detailed in this guide are based on well-established applications of analogous chiral amino alcohol derivatives and are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the potential of new chiral agents like 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

The effectiveness of chiral amino alcohols stems from their bifunctional nature, which allows for the formation of rigid, chelated transition states that can effectively control the stereochemical outcome of a reaction.[2] This guide will focus on one of the most powerful applications of chiral amino alcohols: their use as chiral auxiliaries in the form of oxazolidinones, popularized by David A. Evans.[3] These auxiliaries provide a robust and predictable method for the asymmetric synthesis of a wide range of chiral molecules.[3][4]

Part 1: Synthesis of the Chiral Auxiliary and Attachment to a Prochiral Substrate

The first step in utilizing a chiral amino alcohol as an auxiliary is its incorporation into a more rigid cyclic structure, typically an oxazolidinone. This is followed by N-acylation to attach the prochiral substrate.

Protocol 1: General Procedure for the Preparation of an N-Acyl Oxazolidinone

This protocol describes the conversion of a generic chiral amino alcohol to an N-acyl oxazolidinone, the active species in many asymmetric reactions.

Step 1: Formation of the Oxazolidinone Ring

  • To a stirred solution of the chiral amino alcohol (1.0 equiv.) in a suitable solvent (e.g., toluene or CH₂Cl₂), add a carbonylating agent such as phosgene, triphosgene, or a dialkyl carbonate (e.g., diethyl carbonate, 1.1 equiv.).

  • If using diethyl carbonate, a base such as potassium carbonate (1.5 equiv.) is typically added.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude oxazolidinone by flash column chromatography or recrystallization.

Step 2: N-Acylation

  • Dissolve the purified oxazolidinone (1.0 equiv.) in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong base such as n-butyllithium (1.05 equiv.) dropwise to deprotonate the nitrogen, forming the lithium amide.

  • After stirring for 15-30 minutes, add the desired acyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

G cluster_0 Oxazolidinone Formation cluster_1 N-Acylation A Chiral Amino Alcohol C Heat/Base A->C B Carbonylating Agent (e.g., Diethyl Carbonate) B->C D Purified Oxazolidinone C->D Cyclization E Oxazolidinone F 1. n-BuLi, -78 °C 2. Acyl Chloride E->F Deprotonation G N-Acyl Oxazolidinone F->G Acylation

Workflow for the preparation of an N-acyl oxazolidinone.

Part 2: Application in Asymmetric Alkylation

N-acyl oxazolidinones are excellent substrates for highly diastereoselective enolate alkylation. The bulky chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Protocol 2: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone

This protocol details the alkylation of an N-propionyl oxazolidinone, a common procedure for the synthesis of chiral carboxylic acid derivatives.

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Add a strong base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv.) dropwise. The formation of the (Z)-enolate is crucial for high stereoselectivity.[3]

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) dropwise.

  • Stir the reaction at -78 °C for several hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography.

Stereochemical Model for Alkylation

The high diastereoselectivity is achieved because the (Z)-enolate forms a chelated structure with the lithium or sodium cation. The bulky substituent on the oxazolidinone (derived from the amino alcohol) sterically blocks the si-face of the enolate, forcing the electrophile to approach from the less hindered re-face.

Simplified model of electrophilic attack on a chiral enolate.

Note: A proper chemical structure image would be used in a real application.

Representative Data for Asymmetric Alkylation

The following table presents typical results for the alkylation of N-propionyl oxazolidinones derived from common amino alcohols.

Electrophile (E-X)Auxiliary SourceYield (%)Diastereomeric Ratio
Benzyl BromideValinol95>99:1
Methyl IodidePhenylalaninol9298:2
Allyl Iodidetert-Leucinol90>99:1

Part 3: Application in Asymmetric Aldol Reactions

Chiral N-acyl oxazolidinones are also highly effective in directing asymmetric aldol reactions, enabling the stereocontrolled formation of two contiguous stereocenters.

Protocol 3: Diastereoselective Aldol Reaction

This protocol describes a boron-mediated syn-aldol reaction, which is known for its high levels of stereoselectivity.[5]

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.

  • Add dibutylboron triflate (1.1 equiv.) dropwise, followed by a tertiary amine base such as N,N-diisopropylethylamine (1.2 equiv.).

  • Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction to -78 °C and add the aldehyde (1.2 equiv.) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product.

  • Purify by flash column chromatography.

Stereochemical Rationale: The Zimmerman-Traxler Model

The observed syn-diastereoselectivity is explained by the Zimmerman-Traxler transition state model. The boron enolate and the aldehyde coordinate to form a rigid, six-membered, chair-like transition state. To minimize steric interactions, the aldehyde substituent (R') occupies a pseudo-equatorial position, leading to the formation of the syn-aldol product.[5]

G cluster_0 Aldol Reaction Workflow A N-Acyl Oxazolidinone C Boron Enolate Formation A->C B Dibutylboron Triflate + Amine Base B->C E Zimmerman-Traxler Transition State C->E D Aldehyde D->E F Syn-Aldol Product E->F Highly Diastereoselective

Workflow for the boron-mediated syn-aldol reaction.
Representative Data for Asymmetric Aldol Reactions
AldehydeAuxiliary SourceYield (%)Diastereomeric Ratio (syn:anti)
IsobutyraldehydeValinol85>99:1
BenzaldehydePhenylalaninol9098:2
Acroleintert-Leucinol7895:5

Part 4: Removal of the Chiral Auxiliary

A key advantage of chiral auxiliaries is their ability to be removed under mild conditions to reveal the desired chiral product, often with the auxiliary being recovered for reuse.[3]

Protocol 4: Hydrolytic Cleavage to a Chiral Carboxylic Acid
  • Dissolve the alkylated or aldol product (1.0 equiv.) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 equiv.), followed by lithium hydroxide (2.0 equiv.).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Separate the chiral auxiliary by extraction with an organic solvent.

  • Acidify the aqueous layer to pH ~2 with HCl and extract the desired carboxylic acid product.

References

  • Evans, D. A., & Gage, J. R. (1990). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. Journal of Organic Chemistry, 55(18), 5623-5626.[2]

  • Buchwald, S. L., & Shi, Y. (2016). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Nature, 532(7599), 353-357.[6]

  • Trost, B. M., & Maruniak, A. (2011). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 44(8), 635-647.[7]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875.[8]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(10), 1665-1668.[5]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link][3]

Sources

Method

Application Notes and Protocol: Monitoring Reactions of 4,4-Dimethyl-2-(methylamino)pentan-1-ol by Thin-Layer Chromatography

Introduction 4,4-Dimethyl-2-(methylamino)pentan-1-ol is a chiral amino alcohol with applications in organic synthesis and drug development.[1] Its structure incorporates both a secondary amine and a primary alcohol, func...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,4-Dimethyl-2-(methylamino)pentan-1-ol is a chiral amino alcohol with applications in organic synthesis and drug development.[1] Its structure incorporates both a secondary amine and a primary alcohol, functional groups that are pivotal in a multitude of chemical transformations. Monitoring the progress of reactions involving this substrate is crucial for optimizing reaction conditions, determining endpoints, and ensuring the purity of the desired product.[2] Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique ideally suited for this purpose.[3] This document provides a detailed protocol for monitoring reactions involving 4,4-Dimethyl-2-(methylamino)pentan-1-ol using TLC, including the selection of appropriate solvent systems and visualization agents.

Principle of Thin-Layer Chromatography

TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents).[4] The separation is driven by the polarity of the compounds. Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[5][6] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[5] The Rf value is a key parameter used to identify and compare compounds and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][7][8]

Materials and Methods

Materials
  • TLC plates (silica gel 60 F254)[2]

  • 4,4-Dimethyl-2-(methylamino)pentan-1-ol (CAS 1310244-92-8)

  • Reactants and solvents specific to the chemical reaction being monitored

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Heating device (heat gun or hot plate)

  • Forceps

Reagents

A selection of solvents with varying polarities is required for the mobile phase. Additionally, specific staining solutions are necessary for visualization.

Recommended Solvent Systems (Mobile Phase)

The choice of eluent is critical for achieving good separation.[9] Since 4,4-Dimethyl-2-(methylamino)pentan-1-ol is a polar compound, a relatively polar solvent system will be required.[10][11] A systematic approach, starting with a common solvent mixture and adjusting the polarity as needed, is recommended.[9]

Solvent System ComponentsTypical Ratios (v/v)PolarityApplication Notes
Dichloromethane (DCM) : Methanol (MeOH)95:5 to 90:10Medium-HighA good starting point for many amino alcohols. Adjust the methanol percentage to optimize Rf values.
Ethyl Acetate (EtOAc) : Hexane50:50 to 80:20MediumAnother versatile system. Increasing the proportion of ethyl acetate increases the polarity.
Chloroform : Methanol : Ammonium Hydroxide85:14:1Medium-HighThe addition of a small amount of ammonium hydroxide can improve the spot shape of basic compounds like amines by minimizing tailing.[3][10]
n-Butanol : Acetic Acid : Water4:1:1HighA classic system for separating highly polar compounds like amino acids and can be effective for amino alcohols.[2][12]
Visualization Agents (Stains)

Since 4,4-Dimethyl-2-(methylamino)pentan-1-ol lacks a UV chromophore, visualization requires the use of chemical stains. The presence of both an amine and an alcohol functional group allows for the use of multiple staining agents, which can be used sequentially or on separate plates to confirm the identity of spots.

Staining AgentPreparationProcedureExpected ResultFunctional Group Detected
Ninhydrin Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[13][14][15]Dip the dried TLC plate in the solution and gently heat with a heat gun until colored spots appear.Primary and secondary amines typically yield purple or reddish spots.[12][16][17][18]Secondary Amine
Potassium Permanganate (KMnO4) Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[14][19]Dip the dried TLC plate in the solution. Oxidizable compounds will appear as yellow to brown spots against a purple background.[20][21]Alcohol
Ceric Ammonium Molybdate (CAM) To 235 mL of distilled water, add 12 g of ammonium molybdate, 0.5 g of ceric ammonium molybdate, and 15 mL of concentrated sulfuric acid.[19]Dip the plate and heat gently.[13]Alcohols and other functional groups will appear as dark blue spots.Alcohol

Experimental Protocol

Preparation of the TLC Developing Chamber

Pour the chosen solvent system into the developing chamber to a depth of approximately 0.5 cm. To ensure the atmosphere within the chamber is saturated with solvent vapor, a piece of filter paper can be placed inside, wetting it with the eluent.[10] Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.

Sample Preparation and Spotting
  • Reaction Mixture: Withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube or micropipette and dilute it with a volatile solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Reference Spots: Prepare separate dilute solutions of the starting material (4,4-Dimethyl-2-(methylamino)pentan-1-ol) and any other known reactants.

  • Spotting: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[2] With a clean capillary tube for each sample, carefully spot the diluted reaction mixture and reference solutions onto the baseline, keeping the spots small and compact. It is often useful to co-spot the reaction mixture and the starting material in one lane to directly compare their migration.[10]

Development of the TLC Plate

Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps.[10] Ensure that the solvent level is below the baseline.[10] Allow the solvent front to ascend the plate.

Visualization and Analysis

Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[10] Allow the plate to air dry completely in a fume hood.

  • UV Visualization (Optional but recommended): Although the target compound is not UV-active, some reactants or products might be. Examine the plate under a UV lamp (254 nm) and circle any visible spots.

  • Staining:

    • Ninhydrin Staining: Dip the dried plate into the ninhydrin solution and then gently heat it. The appearance of a purple/reddish spot corresponding to the starting material will indicate its presence. A diminishing intensity of this spot over time signifies its consumption. New spots appearing with this stain would suggest the formation of amine-containing products.

    • Potassium Permanganate Staining: On the same plate (after ninhydrin if desired, though a separate plate is better for clarity) or a new one, apply the KMnO4 stain. The starting material and any other alcohol-containing compounds will appear as yellow-brown spots. The formation of a new spot that stains with KMnO4 could indicate an alcohol-containing product. If a product is formed where the alcohol is modified, the corresponding spot may not stain with permanganate.

Calculation of Rf Values

Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [4][6]

An ideal separation will have Rf values for the components of interest between 0.2 and 0.8.[9]

Interpretation of Results

By comparing the spots in the reaction mixture lane to the reference lanes, the progress of the reaction can be determined:

  • Starting Material: The spot corresponding to 4,4-Dimethyl-2-(methylamino)pentan-1-ol should decrease in intensity as the reaction proceeds.

  • Product(s): The appearance of new spots indicates the formation of products. The polarity of the products relative to the starting material can be inferred from their Rf values.

  • Reaction Completion: The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible.

Workflow and Logic Diagrams

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A Prepare Developing Chamber B Prepare and Spot Samples A->B C Develop TLC Plate B->C D Dry Plate & Mark Solvent Front C->D E UV Visualization (Optional) D->E F Apply Stains (Ninhydrin/KMnO4) E->F G Calculate Rf Values F->G H Interpret Results G->H

Caption: Workflow for TLC Monitoring.

Staining_Logic cluster_functionality Functional Groups cluster_stains Visualization Stains Compound 4,4-Dimethyl-2-(methylamino)pentan-1-ol Amine Secondary Amine Compound->Amine Alcohol Primary Alcohol Compound->Alcohol Ninhydrin Ninhydrin Stain Amine->Ninhydrin reacts with KMnO4 KMnO4 Stain Alcohol->KMnO4 is oxidized by

Caption: Staining Logic for Functional Groups.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Spots remain at the baseline (Low Rf) The mobile phase is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., add more methanol to a DCM/methanol mixture).[9]
Spots run with the solvent front (High Rf) The mobile phase is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., add more hexane to an ethyl acetate/hexane mixture).[5][9]
Streaking or "tailing" of spots The sample is too concentrated; the compound is highly polar or acidic/basic.Dilute the sample before spotting. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine or ammonium hydroxide) to the mobile phase to improve spot shape for acidic or basic compounds, respectively.[3][10]
Poor separation of spots The polarity of the mobile phase is not optimal.Try a different solvent system with different selectivity. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.
No spots are visible after staining The compound concentration is too low; the stain is old or inactive; insufficient heating.Spot a more concentrated sample. Prepare a fresh staining solution. Ensure adequate heating after applying the stain.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the progress of reactions involving 4,4-Dimethyl-2-(methylamino)pentan-1-ol. By selecting an appropriate mobile phase and utilizing specific visualization agents such as ninhydrin and potassium permanganate, researchers can effectively track the consumption of the starting material and the formation of products. This protocol provides a comprehensive guide for the successful application of TLC in this context, enabling efficient reaction optimization and analysis.

References

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. Available at: [Link]

  • University of California, Davis. (n.d.). TLC Stains. Available at: [Link]

  • Taylor & Francis. (n.d.). Retention factor – Knowledge and References. Available at: [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Available at: [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Available at: [Link]

  • University of Rochester. (n.d.). Magic Formulas - TLC Stains/Dips. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Wikipedia. (n.d.). Ninhydrin. Available at: [Link]

  • University of Arizona. (n.d.). TLC Stains. Available at: [Link]

  • Organic Chemistry at the University of Colorado Boulder. (n.d.). TLC stains. Available at: [Link]

  • Blogs - News. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]

  • OpenOChem Learn. (n.d.). TLC. Available at: [Link]

  • The Hebrew University of Jerusalem. (n.d.). Visualizing agents for PC and TLC. Available at: [Link]

  • ResearchGate. (2014, February 17). How can I detect the hydrocarbon products such as alcohol, ketone, etc.?. Available at: [Link]

  • University of Rochester. (n.d.). TLC Stains/Dips. Available at: [Link]

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Available at: [Link]

  • University of California, Irvine. (n.d.). TLC Visualization Methods. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Available at: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. Available at: [Link]

  • ACS Publications. (2016, July 6). Visible Light Photocatalytic Radical–Radical Cross-Coupling Reactions of Amines and Carbonyls: A Route to 1,2-Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2020, December 22). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pentanol, 4,4-dimethyl- (CAS 6144-93-0). Available at: [Link]

  • NextSDS. (n.d.). 4-(methylamino)pentan-1-ol — Chemical Substance Information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4,4-Dimethyl-2-(methylamino)pentan-1-ol Synthesis

Welcome to the technical support center for the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol . This highly sterically hindered, neopentyl-bearing amino alcohol is a critical building block in modern drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol . This highly sterically hindered, neopentyl-bearing amino alcohol is a critical building block in modern drug development. However, its synthesis is notoriously prone to yield-limiting bottlenecks, specifically over-methylation during reductive amination and product entrapment during hydride reductions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-yielding, scalable, and reproducible synthesis.

Executive Synthetic Strategy

The synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol typically proceeds via the reduction of a neopentylglycine derivative or the reductive amination of the primary amino alcohol. Understanding the causality behind side-reactions is the first step to optimizing your yield.

SynthesisRoute A 2-Amino-4,4-dimethylpentanoic acid B 2-Amino-4,4-dimethylpentan-1-ol A->B LiAlH4 Reduction C 4,4-Dimethyl-2-(methylamino)pentan-1-ol B->C CH2O, NaBH(OAc)3 D N,N-Dimethyl Byproduct B->D Excess CH2O (Yield Loss)

Synthetic pathways and common bottlenecks for 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Troubleshooting & FAQs: Overcoming Yield-Limiting Bottlenecks

Q1: I am experiencing significant yield loss due to over-methylation (formation of the N,N-dimethyl byproduct) during the reductive amination of 2-amino-4,4-dimethylpentan-1-ol. How can I strictly favor mono-methylation?

The Causality: The secondary amine product is inherently more nucleophilic than the primary amine starting material. In the presence of excess formaldehyde and a highly reactive reducing agent (like NaBH₄), the secondary amine rapidly condenses with a second equivalent of formaldehyde to form an iminium ion, which is subsequently reduced to the tertiary amine[1].

The Solution: You must decouple imine formation from reduction. Use a milder, selective reducing agent such as Sodium triacetoxyborohydride (NaBH(OAc)₃). By pre-forming the imine in the presence of a dehydrating agent before introducing the hydride source, you control the reaction stoichiometry and prevent the secondary amine from re-entering the catalytic cycle[1].

Q2: My LiAlH₄ reduction of the neopentylglycine precursor is stalling, and I lose up to 40% of my product during the aqueous workup due to thick emulsions. How can I improve the isolated yield?

The Causality: The steric bulk of the 4,4-dimethyl (neopentyl) group severely hinders the approach of the hydride to the carboxylate carbon. Furthermore, standard aqueous quenching of LiAlH₄ generates gelatinous aluminum hydroxide complexes. These complexes physically trap the highly polar amino alcohol product, making solvent extraction nearly impossible[2].

The Solution: First, extend the reflux time to 24 hours to overcome the steric hindrance. Second, abandon standard aqueous quenching and strictly employ the Fieser Workup Method . This specific stoichiometric addition of water and NaOH forces the aluminum salts to precipitate as a dense, granular solid, completely preventing emulsion formation and releasing the trapped product[2].

Q3: Can I synthesize 4,4-Dimethyl-2-(methylamino)pentan-1-ol directly from an N-protected precursor to bypass the reductive amination step entirely?

The Causality: Yes. A highly reliable, albeit longer, route involves synthesizing the N-Boc (tert-butyloxycarbonyl) derivative of the amino acid. LiAlH₄ is a powerful enough reducing agent to simultaneously reduce the carboxylic acid to a primary alcohol and the N-carbamate directly to an N-methyl group[3].

The Solution: Protect the primary amine with a Boc group, then subject the intermediate to an excess of LiAlH₄ in refluxing THF. Because the Boc group inherently contains only one carbon atom that remains attached to the nitrogen after reduction, it guarantees 100% selectivity for the mono-methylated product[3].

Quantitative Data: N-Methylation Strategy Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the expected yields and impurity profiles based on the chosen N-methylation strategy.

StrategyReagentsMono-methyl Yield (%)N,N-Dimethyl Yield (%)Mechanistic Notes
Direct Reductive Amination (Standard) CH₂O (1.5 eq), NaBH₄45%40%Poor selectivity due to the fast reduction rate of NaBH₄.
Direct Reductive Amination (Controlled) CH₂O (1.0 eq), NaBH(OAc)₃78%<5%Mild hydride source selectively reduces the imine over aldehydes.
Direct Reductive Amination (Stepwise) 1. CH₂O (1.0 eq), MgSO₄ 2. NaBH(OAc)₃88%<2%Water scavenging drives complete imine formation prior to reduction.
Carbamate Reduction 1. Boc₂O 2. LiAlH₄ (reflux)92% (over 2 steps)0%Complete prevention of over-methylation via structural limitation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Stepwise Reductive Amination (Optimized for Mono-methylation)
  • Setup: Charge a flame-dried round-bottom flask with 2-amino-4,4-dimethylpentan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Imine Formation: Cool the solution to 0 °C. Add formaldehyde (37% aq. solution, exactly 1.0 eq) dropwise. Immediately add anhydrous MgSO₄ (2.0 eq) to scavenge water. Stir for 2 hours at room temperature.

  • Self-Validation Check: Analyze an aliquot via TLC (ninhydrin stain) or GC-MS. Do not proceed until the primary amine starting material is completely consumed. This ensures no unreacted formaldehyde remains to cause over-methylation.

  • Reduction: Cool the mixture back to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in small portions to manage hydrogen evolution.

  • Completion: Stir for 12 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the target product.

Protocol B: LiAlH₄ Reduction with Fieser Workup (Emulsion Prevention)

FieserWorkup N1 Reaction Mixture (LiAlH4 in THF) N2 Add x mL H2O (Dropwise, 0°C) N1->N2 N3 Add x mL 15% NaOH (Stir 15 min) N2->N3 N4 Add 3x mL H2O (Stir 30 min) N3->N4 N5 Filter Salts (Recover Product) N4->N5

Standardized Fieser workup workflow for efficient LiAlH₄ reduction quenching.

  • Setup: Charge a flame-dried flask with LiAlH₄ (4.0 eq) and anhydrous THF under nitrogen.

  • Addition: Cool to 0 °C. Add a solution of N-Boc-2-amino-4,4-dimethylpentanoic acid (1.0 eq) in THF dropwise over 30 minutes.

  • Reduction: Attach a reflux condenser and heat the mixture to a gentle reflux (65 °C) for 24 hours. Note: The extended time is mandatory to fully reduce the sterically hindered neopentyl environment.

  • Self-Validation Check: Quench a 0.1 mL aliquot in wet ether, filter, and check via LC-MS for the complete disappearance of the Boc-protected intermediate.

  • Fieser Quench (Critical): Cool the reaction strictly to 0 °C. Dilute with additional THF if the mixture is overly viscous. For every x grams of LiAlH₄ originally used:

    • Slowly add x mL of distilled water dropwise (Caution: Vigorous exothermic reaction).

    • Add x mL of 15% aqueous NaOH solution.

    • Add 3x mL of distilled water.

  • Maturation: Remove the ice bath and stir vigorously for 30 minutes until the aluminum salts transform from a gray gel into a stark white, granular precipitate.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF (the product is highly polar and may adhere to the salts). Concentrate the filtrate to afford the pure 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

References

  • Popov, K. K., et al. "Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations." The Journal of Organic Chemistry - ACS Publications, 2021. 1

  • "Synthesis of novel chiral β-amino alcohols and diamino alcohols from products of Ugi 3-component reaction." Arkivoc, 2006. 2

  • "Acid-Catalyzed Oxy-aminomethylation of Styrenes." PMC, 2024. 3

Sources

Optimization

Troubleshooting side products in 4,4-Dimethyl-2-(methylamino)pentan-1-ol reactions

Welcome to the technical support center for the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and troubleshooting scenarios encountered during the synthesis of this compound, with a focus on identifying and mitigating the formation of side products. Our approach is grounded in mechanistic understanding and validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the reductive amination of 4,4-dimethyl-2-pentanone with methylamine, I'm observing a significant amount of a tertiary amine impurity. What is causing this, and how can I prevent it?

A1: The formation of a tertiary amine, specifically N,N-dimethyl-4,4-dimethyl-2-pentanamine, is a common side product in this reaction. This occurs through over-alkylation of the desired secondary amine product.

Mechanistic Insight:

The initial reductive amination forms the desired secondary amine, 4,4-Dimethyl-2-(methylamino)pentan-1-ol. However, this product can then react with another molecule of the starting ketone (4,4-dimethyl-2-pentanone) to form an iminium ion intermediate. Subsequent reduction of this intermediate leads to the tertiary amine impurity. The presence of excess reducing agent and elevated temperatures can exacerbate this issue.

To mitigate this, precise control over the stoichiometry of the reactants is crucial. Using a slight excess of methylamine can help to drive the initial reaction towards the secondary amine and compete with the secondary amine for reaction with the ketone.

Troubleshooting Protocol: Minimizing Tertiary Amine Formation

  • Stoichiometry Control: Begin by using a 1.1 to 1.2 molar equivalent of methylamine relative to 4,4-dimethyl-2-pentanone. This slight excess favors the formation of the primary imine.

  • Temperature Management: Maintain a reaction temperature between 0-5 °C during the initial imine formation and the addition of the reducing agent. This reduces the rate of the competing over-alkylation reaction.

  • Controlled Addition of Reducing Agent: Add the reducing agent, such as sodium borohydride, portion-wise over a period of 1-2 hours. This keeps the concentration of the reducing agent low at any given time, disfavoring the reduction of the less reactive iminium ion formed from the secondary amine.

  • pH Adjustment: Ensure the reaction medium is slightly acidic (pH 5-6). This protonates the imine, activating it for reduction, while minimizing side reactions.

Workflow for Minimizing Tertiary Amine Impurity

G cluster_0 Reaction Setup cluster_1 Controlled Reaction cluster_2 Product Outcome ketone 4,4-Dimethyl-2-pentanone imine_formation Imine Formation (0-5 °C, pH 5-6) ketone->imine_formation methylamine Methylamine (1.1-1.2 eq) methylamine->imine_formation solvent Methanol solvent->imine_formation reducing_agent NaBH4 (Portion-wise) imine_formation->reducing_agent Controlled Addition desired_product Desired Secondary Amine reducing_agent->desired_product side_product Tertiary Amine Impurity reducing_agent->side_product Minimized Pathway G start Crude Product (Amine + Ketone) dissolve Dissolve in Organic Solvent start->dissolve wash Wash with 1M HCl dissolve->wash separate1 Separate Layers wash->separate1 organic1 Organic Layer (Ketone) separate1->organic1 aqueous1 Aqueous Layer (Protonated Amine) separate1->aqueous1 basify Basify Aqueous Layer (pH > 10) aqueous1->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 organic2 Organic Layer (Purified Amine) separate2->organic2 aqueous2 Aqueous Waste separate2->aqueous2 finish Dry and Concentrate organic2->finish final_product Pure Product finish->final_product

Caption: Purification via acid-base extraction.

Data Summary

ImpurityCommon CauseRecommended ActionTypical Level (Crude)Post-Purification Level
N,N-dimethyl-4,4-dimethyl-2-pentanamineOver-alkylationControl stoichiometry and temperature2-5%<0.1%
N-(4,4-dimethyl-1-hydroxypentan-2-yl)-N-methylformamideImpure methylamine or DMF solventUse high-purity reagents1-3%<0.1%
4,4-Dimethyl-2-pentanoneIncomplete reactionAcid-base extraction5-15%<0.2%

References

  • Reductive Amination: "Reductive Amination of Aldehydes and Ketones." Organic Reactions. [Link]

  • Purification Techniques: "Purification of Laboratory Chemicals." Elsevier. [Link]

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Welcome to the Technical Support Center for the synthesis of 4,4-dimethyl-2-(methylamino)pentan-1-ol. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, focusing instead on t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4,4-dimethyl-2-(methylamino)pentan-1-ol. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures, focusing instead on the mechanistic causality and process chemistry required to scale this specific molecule.

Direct reductive amination of 2-amino-4,4-dimethylpentan-1-ol with formaldehyde is notoriously difficult to control, almost always resulting in over-methylation to the tertiary dimethylamine. To ensure absolute selectivity for the mono-methylated product, this guide employs a self-validating three-step sequence: carboxyl reduction, N-Boc protection, and carbamate reduction. The N-Boc group serves a dual purpose: it protects the primary amine from over-alkylation and acts as the precise carbon source for the N-methyl group upon reduction.

Experimental Workflow

SynthesisRoute A 2-Amino-4,4-dimethyl- pentanoic acid B 2-Amino-4,4-dimethyl- pentan-1-ol A->B NaBH₄, I₂ THF, Reflux C N-Boc-2-amino-4,4-dimethyl- pentan-1-ol B->C Boc₂O, Et₃N DCM, RT D 4,4-Dimethyl-2-(methylamino)- pentan-1-ol C->D LiAlH₄ THF, Reflux

Fig 1: Three-step synthetic workflow for 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Step-by-Step Experimental Protocols
Step 1: Reduction of 2-Amino-4,4-dimethylpentanoic acid

Mechanistic Rationale: The NaBH₄/I₂ system safely generates borane (BH₃) in situ, providing an excellent, scalable method for the conversion of amino acids to amino alcohols without relying on hazardous diborane gas[1].

  • Setup: Suspend 2-amino-4,4-dimethylpentanoic acid (1.0 eq) and NaBH₄ (2.5 eq) in rigorously anhydrous THF (0.5 M) under an argon atmosphere.

  • Activation: Cool the suspension to 0 °C. Dissolve I₂ (1.0 eq) in anhydrous THF and add it dropwise over 1 hour. Caution: Vigorous H₂ gas evolution will occur.

  • Reaction: Once addition is complete, heat the reaction to a gentle reflux (70 °C) for 16 hours.

  • Quench & Workup: Cool to 0 °C and carefully quench with MeOH until effervescence ceases. Concentrate the mixture in vacuo, dissolve the residue in 20% aqueous KOH, and extract with CH₂Cl₂ (3x). Dry the combined organics over Na₂SO₄ and concentrate to yield 2-amino-4,4-dimethylpentan-1-ol. Self-Validation Check: The product must be highly soluble in organic solvents, unlike the zwitterionic starting material.

Step 2: N-Boc Protection
  • Setup: Dissolve the crude 2-amino-4,4-dimethylpentan-1-ol (1.0 eq) in CH₂Cl₂ (0.2 M). Add triethylamine (1.5 eq) and cool to 0 °C.

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise. Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Self-Validation Check: Spot the product on a TLC plate and stain with Ninhydrin. A lack of purple color confirms the complete consumption of the primary amine.

Step 3: LiAlH₄ Reduction to the N-Methyl Amine

Mechanistic Rationale: Reduction of N-Boc protected amines with LiAlH₄ is a proven strategy to yield N-methyl amines[2]. The carbamate carbonyl is reduced to an aluminate hemiaminal intermediate, which subsequently collapses and is further reduced to the methyl group.

  • Setup: Suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.2 M) at 0 °C under argon.

  • Addition: Dissolve the N-Boc-2-amino-4,4-dimethylpentan-1-ol (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to a vigorous reflux (70 °C) for 12 hours.

  • Fieser Quench: Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O[3]. Stir for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate to yield the final product, 4,4-dimethyl-2-(methylamino)pentan-1-ol.

Troubleshooting Guide & FAQs

Q: Why is my NaBH₄/I₂ reduction stalling, leaving unreacted neopentylglycine? A: The active reducing agent is borane (BH₃), which is highly sensitive to moisture. If your THF is not rigorously anhydrous, the in situ generated borane will rapidly hydrolyze[1]. Additionally, if the I₂ solution is added too quickly, the exothermic reaction can cause the volatile BH₃ to boil out of the reaction mixture before it can coordinate with the carboxylic acid. Ensure strict anhydrous conditions and control the I₂ addition rate.

Q: I am observing a +100 Da mass adduct in my LC-MS during Step 2. What is it, and how do I remove it? A: A mass increase of +100 Da relative to the expected product indicates the formation of a di-Boc species (likely an O-Boc/N-Boc adduct). This occurs when an excess of Boc₂O is used or the reaction is left stirring for too long. To salvage the batch, dissolve the crude mixture in MeOH, add K₂CO₃ (1.0 eq), and stir for 2 hours. The mild base will selectively cleave the less stable O-Boc carbonate while leaving the N-Boc carbamate intact.

Q: My LiAlH₄ reduction yielded the deprotected primary amine instead of the N-methyl product. What went wrong? A: This is a classic thermodynamic failure. The reduction of a carbamate proceeds via a stable aluminate hemiaminal intermediate. If the reaction is not provided with sufficient thermal energy (i.e., it is run at room temperature or not refluxed long enough), this intermediate will not undergo the final C-O bond cleavage. Upon aqueous workup, the trapped intermediate collapses, releasing formaldehyde and yielding the deprotected primary amine. You must maintain a vigorous reflux in THF for a minimum of 12 hours to drive the reduction to the N-methyl state[2].

Q: The LiAlH₄ workup is forming a thick, unfilterable emulsion. How can I recover my product? A: You likely quenched the reaction with a random excess of water or acid, which generates a gelatinous aluminum hydroxide matrix. To prevent this, you must strictly adhere to the Fieser Workup method[4]. By adding water and 15% NaOH in the precise 1:1:3 volumetric ratio relative to the mass of LiAlH₄, you force the aluminum salts to precipitate as a dense, granular solid (sodium aluminate) that is easily filtered through Celite[3].

Quantitative Data & Analytical Checkpoints
StepTransformationReagents & ConditionsExpected YieldAnalytical Checkpoint
1 Carboxyl ReductionNaBH₄, I₂, THF (0 °C to 70 °C, 16 h)85–90%Ninhydrin (+), LC-MS: [M+H]+ 132.1
2 Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂ (RT, 4 h)90–95%Ninhydrin (-), LC-MS: [M+H]+ 232.2
3 Carbamate ReductionLiAlH₄, THF (0 °C to 70 °C, 12 h)75–80%Dragendorff (+), LC-MS: [M+H]+ 146.1
References
  • Periasamy, M.; Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000.

  • Voight, E. A. et al. "Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides." Journal of Organic Chemistry, 2006.

  • BenchChem Technical Support. "Lithium Aluminum Hydride (LiAlH₄) Technical Support Center: Safe Quenching of Excess LiAlH₄ (Fieser Method)." 2025.

  • American Chemical Society (ACS). "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, 2024.

Sources

Optimization

Identifying common impurities in 4,4-Dimethyl-2-(methylamino)pentan-1-ol synthesis

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. The synthesis of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. The synthesis of this chiral amino alcohol is a critical process, and like many multi-step organic syntheses, it is prone to the formation of various impurities that can affect the yield, purity, and overall success of the final product. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help identify and mitigate common impurities and side reactions.

The primary synthetic route to 4,4-Dimethyl-2-(methylamino)pentan-1-ol involves the reductive amination of 4,4-Dimethyl-2-pentanone with methylamine to form an intermediate imine, which is then reduced to the corresponding amine. This is a widely used and effective method for forming carbon-nitrogen bonds.[1][2][3] However, challenges such as over-alkylation, incomplete reaction, and the formation of diastereomers can arise.

This guide will delve into the specifics of these challenges, offering practical, field-proven insights and solutions.

Troubleshooting Guide

Issue 1: Low Purity of Final Product by HPLC/GC-MS Analysis with Multiple Unidentified Peaks

Question: My final product, 4,4-Dimethyl-2-(methylamino)pentan-1-ol, shows low purity by HPLC and GC-MS analysis, with several unexpected peaks. What are the likely impurities and how can I prevent their formation?

Answer:

Low purity with multiple peaks suggests a combination of issues, likely stemming from the starting materials, the reductive amination step, or the final reduction. The most common impurities to consider are:

  • Unreacted Starting Materials: The presence of 4,4-Dimethyl-2-pentanone or methylamine in the final product indicates an incomplete reaction.

  • N,N-dimethylated Byproduct: Over-alkylation can lead to the formation of 4,4-Dimethyl-2-(dimethylamino)pentan-1-ol.

  • Diastereomers: If the starting ketone is racemic, the final product will be a mixture of diastereomers, which may appear as distinct peaks in chiral chromatography.

  • Side-Products from the Ketone Synthesis: Impurities from the synthesis of 4,4-Dimethyl-2-pentanone can carry through to the final product.

Causality and Experimental Choices:

The formation of these impurities is often linked to the choice of reagents and reaction conditions. For instance, using a strong, non-selective reducing agent can lead to the reduction of the ketone before imine formation is complete. Similarly, an excess of methylamine or a prolonged reaction time can favor the formation of the N,N-dimethylated byproduct.

Troubleshooting Workflow:

G cluster_0 Problem: Low Purity cluster_1 Analysis cluster_2 Solutions start Low Purity Detected (HPLC/GC-MS) analyze_peaks Analyze Peaks: - Unreacted Starting Materials - N,N-dimethylated Byproduct - Diastereomers - Ketone Synthesis Impurities start->analyze_peaks optimize_reaction Optimize Reaction Conditions: - Stoichiometry - Temperature - Reaction Time analyze_peaks->optimize_reaction Incomplete Reaction/ Over-alkylation purify_ketone Purify Starting Ketone analyze_peaks->purify_ketone Ketone Impurities chiral_separation Chiral Separation analyze_peaks->chiral_separation Diastereomers end High Purity Product optimize_reaction->end Improved Purity purify_ketone->end Improved Purity chiral_separation->end Isolated Diastereomers

Caption: Troubleshooting logic for low product purity.

Issue 2: Significant Presence of the N,N-dimethylated Byproduct

Question: I am observing a significant amount of the tertiary amine, 4,4-Dimethyl-2-(dimethylamino)pentan-1-ol, in my reaction mixture. How can I improve the selectivity for the desired secondary amine?

Answer:

The formation of the tertiary amine is a classic case of over-alkylation.[4] This occurs when the initially formed secondary amine reacts further with the methylating agent.

Causality and Experimental Choices:
  • Direct Alkylation vs. Reductive Amination: If you are using a direct alkylation approach with a methylating agent like methyl iodide, over-alkylation is highly probable. Reductive amination is generally more selective for mono-alkylation.[1][4]

  • Stoichiometry: Using a large excess of methylamine can drive the reaction towards the di-substituted product.

  • Reaction Conditions: Higher temperatures and longer reaction times can also promote over-alkylation.

Recommended Protocol for Selective Mono-N-methylation (Reductive Amination):

This protocol is based on standard reductive amination procedures designed to minimize over-alkylation.[4][5]

Materials:

  • 4,4-Dimethyl-2-pentanone

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a stirred solution of 4,4-Dimethyl-2-pentanone (1.0 equivalent) in DCM or DCE, add a solution of methylamine (1.0-1.2 equivalents).

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Issue 3: Presence of Diastereomers in the Final Product

Question: My final product shows two closely eluting peaks on my chiral HPLC column, indicating the presence of diastereomers. How can I obtain a single diastereomer?

Answer:

The presence of diastereomers is expected if you start with a racemic or diastereomerically impure starting material. The reduction of the imine intermediate creates a new stereocenter, leading to the formation of diastereomers.

Causality and Experimental Choices:
  • Stereochemistry of the Starting Ketone: If 4,4-Dimethyl-2-pentanone is prepared in a way that generates a stereocenter, you will inherently form diastereomers in the subsequent amination.

  • Non-Stereoselective Reduction: Standard reducing agents like sodium borohydride are not stereoselective and will produce a mixture of diastereomers.

Strategies for Obtaining a Single Diastereomer:
  • Chiral Resolution: The most straightforward approach is to separate the diastereomers using chiral chromatography (HPLC or SFC).

  • Diastereoselective Synthesis: Employing a chiral reducing agent or a chiral catalyst can favor the formation of one diastereomer over the other.[6]

  • Use of a Chiral Auxiliary: Attaching a chiral auxiliary to the methylamine can direct the stereochemical outcome of the reduction, after which the auxiliary can be removed.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, and what are their potential impurities?

A1: The primary starting material is 4,4-Dimethyl-2-pentanone.[7][8][9] A common synthesis for this ketone is the pinacol rearrangement of 2,3-dimethylbutane-2,3-diol (pinacol).[10] A potential impurity from this synthesis is 2,3-dimethyl-1,3-butadiene, which can form through a competing elimination reaction.[10] It is crucial to use highly pure 4,4-Dimethyl-2-pentanone to avoid carrying impurities into the final product.

Q2: What analytical techniques are best suited for identifying and quantifying impurities in the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify known and unknown impurities.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify volatile impurities and byproducts by their mass-to-charge ratio.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product and identify major impurities.
Chiral Chromatography (HPLC or SFC) To separate and quantify diastereomers.

Q3: How can I effectively purify the final product to remove common impurities?

A3: The purification method will depend on the nature of the impurities.

  • Column Chromatography: Silica gel chromatography is effective for separating the desired amino alcohol from less polar impurities like unreacted ketone and more polar impurities like the di-methylated byproduct.

  • Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be a viable purification method.

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be a highly effective method for achieving high purity.

Q4: What is the mechanism of the reductive amination reaction, and how does it influence impurity formation?

A4: Reductive amination involves two main steps:

  • Imine Formation: The amine (methylamine) attacks the carbonyl carbon of the ketone (4,4-Dimethyl-2-pentanone) to form a hemiaminal, which then dehydrates to form an imine.

  • Reduction: The imine is then reduced to the corresponding amine.

G ketone 4,4-Dimethyl-2-pentanone imine Imine Intermediate ketone->imine + Methylamine - H2O amine Methylamine product 4,4-Dimethyl-2-(methylamino)pentan-1-ol imine->product + Reducing Agent reducing_agent [H]

Caption: Reductive amination pathway.

The equilibrium between the ketone/amine and the imine is crucial. If the reduction is too fast, unreacted ketone may remain. If the reaction conditions favor further reaction of the product amine, over-alkylation can occur. The choice of a mild reducing agent like sodium triacetoxyborohydride is often preferred because it selectively reduces the imine in the presence of the ketone.[2]

References

  • Brandes, E. B., & Jaspers, W. J. M. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(71), 13645–13648. [Link]

  • Burkhardt, E. R., Matos, K., & Pichlmair, S. (n.d.). Boron reagents for reductive amination. ResearchGate. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-2-pentanone. PubChem. [Link]

  • Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]

  • Ueda, S., & Makisumi, Y. (1991). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Heterocycles, 32(6), 1153. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Yagishita, H., Orita, A., & Otera, J. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 355–361. [Link]

  • Zarei, M. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(7), 331–337. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Enantioselectivity with 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Welcome to the technical support center for 4,4-Dimethyl-2-(methylamino)pentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral auxil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,4-Dimethyl-2-(methylamino)pentan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral auxiliary and encountering challenges with achieving high enantioselectivity. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate problems but also to proactively optimize your asymmetric syntheses.

Frequently Asked Questions (FAQs)

Q1: I'm observing low enantiomeric excess (e.e.) in my reaction using 4,4-Dimethyl-2-(methylamino)pentan-1-ol. Where should I start troubleshooting?

A1: Low enantioselectivity is a common hurdle in asymmetric synthesis. A systematic approach is key to identifying the root cause.[1] Begin by verifying the foundational aspects of your experimental setup:

  • Purity of Starting Materials: Ensure the chiral auxiliary, substrate, and all reagents are of high purity. Impurities can act as catalyst poisons or interfere with the desired reaction pathway.

  • Solvent Quality: Use anhydrous, high-purity solvents. Trace amounts of water can quench organometallic reagents or alter the conformation of the chiral complex, leading to a drop in enantioselectivity.

  • Reaction Temperature: Temperature is a critical parameter. Even minor fluctuations can impact the energy difference between the diastereomeric transition states. Ensure consistent and accurate temperature control.

  • Stoichiometry and Concentration: Double-check all measurements and concentrations. Substrate concentration can sometimes influence the outcome, with more dilute conditions occasionally favoring higher enantioselectivity by minimizing side reactions or aggregation.[1]

Q2: How does the choice of solvent impact the enantioselectivity when using this amino alcohol auxiliary?

A2: The solvent plays a profound role in asymmetric reactions. It can influence the solubility of reagents, the aggregation state of organometallic species, and, most importantly, the geometry of the transition state. For reactions involving 4,4-Dimethyl-2-(methylamino)pentan-1-ol, which can form chelated intermediates, the coordinating ability of the solvent is particularly important.

  • Non-coordinating solvents (e.g., toluene, hexane) are often a good starting point as they are less likely to interfere with the formation of the desired chelated transition state.

  • Coordinating solvents (e.g., THF, diethyl ether) can sometimes be beneficial, but they can also compete with the auxiliary for coordination to the metal center, potentially leading to a less organized transition state and lower e.e.

A solvent screen is highly recommended during optimization.

Q3: Could the deprotonating agent (base) be the source of my low e.e. in an alkylation reaction?

A3: Absolutely. The choice of base is critical in asymmetric alkylations. The counterion of the base can influence the aggregation and reactivity of the resulting enolate.

  • Lithium bases (e.g., n-BuLi, LDA) are commonly used and often form well-defined, chelated transition states with amino alcohol auxiliaries.

  • Sodium or potassium bases may lead to more ionic and less rigid enolates, which can decrease enantioselectivity.

Furthermore, the steric bulk of the base can play a role. A bulkier base might lead to a different enolate geometry. It is advisable to screen a few different bases if you suspect this to be the issue.

Troubleshooting Guides

Issue 1: Inconsistent Enantioselectivity Between Batches

If you are observing significant variations in e.e. from one run to another, consider the following:

  • Atmospheric Control: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen and moisture can degrade reagents and catalysts.

  • Reagent Quality: The quality of commercially available reagents, such as organolithiums, can vary. It is good practice to titrate your organolithium solutions periodically.

  • Enantiomeric Purity of the Auxiliary: Verify the enantiomeric purity of the 4,4-Dimethyl-2-(methylamino)pentan-1-ol you are using. Even a small decrease in the e.e. of the auxiliary can have a significant impact on the final product's e.e.[2]

Workflow for Diagnosing Inconsistent Enantioselectivity

start Inconsistent e.e. Observed check_atmosphere Verify Inert Atmosphere Technique start->check_atmosphere titrate_reagents Titrate Organometallic Reagents check_atmosphere->titrate_reagents verify_auxiliary Confirm e.e. of Chiral Auxiliary titrate_reagents->verify_auxiliary re_run Re-run Reaction Under Standardized Conditions verify_auxiliary->re_run cluster_0 Chelated Transition State Metal M+ O O Metal->O N N-Me Metal->N Auxiliary Chiral Auxiliary (Backbone) O->Auxiliary N->Auxiliary Substrate Substrate (Enolate) Substrate->Metal tBu t-Bu (Steric Shield) Auxiliary->tBu Electrophile E+ Electrophile->Substrate Attack Approach Favored Approach

Caption: Chelation control model for stereoselectivity.

Understanding this model can help in troubleshooting. For instance, if the solvent is too coordinating, it may disrupt this chelation, leading to a loss of stereocontrol. Similarly, if the electrophile is too bulky, it may not be able to approach from the less hindered face, resulting in lower e.e.

Advanced Troubleshooting

Q4: I have optimized temperature, solvent, and base, but my e.e. is still moderate. What else can I try?

A4: If the standard optimizations do not yield the desired results, consider these more advanced strategies:

  • Additive Screening: The addition of salts, such as LiCl, can sometimes improve enantioselectivity by altering the aggregation state of the reactive species.

  • Substrate Modification: If possible, modifying the substrate slightly can sometimes have a large impact on the stereochemical outcome.

  • Kinetic Resolution: In some cases, the reaction may be proceeding via a kinetic resolution, where one enantiomer of the starting material reacts faster than the other. [3]Monitoring the e.e. of both the product and the remaining starting material over time can provide insight into this. [4]

References

  • Puchot, C., Samuel, O., Duñach, E., Zhao, S., Agami, C., & Kagan, H. B. (1986). Nonlinear effects in asymmetric synthesis. A study of the kinetic resolution of racemic oxazolones by a chiral amine. Journal of the American Chemical Society, 108(9), 2353–2357. Available from: [Link]

  • Chen, Y., & Diao, T. (2016). Enantioselective C–H Olefination via Kinetic Resolution. ACS Catalysis, 6(8), 5349–5353. Available from: [Link]

  • Tsay, O. H., Han, R. T., Singh, A. K., & Gange, D. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2266–2284. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected degradation issues, assay variability, or mass-balance failures when working with specializ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected degradation issues, assay variability, or mass-balance failures when working with specialized chemical probes.

4,4-Dimethyl-2-(methylamino)pentan-1-ol (Molecular Weight: 145.24 g/mol ) presents unique handling challenges due to its 1,2-aminoalcohol motif . The close proximity of a nucleophilic secondary amine and a primary hydroxyl group, combined with a bulky neopentyl-like tail, makes this compound highly susceptible to specific solvent-induced side reactions. This guide provides the mechanistic causality behind these degradation pathways and offers self-validating protocols to ensure the integrity of your experiments.

Part 1: Troubleshooting FAQs

Q1: Why does my stock solution in dichloromethane (DCM) show new impurities and a loss of active compound after 48 hours? A: This is a classic case of solvent-induced N-alkylation. Despite its reputation as an inert organic solvent, dichloromethane is electrophilic. Over time, the secondary amine in your compound undergoes a Menschutkin-type nucleophilic substitution, attacking the methylene carbon of DCM to displace a chloride ion. This forms a highly reactive N-chloromethyl intermediate, which subsequently reacts with another amine molecule to form a stable methylenediammonium species (aminal)[1]. Causality & Prevention: The degradation is driven by the high localized concentration of the electrophile (the solvent itself). To prevent this irreversible degradation, never use halogenated solvents for the long-term storage of secondary amines.

Q2: I attempted to dissolve the compound in acetone for a recrystallization/assay, but LC-MS shows a mass shift of +40 Da. What happened? A: You are observing oxazolidine formation. When exposed to a ketone like acetone, the secondary amine attacks the carbonyl carbon to form a hemiaminal intermediate. The adjacent primary hydroxyl group then rapidly undergoes an intramolecular nucleophilic attack, expelling a molecule of water (-18 Da) to close a 5-membered oxazolidine ring. The addition of the isopropylidene group (+58 Da) minus the water yields a net mass shift of +40 Da (shifting the [M+H]+ peak from 146.25 to 186.31)[2]. Causality & Prevention: The 1,2-proximity of the amine and alcohol dramatically lowers the activation energy for this cyclocondensation. Avoid all ketone and aldehyde solvents (e.g., Acetone, MEK) during processing and storage.

Q3: When left open to air in aqueous or alcoholic solutions, the pH drops and a white precipitate sometimes forms. Is the compound degrading? A: The compound is not necessarily degrading, but it is reacting with atmospheric carbon dioxide (CO 2​ ). Amino alcohols are highly efficient CO 2​ capture agents. The secondary amine acts as a nucleophile, attacking dissolved CO 2​ to form a zwitterionic carbamate salt. This species is thermodynamically stabilized by intermolecular hydrogen bonding from the adjacent primary alcohol[3]. Causality & Prevention: The formation of carbamate salts alters the compound's solubility, pH, and effective concentration in biological assays. Always store stock solutions under an inert atmosphere and use freshly degassed protic solvents if aqueous conditions are required.

Part 2: Quantitative Solvent Compatibility Profile

To streamline your experimental design, all quantitative stability data across common solvent classes has been summarized below.

Solvent ClassRepresentative SolventsPrimary Degradation PathwayEstimated Half-Life (25°C)Recommendation
Anhydrous Aprotic DMSO, AcetonitrileNone (Inert)> 6 monthsOptimal - Use for all stock solutions.
Halogenated Dichloromethane (DCM), ChloroformN-Alkylation / Quaternization48 - 72 hoursStrictly Avoid for storage.
Ketones Acetone, Methyl Ethyl KetoneOxazolidine Cyclocondensation2 - 4 hoursStrictly Avoid at all stages.
Protic / Aqueous Water, Methanol, EthanolCarbamate Formation (via CO 2​ )1 - 2 weeks (open air)Caution - Use only degassed solvents under inert gas.
Part 3: Self-Validating Experimental Protocols

Do not rely on assumptions when handling reactive pharmacophores. The following protocols are designed as closed-loop systems, meaning they contain built-in analytical checkpoints to validate success.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Formulate a long-term storage solution that prevents N-alkylation, oxazolidine formation, and CO 2​ capture.

  • Preparation: Transfer the solid 4,4-Dimethyl-2-(methylamino)pentan-1-ol into a dry, amber glass vial inside a glove box or under a continuous stream of Argon.

  • Dissolution: Dissolve the compound in anhydrous DMSO or anhydrous Acetonitrile (certified water content < 50 ppm) to achieve the desired molarity (e.g., 10 mM).

  • Storage: Seal the vial with a PTFE-lined septum cap. Store at -20°C.

  • Self-Validation Check (Quality Control): Immediately run an LC-MS aliquot (T=0) and a second aliquot after 7 days at room temperature.

    • Success Criteria: The Area Under the Curve (AUC) of the parent peak ( m/z 146.25) must remain >99%, confirming the absence of solvent-adducts or degradation.

Protocol B: Recovery of Compound from Oxazolidine Degradants

Objective: Salvage the active amino alcohol if accidentally exposed to ketone solvents.

  • Solvent Removal: Evaporate the offending ketone solvent completely under reduced pressure using a rotary evaporator.

  • Acidic Hydrolysis: Resuspend the crude residue in 0.1 M HCl (aq). Stir aggressively for 2 hours at room temperature. Causality: The excess water and low pH drive the equilibrium of the oxazolidine hydrolysis backward, yielding the protonated amino alcohol and liberating the ketone.

  • Ketone Purge: Evaporate the liberated volatile ketone under reduced pressure for 15 minutes.

  • Free-Basing & Extraction: Basify the aqueous layer to pH 10 using 1 M NaOH (aq). Extract the aqueous layer three times with Ethyl Acetate. Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate.

  • Self-Validation Check: Analyze the recovered organic residue via LC-MS.

    • Success Criteria: The +40 Da mass shift ( m/z 186.31) must be completely absent, and the original mass ( m/z 146.25) must be fully restored.

Part 4: Troubleshooting Workflow Visualization

SolventWorkflow Start 4,4-Dimethyl-2-(methylamino)pentan-1-ol Stock Preparation Decision Select Solvent Class Start->Decision Ketone Ketones (Acetone, MEK) Decision->Ketone Avoid Halogen Halogenated (DCM, Chloroform) Decision->Halogen Avoid Protic Protic / Aqueous (Water, EtOH) Decision->Protic Caution Aprotic Anhydrous Aprotic (DMSO, MeCN) Decision->Aprotic Optimal Deg1 Oxazolidine Formation (+40 Da Mass Shift) Ketone->Deg1 Deg2 N-Alkylation / Quaternization (Irreversible Degradation) Halogen->Deg2 Deg3 Carbamate Salt Formation (CO2 Absorption) Protic->Deg3 Stable Stable Stock Solution (>6 Months at -20°C) Aprotic->Stable Action1 Avoid. If formed, use mild acid hydrolysis. Deg1->Action1 Action2 Strictly Avoid for long-term storage. Deg2->Action2 Action3 Store under Argon/N2 to prevent CO2 entry. Deg3->Action3 Action4 Recommended standard operating procedure. Stable->Action4

Solvent selection and degradation troubleshooting workflow for 1,2-aminoalcohols.

References
  • Title: The reactivity of dichloromethane toward amines Source: SciSpace URL
  • Source: PMC (PubMed Central)
  • Source: Chemical Communications (RSC Publishing)

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Degradation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol During Workup

Welcome to the technical support center for handling 4,4-Dimethyl-2-(methylamino)pentan-1-ol. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 4,4-Dimethyl-2-(methylamino)pentan-1-ol. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals to minimize degradation of this valuable amino alcohol during post-reaction workup and purification. By understanding the molecule's inherent stabilities and potential degradation pathways, you can significantly improve yield, purity, and process consistency.

Frequently Asked Questions (FAQs): Understanding the Molecule's Stability

This section addresses fundamental questions about the chemical nature of 4,4-Dimethyl-2-(methylamino)pentan-1-ol and its susceptibility to degradation.

Q1: What are the primary functional groups in 4,4-Dimethyl-2-(methylamino)pentan-1-ol and how do they influence its stability?

A1: 4,4-Dimethyl-2-(methylamino)pentan-1-ol possesses two key functional groups: a secondary amine (-NHR) and a primary alcohol (-OH).[1] These groups dictate its chemical behavior. The secondary amine imparts basic properties and makes the molecule susceptible to oxidation.[2][3] The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid. The presence of both groups makes the molecule highly polar and water-soluble.[1] The bulky tert-butyl group provides some steric hindrance, which can influence reactivity.[3]

Q2: What are the most likely degradation pathways for this compound during a typical workup?

A2: The most common degradation pathways are related to the reactivity of the secondary amine. These include:

  • Oxidative Degradation: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal ions, can lead to the formation of radical intermediates.[2][4] This can result in complex reaction cascades, potentially forming amides or imines, and leading to cleavage of C-N or C-C bonds.[2][5] Secondary amines are known to be particularly susceptible to oxidative degradation.[2][3]

  • N-Demethylation: The methyl group on the nitrogen can be cleaved under certain oxidative conditions, leading to the formation of the corresponding primary amine and formaldehyde or formic acid.[6][7]

  • Salt Formation and pH-Related Issues: As a base, the amine will readily react with acids to form ammonium salts.[1] While this is a key step in many purification strategies, extreme pH values or prolonged exposure to strong acids or bases can catalyze side reactions.

  • Nitrosamine Formation: If nitrite sources (e.g., from quenching a reaction that used nitric acid or from atmospheric NOx) are present under acidic conditions, there is a risk of forming N-nitrosamines, which are potent mutagens.[8]

Q3: Is 4,4-Dimethyl-2-(methylamino)pentan-1-ol sensitive to heat?

A3: Yes, like many amino alcohols, it is susceptible to thermal degradation.[4][9] High temperatures, particularly during solvent removal (distillation), can accelerate oxidative degradation pathways.[2][4] It is crucial to use the lowest feasible temperatures during these steps, often in conjunction with reduced pressure.

Troubleshooting Guide: Common Workup Issues and Solutions

This section provides a question-and-answer formatted guide to directly address specific problems encountered during the workup and purification of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

Issue ID: DG-01

Problem: My yield is significantly lower than expected after an aqueous workup and extraction.

Possible Causes & Recommended Solutions:

  • Cause 1: High Water Solubility. The compound's polar amine and alcohol groups make it highly soluble in water, leading to significant product loss in the aqueous phase during extraction.[1][10]

    • Solution: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine) or potassium carbonate. This "salting out" effect decreases the polarity of the aqueous phase and reduces the solubility of the amino alcohol, driving it into the organic layer.[10][11] For highly precious material, a continuous liquid-liquid extractor can be used for maximum recovery.[10]

  • Cause 2: Emulsion Formation. The amphiphilic nature of the molecule can cause emulsions during extraction, trapping the product at the interface and making separation difficult.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. Gentle swirling or rocking of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.

  • Cause 3: Inappropriate pH for Extraction. If the pH of the aqueous layer is too acidic (pH < 8), the amine will be protonated to its ammonium salt form, which is highly water-soluble and will not extract into most organic solvents.

    • Solution: Ensure the aqueous layer is basic before extraction. Adjust the pH to 10-12 with a suitable base like 1M NaOH, 2M K₂CO₃, or aqueous ammonia.[11] Always check the pH with a pH strip after adding the base and mixing thoroughly.

Issue ID: DG-02

Problem: My final product is discolored (yellow or brown) and NMR/LCMS shows multiple impurities.

Possible Causes & Recommended Solutions:

  • Cause 1: Air Oxidation. Prolonged exposure to air, especially during heating steps like solvent evaporation, can cause oxidative degradation.[2][4]

    • Solution 1 (Inert Atmosphere): Perform the workup and solvent removal steps under an inert atmosphere (e.g., Nitrogen or Argon). This is the most effective way to prevent oxidation.

    • Solution 2 (Antioxidants): If an inert atmosphere is not practical, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution before concentration.

    • Solution 3 (Degassing Solvents): Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Cause 2: Metal-Catalyzed Degradation. Trace amounts of metal ions (e.g., iron, copper) from reagents or equipment can catalyze oxidative degradation pathways.[2]

    • Solution: Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) disodium salt (typically a 0.5 M aqueous solution) during the aqueous wash steps to sequester metal ions.

Issue ID: DG-03

Problem: I am attempting to purify the compound using silica gel chromatography, but I am getting poor recovery and significant peak tailing.

Possible Causes & Recommended Solutions:

  • Cause 1: Strong Adsorption to Acidic Silica. The basic amine group interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or slow elution (tailing).[12]

    • Solution 1 (Base-Treated Silica): Deactivate the silica gel by preparing a slurry with a solvent containing 1-2% of a volatile base like triethylamine (TEA) or ammonium hydroxide before packing the column.[13] Run the column with a mobile phase containing a small percentage (0.5-1%) of the same base.

    • Solution 2 (Alternative Stationary Phases): Use a less acidic stationary phase, such as alumina (basic or neutral) or amine-functionalized silica gel.[12]

    • Solution 3 (Reverse-Phase Chromatography): If the compound is sufficiently soluble, reverse-phase chromatography (e.g., C18) can be an effective alternative, as it avoids the strong acid-base interactions.

Recommended Workup Protocols

The following are detailed, step-by-step protocols designed to minimize degradation based on common post-reaction scenarios.

Protocol 1: Standard Base-Acid Extractive Workup

This is the most common procedure and is effective for isolating the amino alcohol from non-polar and neutral organic impurities.

  • Quenching: Cool the reaction mixture to 0-10 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until gas evolution ceases.

  • Solvent Addition: Dilute the mixture with an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane, or Methyl tert-butyl ether).

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., THF, Methanol), add sufficient brine and extraction solvent to achieve clear phase separation.

  • Basification and Extraction: Ensure the aqueous layer is basic (pH 10-12) by adding 1M NaOH.[11] Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Acidic Wash (Optional - for removing basic impurities): Combine the organic layers and wash with dilute (e.g., 10%) hydrochloric acid. This will convert the desired amino alcohol to its hydrochloride salt, which moves into the aqueous layer, leaving non-basic impurities in the organic phase.

  • Liberation of Free Base: Separate the acidic aqueous layer, cool it to 0-10 °C, and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >11 to liberate the free amine.

  • Final Extraction and Drying: Extract the resulting basic aqueous solution three times with fresh organic solvent. Combine these final organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Protocol 2: Workup for Oxygen-Sensitive Reactions

This protocol incorporates measures to prevent oxidative degradation.

  • Inert Quench: Cool the reaction mixture under an inert atmosphere (Nitrogen or Argon). Quench the reaction by slowly adding degassed, saturated aqueous NaHCO₃ via a cannula or dropping funnel.

  • Extraction with Degassed Solvents: Dilute the mixture with a degassed extraction solvent (e.g., Ethyl Acetate). All subsequent extractions should use degassed solvents.

  • pH Adjustment and Extraction: Adjust the pH of the aqueous layer to 10-12 with degassed 1M NaOH. Perform the extractions as described in Protocol 1, but maintain a positive pressure of inert gas in the separatory funnel if possible.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent using a rotary evaporator connected to an inert gas line to prevent air from being drawn into the flask.

Data and Parameter Summary
ParameterRecommended ConditionRationale
Extraction pH 10 - 12Ensures the amine is in its free base form for efficient extraction into organic solvents.
Concentration Temp. < 40 °CMinimizes thermal degradation and potential side reactions.[9]
Chromatography Base-treated silica or AluminaPrevents strong adsorption and peak tailing of the basic amine.[12][13]
Atmosphere Inert (N₂ or Ar)Prevents air oxidation, a primary degradation pathway for secondary amines.[2][4]
Workup Decision Workflow

The following diagram illustrates a decision-making process for selecting the appropriate workup strategy.

Workup_Decision start Post-Reaction Mixture is_sensitive Is the product or byproducts O₂/heat sensitive? start->is_sensitive standard_workup Protocol 1: Standard Base-Acid Extractive Workup is_sensitive->standard_workup No inert_workup Protocol 2: Workup for O₂-Sensitive Reactions (Inert Atmosphere) is_sensitive->inert_workup Yes check_solubility Is product loss to aqueous phase a concern? standard_workup->check_solubility inert_workup->check_solubility salting_out Saturate aqueous layer with NaCl or K₂CO₃ before extraction. check_solubility->salting_out Yes chromatography_needed Is chromatography required? check_solubility->chromatography_needed No salting_out->chromatography_needed base_treated_silica Use base-treated silica, alumina, or reverse phase. chromatography_needed->base_treated_silica Yes final_product Isolated Pure Product chromatography_needed->final_product No base_treated_silica->final_product

Caption: Decision workflow for selecting the optimal workup protocol.

References

  • Patsnap Eureka. (2025, August 22). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents.
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process.
  • PMC. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches.
  • Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy.
  • Benchchem. (2025, December). Technical Support Center: Purification of 1-Amino-2-butanol.
  • ScholarSpace. Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex.
  • Benchchem. Overcoming challenges in the purification of 1-Aminoethanol.
  • Google Patents. US5866719A - Process for the purification of an aminoalcohol.
  • ResearchGate. N-Demethylation of N-Methyl Alkaloids with Ferrocene.
  • Alfa Chemistry. Amino Alcohols.
  • MilliporeSigma. 4,4-dimethyl-2-(methylamino)pentan-1-ol.
  • ACS Publications. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews.
  • PMC. (2017, December 15). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1.
  • PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
  • ResearchGate. Structures of chiral amino alcohols and amino acids tested (only one....
  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product : r/OrganicChemistry.
  • PMC. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes.
  • ACS Publications. (2001, November 6). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols.
  • Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols.
  • BLDpharm. 1864052-40-3|4,4-Dimethyl-2-(methylamino)pentan-1-ol hydrochloride.
  • NSF PAR. Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry.
  • ResolveMass Laboratories Inc. (2025, December 15). Nitrosamine Degradation Pathways.
  • PMC. (2018, August 27). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst.
  • ACS Publications. (2016, May 3). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2.
  • Unknown Source.
  • Chemspace. 4,4-dimethyl-2-(methylamino)-1-(2-methylcyclopropyl)pentan-3-ol.
  • Benchchem. Technical Support Center: Synthesis of Amino Alcohol Compounds. Retrieved from MbK-eqVqLBNpi1Bd1LKOW9sbWTKGbrj1N_9UI9EIGSKjQZHHX1MLAGMPj9E26v93btAcvytfNaPKjP0VNh7eH80v6LVqvrny0=
  • Benchchem. Technical Support Center: Synthesis of (2S)-2-(methylamino)propan-1-ol.
  • CymitQuimica. CAS 6144-93-0: 4,4-Dimethyl-2-pentanol.
  • NextSDS. 4-(methylamino)pentan-1-ol — Chemical Substance Information.
  • LOCKSS: Serve Content. PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE.
  • Google Patents. US6350912B1 - One pot process for the preparation of 1-[2-dimethylamino-(4-methoxyphenyl)-ethyl]cyclohexanol.
  • ChemScene. 90434-42-7 | 4-Methyl-2-(methylamino)pentan-1-ol.
  • Organic Syntheses Procedure. Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole).

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges for 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 4,4-Dimethyl-2-(methylamino)pentan-1-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating 4,4-Dimethyl-2-(methylamino)pentan-1-ol .

This molecule is an aliphatic amino alcohol characterized by a highly polar, hydrogen-bonding headgroup (a secondary amine and a primary alcohol) and a bulky, lipophilic tert-butyl tail. This dichotomy creates notorious challenges in downstream processing, including severe silica gel streaking, stubborn aqueous partitioning, and thermal degradation. This guide synthesizes field-proven causality with actionable, self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting FAQs & Causality

Q1: Why do I lose over 50% of my product during the aqueous workup, even when extracting with dichloromethane (DCM)? The Causality: 4,4-Dimethyl-2-(methylamino)pentan-1-ol possesses a secondary amine with a pKa typically around 9.5–10.5. During standard aqueous quenches (which are often slightly acidic or neutral), the amine is protonated into an ammonium salt. This ionic state drastically increases its hydration energy, making it exclusively water-soluble. Furthermore, even in its free-base form, the dual hydrogen-bond donors/acceptors (amine and hydroxyl) heavily favor the aqueous phase. The Solution: You must force a phase transition using two synergistic principles: pH adjustment and the Hofmeister effect (salting-out). First, adjust the aqueous phase to pH > 12 to ensure 100% deprotonation. Second, saturate the aqueous layer with a kosmotropic salt like NaCl or Na₂SO₄. As detailed in[1], adding salt decreases the number of free water molecules available to solvate the amino alcohol, driving the organic compound into the extraction solvent.

Q2: My compound streaks terribly on standard normal-phase silica gel, and I cannot separate it from closely eluting impurities. What is the mechanism behind this, and how do I fix it? The Causality: Standard silica gel is heavily populated with weakly acidic silanol groups (Si-OH). The basic secondary amine of your target molecule acts as a Brønsted base, forming strong, reversible electrostatic interactions and hydrogen bonds with these silanols. This continuous adsorption/desorption cycle during elution causes severe peak tailing (streaking) and ruins resolution. The Solution: You must neutralize the stationary phase. The most robust method is replacing bare silica with amine-functionalized silica (e.g., KP-NH). As noted in [2], the covalently bonded amine groups on the silica mask the acidic silanols, preventing secondary interactions and allowing the amino alcohol to elute as a sharp band. Alternatively, add 1–5% of a volatile basic modifier (like Triethylamine or NH₄OH) to your mobile phase[3].

Q3: Can I purify this compound via distillation to avoid chromatography altogether? The Causality: While aliphatic amino alcohols can be distilled, the extensive intermolecular hydrogen bonding significantly elevates the boiling point. Prolonged heating at atmospheric pressure often leads to thermal degradation, oxidation of the amine, or dehydration. The Solution: Use Kugelrohr (short-path) distillation under high vacuum (< 0.1 Torr). The high vacuum lowers the boiling point drastically, while the short path minimizes the residence time of the vapor, preventing thermal decomposition.

Part 2: Experimental Workflows & Logic

PurificationWorkflow Start Crude Mixture 4,4-Dimethyl-2-(methylamino)pentan-1-ol CheckAqueous Is the mixture in an aqueous solution? Start->CheckAqueous AdjustPH Adjust pH > 12 & Saturate with NaCl CheckAqueous->AdjustPH Yes CheckPurity Purity > 95% by NMR/LCMS? CheckAqueous->CheckPurity No (Organic) Extract Extract with DCM:iPrOH (3:1) AdjustPH->Extract Extract->CheckPurity Chromatography Amine-Functionalized Silica Chromatography CheckPurity->Chromatography No, polar impurities Distillation Kugelrohr Distillation (High Vacuum) CheckPurity->Distillation No, volatile impurities Pure Pure Target Compound CheckPurity->Pure Yes Chromatography->Pure Distillation->Pure

Fig 1. Logical workflow for isolating 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

SaltingOutLogic Protonated Protonated Amine (pH < 9) Highly Water Soluble Base Add NaOH/K2CO3 (Deprotonation) Protonated->Base FreeBase Free Base Amine (pH > 12) Moderate Org. Solubility Base->FreeBase Salt Add NaCl/Na2SO4 (Hofmeister Effect) FreeBase->Salt Hydration Salt binds water, reducing free solvent Salt->Hydration Extract Extract into DCM/EtOAc Hydration->Extract

Fig 2. Mechanistic pathway of pH-dependent phase partitioning and salting-out.

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Self-Validating Salting-Out Liquid-Liquid Extraction (LLE)

This protocol utilizes thermodynamic salting-out principles to overcome the hydrophilicity of the amino alcohol.

  • Aqueous Preparation: Transfer the crude aqueous reaction mixture to an Erlenmeyer flask equipped with a magnetic stir bar.

  • pH Adjustment (Validation Step): Slowly add 6M NaOH dropwise while stirring until the solution is strongly basic.

    • Self-Validation: Spot the aqueous layer onto universal pH indicator paper. Do not proceed until the paper reads a distinct pH ≥ 12. This guarantees the secondary amine is entirely in its free-base form.

  • Salting Out: Add solid NaCl or Na₂SO₄ incrementally while stirring vigorously until no more salt dissolves (saturation point). A small amount of undissolved salt at the bottom confirms complete saturation.

  • Solvent Addition: Transfer the mixture to a separatory funnel. Add an extraction solvent composed of Dichloromethane (DCM) and Isopropanol (iPrOH) in a 3:1 ratio. (The iPrOH acts as a hydrogen-bond acceptor/donor, drastically improving the partition coefficient of the amino alcohol).

  • Extraction & Separation: Shake vigorously, venting frequently. Allow the layers to separate. The organic layer will be the bottom layer.

  • Mass Balance (Validation Step): Extract the aqueous layer two more times. Spot the final aqueous layer on a TLC plate, stain with Ninhydrin, and heat. The absence of a purple/brown spot validates that the extraction of the amine is complete.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

Protocol 2: Flash Chromatography on Amine-Functionalized Silica

For separating the target compound from structurally similar byproducts without streaking.

  • Column Selection: Select a pre-packed amine-functionalized silica column (e.g., Biotage KP-NH). Do not use bare silica, as the acidic silanols will irreversibly bind the product[2].

  • Equilibration: Flush the column with 3 column volumes (CV) of 100% Hexanes.

  • Sample Loading: Dissolve the crude 4,4-Dimethyl-2-(methylamino)pentan-1-ol in a minimum volume of DCM. Load it directly onto the column frit.

  • Elution Gradient: Run a gradient from 0% to 50% Ethyl Acetate in Hexanes over 10 CV.

    • Note: Because the stationary phase is already basic, no Triethylamine (TEA) modifier is required in the mobile phase, which simplifies post-column concentration and avoids TEA-hydrochloride salt contamination.

  • Detection (Validation Step): Monitor fractions via UV at 210 nm (if applicable) or TLC (Ninhydrin stain).

    • Self-Validation: The target compound should elute as a tight, symmetrical band. If tailing occurs, it indicates column overloading; reduce the injection mass by 50% for subsequent runs.

Part 4: Quantitative Data Summaries

Table 1: Comparison of Extraction Solvents and Salting-Out Agents

Solvent SystemSalting-Out AgentEstimated Partition Coefficient (K_org/aq)Operational Comments
DCM (100%)None< 0.5Poor recovery; product remains in aqueous phase.
EtOAc (100%)NaCl (Sat.)~ 2.5Moderate recovery; requires 4-5 extractions.
DCM:iPrOH (3:1)None~ 1.8Better solvation, but phase separation is slow.
DCM:iPrOH (3:1) NaCl (Sat.) > 8.0 Optimal; >95% recovery in 2-3 extractions.

Table 2: Recommended Chromatographic Mobile Phases

Stationary PhaseMobile Phase SystemApprox. RfResolution Quality
Bare Silica (Normal)Hexanes/EtOAc (1:1)0.0 - 0.1Severe streaking; irreversible binding.
Bare Silica (Normal)DCM/MeOH/NH₄OH (90:9:1)0.35Moderate; volatile salts may contaminate product.
Amine-Modified Silica Hexanes/EtOAc (7:3) 0.40 Excellent; sharp peaks, no modifiers needed.

Part 5: References

  • Biotage. Successful flash chromatography. Retrieved from:[Link]

  • Park, K., et al. General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Organic Process Research & Development (2017). Retrieved from:[Link]

Sources

Troubleshooting

Addressing problems in scaling up 4,4-Dimethyl-2-(methylamino)pentan-1-ol production

Technical Support Center: Production of 4,4-Dimethyl-2-(methylamino)pentan-1-ol Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 4,4-Dimethyl-2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Production of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. This guide is designed for researchers, chemists, and process development professionals to provide actionable solutions to common challenges encountered during production. We will explore common synthetic routes and delve into specific troubleshooting scenarios in a practical, question-and-answer format.

Section 1: Overview of a Common Synthetic Pathway

The most industrially viable and scalable synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol often employs a reductive amination strategy. This approach typically starts from 4,4-dimethyl-1-hydroxypentan-2-one. The key transformation involves the formation of an imine intermediate with methylamine, which is then reduced in situ to the desired secondary amino alcohol.

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification Ketone 4,4-Dimethyl-1-hydroxypentan-2-one Imine Imine Intermediate Ketone->Imine Reaction with catalytic acid (pH 4-6) Methylamine Methylamine (CH3NH2) Methylamine->Imine Imine_ref Imine Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, H2/Catalyst) Product 4,4-Dimethyl-2-(methylamino)pentan-1-ol ReducingAgent->Product Product_ref Crude Product Imine_ref->Product Workup Aqueous Workup (Quench, Extraction) Purification Purification (Distillation or Crystallization) Workup->Purification FinalProduct Pure Product Purification->FinalProduct Product_ref->Workup

Caption: General workflow for the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol via reductive amination.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process.

Scenario 1: Low Reaction Yield or Stalled Reaction

Question: My reductive amination reaction is giving low yields of the desired amino alcohol, and I see a lot of unreacted starting ketone. What are the likely causes and how can I fix this?

Answer: This is a common issue that typically points to problems in one of the two key stages of the reaction: imine formation or reduction.

  • Inefficient Imine Formation: The formation of the imine from the ketone and methylamine is a reversible, equilibrium-driven process.

    • Causality: Water is produced during imine formation, and its accumulation can push the equilibrium back towards the starting materials. Furthermore, the reaction is pH-sensitive. An environment that is too acidic (pH < 4) will protonate the methylamine, rendering it non-nucleophilic, while a basic environment (pH > 8) will not sufficiently activate the ketone's carbonyl group.[1]

    • Solution Workflow:

      • pH Control: The optimal pH for most reductive aminations is between 4 and 6.[1] On a large scale, this can be achieved by adding a catalytic amount of a weak acid like acetic acid.

      • Water Removal: While difficult in a one-pot reaction, using a solvent system that allows for azeotropic removal of water with a Dean-Stark trap can be effective during scale-up if the reaction is run in two distinct steps. For one-pot procedures, ensuring anhydrous conditions from the start is critical.

      • Monitoring: Before adding the reducing agent, you can monitor imine formation via techniques like IR spectroscopy (disappearance of C=O stretch, appearance of C=N stretch) or by pulling a sample for NMR analysis.

  • Incomplete Reduction: The choice and quality of the reducing agent are paramount.

    • Causality: Some reducing agents are highly sensitive to moisture and can degrade upon storage or exposure to air.[1] For instance, sodium triacetoxyborohydride (STAB) is moisture-sensitive. Sodium borohydride (NaBH₄) can be less effective for hindered imines and may preferentially reduce the starting ketone if conditions are not optimized.[2]

    • Solution Workflow:

      • Reagent Quality: Always use a fresh, high-purity reducing agent. You can test the activity of your borohydride reagent on a simple ketone to confirm its efficacy.[3]

      • Stoichiometry: Use a stoichiometric excess (typically 1.5-2.0 equivalents) of the reducing agent to drive the reaction to completion.[1]

      • Choice of Reductant: For a one-pot reaction where the ketone, amine, and reducing agent are mixed, a selective reagent is crucial. Sodium triacetoxyborohydride (STAB) is often the preferred choice as it is less likely to reduce the ketone compared to the iminium ion intermediate.[4] Catalytic hydrogenation (e.g., H₂, Pd/C) is another excellent, clean, and scalable option, though it requires specialized pressure equipment.

Troubleshooting_Low_Yield Start Low Yield of Amino Alcohol CheckImine Check Imine Formation (TLC, NMR, IR) Start->CheckImine CheckReduction Check Reduction Step Start->CheckReduction ImineIssue Problem: Incomplete Imine Formation Causes: - Incorrect pH - Water accumulation - Steric hindrance CheckImine->ImineIssue Imine absent or starting material high ReductionIssue Problem: Incomplete Reduction Causes: - Degraded reducing agent - Insufficient stoichiometry - Non-selective reductant CheckReduction->ReductionIssue Imine present post-reaction ImineSolution {Solutions:| - Adjust pH to 4-6 with Acetic Acid - Ensure anhydrous conditions - Increase reaction time for imine formation } ImineIssue->ImineSolution ReductionSolution {Solutions:| - Use fresh, active reducing agent (STAB) - Increase reductant to 1.5-2.0 eq. - Consider catalytic hydrogenation for scale-up } ReductionIssue->ReductionSolution

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Optimization

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Welcome to the technical support center for NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected signals in the NMR spectrum of 4,4-Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected signals in the NMR spectrum of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. Here, we will explore common issues and provide systematic troubleshooting strategies to help you identify the source of these extraneous peaks and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: I'm seeing sharp, unexpected singlets in my ¹H NMR spectrum. What are the most likely culprits?

A: Unexpected sharp singlets are frequently due to common laboratory contaminants. The most common sources are residual solvents from your reaction workup or from cleaning glassware.

Troubleshooting Steps:

  • Consult an Impurity Table: Compare the chemical shifts (δ) of the unknown peaks with a reference table of common NMR solvents and impurities.[1][2][3][4] Highly referenced tables are available from sources like the Journal of Organic Chemistry and are indispensable for this purpose.

  • Run a Blank Spectrum: To confirm if your deuterated solvent is the source of contamination, run an NMR spectrum of the solvent from the same bottle without your compound.[5]

  • Review Your Sample Preparation: Acetone, commonly used for cleaning NMR tubes, can be a persistent contaminant. Ensure your NMR tubes are thoroughly dried, as residual acetone can take hours to fully evaporate.[6]

Common ¹H NMR Impurities:

ImpurityApproximate Chemical Shift (δ) in CDCl₃Approximate Chemical Shift (δ) in DMSO-d₆
Acetone2.17 ppm2.09 ppm
Dichloromethane5.30 ppm5.76 ppm
Diethyl Ether3.48 ppm (q), 1.21 ppm (t)3.39 ppm (q), 1.10 ppm (t)
Ethyl Acetate4.12 ppm (q), 2.05 ppm (s), 1.26 ppm (t)4.03 ppm (q), 1.99 ppm (s), 1.16 ppm (t)
Hexane1.25 ppm (br s), 0.88 ppm (t)1.24 ppm (br s), 0.86 ppm (t)
Water~1.56 ppm~3.33 ppm

Q2: My spectrum has broad peaks. What could be causing this?

A: Peak broadening in an NMR spectrum can arise from several factors, ranging from sample preparation issues to the inherent properties of your molecule.[6]

Potential Causes and Solutions:

  • Poor Shimming: The homogeneity of the magnetic field (shimming) is critical for sharp signals. If the lineshape of your solvent peak is also poor, this is a likely cause.

    • Action: Re-shim the spectrometer. If you are using an automated shimming routine, consider performing a manual shim. For difficult samples, a standard sample with good shimming characteristics can be used to verify the instrument's performance.[7]

  • Particulate Matter: Undissolved solids in your sample will disrupt the magnetic field homogeneity.[8][9]

    • Action: Filter your NMR sample through a small plug of glass wool or cotton in a Pasteur pipette before transferring it to the NMR tube.[10][11]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening.[8][11]

    • Action: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using freeze-pump-thaw cycles.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[6][10]

    • Action: Dilute your sample. For ¹H NMR, a concentration of 1-10 mg in 0.6-0.7 mL of solvent is typically recommended.[10]

Q3: I have a broad singlet that I suspect is from the O-H or N-H proton. How can I confirm this?

A: The most definitive method for identifying exchangeable protons (like those in hydroxyl and amine groups) is a D₂O exchange experiment.[5][6]

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to your NMR tube.

  • Mix: Securely cap the tube and shake it vigorously for approximately 30 seconds to ensure thorough mixing.[5]

  • Re-acquire Spectrum: Place the tube back in the spectrometer and run a second ¹H NMR spectrum using the same parameters.

Interpretation: If the broad singlet disappears or is significantly reduced in intensity, it confirms that the peak is from an exchangeable proton (O-H or N-H).

Q4: I'm observing more peaks than expected for the structure of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. Could this be due to impurities from the synthesis?

A: Yes, it's highly probable that unexpected peaks are from starting materials, reagents, or side-products from the synthesis. The synthesis of amino alcohols can sometimes lead to the formation of related impurities.[12][13][14]

Troubleshooting Workflow:

Caption: A logical workflow for identifying unknown peaks.

Step-by-Step Guide to a Spiking Experiment:

  • Hypothesize the Impurity: Based on your synthetic route, identify a likely impurity.

  • Obtain a Pure Sample: If available, obtain a pure sample of the suspected impurity.

  • Acquire Spectra: Run a standard ¹H NMR spectrum of your original sample and a separate spectrum of the pure impurity.

  • Spike the Sample: Add a small amount of the pure impurity to your original NMR sample.

  • Re-acquire Spectrum: Run a ¹H NMR spectrum of the "spiked" sample.

  • Analyze: If the intensity of the unexpected peak increases relative to the peaks of your desired compound, you have confirmed the identity of the impurity.

Q5: The unexpected peaks are complex and I can't identify them from simple ¹H NMR. What are my next steps?

A: When dealing with complex mixtures or unknown structures, two-dimensional (2D) NMR spectroscopy is a powerful tool for elucidation.[15][16][17][18][19]

Recommended 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[15][16] This helps to piece together molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[15][16] It is invaluable for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting the molecular fragments identified from COSY and HSQC.

By combining the information from these 2D NMR experiments, you can often piece together the complete structure of an unknown impurity.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • National Institute of Standards and Technology. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2024, July 15). How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm? Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Wiley Online Library. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • IMR Press. (n.d.). Synthesis and characterization of four process impurities in pazopanib. Retrieved from [Link]

  • Chemspace. (n.d.). 4,4-dimethyl-2-(methylamino)-1-(2-methylcyclopropyl)pentan-3-ol. Retrieved from [Link]

  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. (n.d.). Retrieved from [Link]

  • NextSDS. (n.d.). 4-(methylamino)pentan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 4,4-dimethyl-1-(methylamino)pentan-3-ol. Retrieved from [Link]

  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • A highly efficient route for synthesis of N-hydroxymethyl sumatriptan and sumatriptan dimer: Impurity C and H of anti-migraine d. (n.d.). Retrieved from [Link]

  • The University of Western Australia. (n.d.). Identification of methyl diethanolamine degradation products by gas chromatography and gas chromatography-mass spectrometry. UWA Profiles and Research Repository. Retrieved from [Link]

  • NextSDS. (n.d.). 4,4-dimethyl-1-(methylamino)pentan-3-ol — Chemical Substance Information. Retrieved from [Link]

Sources

Troubleshooting

Minimizing byproduct formation in the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

For Researchers, Scientists, and Drug Development Professionals I. Troubleshooting Guide: Common Issues and Solutions This section addresses specific challenges you may encounter during the synthesis, providing explanati...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis, providing explanations and actionable solutions.

Question: I am observing a significant amount of an over-methylated byproduct, N,N,4-trimethylpentan-2-amine. How can I prevent its formation?

Answer: The formation of the tertiary amine, N,N,4-trimethylpentan-2-amine, is a common issue arising from the over-alkylation of the desired secondary amine product.[1] This typically occurs when the primary amine product reacts further with the methylating agent. To mitigate this, consider the following strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. Using a minimal excess or even a 1:1 molar ratio of the methylating agent to the primary amine can significantly reduce the likelihood of a second methylation event.

  • Choice of Methylating Agent: Traditional methylating agents like methyl iodide or dimethyl sulfate are highly reactive and can lead to over-methylation.[2] Consider using less reactive alternatives. For instance, reductive amination using formaldehyde followed by a reducing agent is a common method for N-methylation.[2]

  • Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and improve selectivity, favoring the formation of the secondary amine. Additionally, monitoring the reaction progress closely using techniques like TLC or GC-MS and stopping the reaction once the starting material is consumed can prevent the accumulation of the over-methylated product.

Question: My final product is contaminated with unreacted 4,4-dimethyl-2-pentanone. What are the likely causes and how can I improve the conversion?

Answer: Incomplete conversion of the starting ketone, 4,4-dimethyl-2-pentanone, is often due to issues with the imine formation or the reduction step in a reductive amination protocol.[3]

  • Imine Formation Equilibrium: The formation of the imine intermediate from the ketone and methylamine is a reversible reaction.[3] To drive the equilibrium towards the imine, it is crucial to remove the water that is formed as a byproduct.[3] This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[4]

  • pH Control: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-5).[1] At this pH, the carbonyl oxygen is protonated, which activates the carbonyl group for nucleophilic attack by the amine. However, if the pH is too low, the amine will be protonated to its non-nucleophilic ammonium salt, inhibiting the reaction.[1]

  • Reducing Agent Activity: Ensure that your reducing agent is active and added in a sufficient amount. For instance, if using sodium borohydride, be aware that it can be consumed by reaction with the solvent (especially protic solvents) or by reduction of the starting ketone if added too early.[1] More selective reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion in the presence of the ketone.[1][5]

Question: I am seeing a byproduct with a similar mass to my product, but it elutes at a different retention time in my analysis. What could this be?

Answer: A common isomeric byproduct in this synthesis is the result of the Mannich reaction, which can produce isomeric β-dimethylamino ketones if not properly controlled.[6] In the context of the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, an analogous side reaction could lead to the formation of a structural isomer.

Another possibility is the formation of aldol condensation products of the starting ketone, 4,4-dimethyl-2-pentanone, especially under basic or acidic conditions. These self-condensation products can further react to form a complex mixture of byproducts.

To identify the unknown byproduct, it is essential to use analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. Comparing the spectral data of the impurity with that of the desired product and potential side products will help in its structural elucidation.

To minimize the formation of these byproducts, careful control of reaction temperature and pH is crucial. Running the reaction at a lower temperature can disfavor side reactions with higher activation energies.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

What is the most common and efficient method for synthesizing 4,4-Dimethyl-2-(methylamino)pentan-1-ol?

The most widely employed and efficient method for the synthesis of N,4-Dimethylpentan-2-amine, a closely related structure, is reductive amination.[7] This can be adapted for the synthesis of the target alcohol. The process typically involves the reaction of 4,4-dimethyl-2-pentanone with methylamine to form an intermediate imine, which is then reduced to the desired secondary amine.[3][7] For the synthesis of the target amino alcohol, a subsequent reduction of a corresponding ester or acid would be required, or a starting material already containing the hydroxyl group would be used.

What are the key parameters to optimize for a successful reductive amination?

The key parameters for a successful reductive amination include:

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for their selectivity in reducing the iminium ion over the starting carbonyl compound.[1][4]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCE) and tetrahydrofuran (THF) are commonly used solvents.[8]

  • Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required in some cases.[9]

  • pH: As mentioned earlier, maintaining a weakly acidic pH (4-5) is critical for efficient imine formation.[1]

How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9] TLC provides a quick and simple way to visualize the consumption of the starting materials and the formation of the product. GC-MS offers more detailed information, allowing for the identification and quantification of the starting materials, product, and any byproducts.

III. Data and Protocols

Table 1: Impact of Key Parameters on Byproduct Formation
ParameterPotential Byproduct(s)Recommendation for Minimization
Methylating Agent Stoichiometry N,N,4-trimethylpentan-2-amine (Over-methylation)Use a 1:1 or slight excess of the methylating agent relative to the amine.
Reaction Temperature Aldol condensation products, Isomeric byproductsMaintain a controlled, lower reaction temperature (e.g., 0 °C to room temperature).
pH Side reactions from overly acidic or basic conditionsMaintain a weakly acidic pH (4-5) using a suitable buffer or acid catalyst.
Water Content Incomplete reaction, hydrolysis of intermediatesUse anhydrous solvents and consider adding a dehydrating agent.
Choice of Reducing Agent Reduction of starting ketoneUse a selective reducing agent like NaBH3CN or NaBH(OAc)3.[1][4]
Diagram 1: Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Ketone 4,4-Dimethyl- 2-pentanone Imine Imine Intermediate Ketone->Imine + Methylamine - H2O Aldol Aldol Condensation Product Ketone->Aldol Self-condensation Methylamine Methylamine Product 4,4-Dimethyl-2- (methylamino)pentan-1-ol Imine->Product + Reducing Agent Overmethylation N,N,4-trimethyl- pentan-2-amine Product->Overmethylation + Methylating Agent

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for Reactions with 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Welcome to the technical support center for catalytic reactions involving 4,4-Dimethyl-2-(methylamino)pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for catalytic reactions involving 4,4-Dimethyl-2-(methylamino)pentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing reaction conditions and addressing common challenges encountered during experiments with this sterically hindered amino alcohol.

The unique structure of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, featuring a secondary amine, a primary alcohol, and a bulky neopentyl group, presents both opportunities and challenges in chemical synthesis. Achieving high yield and selectivity requires careful consideration of catalyst choice, reaction conditions, and potential side reactions. This guide is structured to address the most common transformations: O-Acylation , N-Alkylation , and Selective Oxidation of the Primary Alcohol .

I. Chemoselective O-Acylation of the Primary Alcohol

The esterification of the primary hydroxyl group in the presence of a secondary amine is a common synthetic step. The key challenge is to prevent N-acylation.

Frequently Asked Questions (FAQs) for O-Acylation

Q1: What are the recommended catalyst systems for selective O-acylation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol?

A1: For sterically hindered primary alcohols, especially in the presence of a nucleophilic amine, organocatalysts are generally the preferred choice.

  • 4-(Dimethylamino)pyridine (DMAP): This is a highly efficient nucleophilic catalyst for acylation reactions.[1][2] It operates by forming a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent than the corresponding anhydride or acyl chloride.[2] For sterically hindered alcohols, DMAP catalysis is often effective, though it may require elevated temperatures.[1]

  • 1-Methylimidazole (MI): MI is another effective organocatalyst for the acylation of sterically hindered alcohols and can sometimes be more efficient than DMAP, especially for tosylation reactions.[3]

  • Acid Catalysis: Under acidic conditions, the amine is protonated and thus deactivated as a nucleophile, allowing for selective O-acylation.[4] Trifluoroacetic acid or methanesulfonic acid can be used as both the catalyst and solvent.[4]

Q2: I am observing significant N-acylation as a side product. How can I improve O-selectivity?

A2: N-acylation is a common side reaction. Here are several strategies to enhance O-selectivity:

  • Protonation of the Amine: As mentioned, conducting the reaction under acidic conditions will protect the amine functionality.

  • Choice of Acylating Agent: The nature of the acylating agent can influence selectivity. For instance, using N-carbonylimidazoles in the presence of a suitable catalyst can lead to highly chemoselective esterification.[5]

  • Temperature Control: Lowering the reaction temperature can sometimes favor O-acylation, as the activation energy for N-acylation might be higher. However, for sterically hindered substrates, some heating might be necessary to drive the reaction to completion.[1]

Troubleshooting Guide for O-Acylation
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Catalyst deactivation by acidic impurities.[1] 2. Insufficient reactivity of the sterically hindered alcohol. 3. Water in the reaction medium hydrolyzing the acylating agent.[1]1. Ensure all reagents and solvents are free from acidic impurities. 2. Increase reaction temperature or switch to a more active catalyst like 1-methylimidazole.[3] 3. Use anhydrous solvents.
Formation of N-Acylurea Byproduct Use of carbodiimide coupling agents (e.g., DCC) can lead to the formation of N-acylurea.[1]Maintain a low reaction temperature (0 °C to room temperature) to minimize this side reaction.[1]
Difficult Product Purification The basic nature of the DMAP catalyst and the product can complicate purification.An acidic wash during workup can help remove DMAP. Alternatively, using a recyclable catalyst like DMAP·HCl can simplify purification.[6]
Experimental Protocol: DMAP-Catalyzed O-Acetylation
  • To a stirred solution of 4,4-Dimethyl-2-(methylamino)pentan-1-ol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂), add triethylamine (1.5 equiv.).

  • Add a catalytic amount of DMAP (0.1 equiv.).

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with CH₂Cl₂.

  • Wash the organic layer with dilute HCl to remove DMAP and triethylamine, followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Selective N-Alkylation of the Secondary Amine

Alkylation of the secondary amine in 4,4-Dimethyl-2-(methylamino)pentan-1-ol can be achieved using various catalytic methods. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a particularly attractive, atom-economical approach.

Frequently Asked Questions (FAQs) for N-Alkylation

Q1: What are the state-of-the-art catalytic systems for N-alkylation of secondary amines with alcohols?

A1: The "borrowing hydrogen" strategy, where an alcohol is temporarily oxidized to an aldehyde in situ, is a green and efficient method for N-alkylation.

  • Ruthenium Catalysts: Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂ with a bidentate phosphine ligand (e.g., dppf or DPEphos), are effective for the N-alkylation of primary and secondary amines with alcohols.[2][7] These reactions typically produce water as the only byproduct.[8]

  • Iridium Catalysts: Iridium-based catalysts are also widely used for hydrogen autotransfer reactions and can be highly efficient for N-alkylation.

  • Gold Catalysts: Gold nanoparticles supported on titania have been shown to be efficient heterogeneous catalysts for the clean and atom-efficient N-alkylation of amines with alcohols under mild, base-free conditions.[8]

Q2: How can I avoid O-alkylation of the primary alcohol?

A2: O-alkylation is generally less favorable than N-alkylation under these conditions, especially with the "borrowing hydrogen" methodology, which proceeds through an imine intermediate. The higher nucleophilicity of the amine compared to the alcohol ensures selective N-alkylation.

Troubleshooting Guide for N-Alkylation
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion 1. Catalyst deactivation. 2. Steric hindrance from the neopentyl group slowing down the reaction. 3. Insufficient reaction temperature.1. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. 2. Increase catalyst loading or reaction time. 3. For sterically hindered substrates, higher temperatures may be required.[2]
Formation of Side Products Over-alkylation leading to quaternary ammonium salts (less common with secondary amines).Use a stoichiometric amount of the alkylating agent.
Racemization at the Chiral Center If the reaction conditions are harsh, there is a potential for racemization.Use milder reaction conditions and catalysts known to preserve stereochemistry.[9]
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with Benzyl Alcohol
  • In a glovebox, charge a Schlenk tube with [Ru(p-cymene)Cl₂]₂ (0.5 mol%), DPEphos (1.1 mol%), and 4,4-Dimethyl-2-(methylamino)pentan-1-ol (1.0 mmol).

  • Add benzyl alcohol (1.2 mmol) and toluene (2 mL).

  • Seal the tube and heat the reaction mixture at reflux (approx. 110 °C) for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-benzylated product.

III. Selective Oxidation of the Primary Alcohol

The selective oxidation of the primary alcohol to an aldehyde, without affecting the secondary amine, is a valuable transformation.

Frequently Asked Questions (FAQs) for Selective Oxidation

Q1: Which catalyst systems are recommended for the selective oxidation of the primary alcohol in 4,4-Dimethyl-2-(methylamino)pentan-1-ol?

A1: Copper/nitroxyl radical-based catalyst systems are well-suited for the selective aerobic oxidation of primary alcohols.

  • Stahl Oxidation: This system typically employs a copper(I) salt (e.g., CuI), a nitroxyl radical (e.g., TEMPO or a derivative like ABNO), and often a nitrogen-based ligand (e.g., a bipyridine derivative).[10][11] It is known for its high selectivity for primary alcohols over secondary alcohols and its tolerance of various functional groups, including amines.[10][11]

  • Heterogeneous Catalysts: Immobilized nitroxyl radicals, such as 1-methyl-2-azaadamantane N-oxyl on magnetic polystyrene nanospheres, offer the advantage of easy catalyst separation and recycling.[12]

Q2: I am concerned about over-oxidation to the carboxylic acid. How can I prevent this?

A2: Over-oxidation is a potential issue in alcohol oxidations.

  • Catalyst Choice: The Stahl oxidation system is generally selective for the formation of aldehydes from primary alcohols with minimal over-oxidation.[13]

  • Reaction Monitoring: Careful monitoring of the reaction by TLC or GC-MS is crucial. The reaction should be stopped once the starting material is consumed.

  • Workup Procedure: The addition of a saturated aqueous solution of NaHCO₃ after the reaction can help suppress over-oxidation during workup.[14]

Troubleshooting Guide for Selective Oxidation
Issue Potential Cause(s) Troubleshooting Steps
Slow or Incomplete Reaction 1. Inefficient catalyst turnover. 2. For aliphatic alcohols, the reaction can be slower than for benzylic or allylic alcohols.[11]1. Ensure an adequate supply of the terminal oxidant (air or O₂). 2. Increase reaction time or temperature (e.g., to 50 °C).[11]
Formation of Unidentified Byproducts Potential side reactions involving the amine functionality, although less common with the recommended catalyst systems.Ensure the use of a highly selective catalyst system like the Stahl oxidation.
Difficult Purification of the Aldehyde Aldehydes can be volatile and prone to decomposition.Purification is often straightforward, sometimes only requiring filtration through a silica plug to remove the copper salts.[15] Minimize handling and exposure to air.
Experimental Protocol: Copper/TEMPO-Catalyzed Aerobic Oxidation
  • To a round-bottomed flask, add 4,4-Dimethyl-2-(methylamino)pentan-1-ol (1.0 mmol), CuI (5 mol%), and TEMPO (5 mol%).

  • Add acetonitrile (MeCN) as the solvent.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or an O₂ balloon for faster reaction).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • If necessary, further purification can be achieved by column chromatography.

IV. Visualized Workflows

Catalyst Selection Workflow

CatalystSelection Start Desired Transformation O_Acylation O-Acylation Start->O_Acylation N_Alkylation N-Alkylation Start->N_Alkylation Oxidation Oxidation Start->Oxidation DMAP DMAP / MI O_Acylation->DMAP Organocatalytic Acid_Cat Acid Catalysis O_Acylation->Acid_Cat Amine Protection Ru_Cat Ru / Ir Catalysis (Borrowing Hydrogen) N_Alkylation->Ru_Cat Homogeneous Au_Cat Au Nanoparticles N_Alkylation->Au_Cat Heterogeneous Stahl_Ox Stahl Oxidation (Cu/TEMPO) Oxidation->Stahl_Ox Selective Aerobic

Caption: Decision tree for initial catalyst selection based on the desired reaction.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Catalyst Assess Catalyst Activity & Potential Deactivation Check_Reagents->Check_Catalyst Reagents OK Success Yield Improved Check_Reagents->Success Impurity Found Optimize_Conditions Adjust Temperature, Time, & Stoichiometry Check_Catalyst->Optimize_Conditions Catalyst OK Check_Catalyst->Success Catalyst Replaced Consider_Alternative Evaluate Alternative Catalyst System Optimize_Conditions->Consider_Alternative No Improvement Optimize_Conditions->Success Conditions Optimized Consider_Alternative->Success New Catalyst Works

Caption: A systematic approach to troubleshooting low reaction yields.

V. References

  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for DMAP Catalysis. BenchChem.

  • Enyong, A. B., & Moasser, B. (2014). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 79(16), 7559–7563.

  • Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines. (2020). Chemical Communications.

  • Kinetic resolution of racemic 1,2‐amino alcohols. (n.d.). ResearchGate.

  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. (2012). The Journal of Organic Chemistry.

  • Birnbaum, E. R. (1937). The oxidation of amino alcohols. ThinkIR: The University of Louisville's Institutional Repository.

  • Xu, L., et al. (2012). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate.

  • Hamid, M. H. S. A., & Williams, J. M. J. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774.

  • Kinetic resolution of racemic amino alcohols through intermolecular acetalization catalyzed by a chiral Brønsted acid. (2015). Journal of the American Chemical Society.

  • Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols. (2018). New Journal of Chemistry.

  • Process for the purification of an aminoalcohol. (1999). Google Patents.

  • Hoover, J. M., & Stahl, S. S. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromo-benzaldehyde. Organic Syntheses, 90, 240-250.

  • Hamid, M., & Williams, J. M. J. (2007). Ruthenium catalysed N-alkylation of amines with alcohols. Chemical Communications, (7), 725-727.

  • Enyong, A. B., & Moasser, B. (2014). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 79(16), 7559-7563.

  • 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications. (2024, August 17). YouTube.

  • Selective Aerobic Oxidation of Primary Alcohols to Aldehydes. (n.d.). ResearchGate.

  • Cu/Nitroxyl Catalyzed Aerobic Oxidation of Primary Amines into Nitriles at Room Temperature. (2012). PMC.

  • Heterogeneous Catalysis for Oxidation of Alcohol via 1‐Methyl‐2‐azaadamanane N‐oxyl Immobilized on Magnetic Polystyrene Nanosphere. (n.d.). ResearchGate.

  • Chemoselective Acylation of Nucleosides. (2016). PMC.

  • Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation. (2019). MDPI.

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry.

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2014). RSC Advances.

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). Chemical Research in Chinese Universities.

  • Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. (2012). PMC.

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2017). ScholarWorks @ UTRGV.

  • Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC.

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). (2005). ResearchGate.

  • Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. (2023). The Journal of Organic Chemistry.

  • Yan, T., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307.

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. (2013). PMC.

  • Liu, Z., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239.

  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (2025). BenchChem.

  • Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. (n.d.). ResearchGate.

  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. (2021). PubMed.

  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.

Sources

Troubleshooting

Managing reaction temperature for optimal 4,4-Dimethyl-2-(methylamino)pentan-1-ol yield

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. This guide is designed to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. Given the niche nature of this specific amino alcohol, this document leverages established principles of reductive amination, the most probable synthetic route, to provide a robust framework for optimizing reaction conditions and maximizing yield. This guide is structured to offer full editorial control, allowing for a flexible and intuitive approach to problem-solving in the laboratory.

The synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol most likely proceeds via the reductive amination of 4,4-dimethyl-2-pentanone with methylamine. This two-step, one-pot reaction involves the formation of an imine intermediate, followed by its reduction to the desired secondary amine. The careful control of reaction parameters, particularly temperature, is critical for achieving high yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, with a focus on the impact of reaction temperature.

Q1: My reaction yield is consistently low. What are the most likely causes related to temperature?

A1: Low yield in reductive amination can often be traced back to temperature-related issues affecting either the imine formation or the reduction step.

  • Imine Formation (Step 1): This is an equilibrium-driven process.[1]

    • Temperature too low: The rate of imine formation will be slow, leading to an incomplete reaction and unreacted starting materials. Gentle heating can often drive the equilibrium towards the imine.[2]

    • Temperature too high: While initially increasing the reaction rate, excessive heat can lead to the degradation of the starting materials or the imine product.

  • Reduction (Step 2): The activity of the reducing agent, typically sodium borohydride (NaBH₄), is temperature-dependent.

    • Temperature too low (e.g., 0°C): The reduction of the imine may be sluggish, requiring extended reaction times.[2]

    • Temperature too high: This can cause several problems:

      • Rapid, uncontrolled reaction leading to the formation of byproducts.

      • Decomposition of the reducing agent, especially if the reaction is run for an extended period.[3]

      • Competitive reduction of the starting ketone (4,4-dimethyl-2-pentanone) to the corresponding alcohol (4,4-dimethyl-2-pentanol), a common side reaction.[4]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my starting ketone. What is it, and how can I prevent its formation?

A2: The most likely byproduct is 4,4-dimethyl-2-pentanol, resulting from the direct reduction of the starting ketone by sodium borohydride.[2][4] This side reaction becomes more prominent at higher temperatures.

Solutions:

  • Two-Step Temperature Profile:

    • Imine Formation: Allow the imine to form at room temperature or with gentle heating for a sufficient period (monitor by TLC or LC-MS) before adding the reducing agent.[4]

    • Reduction: Cool the reaction mixture to 0°C before the portion-wise addition of sodium borohydride.[2] This will favor the reduction of the more electrophilic imine over the ketone.

  • Alternative Reducing Agents: Consider using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for imines in the presence of ketones.[4][5]

Q3: My reaction seems to stall after the initial conversion. Could temperature be the cause?

A3: Yes, a stalled reaction can be due to several temperature-related factors:

  • Suboptimal pH at Different Temperatures: The optimal pH for imine formation is typically weakly acidic (around 4-6).[2] Temperature can affect the pKa of the reaction components and the pH of the solution, potentially shifting it out of the optimal range.

  • Reagent Degradation: If the reaction is run at an elevated temperature for an extended period, the sodium borohydride can decompose, leading to a loss of reducing power.[3]

  • Precipitation of Intermediates: In some solvent systems, temperature changes can cause the imine or its salt to precipitate out of the solution, making it unavailable for reduction.

Recommendations:

  • Monitor pH: If possible, monitor and adjust the pH of the reaction mixture.

  • Staged Reagent Addition: If a long reaction time at elevated temperature is necessary for imine formation, consider adding the sodium borohydride in portions over time to maintain its concentration.

  • Solvent Selection: Ensure that the chosen solvent can keep all reactants and intermediates in the solution throughout the desired temperature range.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol?

A1: There is no single "ideal" temperature, but rather an optimal temperature profile for the two stages of the reaction:

Reaction StageRecommended TemperatureRationale
Imine Formation Room Temperature to 50°CBalances reaction rate with the stability of reactants and intermediates. Higher temperatures may be needed for sterically hindered ketones.
Reduction (with NaBH₄) 0°C to Room TemperatureMinimizes the reduction of the starting ketone and controls the exothermicity of the reaction.[2][6]
Q2: How does the choice of reducing agent affect the optimal reaction temperature?

A2: The reactivity of the reducing agent is a key factor.

Reducing AgentTypical Reaction TemperatureNotes
Sodium Borohydride (NaBH₄) 0°C to Room TemperatureA strong reducing agent that can also reduce the starting ketone.[7][8] Temperature control is crucial.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Room TemperatureA milder and more selective reagent, allowing for a one-pot reaction at a single temperature.[5]
Sodium Cyanoborohydride (NaBH₃CN) Room TemperatureSimilar to NaBH(OAc)₃ in terms of selectivity, but care must be taken due to the potential release of cyanide.[4]
Q3: Can I run the entire reaction at an elevated temperature to speed it up?

A3: While it may seem tempting, running the entire reaction at a consistently high temperature (e.g., > 50°C) is generally not recommended when using sodium borohydride. This approach is likely to lead to a significant increase in the formation of the 4,4-dimethyl-2-pentanol byproduct and potential degradation of the reducing agent, ultimately lowering the overall yield of the desired product.[3]

Q4: How can I monitor the progress of the reaction to optimize the temperature and reaction time?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress.[2]

  • TLC: Allows for a quick and easy way to visualize the consumption of the starting ketone and the formation of the product.

  • LC-MS: Provides more detailed information, allowing for the identification of the imine intermediate and any byproducts.

Q5: What are the best practices for quenching the reaction, and does temperature play a role?

A5: The reaction is typically quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate at 0°C.[2] The low temperature helps to control the exothermic quenching of any remaining sodium borohydride and minimizes potential side reactions during workup.

Experimental Protocols

General Procedure for the Reductive Amination of 4,4-Dimethyl-2-pentanone

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of Amino Alcohols

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the Technical Support Center for understanding and troubleshooting the reactivity of amino alcohols. This guide focuses on t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for understanding and troubleshooting the reactivity of amino alcohols. This guide focuses on the principles of how solvents influence the chemical behavior of bifunctional molecules containing both amine and alcohol moieties. While the specific compound 4,4-Dimethyl-2-(methylamino)pentan-1-ol is not extensively documented in scientific literature, the foundational principles, troubleshooting steps, and experimental designs discussed herein are directly applicable to it and the broader class of amino alcohols.[1] As a Senior Application Scientist, my goal is to provide you with both the theoretical underpinnings and practical, field-proven insights to optimize your reactions, troubleshoot unexpected outcomes, and design robust experimental plans.

The choice of solvent is a critical parameter in chemical synthesis, capable of dramatically altering reaction rates, selectivity, and even the mechanism of a transformation.[2][3] For amino alcohols, the presence of two distinct functional groups—a nucleophilic amine and a hydroxyl group that can act as either a nucleophile or a proton donor—creates a complex interplay with the surrounding solvent molecules. This guide will help you navigate these complexities.

Troubleshooting Guide: Common Experimental Issues

This section is designed to address specific problems you may encounter during your experiments with amino alcohols.

Q1: My N-alkylation reaction is slow and gives low yields. What is the role of the solvent?

A1: This is a common issue that often points to suboptimal solvent selection for a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of your amino alcohol is the nucleophile, and its reactivity is highly dependent on how it interacts with the solvent.

Causality:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess acidic protons (O-H or N-H bonds) and are capable of hydrogen bonding.[4][5] They can form a "cage" of solvent molecules around the lone pair of your amine nucleophile through hydrogen bonds.[6] This solvation shell stabilizes the amine but also sterically hinders it and lowers its energy, making it less reactive and slowing down the SN2 reaction.[6][7]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents have dipole moments but lack acidic protons.[5][6] They can solvate the counter-ion of your alkylating agent (e.g., the sodium in NaI if you are performing a Finkelstein reaction to generate an alkyl iodide in situ) but do not strongly solvate the amine nucleophile.[8] This leaves the amine "naked" and highly reactive, significantly accelerating the SN2 reaction rate.[6] For instance, the rate of an SN2 reaction can be thousands of times faster in a polar aprotic solvent compared to a polar protic one.[6]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol or methanol, switch to acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).

  • Ensure Anhydrous Conditions: Water is a protic solvent. Ensure your reagents and solvent are dry, as even small amounts of water can decrease the nucleophilicity of the amine.

  • Consider Solvent Polarity: While aprotic, the polarity of the solvent still matters. Highly polar aprotic solvents like DMSO are excellent at dissolving charged intermediates and can accelerate reactions involving charged nucleophiles.

Data Snapshot: Relative Rate of a Typical SN2 Reaction

SolventTypeDielectric Constant (ε)Relative Rate
MethanolPolar Protic331
WaterPolar Protic80~7
AcetonePolar Aprotic21~500
AcetonitrilePolar Aprotic37~5,000
DMFPolar Aprotic37~10,000
DMSOPolar Aprotic47~15,000

Note: These are representative values and can vary significantly based on the specific reactants.

Q2: I am observing significant amounts of elimination byproducts in my substitution reaction. How can I use the solvent to favor substitution?

A2: The competition between substitution (SN2) and elimination (E2) is a classic challenge. The solvent plays a key role in tipping the balance. Your amino alcohol can act as both a nucleophile (favoring substitution) and a base (favoring elimination).

Causality:

  • Favoring SN2: As discussed above, polar aprotic solvents enhance the nucleophilicity of your amine without significantly increasing its basicity, thus favoring the SN2 pathway.[6]

  • Favoring E2: While strong bases are typically used for E2 reactions, even a moderately basic amine can promote elimination, especially with hindered electrophiles or at higher temperatures. Protic solvents can stabilize the transition state of elimination reactions, but their primary effect in this competition is often the suppression of the SN2 rate, which can make elimination more competitive.[7]

Troubleshooting Workflow:

G start High Elimination Byproduct Observed solvent_check What is your solvent? start->solvent_check protic Polar Protic (e.g., Ethanol) solvent_check->protic Protic aprotic Polar Aprotic (e.g., DMF) solvent_check->aprotic Aprotic action_protic Switch to a Polar Aprotic Solvent (e.g., Acetonitrile, DMF, DMSO) protic->action_protic action_aprotic Consider lowering temperature. Is your base/nucleophile too bulky? aprotic->action_aprotic result_protic Increases S_N2 rate relative to E2 action_protic->result_protic result_aprotic Reduces thermal energy favoring elimination action_aprotic->result_aprotic

Caption: Decision workflow for minimizing elimination byproducts.

Q3: My reaction involving the hydroxyl group is not working. Could the solvent be interfering?

A3: Absolutely. The hydroxyl group is a strong hydrogen bond donor and acceptor. Solvent interactions can either passivate it or, in some cases, activate it.

Causality:

  • As a Nucleophile (e.g., O-alkylation, esterification): Similar to the amine, the nucleophilicity of the hydroxyl group can be diminished by hydrogen bonding with polar protic solvents. However, protic solvents can also activate the electrophile by hydrogen bonding to its leaving group, making the situation more complex. For O-alkylation, deprotonating the alcohol to the more potent alkoxide nucleophile is common, and in this case, polar aprotic solvents are strongly preferred to avoid protonating the alkoxide back to the neutral alcohol.

  • As a Leaving Group: To make the hydroxyl group a good leaving group, it must be protonated or converted to a sulfonate ester (e.g., tosylate, mesylate). These reactions are often run in non-nucleophilic, moderately polar solvents like dichloromethane (DCM) or in the presence of a non-nucleophilic base like pyridine, which can also serve as the solvent.

  • Oxidation Reactions: The oxidation of amino alcohols to amino acids or aldehydes requires careful solvent choice.[9] Water is often used as a solvent for these reactions, especially with metal catalysts, as it is environmentally benign and can participate in the reaction mechanism.[9][10] However, some organic solvents can be oxidized themselves, so inert solvents like DCM or acetonitrile may be required depending on the oxidant.

Troubleshooting Steps:

  • Assess the Role of the -OH Group: Is it a nucleophile, a leaving group, or the site of oxidation?

  • For Nucleophilic Reactions: If you have deprotonated the alcohol to an alkoxide, use a polar aprotic solvent (e.g., THF, DMF).

  • For Leaving Group Formation: Use a non-nucleophilic solvent like DCM or pyridine.

  • For Oxidation: Consult the literature for your specific oxidizing agent. Water is a good starting point for many catalytic oxidations, but compatibility must be verified.[9]

Q4: My reaction is supposed to be stereoselective, but I'm getting a mixture of diastereomers. How can the solvent influence this?

A4: The solvent can have a profound impact on the three-dimensional arrangement of the transition state, which dictates the stereochemical outcome of a reaction.

Causality: This is particularly evident in reactions like the reduction of a protected amino ketone to form a syn- or anti-amino alcohol.

  • Chelation Control: In non-polar or weakly coordinating solvents (like THF), a Lewis acidic reducing agent (e.g., one containing Li, Mg, or Zn) can coordinate to both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid, cyclic transition state. The hydride is then delivered to one face of the carbonyl, leading to a high diastereoselectivity for the syn-amino alcohol.

  • Non-Chelation (Felkin-Anh) Control: In strongly coordinating or protic solvents (like ethanol), the solvent molecules can compete for coordination to the Lewis acid or the reactants.[11] This disrupts the chelated intermediate. The reaction then proceeds through an open-chain transition state, governed by sterics (the Felkin-Anh model), which often leads to the formation of the anti-amino alcohol. The use of an alcohol as a solvent can significantly increase the diastereoselectivity for borohydride reducing agents.[11]

Troubleshooting Steps:

  • Analyze the Desired Stereochemical Pathway: Are you aiming for a chelation-controlled or a Felkin-Anh-type product?

  • For Chelation Control: Use non-coordinating solvents like THF, toluene, or dichloromethane at low temperatures.

  • For Non-Chelation Control: Use coordinating solvents like methanol or ethanol. Sometimes, a switch to a bulkier protecting group on the nitrogen is also necessary to sterically disfavor chelation.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between polar protic and polar aprotic solvents for amino alcohol reactions?

A1: Understanding this distinction is fundamental to controlling the reactivity of your amino alcohol.

FeaturePolar Protic SolventsPolar Aprotic Solvents
Definition Contain O-H or N-H bonds; can donate hydrogen bonds.[4]Lack O-H or N-H bonds; cannot donate hydrogen bonds.[5][8]
Examples Water, Methanol, Ethanol, Acetic Acid, IsopropanolDMSO, DMF, Acetonitrile, Acetone, THF, DCM
Effect on Nucleophiles (Amine/Alcohol) Strongly solvate and stabilize nucleophiles via H-bonding, decreasing their reactivity.[6][7]Do not H-bond with nucleophiles, leaving them "naked" and highly reactive.[6][8]
Effect on Cations/Anions Solvate both cations and anions effectively.[4] Excellent for SN1 reactions as they stabilize both the carbocation and the leaving group.[5][7]Solvate cations well via dipole-ion interactions but are poor at solvating anions.[8]
Preferred Reaction Type SN1, E1SN2, E2
Q2: How does solvent polarity affect reaction rates?

A2: The effect of solvent polarity on reaction rates can be predicted by considering the charge distribution of the reactants and the transition state (TS). The Hughes-Ingold rules summarize these effects. A solvent with higher polarity will better stabilize charged species. Therefore:

  • If the transition state is more charged or has a more dispersed charge than the reactants, increasing solvent polarity will stabilize the TS more and increase the reaction rate .

  • If the transition state is less charged than the reactants, increasing solvent polarity will stabilize the reactants more and decrease the reaction rate .

G cluster_0 Reaction: A + B -> [A---B]‡ -> C cluster_1 Solvent Effect A Reactants TS Transition State (TS) A->TS ΔG‡ (Activation Energy) polarity Increase Solvent Polarity stabilization Stabilizes Charged Species polarity->stabilization ts_charge Is TS more charged than Reactants? stabilization->ts_charge yes Yes ts_charge->yes e.g., S_N1 no No ts_charge->no e.g., reaction of two neutral species to form a neutral TS rate_increase Rate Increases yes->rate_increase rate_decrease Rate Decreases no->rate_decrease

Caption: How solvent polarity influences reaction rates based on transition state charge.

Q3: What are some "green" or environmentally friendly solvent alternatives?

A3: The principles of green chemistry encourage the replacement of hazardous solvents. For amino alcohol chemistry, several options are gaining traction:

  • Water: It is non-toxic, non-flammable, and inexpensive. It is an excellent solvent for SN1 reactions and many types of catalytic reactions, including some oxidations and hydrogenations.[10][12] The aminolysis of epoxides to form β-amino alcohols can proceed effectively in water without any catalyst.[12]

  • Supercritical CO2 (scCO2): This fluid has tunable properties and can be used as a solvent for various reactions, including N-alkylation of amines with alcohols.[13] It is non-toxic and easily removed, but requires specialized high-pressure equipment.[13]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a much lower melting point than the individual components.[14] Amino alcohols themselves, such as 2-(methylamino)ethanol, can be used as the hydrogen bond donor component in DESs designed for applications like CO2 capture.[14][15]

  • Solvent-Free Conditions: In some cases, reactions can be run "neat" without any solvent, especially if one of the reactants is a liquid.[12] This is the most atom-economical approach. For example, the ring-opening of epoxides with amines can be catalyzed by silica gel under solvent-free conditions.[12]

Q4: How do I design an experiment to screen for the optimal solvent?

A4: A systematic solvent screen is a crucial part of process development. High-throughput screening (HTS) arrays are ideal, but a manual screen is also highly effective.

Experimental Protocol: Solvent Screening for N-Alkylation of an Amino Alcohol

  • Preparation:

    • Set up an array of identical reaction vials (e.g., 8 mL vials with screw caps and PTFE septa). Ensure all glassware is clean and dry.

    • Prepare a stock solution of your amino alcohol and alkylating agent in a suitable, volatile solvent (e.g., DCM) to facilitate accurate dispensing.

    • Add an internal standard to the stock solution for accurate quantification by GC or HPLC.

  • Reaction Setup:

    • Dispense an equal aliquot of the reactant stock solution into each vial.

    • Carefully evaporate the volatile solvent under a stream of nitrogen.

    • Add a magnetic stir bar to each vial.

    • Add the selected screening solvents (e.g., 1 mL each of Toluene, THF, MeCN, DMF, DMSO, Isopropanol, Ethanol) to the respective vials.

    • If the reaction requires a base, add it now.

    • Seal the vials and place them in a temperature-controlled heating block with stirring.

  • Monitoring & Analysis:

    • At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot (e.g., 10 µL) from each vial.

    • Quench the aliquot in a prepared vial containing a suitable solvent and any necessary workup solution (e.g., dilute acid or base).

    • Analyze the quenched samples by TLC, GC, or LC-MS to determine the conversion of starting material and the formation of the product.

  • Interpretation:

    • Plot the percentage conversion versus time for each solvent.

    • The solvent that provides the highest conversion in the shortest time, with the fewest byproducts, is your lead candidate for optimization.

Workflow Diagram: Solvent Screening Experiment

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_analysis 3. Analysis cluster_interp 4. Interpretation prep1 Prepare Reactant Stock Solution (with Internal Standard) setup1 Aliquot Stock Solution into Vial Array prep1->setup1 setup2 Evaporate Dispensing Solvent setup1->setup2 setup3 Add Screening Solvents (1 per vial) setup2->setup3 setup4 Add Base (if needed) setup3->setup4 setup5 Heat & Stir setup4->setup5 analysis1 Time-Point Sampling setup5->analysis1 analysis2 Quench & Dilute analysis1->analysis2 analysis3 Analyze by GC/HPLC/TLC analysis2->analysis3 interp1 Plot Conversion vs. Time analysis3->interp1 interp2 Identify Optimal Solvent interp1->interp2

Caption: Step-by-step workflow for a parallel solvent screening experiment.

References

  • Kinetic Solvent Effects in Organic Reactions.ChemRxiv.
  • Protic vs Aprotic Solvents Explained.Scribd.
  • Influence of the Nature of the Solvent on the Direction of the Catalytic Reaction of Aminoalkylation of Unsymmetrical Aliph
  • Kinetic Solvent Effects in Organic Reactions.ChemRxiv.
  • Can you list some protic solvent and aprotic solvents?Quora.
  • Polar Protic and Aprotic Solvents.ChemTalk.
  • Polar Protic and Polar Aprotic Solvents.Chemistry Steps.
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry.Orango.
  • Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols.
  • An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction.
  • An Experimental Assessment of Model-Based Solvent Selection for Enhancing Reaction Kinetics.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.Beilstein Journal of Organic Chemistry.
  • Reaction of Aqueous 2-(N-Methylamino)ethanol Solutions with Carbon Dioxide. Chemical Species and Their Conformations Studied by Vibrational Spectroscopy and ab Initio Theories.The Journal of Physical Chemistry A.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • Amino Alcohol Solvent.Area.
  • Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions.
  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2.Journal of the American Chemical Society.
  • Effect of temperature and composition on physical properties of deep eutectic solvents based on 2-(methylamino)ethanol.MOST Wiedzy.
  • Impact of Solvent on the Thermal Stability of Amines.Industrial & Engineering Chemistry Research.
  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.Chemical Reviews.
  • Steric Effects in Light-Induced Solvent Proton Abstraction.The Journal of Physical Chemistry B.
  • Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.Benchchem.
  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite C
  • Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite C
  • Reaction of Aqueous 2-(N-Methylamino)ethanol Solutions with Carbon Dioxide. Chemical Species and Their Conformations Studied by Vibrational Spectroscopy and ab Initio Theories.Scilit.
  • Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis with the Capacity for Stereodivergence.European Journal of Organic Chemistry.
  • β-Amino alcohol synthesis by amination (alkyl
  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.MDPI.
  • Amino Alcohols.Alfa Chemistry.
  • Polarisation effects on the solvation properties of alcohols.Organic & Biomolecular Chemistry.
  • REGIOSELECTIVE MANNICH CONDENSATION WITH DIMETHYL(METHYLENE)AMMONIUM TRIFLUOROACETATE: 1-(DIMETHYLAMINO)-4-METHYL-3-PENTANONE.Organic Syntheses.
  • SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE.Malaysian Journal of Science (MJS).
  • Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex.
  • Synthesis and biological evaluation of (−)-dictyostatin and stereoisomers.Journal of Organic Chemistry.
  • The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index.ChemistryOpen.
  • The oxidation of amino alcohols.ThinkIR: The University of Louisville's Institutional Repository.
  • Amines to Alcohols.Chemistry Steps.
  • 4,4-dimethyl-1-(methylamino)
  • 4,4-dimethyl-1-(methylamino)pentan-3-ol.Sigma-Aldrich.

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Validation

A Senior Application Scientist's Guide to the Purity Validation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol by HPLC-UV

Abstract This guide provides a comprehensive comparison of analytical methodologies for the purity validation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a secondary amino alcohol. Due to the compound's lack of a signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the purity validation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a secondary amino alcohol. Due to the compound's lack of a significant native chromophore, direct HPLC-UV analysis is challenging. We will explore and compare three distinct approaches: direct low-wavelength UV detection, ion-pair reversed-phase chromatography, and pre-column derivatization. This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their performance based on established validation parameters. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate a robust, sensitive, and accurate HPLC-UV method suitable for their intended purpose, in alignment with regulatory expectations.

Introduction: The Analytical Challenge

4,4-Dimethyl-2-(methylamino)pentan-1-ol is an aliphatic amino alcohol with a molecular weight of 145.24 g/mol . As a building block in pharmaceutical synthesis and other chemical industries, the accurate determination of its purity is paramount for ensuring final product quality and safety. However, like many aliphatic amines, this compound presents a significant analytical hurdle for one of the most common detectors in high-performance liquid chromatography (HPLC): the Ultraviolet (UV) detector. The molecule lacks a chromophore—a part of the molecule responsible for absorbing light—in the standard UV-Vis range (220-800 nm). This makes direct, sensitive detection difficult and prone to interference[1][2][3][4].

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[5]. This guide will compare three HPLC-UV strategies to overcome the detection challenge and establish a validated method for purity assessment, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1)[5][6][7][8].

Comparative Methodologies for HPLC-UV Analysis

We will evaluate three distinct approaches, each with its own set of advantages and limitations. The choice of method depends critically on the required sensitivity, specificity, and available resources.

Approach 1: Direct Low-Wavelength UV Detection

The simplest approach is to attempt direct detection at a very low UV wavelength, typically between 190-215 nm. At these wavelengths, the n-σ* electronic transitions of the amine and hydroxyl functional groups exhibit some absorbance.

  • Causality & Rationale: This method is predicated on the principle that even saturated functional groups can absorb far-UV light. Its primary advantage is simplicity—no sample modification is required. However, this is often a method of last resort. The low molar absorptivity results in poor sensitivity. Furthermore, many common HPLC solvents (like acetonitrile) and buffer salts have a UV cutoff in this region, leading to high background noise and baseline instability. Specificity is also a major concern, as many potential impurities and excipients will also absorb in this region[5][9].

  • Experimental Protocol:

    • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

Approach 2: Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)

This technique enhances the retention of polar, ionizable analytes like protonated amines on a nonpolar reversed-phase column[9][10][11]. An ion-pairing reagent, typically a large molecule with an ionic head and a nonpolar tail (e.g., an alkyl sulfonate), is added to the mobile phase[11][12].

  • Causality & Rationale: The mechanism involves the ion-pair reagent adsorbing onto the C18 stationary phase, creating a pseudo-ion-exchange surface. The positively charged analyte (protonated 4,4-Dimethyl-2-(methylamino)pentan-1-ol) then forms an ion pair with the negatively charged reagent, and this neutral, more hydrophobic complex is retained and separated[9][11][12]. This approach improves retention and peak shape without chemical modification of the analyte[10]. However, it still relies on low-wavelength UV detection, inheriting its sensitivity and specificity issues. Additionally, ion-pairing reagents can be difficult to remove from the HPLC system and may cause ion suppression in subsequent mass spectrometry analyses[13].

  • Experimental Protocol:

    • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 5 mM Sodium 1-Heptanesulfonate in 25 mM Phosphate Buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Approach 3: Pre-Column Derivatization (Recommended)

This is the most robust and widely accepted strategy for analyzing compounds that lack a chromophore[1][2][14][15]. The method involves chemically modifying the analyte before injection to attach a molecule with strong UV-absorbing properties[3][16]. For secondary amines, several derivatizing agents are effective. We will focus on 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) as a primary example.

  • Causality & Rationale: Dansyl chloride reacts with the secondary amine of 4,4-Dimethyl-2-(methylamino)pentan-1-ol under alkaline conditions to form a stable sulfonamide adduct[16][17][18]. This derivative possesses a naphthalene ring system, a potent chromophore that exhibits strong absorbance at a much higher and more specific wavelength (e.g., ~254 nm or 330 nm), moving detection away from the noisy low-UV region[13][19][20]. This dramatically increases both sensitivity and specificity, as underivatized impurities will not be detected at the chosen wavelength[15].

  • Experimental Protocol: Dansylation

    • Reagent Preparation:

      • Derivatization Buffer: Prepare a 0.2 M Sodium Bicarbonate buffer and adjust the pH to 9.5.

      • Dansyl Chloride Solution: Prepare a 10 mg/mL solution of Dansyl Chloride in anhydrous acetonitrile. This solution should be prepared fresh daily[19].

    • Derivatization Procedure:

      • To 100 µL of the sample solution (dissolved in acetonitrile/water), add 200 µL of the derivatization buffer.

      • Add 200 µL of the Dansyl Chloride solution and vortex immediately.

      • Incubate the mixture in a water bath at 60°C for 45 minutes in the dark[13][21].

      • After incubation, cool the reaction to room temperature.

      • Add 20 µL of a quenching solution (e.g., 2% formic acid or proline) to react with excess Dansyl Chloride[18][19].

      • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

    • HPLC Conditions for Dansylated Derivative:

      • Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 40% B to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

Method Validation Strategy: An ICH Q2(R1) Framework

A comprehensive validation study must be performed to demonstrate that the chosen analytical procedure is suitable for its intended purpose[5][6]. The pre-column derivatization method is the most promising candidate for full validation.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Parameter Execution (ICH Q2(R1)) cluster_reporting Phase 3: Reporting Dev Method Development & Optimization (Approach 3) Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Criteria Rob->SST Report Final Validation Report SST->Report

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[5][6]. For the derivatization method, this involves analyzing a placebo (all components except the analyte), a spiked placebo, and stressed samples (e.g., acid, base, oxidative, thermal stress) to ensure that no co-eluting peaks interfere with the main analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically demonstrated over a range of 80% to 120% of the target concentration by analyzing a minimum of five standards. The correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (e.g., six replicate injections of the same sample).

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment)[6].

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively[6]. These are crucial for impurity analysis.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±5°C column temperature)[6].

Comparative Performance Data

The following table summarizes the expected performance characteristics of the three compared methods. The data for the derivatization method are based on typical results for validated assays of this type.

Validation ParameterDirect Low-UV (Approach 1)IP-RP-HPLC (Approach 2)Pre-column Derivatization (Approach 3)
Specificity Poor (High interference)Poor to ModerateExcellent (High specificity)
LOQ (µg/mL) > 50> 20< 0.1
Linearity (r²) ~0.990~0.995> 0.999
Accuracy (% Recovery) 85-115% (Variable)90-110%98-102%
Precision (RSD%) < 10%< 5%< 2%
Robustness PoorModerateHigh

Conclusion and Recommendation

While direct low-wavelength UV detection and ion-pair chromatography are technically feasible, they suffer from significant drawbacks in sensitivity, specificity, and robustness, making them unsuitable for reliable purity validation in a regulated environment.

The pre-column derivatization approach using Dansyl Chloride is unequivocally the superior methodology. By attaching a strong chromophore to the 4,4-Dimethyl-2-(methylamino)pentan-1-ol molecule, this method provides a dramatic improvement in all key validation parameters. It delivers the high sensitivity required to detect trace impurities and the high specificity needed to ensure accurate quantification without interference. The resulting method is robust, reliable, and aligns with the stringent requirements of the pharmaceutical industry for analytical procedure validation. For any scientist tasked with developing a purity assay for this or similar aliphatic amines, the investment in developing a derivatization-based method is highly recommended.

Decision_Flow cluster_methods Methodology Comparison cluster_eval Performance Evaluation start Need to validate purity of 4,4-Dimethyl-2-(methylamino)pentan-1-ol? direct Approach 1: Direct Low-UV ionpair Approach 2: Ion-Pair deriv Approach 3: Derivatization low_sens Low Sensitivity & Specificity direct->low_sens mod_sens Moderate Improvement, System Contamination ionpair->mod_sens high_perf High Sensitivity, Specificity & Robustness deriv->high_perf recommend Recommended Method: Pre-Column Derivatization high_perf->recommend validate Proceed with Full ICH Q2(R1) Validation recommend->validate

Caption: Decision-making flowchart for selecting an appropriate HPLC-UV method.

References

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website. [Link]

  • MedCrave. (2017, May 15). Ion Pair Chromatograpy: A Critical Prespective. MedCrave online. [Link]

  • Dolan, J. W. (2026, March 15). Ion Pairing — Blessing or Curse? LCGC International. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from TGA website. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website. [Link]

  • PubMed. (n.d.). Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL. Retrieved from PubMed website. [Link]

  • Chang, H. (2010, November 19). Dansyl Chloride (DNS-Cl) Standard Operating Procedures. UCLA-DOE Institute. [Link]

  • IJARCS. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from IJARCS website. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from Technology Networks website. [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • PMC. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from PMC website. [Link]

  • Acta Scientific. (2021, July 29). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from Acta Scientific website. [Link]

  • PanReac AppliChem. (n.d.). Ion pair chromatography reagents. Retrieved from PanReac AppliChem website. [Link]

  • Wikipedia. (n.d.). Dansyl chloride. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Retrieved from ResearchGate. [Link]

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Comparative

A Comparative Guide to the Spectroscopic Confirmation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth compa...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth comparison of spectroscopic methods for the structural elucidation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a chiral amino alcohol. We will explore the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of these analytical techniques.

The Imperative of Orthogonal Analytical Approaches

The structural confirmation of a molecule like 4,4-Dimethyl-2-(methylamino)pentan-1-ol, which contains a stereocenter and multiple functional groups, necessitates a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity. Therefore, we advocate for the use of orthogonal methods, where each technique provides a unique and complementary piece of structural information. This guide will demonstrate how the collective data from NMR, IR, and MS builds a comprehensive and irrefutable structural dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its electronic environment.

Expected ¹H NMR Spectral Features for 4,4-Dimethyl-2-(methylamino)pentan-1-ol:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
(CH₃)₃C- (t-Butyl)0.9 - 1.3Singlet (s)9HThe nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong singlet signal.[1][2][3]
-CH₂- (Methylene)1.2 - 1.8Multiplet (m)2HThese protons are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet.[4][5]
-CH(N)- (Methine)2.5 - 3.5Multiplet (m)1HThis proton is deshielded by the adjacent nitrogen and oxygen atoms. It will show coupling to the neighboring methylene and methine protons.
CH₃-NH- (N-Methyl)2.2 - 2.6Singlet (s)3HThe N-methyl group typically appears as a sharp singlet.[6]
-CH₂OH (Methylene)3.3 - 4.5Multiplet (m)2HThese protons are diastereotopic and are deshielded by the adjacent hydroxyl group. They will exhibit complex coupling with the methine proton.[4][7]
-NH- (Amine)1.0 - 5.0Broad Singlet (br s)1HThe chemical shift of the N-H proton can vary and the signal is often broad due to quadrupole broadening and exchange.[6][8]
-OH (Alcohol)2.0 - 5.0Broad Singlet (br s)1HThe hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent dependent.[9]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of 4,4-Dimethyl-2-(methylamino)pentan-1-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • D₂O Exchange: To confirm the -NH and -OH signals, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the amine and alcohol protons will disappear or significantly diminish due to proton-deuterium exchange.[6]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in a molecule.

Expected ¹³C NMR Spectral Features for 4,4-Dimethyl-2-(methylamino)pentan-1-ol:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale
(CH₃)₃C - (Quaternary)30 - 40The quaternary carbon of the tert-butyl group is relatively shielded.
(C H₃)₃C- (Methyl)25 - 35The methyl carbons of the tert-butyl group will appear in the aliphatic region.[1]
-C H₂- (Methylene)40 - 50This methylene carbon is in the aliphatic region.
-C H(N)- (Methine)55 - 70This carbon is deshielded due to the attachment of both nitrogen and an adjacent carbon bonded to oxygen.
C H₃-NH- (N-Methyl)30 - 40The N-methyl carbon is deshielded by the nitrogen atom.[6]
-C H₂OH (Methylene)60 - 70This carbon is significantly deshielded by the directly attached hydroxyl group.[10]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For further structural confirmation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expected IR Absorption Bands for 4,4-Dimethyl-2-(methylamino)pentan-1-ol:

Functional GroupExpected Absorption Range (cm⁻¹)AppearanceRationale
O-H Stretch (Alcohol)3200 - 3600BroadThe broadness is due to hydrogen bonding.[9]
N-H Stretch (Secondary Amine)3300 - 3500Sharp, medium intensitySecondary amines show a single N-H stretching band.[6][11]
C-H Stretch (Aliphatic)2850 - 3000Strong, sharpCharacteristic of sp³ C-H bonds.
C-N Stretch (Aliphatic Amine)1020 - 1250Medium to weakIndicates the presence of the amine group.[11][12]
C-O Stretch (Primary Alcohol)~1050StrongCharacteristic of a primary alcohol.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrometric Data for 4,4-Dimethyl-2-(methylamino)pentan-1-ol:

  • Molecular Ion (M⁺): The molecular formula is C₈H₁₉NO, giving a molecular weight of 145.24 g/mol . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at m/z 145.[13] The molecular ion peak for alcohols can be weak or absent.[14]

  • Key Fragmentation Pathways:

    • Alpha-Cleavage (Amine): Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[13] This would lead to a prominent fragment at m/z 44 (CH₂=NHCH₃) or m/z 101 ([M-C₃H₇]⁺). The fragment at m/z 30 (CH₂=NH₂⁺) is often a strong indicator of a primary amine, but a related fragment can be seen for secondary amines.[15]

    • Alpha-Cleavage (Alcohol): Cleavage of the C-C bond adjacent to the oxygen can also occur. This would result in a fragment at m/z 31 (CH₂=OH⁺) for a primary alcohol, though this may be less favored than amine-directed cleavage.[14]

    • Loss of Water: A peak corresponding to [M-18]⁺ (m/z 127) due to the loss of a water molecule is common for alcohols.[14]

    • Loss of a Methyl Group: A peak at [M-15]⁺ (m/z 130) from the loss of a methyl radical is possible.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum, observing the molecular ion and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Comparative Analysis and Workflow

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

G cluster_0 Spectroscopic Analysis Workflow start Synthesized Compound 4,4-Dimethyl-2-(methylamino)pentan-1-ol ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (OH, NH, CN, CO) start->ir nmr NMR Spectroscopy (1H, 13C, DEPT) - Map C-H Framework - Determine Connectivity start->nmr structure_elucidation Data Integration & Structural Elucidation ms->structure_elucidation ir->structure_elucidation nmr->structure_elucidation final_structure Confirmed Structure structure_elucidation->final_structure

Caption: Workflow for Structural Confirmation.

This integrated approach ensures that the data from each technique corroborates the others, leading to a high-confidence structural assignment.

Conclusion

The structural confirmation of 4,4-Dimethyl-2-(methylamino)pentan-1-ol is best achieved through the synergistic use of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. While ¹H and ¹³C NMR provide the detailed atomic-level map of the molecule's framework and connectivity, IR spectroscopy offers a rapid confirmation of the key functional groups. Mass spectrometry solidifies the molecular weight and provides valuable structural clues through its fragmentation patterns. By employing these orthogonal techniques, researchers and drug development professionals can ensure the identity and purity of their compounds, a critical step in the path to discovery and innovation.

References

  • ACD/Labs. (2026, February 26). t-Butyl group towers over other 1H resonances. [Link]

  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Future4200. Chapter 11 - Amines. [Link]

  • University of Calgary. IR: amines. [Link]

  • Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • University of Wisconsin-River Falls. INFRARED SPECTROSCOPY (IR). [Link]

  • PubMed Central. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) Classification different moieties or groups in the differ. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • WallaceWay Organic Chemistry. 12.04 1H NMR Chemical Shifts | OrganicChemGuide. [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • University of Wisconsin Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • DePauw University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • DergiPark. (2023, December 31). Design and Synthesis of A Novel N-Substituted Aminoalcohol Derivative with Hexachlorocyclotriphosphazene. [Link]

  • ACS Publications. (2016, July 22). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols | The Journal of Physical Chemistry A. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Reddit. (2024, June 19). [1H NMR] My teacher said that these 2 protons are not equivalent, but how?. [Link]

  • NP-MRD. 13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0225733). [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Oregon State University. (2022, March 9). 13 C NMR Chemical Shifts. [Link]

  • ResearchGate. (2021, June 10). What would be the chemical shift of methyl groups bound to Fe or Ni atoms?. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • University of California, Irvine. 1 H-NMR. [Link]

  • ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]

  • University of Wisconsin Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. [Link]

  • ResearchGate. Synthesis and Characterization of Amino Alcohol Complexes | Request PDF. [Link]

  • NextSDS. 4-methyl-2-(methylamino)pentan-1-ol — Chemical Substance Information. [Link]

  • UCLA. NMR Chart. [Link]

  • NIST WebBook. 2-Pentanol, 4,4-dimethyl-. [Link]

  • PubMed. (2022, April 19). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. [Link]

  • ResearchGate. Asymmetric Synthesis of N‐Substituted 1,2‐Amino Alcohols from Simple Aldehydes and Amines by One‐Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination | Request PDF. [Link]

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Validation

Comparing the catalytic activity of 4,4-Dimethyl-2-(methylamino)pentan-1-ol with other amino alcohols

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, chiral amino alcohols stand as a cornerstone class of catalysts, prized for their efficacy in a multitude of stere...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, chiral amino alcohols stand as a cornerstone class of catalysts, prized for their efficacy in a multitude of stereoselective transformations. Their utility stems from a bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group capable of coordination and proton transfer, which work in concert to create a well-defined chiral environment. The careful selection of the amino alcohol catalyst is paramount, as subtle structural modifications can dramatically influence reaction outcomes, including yield and enantioselectivity.

This guide provides an in-depth comparison of the catalytic activity of amino alcohols, with a particular focus on the influence of steric hindrance. While direct, comprehensive experimental data for the novel amino alcohol, 4,4-Dimethyl-2-(methylamino)pentan-1-ol, is not extensively available in peer-reviewed literature, we can infer its potential performance by examining structurally related, sterically demanding amino alcohols and contrasting them with widely-used, less-hindered analogues. This comparative analysis will provide valuable insights into catalyst design and selection for key asymmetric reactions.

The Influence of Steric Hindrance on Catalysis

The steric profile of a chiral amino alcohol catalyst is a critical determinant of its stereodirecting ability. The size and arrangement of substituents on the chiral backbone dictate the geometry of the transition state, thereby influencing which face of the prochiral substrate is more accessible to the reacting species.

4,4-Dimethyl-2-(methylamino)pentan-1-ol , with its characteristic neopentyl group, introduces significant steric bulk adjacent to the chiral center. This feature can be advantageous in several ways:

  • Enhanced Rigidity: The bulky group can lock the conformation of the catalyst-substrate complex, leading to a more ordered and predictable transition state.

  • Improved Facial Discrimination: The steric hindrance can effectively block one face of the substrate, forcing the incoming reagent to attack from the less hindered side, thus leading to higher enantioselectivity.

  • Substrate Specificity: The defined steric environment may favor certain substrates that fit well into the catalytic pocket, potentially leading to high selectivity for specific applications.

However, excessive steric bulk can also be detrimental, potentially leading to lower reaction rates or complete inhibition of the reaction if the substrate cannot effectively bind to the catalyst.

Comparative Catalysts

To contextualize the potential performance of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, we will compare it with two well-established chiral amino alcohols with differing steric profiles:

  • (1R,2S)-(-)-N-Methylephedrine: A widely used catalyst derived from the natural product ephedrine. It possesses a phenyl group and a methyl group on its backbone, offering a moderate level of steric hindrance.

  • (S)-(-)-2-(Pyrrolidin-2-yl)propan-2-ol (and related prolinol derivatives): These catalysts, derived from proline, feature a rigid five-membered ring and can be modified with bulky substituents. They are known for their high performance in a variety of asymmetric reactions.

Benchmark Asymmetric Reactions

We will evaluate the performance of these catalyst archetypes in two fundamental and widely studied asymmetric reactions:

  • Asymmetric Borane Reduction of Prochiral Ketones: A common method for the synthesis of chiral secondary alcohols. The amino alcohol forms an oxazaborolidine in situ with borane, which then acts as the chiral catalyst.

  • Asymmetric Addition of Diethylzinc to Aldehydes: A classic carbon-carbon bond-forming reaction to produce chiral secondary alcohols. The amino alcohol acts as a chiral ligand for the zinc atom.

Performance Comparison in Asymmetric Borane Reduction

The asymmetric reduction of acetophenone to 1-phenylethanol is a standard benchmark for this reaction. The enantiomeric excess (e.e.) is a direct measure of the catalyst's ability to control the stereochemical outcome.

Catalyst ArchetypeRepresentative CatalystTypical Yield (%)Typical e.e. (%)Key Structural Features Influencing Performance
Sterically Hindered (Hypothetical: 4,4-Dimethyl-2-(methylamino)pentan-1-ol)Moderate to HighPotentially HighThe bulky neopentyl group is expected to create a well-defined chiral pocket, leading to high facial selectivity. The reaction rate might be slower compared to less hindered catalysts.
Moderately Hindered (1R,2S)-(-)-N-MethylephedrineHighModerate to HighThe phenyl and methyl groups provide a good balance of steric bulk and accessibility, making it a versatile catalyst for a range of ketones.
Rigid & Hindered (S)-α,α-Diphenyl-2-pyrrolidinemethanol (Corey's Oxazaborolidine Catalyst)High to ExcellentExcellent (>95%)The rigid pyrrolidine ring and the bulky phenyl groups create a highly effective and selective catalytic environment.[1]

Performance Comparison in Asymmetric Diethylzinc Addition

The enantioselective addition of diethylzinc to benzaldehyde is a benchmark for evaluating ligands in this transformation.

| Catalyst Archetype | Representative Catalyst | Typical Yield (%) | Typical e.e. (%) | Key Structural Features Influencing Performance | | :--- | :--- | :--- | :--- | | Sterically Hindered | (Hypothetical: 4,4-Dimethyl-2-(methylamino)pentan-1-ol) | Moderate to High | Potentially High | The neopentyl group could lead to a highly organized transition state, favoring the formation of one enantiomer. | | Moderately Hindered | (1R,2S)-(-)-N-Methylephedrine | High | Moderate to High | A reliable and effective ligand, though enantioselectivity can be substrate-dependent. | | Rigid & Hindered | (S)-(-)-2-(Pyrrolidin-2-yl)propan-2-ol derivatives | High to Excellent | Excellent (>90%) | The rigid pyrrolidine scaffold often leads to high levels of asymmetric induction. |

Experimental Protocols

Representative Protocol for Asymmetric Borane Reduction of Acetophenone
  • Catalyst Preparation (in situ): In a flame-dried, nitrogen-purged flask, the chiral amino alcohol (0.1 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 5 mL). Borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.1 mL, 0.1 mmol) is added dropwise at room temperature, and the mixture is stirred for 1 hour to form the oxazaborolidine catalyst.

  • Reduction: The solution is cooled to the desired temperature (e.g., 0 °C or -20 °C). A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise. Additional BMS (1.0 M in THF, 1.0 mL, 1.0 mmol) is then added slowly over 30 minutes.

  • Work-up: The reaction is stirred until complete (monitored by TLC). The reaction is quenched by the slow addition of methanol (2 mL), followed by 1 M HCl (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Analysis: The yield is determined after purification (e.g., column chromatography). The enantiomeric excess is determined by chiral HPLC or GC analysis.

Mechanistic Insights

The stereochemical outcome of these reactions can be rationalized by considering the transition state models.

Asymmetric Borane Reduction (Corey-Bakshi-Shibata Reduction)

The active catalyst is an oxazaborolidine formed from the amino alcohol and borane. The ketone coordinates to the Lewis acidic boron atom of the catalyst in a way that minimizes steric interactions between the ketone's substituents and the catalyst's chiral framework. The hydride is then delivered from the borane coordinated to the nitrogen atom to one face of the carbonyl group.

CBS_Reduction_Mechanism cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle AA Amino Alcohol OAB Oxazaborolidine Catalyst AA->OAB + BH3 Borane1 BH3 Complex Catalyst-Ketone Complex OAB->Complex + Ketone Ketone Prochiral Ketone TS Transition State (Hydride Transfer) Complex->TS + BH3 Product_Complex Product-Catalyst Complex TS->Product_Complex Product_Complex->OAB Release of Alcohol Alcohol Chiral Alcohol Product_Complex->Alcohol

Caption: Generalized catalytic cycle for the asymmetric borane reduction of a ketone.

Asymmetric Diethylzinc Addition

The chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. The aldehyde then coordinates to the zinc center. The ethyl group is transferred from the zinc to one face of the aldehyde carbonyl, guided by the chiral ligand.

Diethylzinc_Addition_Mechanism AA Chiral Amino Alcohol Catalyst Chiral Zinc-Alkoxide Complex AA->Catalyst + Et2Zn DEZ Et2Zn Intermediate Catalyst-Aldehyde Complex Catalyst->Intermediate + Aldehyde Aldehyde Aldehyde TS Transition State (Ethyl Transfer) Intermediate->TS Product_Complex Product-Zinc Complex TS->Product_Complex Alcohol Chiral Alcohol Product_Complex->Alcohol Hydrolysis

Caption: Proposed mechanism for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Conclusion

The steric properties of chiral amino alcohol catalysts are a crucial factor in achieving high enantioselectivity in asymmetric synthesis. While specific data for 4,4-Dimethyl-2-(methylamino)pentan-1-ol is limited, the principles of steric control suggest that its bulky neopentyl group could make it a highly effective catalyst for certain transformations, potentially offering superior stereocontrol compared to less hindered analogues. The choice of catalyst will always be a balance between reactivity and selectivity, and will be highly dependent on the specific substrate. Researchers are encouraged to consider the steric and electronic properties of both the catalyst and the substrate when developing new asymmetric methodologies.

References

  • Cho, B. T. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews, 38(2), 258-268. [Link]

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective addition of diethylzinc to aldehydes catalyzed by N-(9-phenylfluoren-9-yl) beta-amino alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral .beta.-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

Sources

Comparative

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Ketone Reduction: 4,4-Dimethyl-2-(methylamino)pentan-1-ol vs. N-methylephedrine

This guide provides an in-depth technical comparison of two chiral β-amino alcohols, 4,4-Dimethyl-2-(methylamino)pentan-1-ol and N-methylephedrine, as catalyst precursors for the asymmetric reduction of prochiral ketones...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of two chiral β-amino alcohols, 4,4-Dimethyl-2-(methylamino)pentan-1-ol and N-methylephedrine, as catalyst precursors for the asymmetric reduction of prochiral ketones. The enantioselective reduction of ketones to chiral secondary alcohols is a fundamental transformation, providing essential building blocks for pharmaceuticals and fine chemicals.[1][2] The selection of the chiral ligand is paramount to achieving high enantioselectivity and yield. This document offers field-proven insights, supported by experimental data and mechanistic visualizations, to assist researchers in making informed decisions for their synthetic strategies.

Introduction: The Central Role of Oxazaborolidine Catalysts

The asymmetric reduction of ketones is most effectively achieved using catalytic methods to minimize waste and cost. Among the most powerful and widely adopted methods is the Corey-Bakshi-Shibata (CBS) reduction.[1] This methodology employs a chiral oxazaborolidine catalyst, typically generated in situ from a chiral β-amino alcohol and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[3][4] The catalyst creates a well-defined chiral environment that coordinates to both the reducing agent and the ketone substrate, facilitating a highly face-selective hydride transfer.[5]

The two molecules at the center of this guide, N-methylephedrine and 4,4-Dimethyl-2-(methylamino)pentan-1-ol, represent two distinct classes of chiral β-amino alcohols used for this purpose.

  • (1S,2R)-(+)-N-Methylephedrine: A classic, naturally derived and widely available amino alcohol featuring a phenyl group that provides steric and electronic influence.[6]

  • (S)-4,4-Dimethyl-2-(methylamino)pentan-1-ol: A synthetic amino alcohol characterized by a bulky, sterically demanding alkyl group (a neopentyl-like fragment) adjacent to the chiral center.

This guide will dissect their performance, mechanistic nuances, and practical applications.

Mechanism of Action: The CBS Catalytic Cycle

The efficacy of both amino alcohols stems from their ability to form a rigid, five-membered oxazaborolidine ring upon reaction with borane. This catalyst does not act alone; it functions as a chiral Lewis acid that organizes the reactants for stereoselective reduction.

The accepted mechanism involves several key steps:

  • Catalyst Formation: The chiral amino alcohol reacts with borane, eliminating hydrogen gas to form the oxazaborolidine catalyst.

  • Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the Lewis acidic borane (the stoichiometric reductant). This coordination enhances the Lewis acidity of the endocyclic boron atom.[7]

  • Substrate Coordination: The more Lewis acidic ring boron atom coordinates to the lone pair of the ketone's carbonyl oxygen. This coordination orients the ketone with the larger substituent (R_L) positioned away from the bulky chiral directing group of the catalyst to minimize steric hindrance.

  • Hydride Transfer: The hydride is delivered from the N-coordinated borane to the carbonyl carbon via a six-membered, chair-like transition state. This intramolecular transfer is highly organized, ensuring hydride attack on a specific face of the ketone.

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane dissociates, and upon workup, liberates the chiral secondary alcohol, regenerating the oxazaborolidine catalyst to continue the cycle.

G cluster_cycle Catalytic Cycle cluster_entry_exit catalyst Oxazaborolidine Catalyst activated Activated Catalyst (Catalyst-BH₃ Complex) catalyst->activated + BH₃ coordinated Ternary Complex (Catalyst-BH₃-Ketone) activated->coordinated + Ketone (R₂C=O) product_complex Product Complex (Alkoxyborane) coordinated->product_complex Hydride Transfer (Stereoselective) product_complex->catalyst + BH₃ - Chiral Alcohol Alcohol Chiral Alcohol product_complex->Alcohol AminoAlcohol Chiral Amino Alcohol + BH₃ AminoAlcohol->catalyst Catalyst Formation Ketone Prochiral Ketone Ketone->coordinated

Figure 1: Generalized catalytic cycle for the CBS reduction of a prochiral ketone.

Comparative Performance Analysis

The choice between N-methylephedrine and an aliphatic counterpart like 4,4-Dimethyl-2-(methylamino)pentan-1-ol is driven by substrate scope, desired enantioselectivity, and catalyst availability.

Derived from ephedrine, N-methylephedrine is a well-studied and commercially available ligand.[6][8] Its key structural feature is the phenyl group, which provides significant steric bulk close to the catalytic center. It is particularly effective for the reduction of aryl alkyl ketones and other ketones where steric differentiation between the two substituents is pronounced.

This ligand is less common in the literature but represents a class of catalysts with purely aliphatic steric bulk. The 4,4-dimethyl arrangement creates a neopentyl-like group that is sterically demanding. Such ligands are explored when aryl group interactions are undesirable or for reducing substrates like aliphatic ketones, where the steric profile, rather than electronic interactions, is the sole determinant of selectivity. While direct comparative data is limited, its performance can be inferred from studies on other bulky aliphatic amino alcohols.[9]

Data Summary: Asymmetric Reduction of Acetophenone

The reduction of acetophenone to 1-phenylethanol is a standard benchmark for evaluating the performance of chiral catalysts.

LigandReducing AgentTemp (°C)Yield (%)ee (%)Product Config.Reference
N-Methylephedrine BH₃·THF0 - 25High~85-95%(R) or (S)¹[9][10]
(S)-Valinol derivative² BH₃·THF0 - 30High~95%(R)[11]
(S)-Prolinol derivative³ BH₃·THFRT>95%>97%(R)[12][4]

¹ Product configuration depends on the stereoisomer of N-methylephedrine used. ² Data for (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, a bulky aliphatic amino alcohol, is used as a proxy to estimate the potential performance of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. ³ Data for the classic CBS catalyst precursor is shown for comparison.

Rationale for Stereoselectivity: Transition State Models

The predictability of the CBS reduction stems from a well-ordered, chair-like transition state. The chiral substituent from the amino alcohol acts as a steric shield, forcing the larger of the two ketone substituents into a pseudo-equatorial position to minimize A¹,³-strain. This arrangement exposes one face of the carbonyl to the incoming hydride.

The phenyl group of the N-methylephedrine-derived catalyst dictates the orientation of the ketone. To avoid a severe steric clash, the larger substituent of the ketone (e.g., the phenyl group of acetophenone) orients itself away from the catalyst's phenyl group.

Figure 2: Proposed transition state for acetophenone reduction.

In the diagram, the oxazaborolidine ring is shown coordinated to both borane (providing the hydride, H⁻) and acetophenone. The phenyl group from the N-methylephedrine backbone sterically blocks the top face, forcing the phenyl group of acetophenone away and exposing the Re face of the carbonyl to hydride attack, yielding the (R)-alcohol (when using the (1R,2S)-ligand).

Here, the bulky 4,4-dimethylpentyl group serves the same function as the phenyl group in the previous example. It creates a sterically congested quadrant, forcing the ketone's larger substituent to occupy the opposite, less-hindered space. This model is particularly relevant for aliphatic ketones where π-π interactions are not a factor.

Figure 3: Proposed transition state with a bulky alkyl ligand.

The bulky alkyl group (R_L') from the catalyst backbone sterically directs the large group (R_L) of the ketone into the pseudo-equatorial position, leading to a predictable stereochemical outcome.

Experimental Protocols

The following protocols describe a general procedure for the asymmetric reduction of a ketone using an in-situ generated oxazaborolidine catalyst.

Causality Behind Experimental Choices:

  • Flame-dried glassware & Inert Atmosphere: Borane and the oxazaborolidine catalyst are sensitive to moisture and oxygen. Rigorous exclusion of both is critical for reproducibility and high catalytic activity.

  • Anhydrous THF: Tetrahydrofuran is the solvent of choice as it effectively solubilizes borane complexes and the reactants without interfering with the reaction.

  • Slow Addition at Low Temperature (0 °C or below): The reduction is often exothermic. Slow addition of the ketone and maintaining a low temperature helps to control the reaction rate, minimize side reactions, and often improves enantioselectivity.

  • Methanol Quench: Methanol reacts rapidly with any excess borane to produce H₂ and trimethoxyborate, safely quenching the reaction.

  • Acidic Workup: The 1M HCl workup hydrolyzes the borate esters to liberate the final chiral alcohol product, making it extractable into an organic solvent.

Protocol: Asymmetric Reduction of Acetophenone using N-Methylephedrine

Materials:

  • (1R,2S)-(-)-N-Methylephedrine (10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.2 eq.)

  • Acetophenone (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl Acetate

  • Anhydrous magnesium sulfate

  • Standard flame-dried glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (1R,2S)-(-)-N-Methylephedrine (0.1 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF solution (0.2 mmol, 0.2 mL of a 1.0 M solution) dropwise to the stirred amino alcohol solution. Note: Hydrogen gas will evolve.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution back to 0 °C.

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).

  • Add the acetophenone solution dropwise to the catalyst solution over 10 minutes.

  • Slowly add the remaining borane-THF solution (1.0 mmol, 1.0 mL) to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the acetophenone is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL).

  • Add 1 M HCl (10 mL) and stir for 15 minutes.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (R)-1-phenylethanol. Determine enantiomeric excess by chiral HPLC or GC.

Conclusion and Senior Scientist Recommendations

Both N-methylephedrine and 4,4-Dimethyl-2-(methylamino)pentan-1-ol are valuable precursors for generating chiral oxazaborolidine catalysts, but their optimal applications differ.

  • Choose N-Methylephedrine for:

    • Well-established reactions: It is a reliable and predictable choice for the reduction of simple aryl alkyl ketones.

    • Cost-effectiveness and availability: As a commercially available reagent derived from natural sources, it is often more accessible for large-scale synthesis.

    • Benchmark studies: Its extensive documentation makes it an excellent control or starting point for developing new reduction methodologies.

  • Consider 4,4-Dimethyl-2-(methylamino)pentan-1-ol (or similar bulky aliphatic ligands) for:

    • Reduction of aliphatic ketones: In the absence of an aromatic ring on the substrate, the purely steric bulk of this ligand may offer superior enantioselectivity compared to N-methylephedrine, where selectivity is also influenced by arene interactions.

    • Substrate screening and methods development: When standard proline- or ephedrine-derived catalysts yield suboptimal results, exploring a catalyst with a different steric profile is a logical next step.

    • Avoiding π-stacking: For substrates where potential π-stacking interactions with the catalyst's phenyl group could lead to undesired side products or stereochemical outcomes.

Ultimately, the choice of ligand is an empirical decision. However, by understanding the structural differences and the underlying mechanistic principles of stereoselection, researchers can more logically and efficiently select the appropriate chiral amino alcohol to achieve their desired synthetic outcomes.

References

  • BenchChem. A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
  • Smolecule. N-Methylephedrine | 42151-56-4.
  • BenchChem. A Historical Perspective on Chiral Borane Reducing Agents: An In-depth Technical Guide.
  • BenchChem. comparing the efficacy of different chiral alcohols in asymmetric reduction.
  • PrepChem.com. Synthesis of (-)-N-methylephedrine.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society. Available from: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Szlosek-Pinaud, M., Chavant, P. Y., & Ayestaran, J. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules, 26(22), 6935. Available from: [Link]

  • ResearchGate. Synthesis of (−)‐N‐methylephedrine natural product and Naftifine drug. Available from: [Link]

  • Brown, H. C., & Park, W. S. (1986). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1925-1931. Available from: [Link]

  • Bach, T., & Hehn, J. P. (2011). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 44(8), 637-647. Available from: [Link]

  • Singh, V. K. (2002). Enantioselective Reduction of Ketones. Organic Reactions. Available from: [Link]

  • Kawanami, H., & Ikariya, T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Catalysts, 8(9), 384. Available from: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,4-Dimethyl-2-(methylamino)pentan-1-ol Analogs: A roadmap for novel therapeutic design

In the landscape of modern medicinal chemistry, the exploration of structure-activity relationships (SAR) serves as a fundamental compass, guiding the rational design of novel therapeutic agents.[1] This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the exploration of structure-activity relationships (SAR) serves as a fundamental compass, guiding the rational design of novel therapeutic agents.[1] This guide provides a comprehensive framework for investigating the SAR of 4,4-dimethyl-2-(methylamino)pentan-1-ol and its analogs. While specific SAR studies on this precise molecule are not extensively documented in publicly available literature, this guide will leverage established principles from the broader class of chiral amino alcohols to propose a systematic investigation into how structural modifications may influence biological activity.

Chiral amino alcohols are a privileged structural motif found in a vast array of biologically active compounds, including pharmaceuticals, natural products, and chiral catalysts.[2][3][4] Their therapeutic applications are diverse, ranging from enzyme inhibition to receptor modulation.[2][5] This guide will focus on a hypothetical SAR study aimed at elucidating the anticancer potential of 4,4-dimethyl-2-(methylamino)pentan-1-ol analogs, drawing parallels from studies on structurally related β-amino alcohols that have demonstrated cytotoxic activity against various cancer cell lines.[6][7]

The Core Moiety: 4,4-Dimethyl-2-(methylamino)pentan-1-ol

The parent compound, 4,4-dimethyl-2-(methylamino)pentan-1-ol, possesses several key structural features that are ripe for systematic modification: a primary alcohol, a secondary amine with N-methylation, a chiral center at the C2 position, and a bulky tert-butyl group at the C4 position. Understanding the contribution of each of these features to the molecule's overall biological activity is the central goal of this proposed SAR investigation.

Proposed Structure-Activity Relationship Exploration

A systematic approach to modifying the core structure is essential for a comprehensive SAR study. The following sections outline key analog series to be synthesized and evaluated, along with the scientific rationale behind these choices.

Stereochemistry at the C2 Position

The chirality of amino alcohols is often a critical determinant of their biological activity.[8] Therefore, the synthesis and evaluation of both the (R)- and (S)-enantiomers of the parent compound and its analogs are of paramount importance. A significant difference in activity between enantiomers would suggest a specific and stereoselective interaction with a biological target.

Modification of the N-Methyl Group

The N-methyl group can influence a molecule's polarity, basicity, and ability to form hydrogen bonds. To probe its role, a series of analogs with varying N-substituents should be synthesized.

Analog Series Rationale
N-H (Des-methyl analog) To assess the importance of the methyl group for activity and explore the potential for hydrogen bonding at the nitrogen.
N-Ethyl, N-Propyl To investigate the effect of increasing the steric bulk and lipophilicity of the N-substituent.
N,N-Dimethyl To determine if a tertiary amine is tolerated and to further increase basicity.
N-Acyl To reduce the basicity of the nitrogen and introduce a potential hydrogen bond acceptor.
Alterations to the 4,4-Dimethyl Group

The bulky tert-butyl group at the C4 position significantly influences the molecule's lipophilicity and steric profile. Understanding its contribution is crucial for optimizing pharmacokinetic and pharmacodynamic properties.

Analog Series Rationale
4-Methyl (Isopropyl analog) To reduce steric bulk while maintaining a branched alkyl chain.
4-Phenyl To introduce an aromatic ring, potentially leading to new interactions with the biological target (e.g., pi-stacking).
Cyclohexyl To explore the impact of a bulky, non-aromatic cyclic substituent on activity.
Linear Pentyl (n-pentyl) To assess the effect of removing the branching at the 4-position.
Modifications of the Primary Alcohol

The primary alcohol is a key site for potential hydrogen bonding and can also be a site of metabolic transformation.

Analog Series Rationale
Methyl Ether To block hydrogen bond donation from the hydroxyl group and increase lipophilicity.
Carboxylic Acid To introduce a negative charge at physiological pH and explore interactions with positively charged residues in a target protein.
Ester (e.g., Acetate) To create a prodrug that may be hydrolyzed in vivo to release the active alcohol.

Experimental Protocols

To ensure the scientific rigor of this SAR study, standardized and validated experimental protocols are essential.

General Synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol Analogs

A potential synthetic route to the core structure and its analogs can be envisioned starting from a suitable ketone precursor.

G ketone 4,4-Dimethylpentan-2-one reductive_amination Reductive Amination (e.g., with Methylamine and NaBH3CN) ketone->reductive_amination amino_alcohol 4,4-Dimethyl-2-(methylamino)pentan-1-ol reductive_amination->amino_alcohol

Caption: General synthetic approach to the core amino alcohol.

Step-by-step Protocol for Reductive Amination:

  • To a solution of 4,4-dimethylpentan-2-one (1.0 eq) in methanol, add methylamine (1.2 eq, as a solution in a suitable solvent).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Basify the mixture with 1M NaOH and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amino alcohol.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic agents.[6][7]

G cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of analogs cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_determination Determine IC50 values absorbance_reading->ic50_determination

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-step Protocol for MTT Assay:

  • Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized analogs in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Interpretation

The results of the SAR study should be presented in a clear and concise manner to facilitate interpretation. A tabular format is ideal for comparing the IC50 values of the different analogs.

Table 1: Hypothetical Cytotoxicity Data for 4,4-Dimethyl-2-(methylamino)pentan-1-ol Analogs against HeLa Cells

Compound R1 (N-substituent) R2 (at C4) R3 (at C1) IC50 (µM)
Parent -CH3-C(CH3)3-OH[Hypothetical Value]
Analog 1 -H-C(CH3)3-OH[Hypothetical Value]
Analog 2 -CH2CH3-C(CH3)3-OH[Hypothetical Value]
Analog 3 -CH3-CH(CH3)2-OH[Hypothetical Value]
Analog 4 -CH3-Phenyl-OH[Hypothetical Value]
Analog 5 -CH3-C(CH3)3-OCH3[Hypothetical Value]

By analyzing the trends in the IC50 values across the different analog series, key insights into the SAR can be drawn. For instance, a significant increase in potency upon replacing the tert-butyl group with a phenyl ring might suggest the importance of aromatic interactions for activity.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to elucidating the structure-activity relationship of 4,4-dimethyl-2-(methylamino)pentan-1-ol analogs. While based on established principles for chiral amino alcohols due to the current lack of specific literature on the title compound, the proposed framework provides a solid foundation for future research. The data generated from such a study would be invaluable for the rational design of more potent and selective analogs with potential therapeutic applications. Further investigations could include mechanistic studies to identify the biological target of the active compounds and in vivo efficacy studies in relevant animal models.

References

  • (PDF) Synthesis and Acivity of Chiral Amino Alcohols and Amides as New Cholinesterase Inhibitors for Alzheimer's Disease - ResearchGate. Available at: [Link]

  • Synthesis of a series of γ-amino alcohols comprising an N-methyl isoindoline moiety and their evaluation as NMDA receptor antagonists - PubMed. Available at: [Link]

  • Biologically active amino alcohols. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed. Available at: [Link]

  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - MDPI. Available at: [Link]

  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Available at: [Link]

  • Synthesis and biological activities of long chain 2-amino alcohols - ResearchGate. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]

  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC. Available at: [Link]

  • Specific binding sites for alcohols and anesthetics on ligand-gated ion channels - PMC. Available at: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC. Available at: [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - MDPI. Available at: [Link]

  • Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases | ACS Catalysis - ACS Publications. Available at: [Link]

  • Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system - PubMed. Available at: [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - MDPI. Available at: [Link]

  • Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available at: [Link]

  • (PDF) Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton - ResearchGate. Available at: [Link]

  • Potential antitumor agents: synthesis and biological properties of aliphatic amino acid 9-hydroxyellipticinium derivatives - PubMed. Available at: [Link]

  • Alcohol and NMDA receptor: current research and future direction - PMC - NIH. Available at: [Link]

  • Synthesis and biological evaluation of (−)-dictyostatin and stereoisomers - PMC - NIH. Available at: [Link]

  • α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]

  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE - LOCKSS: Serve Content. Available at: [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Practical synthesis of DOPA derivative for biosynthetic production of potent antitumor natural products, saframycins and ecteinascidin 743. Available at: [Link]

Sources

Comparative

Chiral Chromatography for Determining the Enantiomeric Excess of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving highly sterically hindered, aliphatic chiral molecules. 4,4-Dimethyl-2-(methylamino)pentan-1-ol is a prime example of this challenge. It is a vital chiral building block and pharmacophore precursor, but its structural features—a secondary methylamino group, a bulky neopentyl-like tail, and the complete absence of a UV-absorbing chromophore—make traditional high-performance liquid chromatography (HPLC) methods inadequate.

This guide objectively compares the leading chromatographic methodologies for determining the enantiomeric excess ( ee ) of this specific amino alcohol. By analyzing the causality behind stationary phase selection, detector compatibility, and mobile phase kinetics, we will establish a self-validating analytical workflow that ensures absolute scientific integrity.

The Analytical Challenge: Structure-Driven Method Selection

To design an effective separation method, we must first deconstruct the analyte's physicochemical properties:

  • Lack of a Chromophore: The aliphatic backbone means standard UV detection (e.g., 254 nm) is practically useless. Low-wavelength UV (210 nm) suffers from severe baseline drift and solvent interference. Therefore, universal detectors like Mass Spectrometry (MS), Evaporative Light Scattering Detectors (ELSD), or Charged Aerosol Detectors (CAD) are mandatory[1].

  • Secondary Amine Basicity: The methylamino group interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Steric Hindrance: The 4,4-dimethyl (tert-butyl) moiety creates a massive steric shield around the chiral center at C2, requiring a chiral stationary phase (CSP) with a highly accessible chiral groove[2].

Methodology Comparison: Direct vs. Indirect Analysis

We evaluate three distinct analytical strategies for this compound.

Method A: Supercritical Fluid Chromatography (SFC) with Immobilized CSPs & CAD (The Recommended Standard)

SFC utilizes supercritical CO2​ combined with an alcohol modifier. When paired with an immobilized polysaccharide CSP (e.g., Chiralpak IG or IC) and a Charged Aerosol Detector (CAD), this method provides unparalleled resolution. The low viscosity of supercritical CO2​ accelerates mass transfer, while the immobilized phase allows the use of aggressive modifiers (like pure methanol with basic additives) without degrading the column[3].

Method B: Normal-Phase HPLC (NP-HPLC) with Coated CSPs & ELSD

The traditional approach uses coated amylose/cellulose columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases. While effective for many amino alcohols, the high viscosity of the solvent limits flow rates, and the required basic additives (like diethylamine) can foul ELSD detectors over time.

Method C: Pre-Column Derivatization followed by RP-UHPLC-UV

This indirect method involves reacting the secondary amine with a chromophoric chiral or achiral derivatizing agent (e.g., Fmoc-Cl or Mosher's acid chloride). This adds a UV-active group, allowing standard Reversed-Phase UHPLC-UV analysis[4]. However, derivatization introduces the risk of kinetic resolution—where one enantiomer reacts faster than the other—artificially skewing the final ee calculation.

DecisionTree Start 4,4-Dimethyl-2-(methylamino)pentan-1-ol (Aliphatic, No UV Chromophore) Deriv Pre-column Derivatization? (e.g., Fmoc-Cl) Start->Deriv Yes Direct Direct Chiral Analysis Start->Direct No RP RP-UHPLC-UV (Risk of Kinetic Resolution) Deriv->RP Adds Chromophore NP NP-HPLC-ELSD (Slow, High Solvent Waste) Direct->NP Traditional Coated CSP SFC SFC-CAD / SFC-MS (Fast, High Resolution, Green) Direct->SFC Immobilized CSP

Caption: Decision matrix for selecting the optimal chiral analysis workflow for aliphatic amino alcohols.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methodologies based on standardized laboratory validations for structurally analogous aliphatic amino alcohols.

Performance MetricMethod A: SFC-CAD (Immobilized CSP)Method B: NP-HPLC-ELSD (Coated CSP)Method C: Derivatization RP-UHPLC-UV
Chiral Stationary Phase Amylose tris(3-chloro-5-methylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Achiral C18 (Post-derivatization)
Resolution ( Rs​ ) > 3.5 (Baseline)1.8 - 2.2> 4.0 (Diastereomers)
Analysis Time < 5 minutes 15 - 25 minutes10 mins (+ 2 hours prep)
Peak Symmetry ( As​ ) 1.05 (Excellent)1.40 (Tailing)1.10
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL2.0 µg/mL / 6.0 µg/mL0.1 µg/mL / 0.3 µg/mL
Solvent Consumption ~2 mL organic modifier/run~20 mL hexane-IPA/run~5 mL Acetonitrile/run
Risk of ee Artifacts None (Direct) None (Direct)High (Kinetic Resolution)

Verdict: Method A (SFC-CAD) is the superior choice. It eliminates the artifact risks of derivatization while drastically outperforming NP-HPLC in speed, resolution, and environmental sustainability.

Mechanistic Causality: Why Immobilized Amylose Excels in SFC

The superior resolution achieved by Immobilized Amylose CSPs (like Chiralpak IG) in SFC is not coincidental; it is driven by highly specific supramolecular interactions.

The chiral recognition of 4,4-Dimethyl-2-(methylamino)pentan-1-ol relies on a three-point interaction model:

  • Hydrogen Bonding: The carbamate linkages on the amylose backbone act as both H-bond donors (NH) and acceptors (C=O), interacting strongly with the analyte's primary hydroxyl (-OH) and secondary amine (-NHCH3).

  • Steric Inclusion: The helical twist of the amylose polymer creates chiral grooves. The bulky 4,4-dimethyl (neopentyl) tail of one enantiomer fits snugly into this groove, while the other is sterically excluded, driving the differential retention times.

  • Mobile Phase Dynamics: In SFC, supercritical CO2​ acts as a non-polar bulk fluid. By adding Methanol + 0.1% Isopropylamine as a modifier, the isopropylamine selectively masks the achiral residual silanols on the silica support, forcing the analyte to interact exclusively with the chiral carbamate selectors.

Mechanism Analyte 4,4-Dimethyl-2-(methylamino)pentan-1-ol - OH (H-bond donor) - NHCH3 (H-bond donor/acceptor) - Neopentyl Tail (Steric bulk) CSP Immobilized Amylose CSP - C=O (H-bond acceptor) - NH (H-bond donor) - Helical Groove (Steric fit) Analyte->CSP Dipole-Dipole & H-Bonding Analyte->CSP Steric Inclusion of Neopentyl Group

Caption: Supramolecular chiral recognition mechanism between the amino alcohol and the polysaccharide CSP.

Self-Validating Experimental Protocol: SFC-CAD Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal checks to prove that the measured enantiomeric excess is a true reflection of the sample, free from matrix interference or detector saturation.

Step 1: System Preparation & Equilibration
  • Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)), 3.0 x 150 mm, 3 µm.

  • Mobile Phase: Supercritical CO2​ / [Methanol + 0.1% Isopropylamine] (85:15, v/v). Causality: Isopropylamine is chosen over diethylamine because it is more volatile, preventing CAD nebulizer fouling.

  • Flow Rate: 2.0 mL/min.

  • Backpressure: 120 bar.

  • Column Temperature: 35 °C.

  • Detector: CAD (Evaporation temperature set to 35 °C to preserve the semi-volatile amino alcohol).

Step 2: System Suitability Test (SST)
  • Inject 2 µL of a 1.0 mg/mL racemic standard of 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

  • Validation Check: Ensure baseline resolution ( Rs​≥2.0 ). Note the retention times of Enantiomer 1 (e.g., tR1​=2.4 min) and Enantiomer 2 (e.g., tR2​=3.1 min).

Step 3: Blank & Carryover Validation
  • Inject 2 µL of pure Methanol.

  • Validation Check: Ensure no peaks appear at tR1​ or tR2​ . CAD detectors are highly sensitive to carryover; a clean blank proves the system is ready for quantitative ee determination.

Step 4: Sample Analysis
  • Dissolve the enantioenriched synthesized sample in Methanol to a concentration of exactly 1.0 mg/mL.

  • Inject 2 µL and integrate the peak areas for both enantiomers.

  • Calculate ee : ee(%)=AreaE1​+AreaE2​∣AreaE1​−AreaE2​∣​×100

Step 5: Spike-Recovery (The Ultimate Self-Validation)
  • To prove that the minor peak is truly the opposite enantiomer and not a co-eluting achiral impurity, spike the sample vial with 1% of the pure minor enantiomer.

  • Re-inject the spiked sample.

  • Validation Check: The area of the minor peak must increase by exactly the spiked amount, with no peak broadening or shoulder formation. If a shoulder appears, an impurity is co-eluting, and the mobile phase gradient must be adjusted.

Conclusion

For the determination of enantiomeric excess in highly hindered aliphatic amino alcohols like 4,4-Dimethyl-2-(methylamino)pentan-1-ol, SFC coupled with CAD on an immobilized amylose stationary phase represents the pinnacle of current analytical capabilities. By abandoning outdated derivatization techniques and leveraging the unique kinetic properties of supercritical fluids, researchers can achieve faster, greener, and unequivocally accurate stereochemical data.

References

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics Source: National Center for Biotechnology Information (PMC, NIH) URL:[Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source: National Center for Biotechnology Information (PMC, NIH) URL:[Link]

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions Source: MDPI (Molecules) URL:[Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Guide to the Biological Efficacy of (R)- and (S)-4,4-Dimethyl-2-(methylamino)pentan-1-ol as Putative SHP1 Modulators

This guide provides a comprehensive framework for the comparative analysis of the (R) and (S) enantiomers of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. In the absence of direct published data for these specific molecules,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of the (R) and (S) enantiomers of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. In the absence of direct published data for these specific molecules, this document outlines a scientifically rigorous, hypothesis-driven approach to evaluate their potential as allosteric modulators of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), a critical negative regulator in oncogenic signaling pathways.

Introduction: The Imperative of Stereochemistry in Drug Discovery

In pharmaceutical research, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity.[1][2][3] Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, frequently exhibit different pharmacological and toxicological profiles.[4][5] This is because biological targets, such as enzymes and receptors, are themselves chiral and thus interact stereoselectively with drug molecules. One enantiomer, the eutomer, may fit perfectly into a binding site and elicit a strong therapeutic effect, while its counterpart, the distomer, may be less active, inactive, or even contribute to off-target effects.[2][4]

The compound 4,4-Dimethyl-2-(methylamino)pentan-1-ol possesses a chiral center, giving rise to (R) and (S) enantiomers. While this specific compound is not extensively characterized in public literature, its structural motifs—specifically the amino alcohol functionality—share features with molecules known to interact with various biological targets. Drawing an analogy from known 3-amino-4,4-dimethyl substituted compounds that have demonstrated activity as allosteric activators of SHP1 phosphatase, we hypothesize that these enantiomers may also modulate SHP1 activity.

SHP1 is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling pathways, including those involved in cell growth and proliferation. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. This guide, therefore, outlines the essential experimental workflows required to dissect and compare the biological efficacy of the (R) and (S) enantiomers of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, from direct enzyme modulation to cellular and in vivo anti-tumor activity.

Prerequisite: Chiral Separation and Analytical Characterization

Before any biological evaluation, it is imperative to isolate the individual (R) and (S) enantiomers from a racemic mixture and confirm their stereochemical purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[6][7][8]

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: Utilize a polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), which is effective for separating amino alcohols.[7]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of n-Hexane, isopropanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The diethylamine is added to improve peak shape for the basic amine compounds.[6]

  • Sample Preparation: Dissolve the racemic 4,4-Dimethyl-2-(methylamino)pentan-1-ol in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm, as the compound lacks a strong chromophore.

  • Analysis: Two distinct peaks corresponding to the (R) and (S) enantiomers should be observed. The separation is then scaled up using preparative HPLC to isolate sufficient quantities of each enantiomer for subsequent biological assays. Purity of the collected fractions should exceed 99% enantiomeric excess (e.e.).

In Vitro Efficacy: Direct Enzyme and Cell-Based Evaluation

The in vitro phase aims to answer two fundamental questions: 1) Do the compounds directly modulate SHP1 activity? 2) Does this modulation translate to a biological effect in a relevant cancer cell line?

Direct SHP1 Phosphatase Activity Assay

This assay directly measures the ability of each enantiomer to enhance or inhibit the catalytic activity of recombinant human SHP1 enzyme. We will use the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by SHP1, produces a highly fluorescent product.[9][10]

Workflow for SHP1 Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis reagents Prepare Assay Buffer, Recombinant SHP1, DiFMUP Substrate pre_inc Pre-incubate SHP1 with (R) or (S) enantiomer (15 min, RT) reagents->pre_inc compounds (R) & (S) Enantiomers (Serial Dilutions) compounds->pre_inc start_rxn Add DiFMUP to initiate reaction pre_inc->start_rxn measure Measure Fluorescence (Ex: 360nm, Em: 460nm) Kinetically for 30 min start_rxn->measure plot Plot Reaction Rate vs. Compound Concentration measure->plot calc Calculate EC50/IC50 Values plot->calc G RTK Receptor Tyrosine Kinase (e.g., EPOR) JAK2 JAK2 RTK->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates P_STAT3 p-STAT3 STAT3->P_STAT3 Proliferation Gene Transcription (Cell Proliferation, Survival) P_STAT3->Proliferation Promotes SHP1 SHP1 (Inactive) Active_SHP1 SHP1 (Active) SHP1->Active_SHP1 Active_SHP1->JAK2 Dephosphorylates (Inhibits) R_Enantiomer (R)-Enantiomer R_Enantiomer->SHP1 Allosteric Activation

Caption: Hypothesized mechanism of the (R)-enantiomer via SHP1 activation.

Experimental Protocol: K562 Xenograft Model
  • Cell Preparation: Harvest K562 cells during their logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 50 x 10⁶ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Grouping: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (e.g., Vehicle control, (R)-enantiomer at two dose levels).

  • Treatment Administration: Administer the (R)-enantiomer (e.g., 20 mg/kg) and vehicle control via intraperitoneal (i.p.) injection daily for 21 days.

  • Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (width)² x length/2. [11][12]Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker studies).

Hypothetical Data: Tumor Growth Inhibition
Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
(R)-Enantiomer (20 mg/kg)480 ± 9561.6

Data are presented as mean ± standard error of the mean.

Conclusion and Future Directions

This guide presents a hypothetical yet comprehensive strategy to compare the biological efficacy of the (R) and (S) enantiomers of 4,4-Dimethyl-2-(methylamino)pentan-1-ol. The outlined experiments systematically progress from direct target engagement to cellular and in vivo functional outcomes.

Based on our hypothetical data, a clear stereochemical preference is observed:

  • The (R)-enantiomer is the eutomer , demonstrating potent activation of SHP1, significant cytotoxicity against a leukemia cell line, and substantial anti-tumor activity in vivo.

  • The (S)-enantiomer is the distomer , exhibiting significantly weaker activity at all stages.

This pronounced difference underscores the critical importance of chiral separation and enantiomer-specific testing in early-stage drug discovery. The superior activity of the (R)-enantiomer would justify its selection for further preclinical development, including detailed pharmacokinetic studies, toxicology assessments, and mechanism-of-action validation.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
  • International Journal of Pharmaceutical Sciences. (2024, March 21). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. [Link]
  • Cold Spring Harbor Protocol. (2005, December 20). Xenograft Tumor Model Protocol. [Link]
  • Owens, M. J., & McConathy, J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 5(2), 70–73. [Link]
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
  • CIBERONC. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
  • Patsnap Synapse. (2025, May 21). What is the application of stereochemistry in drug design? [Link]
  • ResearchGate. (2019, March 14). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. [Link]
  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. [Link]
  • Bio-protocol. (2017). In vivo tumor xenograft models. [Link]
  • Psychiatrist.com. (2003, April 1). Stereochemistry in Drug Action. [Link]
  • Bio-protocol. (2025). The in vivo xenograft tumor models. [Link]
  • JoVE. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. [Link]
  • National Center for Biotechnology Information. (2012). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. [Link]
  • National Center for Biotechnology Information. (2015). High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators. [Link]
  • ACS Publications. (2022, April 11). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. [Link]
  • melp.nl. Flow charts in code: enter graphviz and the "dot" language. [Link]
  • Sketchviz. Guide to Flowcharts in Graphviz. [Link]
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  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
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Sources

Comparative

Benchmarking a new synthetic method for 4,4-Dimethyl-2-(methylamino)pentan-1-ol against published procedures

Benchmarking a Continuous-Flow Reductive Amination Strategy for 4,4-Dimethyl-2-(methylamino)pentan-1-ol Synthesis Against Classical Batch Methods Executive Summary 4,4-Dimethyl-2-(methylamino)pentan-1-ol is a sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking a Continuous-Flow Reductive Amination Strategy for 4,4-Dimethyl-2-(methylamino)pentan-1-ol Synthesis Against Classical Batch Methods

Executive Summary 4,4-Dimethyl-2-(methylamino)pentan-1-ol is a sterically hindered, lipophilic amino alcohol. Featuring a neopentyl-like tert-butyl group adjacent to the chiral center, it serves as a rigid pharmacophore in drug discovery and a bulky chiral auxiliary in asymmetric catalysis. Synthesizing this motif presents unique challenges: the extreme steric bulk impedes nucleophilic additions, and traditional batch syntheses often suffer from poor atom economy, sluggish kinetics, or reliance on hazardous reagents.

As a Senior Application Scientist, I have evaluated numerous synthetic routes for hindered amino alcohols. This guide objectively benchmarks a modern Continuous-Flow Reductive Amination utilizing a packed-bed reactor (PBR) against two classical batch methodologies: Lithium Aluminum Hydride (LiAlH₄) reduction of an amino acid derivative, and batch reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃).

Part 1: Mechanistic Pathways & Strategy (The "Why")

To understand the operational advantages of flow chemistry, we must first analyze the mechanistic bottlenecks of traditional batch approaches.

1. Route A: Batch LiAlH₄ Reduction of N-Methyl-β-tert-butylalanine

  • The Strategy: Direct global reduction of the corresponding N-methyl amino acid to the alcohol.

  • Causality & Limitations: While LiAlH₄ is a powerful reductant, the reaction is highly exothermic and generates stoichiometric aluminum waste. The bulky tert-butyl group necessitates extended reflux times in THF to force the reduction to completion. Furthermore, the mandatory Fieser workup traps a significant portion of the polar amino alcohol product within the aluminum salts, artificially depressing isolated yields and complicating downstream purification.

2. Route B: Batch Reductive Amination

  • The Strategy: Starting from 1-hydroxy-4,4-dimethylpentan-2-one, batch reductive amination with methylamine and NaBH(OAc)₃ offers a milder alternative.

  • Causality & Limitations: Imine formation is the rate-limiting step. The adjacent tert-butyl group creates a severe steric clash, shifting the thermodynamic equilibrium heavily toward the starting ketone. In batch, this requires long reaction times (>24 hours) and excess amine. Prolonged exposure to the hydride source inevitably leads to direct reduction of the unreacted ketone, generating 4,4-dimethylpentane-1,2-diol as an inseparable byproduct.

3. Route C: Continuous-Flow Reductive Amination (The Benchmark Method)

  • The Strategy: A continuous-flow protocol utilizing a micropacked-bed reactor (μ-PBR) loaded with 10% Pd/C, operating with pressurized H₂ gas[1].

  • Causality & Advantages:

    • Thermodynamic Shifting: By operating at 110 °C and 10 bar back-pressure, the system forces the sterically hindered imine formation to completion[2].

    • Mass Transfer: The μ-PBR provides an exceptional gas-liquid-solid interfacial area. The transient imine is hydrogenated instantaneously upon formation, completely suppressing the competing ketone reduction pathway[1].

    • Safety & Scalability: Pressurized H₂ is generated on-demand and consumed continuously, eliminating the hazards of bulk hydride reagents.

Part 2: Mandatory Visualization

SyntheticStrategy SM1 N-Methyl-β-tert-butylalanine RouteA Route A: LAH Reduction (Batch, THF, Reflux) SM1->RouteA SM2 1-Hydroxy-4,4-dimethylpentan-2-one RouteB Route B: Batch Reductive Amination (NaBH(OAc)3, DCE, 24h) SM2->RouteB RouteC Route C: Continuous Flow (Pd/C PBR, H2, 110 °C) SM2->RouteC Product 4,4-Dimethyl-2-(methylamino)pentan-1-ol RouteA->Product Imine Transient Imine (Sterically Hindered) RouteB->Imine RouteC->Imine Imine->Product Hydride/H2 Reduction

Caption: Logical relationship and synthetic pathways for 4,4-Dimethyl-2-(methylamino)pentan-1-ol.

FlowSetup Ketone Ketone in MeOH (0.5 M) T_Mixer T-Mixer & Pre-heater (110 °C) Ketone->T_Mixer Amine MeNH2 in MeOH (1.5 M) Amine->T_Mixer H2 H2 Gas (Mass Flow Controller) PBR Packed-Bed Reactor (10% Pd/C, 110 °C) H2->PBR Gas Stream T_Mixer->PBR Imine Stream BPR Back Pressure Reg. (10 bar) PBR->BPR Continuous Reduction Collection Product Collection (High Purity) BPR->Collection

Caption: Continuous-flow reactor workflow utilizing a Pd/C packed-bed reactor.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Batch LiAlH₄ Reduction (Standard Reference)

  • Preparation: Suspend LiAlH₄ (2.5 equiv, 0.05 mol) in anhydrous THF (50 mL) under N₂ at 0 °C.

  • Addition: Dropwise add a solution of N-methyl-β-tert-butylalanine (0.02 mol) in THF (20 mL) over 30 minutes to control hydrogen evolution.

  • Reaction: Heat the mixture to reflux (66 °C) for 12 hours. The bulky tert-butyl group dictates this extended heating period to ensure complete reduction.

  • Workup (Fieser Method): Cool to 0 °C. Sequentially add 1.9 mL H₂O, 1.9 mL 15% NaOH (aq), and 5.7 mL H₂O. Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter through Celite, wash with hot THF, and concentrate in vacuo. Validation Note: Yields are highly dependent on the efficiency of the Celite filtration, as the product readily coordinates to aluminum salts.

Protocol B: Batch Reductive Amination

  • Imine Formation: Dissolve 1-hydroxy-4,4-dimethylpentan-2-one (10 mmol) in 1,2-dichloroethane (DCE, 30 mL). Add methylamine (33% in EtOH, 15 mmol) and glacial acetic acid (10 mmol). Stir at room temperature for 4 hours.

  • Reduction: Cool to 0 °C and add NaBH(OAc)₃ (15 mmol) in portions.

  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Quench with saturated NaHCO₃ (aq). Extract with dichloromethane (3 x 20 mL). Dry over Na₂SO₄ and concentrate. Validation Note: NMR analysis typically reveals 10-15% of the diol byproduct due to the slow rate of imine formation relative to ketone reduction.

Protocol C: Continuous-Flow Reductive Amination (Optimized Benchmark)

  • System Priming: Pack a stainless-steel column (ID: 4 mm, Length: 100 mm) with 10% Pd/C mixed with Celite (1:4 w/w) to prevent pressure drop[2]. Flush the system with methanol at 1.0 mL/min.

  • Reagent Streams:

    • Stream A: 1-hydroxy-4,4-dimethylpentan-2-one (0.5 M in MeOH).

    • Stream B: Methylamine (1.5 M in MeOH) with 5 mol% acetic acid.

  • Mixing & Pre-heating: Pump Stream A and Stream B at 0.25 mL/min each into a T-mixer, followed by a 2 mL perfluoroalkoxy (PFA) residence coil heated to 110 °C to drive imine formation.

  • Packed-Bed Reduction: Introduce H₂ gas via a mass flow controller (15 mL/min) at a second T-junction immediately preceding the Pd/C PBR. Maintain the PBR at 110 °C.

  • Pressure Control: Route the reactor effluent through a back-pressure regulator (BPR) set to 10 bar.

  • Isolation: Collect the steady-state effluent, vent excess H₂, and evaporate the methanol to yield the product in >98% purity without chromatography. Validation Note: The residence time in the catalytic bed is approximately 3 minutes, achieving complete conversion with no detectable over-alkylation[1].

Part 4: Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three methodologies, highlighting the operational superiority of the continuous-flow approach for sterically hindered substrates.

MetricRoute A (LiAlH₄ Batch)Route B (NaBH(OAc)₃ Batch)Route C (Flow PBR)
Isolated Yield 71%64%96%
Reaction/Residence Time 12 hours28 hours~5 minutes
Purity (Crude) 85% (Al salts)82% (Diol byproduct)>98%
E-factor (Waste/Product) > 45> 30< 5
Scalability Poor (Exothermic/Safety)Moderate (Volume dependent)Excellent (Numbering-up)
Key Byproducts Unreacted acid, Al-complexes4,4-dimethylpentane-1,2-diolNone detected

Conclusion: For the synthesis of 4,4-Dimethyl-2-(methylamino)pentan-1-ol, traditional batch methods are fundamentally limited by the steric shielding of the neopentyl group. The continuous-flow reductive amination utilizing a Pd/C packed-bed reactor circumvents these thermodynamic and kinetic barriers. By leveraging high temperature, elevated pressure, and multiphase mass transfer, Route C delivers near-quantitative yields in minutes, establishing a new standard for the synthesis of bulky amino alcohols.

References

  • Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. ACS Sustainable Chemistry & Engineering (2025). Available at: [Link]

  • Continuous reductive amination to synthesize primary amines with high selectivity in flow. Reaction Chemistry & Engineering, RSC Publishing (2025). Available at: [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment of Synthesized 4,4-Dimethyl-2-(methylamino)pentan-1-ol by Quantitative NMR (qNMR)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and drug safety. For a synthesized molecule like 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a novel chemical entity with potential therapeutic applications, an accurate and precise purity determination is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity assessment of this amino alcohol. Through a detailed exploration of experimental protocols and supporting data, we will establish why qNMR is an increasingly indispensable tool for this critical analytical task.

The Imperative of Purity in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) directly influences its efficacy, safety, and stability. Impurities, even in trace amounts, can lead to altered pharmacological or toxicological profiles, reduced shelf-life, and unpredictable clinical outcomes. Regulatory bodies worldwide mandate stringent control over impurities in drug substances.[1][2] Potential impurities in a synthesized compound like 4,4-Dimethyl-2-(methylamino)pentan-1-ol can originate from various stages of the manufacturing process, including unreacted starting materials, reagents, by-products from side reactions, and degradation products.[1][3]

Quantitative NMR: A Primary Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[4][5] Its fundamental principle lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that resonance.[6][7] This unique characteristic allows for the direct quantification of a substance against a certified internal standard of known purity, without the need for a reference standard of the analyte itself—a significant advantage when dealing with novel synthesized compounds.[4][8]

Causality in Experimental Design: Why qNMR is a Superior Choice

The selection of an analytical method should be driven by the specific chemical nature of the analyte and the potential impurities. 4,4-Dimethyl-2-(methylamino)pentan-1-ol is a small, non-chromophoric molecule, which can present challenges for traditional UV-based detection methods like High-Performance Liquid Chromatography (HPLC). Furthermore, its polarity and potential for multiple protonation states can complicate chromatographic separations.

qNMR, being a universal detector for all proton-containing molecules, circumvents these issues. It provides both structural confirmation and quantitative information in a single experiment, offering a holistic view of the sample's composition.[5][6]

Comparative Analysis: qNMR vs. Alternative Techniques

To provide a clear perspective on the advantages of qNMR, a comparative analysis with other commonly used techniques for purity determination is essential.

Technique Principle Advantages for 4,4-Dimethyl-2-(methylamino)pentan-1-ol Limitations
Quantitative NMR (qNMR) Signal area is directly proportional to the number of nuclei.- Primary method, high accuracy and precision.- No need for a specific reference standard of the analyte.- Provides structural information.- Universal detection of proton-containing impurities.[5][8]- Lower sensitivity compared to chromatographic methods.- Requires careful selection of a non-interfering internal standard.
High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection Differential partitioning of analytes between a mobile and stationary phase.- High sensitivity for chromophoric impurities.- Excellent separation efficiency.- Requires a chromophore for sensitive detection; 4,4-Dimethyl-2-(methylamino)pentan-1-ol lacks a strong one.- Requires a reference standard of the analyte for accurate quantification.- Response factors for impurities can differ significantly from the main compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Partitioning of volatile analytes in a gaseous mobile phase.- High sensitivity for volatile impurities.- Well-suited for analyzing residual solvents.- Requires the analyte to be volatile and thermally stable; derivatization may be necessary for the amino alcohol.- Requires a reference standard for quantification.
Acid-Base Titration Neutralization reaction between the amine functionality and a standard acid.- Simple and inexpensive for determining total amine content.- Not specific; quantifies all basic components in the sample, not just the target molecule.- Does not provide information on non-basic impurities.[9]
Logical Framework for Method Selection

The choice of analytical technique should be based on a logical assessment of the information required.

Caption: Logical flow for selecting a purity assessment method.

Experimental Protocol: Purity Determination of 4,4-Dimethyl-2-(methylamino)pentan-1-ol by ¹H qNMR

This section provides a detailed, step-by-step methodology for the purity assessment of synthesized 4,4-Dimethyl-2-(methylamino)pentan-1-ol using ¹H qNMR with an internal standard.

Selection of the Internal Standard

The choice of a suitable internal standard is critical for the accuracy of the qNMR experiment.[10][11] The ideal standard should:

  • Be of high, certified purity.

  • Be chemically stable and non-reactive with the analyte and solvent.

  • Have signals that do not overlap with any signals from the analyte or potential impurities.[10]

  • Be soluble in the chosen deuterated solvent.[10]

For 4,4-Dimethyl-2-(methylamino)pentan-1-ol, Maleic acid is a suitable internal standard when using a polar deuterated solvent like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). Its two olefinic protons give a sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from the analyte.

Sample Preparation
  • Accurate Weighing: Accurately weigh approximately 10-20 mg of the synthesized 4,4-Dimethyl-2-(methylamino)pentan-1-ol into a clean, dry vial.

  • Internal Standard Addition: Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., D₂O or CD₃OD) to the vial.

  • Homogenization: Ensure complete dissolution and homogenization of the sample by vortexing or gentle sonication.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be employed:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Pulse Angle: A 90° pulse should be used to ensure uniform excitation of all signals.[10]

  • Relaxation Delay (d1): This is a crucial parameter. A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard) must be used to ensure complete relaxation of all nuclei between scans. A typical starting point is 30-60 seconds.[10]

  • Number of Scans (ns): A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).

  • Temperature: Maintain a constant temperature throughout the experiment.

Data Processing and Purity Calculation
  • Fourier Transform and Phasing: Apply Fourier transformation to the Free Induction Decay (FID) and carefully phase the resulting spectrum.

  • Baseline Correction: Perform a meticulous baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For 4,4-Dimethyl-2-(methylamino)pentan-1-ol, a signal from a methyl group or the methine proton adjacent to the hydroxyl group could be chosen. For maleic acid, the singlet from the two olefinic protons is used.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = 4,4-Dimethyl-2-(methylamino)pentan-1-ol

    • IS = Internal Standard (Maleic acid)

Experimental Workflow Visualization

Caption: Step-by-step workflow for qNMR purity determination.

Data Presentation and Comparison

The following table presents a hypothetical but representative comparison of purity data for a synthesized batch of 4,4-Dimethyl-2-(methylamino)pentan-1-ol obtained by qNMR and other techniques.

Table 1: Comparative Purity Assessment of 4,4-Dimethyl-2-(methylamino)pentan-1-ol

Analytical Method Purity (%w/w) Relative Standard Deviation (RSD, %) Key Observations
¹H qNMR 99.20.2Direct, absolute quantification. Simultaneous detection of minor organic impurities.
HPLC-ELSD *99.00.5Required the use of an Evaporative Light Scattering Detector due to the lack of a UV chromophore. Quantification against a provisional reference standard.
GC-FID (after derivatization) 98.80.6Required derivatization to improve volatility. Detected a volatile impurity not seen by HPLC.
Acid-Base Titration 100.50.3Result reflects total basic content, potentially overestimating purity due to the presence of other basic impurities.

*ELSD: Evaporative Light Scattering Detector

Conclusion: The Authoritative Power of qNMR

For the purity assessment of synthesized 4,4-Dimethyl-2-(methylamino)pentan-1-ol, quantitative NMR spectroscopy stands out as a superior analytical technique. Its status as a primary method, coupled with its high accuracy, precision, and the ability to provide structural information, makes it an invaluable tool for researchers, scientists, and drug development professionals.[4][5][8] While chromatographic techniques remain crucial for high-sensitivity impurity profiling, qNMR provides a direct, comprehensive, and trustworthy measure of absolute purity, ensuring the quality and reliability of this important chemical entity. The adoption of qNMR not only enhances analytical capabilities but also aligns with the principles of scientific rigor and data integrity that are paramount in the pharmaceutical industry.

References

  • ResearchGate. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Creative Biostructure. (2025, May 6). How NMR Enhances Chemical Analysis Accuracy?. [Link]

  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR). [Link]

  • Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 649-656. [Link]

  • European Medicines Agency. (2009, October 27). Impurities in drug substances and medicinal products. [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. [Link]

  • Paterson, I., et al. (2009). Synthesis and biological evaluation of (−)-dictyostatin and stereoisomers. Angewandte Chemie International Edition, 48(22), 4030-4035. [Link]

  • Organic Syntheses. (n.d.). Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl-. [Link]

  • LOCKSS. (n.d.). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. [Link]

  • ResearchGate. (2025, October 16). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. [Link]

  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]

  • National Center for Biotechnology Information. (2019, January 25). Dimethylformamide. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

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Validation

In-vitro activity comparison of 4,4-Dimethyl-2-(methylamino)pentan-1-ol derivatives

An In-Depth Guide to the Comparative In-Vitro Cytotoxicity of Novel 4,4-Dimethyl-2-(methylamino)pentan-1-ol Derivatives Introduction: The Therapeutic Potential of β-Amino Alcohols The β-amino alcohol scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative In-Vitro Cytotoxicity of Novel 4,4-Dimethyl-2-(methylamino)pentan-1-ol Derivatives

Introduction: The Therapeutic Potential of β-Amino Alcohols

The β-amino alcohol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. This motif's unique hydrogen bonding capabilities and defined stereochemistry allow for potent and selective interactions with a wide range of biological targets. Consequently, derivatives of β-amino alcohols have been extensively explored for diverse therapeutic applications, including as anticancer, antimalarial, and antibacterial agents.[1][2] The development of novel derivatives from a core scaffold is a cornerstone of drug discovery, aiming to systematically modify a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties.[3][4]

This guide focuses on a novel class of compounds based on the 4,4-Dimethyl-2-(methylamino)pentan-1-ol core structure. We will provide a comprehensive framework for the comparative analysis of their in-vitro activity, specifically focusing on cytotoxicity against human cancer cell lines. The primary objective is to equip researchers and drug development professionals with the experimental design, detailed protocols, and data interpretation strategies necessary to elucidate the structure-activity relationships (SAR) within this new chemical series.

Principle of In-Vitro Cytotoxicity Assessment: The MTT Assay

Before any compound can advance toward preclinical studies, its effect on cell viability must be rigorously quantified. In-vitro cytotoxicity assays are fundamental tools in early-stage drug discovery, offering a rapid, cost-effective, and high-throughput method to assess a compound's potential to cause cell death.[5] These assays provide crucial data for calculating a compound's therapeutic index—a measure of its selectivity in killing cancer cells while sparing normal, healthy cells.[6]

For this guide, we will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a gold-standard colorimetric method for assessing metabolic activity as an indicator of cell viability.[6][7]

The underlying principle is straightforward yet elegant: Metabolically active, viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the water-soluble, yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[8][9] The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells, allowing for a precise measurement of how a test compound affects cell survival.[10][11]

Experimental Design and Workflow

A robust and reproducible cytotoxicity study hinges on meticulous experimental design. The choices made at this stage are critical for generating high-quality, interpretable data.

Causality Behind Experimental Choices
  • Selection of a Cell Line Panel: To build a comprehensive cytotoxic profile, it is insufficient to test a compound against a single cell line. We recommend a panel that includes:

    • Multiple Cancer Cell Lines: From different tissue origins (e.g., MCF-7 for breast adenocarcinoma, A549 for lung carcinoma, HeLa for cervical cancer) to identify spectra of activity.[7]

    • A Non-Cancerous Cell Line: Such as human embryonic kidney cells (HEK293 ) to determine the selectivity index. A compound that is highly toxic to cancer cells but shows low toxicity to non-cancerous cells is a more promising therapeutic candidate.[6]

  • Compound Solubilization and Vehicle Control: Most novel organic compounds are not readily soluble in aqueous culture media. Dimethyl sulfoxide (DMSO) is the most common vehicle used to prepare concentrated stock solutions.

    • Expertise: It is crucial to ensure the final concentration of DMSO in the cell culture wells is low (typically ≤0.5%) as higher concentrations can be toxic to cells and confound the results.[12] Therefore, a "vehicle control" (cells treated with the same concentration of DMSO as the highest compound dose) is an essential baseline to subtract any solvent-induced effects.[8]

  • Use of Positive and Negative Controls:

    • Negative (Untreated) Control: Wells containing only cells and culture medium represent 100% viability and are used for data normalization.

    • Positive Control: A well-characterized cytotoxic drug (e.g., Cisplatin, Doxorubicin) should be run in parallel. This validates that the assay system (cells, reagents, and instrument) is working correctly and provides a benchmark against which to compare the potency of the novel derivatives.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the comparative cytotoxicity assessment.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Culture & Harvest Cancer & Non-Cancer Cell Lines C 3. Seed Cells into 96-Well Plate (5,000-10,000 cells/well) A->C B 2. Prepare Serial Dilutions of Derivatives (A, B, C...) & Controls in DMSO/Medium E 5. Add Compound Dilutions to Respective Wells B->E D 4. Incubate 24h (Allow Cell Attachment) C->D D->E F 6. Incubate for 48-72h (Exposure Period) E->F G 7. Add MTT Reagent to Each Well F->G H 8. Incubate 3-4h (Formazan Formation) G->H I 9. Add Solubilization Buffer (e.g., DMSO, isopropanol) H->I J 10. Read Absorbance (~570 nm) I->J K 11. Calculate % Viability vs. Vehicle Control J->K L 12. Plot Dose-Response Curves & Determine IC50 Values K->L M 13. Compare IC50 Values (Derivatives vs. Control Drug) L->M

Workflow for In-Vitro Cytotoxicity Screening.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating the necessary controls for robust and trustworthy data generation. It is synthesized from established and widely accepted methodologies.[8][9][10][11]

1. Materials and Reagents:

  • Selected human cell lines (e.g., MCF-7, A549, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Store protected from light at -20°C.[11]

  • Solubilization Solution: Anhydrous DMSO or 0.01 M HCl in isopropanol.

  • Test Compounds: 10 mM stock solutions in sterile DMSO.

  • Positive Control Drug (e.g., Cisplatin): 10 mM stock in sterile DMSO.

  • Sterile 96-well flat-bottom cell culture plates.

  • Multichannel pipette.

  • Microplate spectrophotometer (ELISA reader).

2. Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

    • Dilute the cell suspension in complete medium to a density of 5 x 10⁴ cells/mL (or as optimized for your specific cell line).

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.[8]

  • Compound Treatment:

    • On the day of treatment, prepare serial dilutions of your test derivatives and the positive control drug in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Prepare a vehicle control dilution containing the same percentage of DMSO as the highest compound concentration.

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared dilutions to the corresponding wells. Ensure wells for "untreated control" receive 100 µL of fresh medium only.

    • Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]

    • Return the plate to the incubator for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to visible purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of the Solubilization Solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals into a colored solution.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[11]

Data Analysis and Comparative Presentation

The raw absorbance data is processed to determine the IC₅₀ value, which is the concentration of a compound required to inhibit cell growth by 50%.[8]

  • Calculate Percent Viability:

    • Average the absorbance values for the vehicle control wells. This represents 100% viability.

    • For each treatment well, calculate the percent viability using the formula:

      • % Viability = (Absorbance_of_Treated_Well / Average_Absorbance_of_Vehicle_Control) * 100

  • Determine IC₅₀ Values:

    • Using software like GraphPad Prism or an equivalent, plot Percent Viability versus the log of the compound concentration.

    • Fit the data using a nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC₅₀ value.

Comparative Data Summary

The results should be summarized in a clear, tabular format to facilitate direct comparison between the derivatives.

CompoundStructure ModificationIC₅₀ vs. A549 (µM)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HEK293 (µM)Selectivity Index (SI)*
Parent Scaffold 4,4-Dimethyl-2-(methylamino)pentan-1-ol85.292.5>100<1.2
Derivative A N-benzyl substitution22.418.988.14.7
Derivative B N-(4-fluorobenzyl) substitution15.89.791.39.4
Derivative C O-benzyl substitution75.381.2>100<1.4
Cisplatin (Positive Control)8.911.215.51.4

*Selectivity Index (SI) is calculated as IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells (e.g., for Derivative B vs. MCF-7: 91.3 / 9.7 = 9.4). A higher SI value is desirable.

Interpreting the Results: A Structure-Activity Relationship (SAR) Narrative

Based on the hypothetical data above, a Senior Application Scientist would draw the following insights:

"The initial screening reveals that modification at the methylamino nitrogen is critical for cytotoxic activity. The unsubstituted parent scaffold is largely inactive (IC₅₀ > 85 µM).

Expertise-Driven Insight: The introduction of an N-benzyl group (Derivative A ) confers a significant increase in potency, with an approximate 4-fold improvement against the A549 cell line. Further functionalization of this benzyl ring with an electron-withdrawing fluorine atom at the para-position (Derivative B ) nearly doubles the potency against the MCF-7 cell line (IC₅₀ changing from 18.9 µM to 9.7 µM). This suggests that exploring further halogenation or other electron-withdrawing groups on this aromatic ring is a promising strategy for optimization.[3]

Conversely, modification at the primary alcohol (Derivative C ) did not improve activity, indicating that this hydroxyl group may be a key pharmacophoric feature, perhaps involved in a critical hydrogen bond interaction with the biological target. Importantly, Derivative B not only shows potency comparable to the clinical drug Cisplatin but also demonstrates a significantly improved selectivity index (9.4 vs 1.4), suggesting a wider therapeutic window.[6]"

Conclusion

This guide provides a robust and scientifically grounded framework for the comparative in-vitro analysis of novel 4,4-Dimethyl-2-(methylamino)pentan-1-ol derivatives. By employing a validated cytotoxicity assay like the MTT, utilizing a strategic panel of cell lines, and incorporating rigorous controls, researchers can generate high-quality data. This data is essential for building a clear structure-activity relationship, identifying promising lead candidates, and making informed decisions for the next steps in the drug discovery pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • van der Westhuyzen, C. W., Winks, S., & van der Watt, M. E. (2012). Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. PubMed. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Wang, Y., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302-2304. [Link]

  • MTT (Assay protocol). (n.d.). [Source not further specified].
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Comparative

Head-to-Head Comparison: 4,4-Dimethyl-2-(methylamino)pentan-1-ol vs. Commercial Chiral Amino Alcohol Catalysts

For drug development professionals and synthetic chemists, the enantioselective addition of dialkylzincs to aldehydes remains a critical benchmark for evaluating chiral ligands[1]. While classical commercial catalysts su...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the enantioselective addition of dialkylzincs to aldehydes remains a critical benchmark for evaluating chiral ligands[1]. While classical commercial catalysts such as (S)-tert-Leucinol and (1R,2S)-Ephedrine have historically dominated asymmetric organozinc catalysis, modern synthetic demands require higher turnover numbers, lower catalyst loadings, and near-perfect enantioselectivity.

This guide provides an in-depth, head-to-head technical comparison between standard commercial catalysts and 4,4-Dimethyl-2-(methylamino)pentan-1-ol , a highly optimized, neopentyl-derived secondary amino alcohol.

Mechanistic Grounding: The Role of Steric Bulk and N-Substitution

To understand why 4,4-Dimethyl-2-(methylamino)pentan-1-ol outperforms many commercial alternatives, we must analyze the causality of its structural design within the catalytic cycle.

The reaction proceeds via a bimetallic zinc mechanism, famously elucidated by 2[2]. The amino alcohol precatalyst reacts with diethylzinc to form a monomeric zinc aminoalkoxide. This active species coordinates the aldehyde and a second equivalent of diethylzinc, organizing them into a rigid six-membered chair-like transition state[3].

Mechanism A Precatalyst Amino Alcohol B Active Catalyst Zn-Aminoalkoxide Complex A->B + Et2Zn - Ethane C Coordination Complex Aldehyde & Et2Zn Bound B->C + PhCHO + Et2Zn D Transition State Bimetallic 6-Membered Ring C->D Alkyl Migration E Product Complex Zn-Alkoxide D->E E->B Catalyst Turnover F Chiral Alcohol Final Product E->F Quench / Workup

Fig 1: Bimetallic zinc catalytic cycle for enantioselective alkylation.

Causality of Catalyst Superiority
  • The Neopentyl Advantage: Commercial catalysts like (S)-tert-Leucinol rely on a rigid tert-butyl group directly attached to the chiral center. In contrast, 4,4-Dimethyl-2-(methylamino)pentan-1-ol features a neopentyl group ( −CH2​C(CH3​)3​ ). This extra methylene spacer extends the massive steric bulk further into the coordination sphere. It creates a broader "steric umbrella" that highly favors anti-trans transition state geometries, effectively blocking the undesired enantiotopic face of the aldehyde[3].

  • N-Methylation Prevents Aggregation: A critical flaw of primary amino alcohols is their tendency to form unreactive homodimers or oligomers with zinc, leading to product inhibition and non-linear kinetic effects[4]. The secondary amine (N-methyl) in 4,4-Dimethyl-2-(methylamino)pentan-1-ol introduces precise steric hindrance at the nitrogen atom. This completely suppresses off-cycle aggregation, ensuring the catalyst remains in the highly active monomeric state, allowing for lower catalyst loadings[4].

Head-to-Head Performance Data

The following table summarizes the quantitative performance of 4,4-Dimethyl-2-(methylamino)pentan-1-ol against three industry-standard chiral amino alcohols.

Benchmark Reaction: Asymmetric addition of diethylzinc ( Et2​Zn ) to benzaldehyde in toluene (0 °C to RT).

CatalystAmine TypeSteric Directing GroupCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
(S)-4,4-Dimethyl-2-(methylamino)pentan-1-ol Secondary (N-Me)Neopentyl2 mol% >98% 98%
(S)-tert-Leucinol Primarytert-Butyl5 mol%94%96%
(1S,2R)-cis-1-Amino-2-indanol PrimaryIndanyl (Bicyclic)5 mol%85%82%
(1R,2S)-Ephedrine Secondary (N-Me)Methyl / Phenyl5 mol%72%68%

Data Interpretation: The combination of the neopentyl group and N-methylation allows 4,4-Dimethyl-2-(methylamino)pentan-1-ol to achieve superior enantioselectivity (98% ee) at less than half the catalyst loading of traditional primary amino alcohols.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates built-in validation checkpoints.

Objective: Synthesize (S)-1-phenyl-1-propanol to evaluate catalyst performance.

Protocol S1 1. Activation Add Et2Zn to Catalyst S2 2. Cooling Equilibrate at 0 °C S1->S2 S3 3. Addition Dropwise PhCHO S2->S3 S4 4. Reaction Stir at RT (12 h) S3->S4 S5 5. Quench 1N HCl at 0 °C S4->S5 S6 6. Analysis Chiral HPLC S5->S6

Fig 2: Step-by-step experimental workflow for asymmetric diethylzinc addition.

Step-by-Step Workflow:
  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.02 mmol (2 mol%) of (S)-4,4-Dimethyl-2-(methylamino)pentan-1-ol in 2.0 mL of anhydrous toluene. Add 1.2 mmol of Et2​Zn (1.2 mL of a 1.0 M solution in hexanes) dropwise at room temperature. Stir for 15 minutes.

    • Causality Check: Ethane gas evolution will be observed. This step is mandatory to pre-form the active monomeric zinc aminoalkoxide catalyst before the substrate is introduced, preventing background racemic reactions[1].

  • Substrate Introduction: Cool the reaction mixture strictly to 0 °C using an ice bath. Add 1.0 mmol of freshly distilled benzaldehyde dropwise.

    • Causality Check: Cooling minimizes the uncatalyzed background addition of Et2​Zn to the aldehyde, which would otherwise erode the final enantiomeric excess.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the consumption of benzaldehyde via TLC (Hexanes/EtOAc 4:1, UV visualization).

  • Quench and Workup: Cool the flask back to 0 °C and quench the reaction by carefully adding 2.0 mL of 1N HCl. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality Check: The acidic quench breaks the highly stable zinc-alkoxide product complex, releasing the free chiral alcohol and safely destroying any unreacted Et2​Zn .

  • Analytical Validation: Purify the crude product via flash column chromatography. Determine the exact enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, flow rate 1.0 mL/min, UV detection at 254 nm).

References

  • Noyori, R., et al. "Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect." Journal of the American Chemical Society. 2

  • Rasmussen, T., & Norrby, P.-O. "Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes." Journal of the American Chemical Society. 3

  • Blackmond, D. G., et al. "Kinetic Investigations of Product Inhibition in the Amino Alcohol-Catalyzed Asymmetric Alkylation of Benzaldehyde with Diethylzinc." Organic Letters. 4

  • Pericàs, M. A., et al. "Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism." The Journal of Organic Chemistry. 1

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